molecular formula C4H10N2.6H2O<br>C4H22N2O6 B086462 Piperazine hexahydrate CAS No. 142-63-2

Piperazine hexahydrate

Cat. No.: B086462
CAS No.: 142-63-2
M. Wt: 194.23 g/mol
InChI Key: AVRVZRUEXIEGMP-UHFFFAOYSA-N
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Description

An anti-nematodal agent effective against the intestinal nematodes ASCARIS LUMBRICOIDES (roundworm) and ENTEROBIUS VERMICULARIS (pinworm, threadworm). It produces a neuromuscular block leading to flaccid muscle paralysis in susceptible worms, which are then dislodged from the gut and expelled in feces.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

piperazine;hexahydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2.6H2O/c1-2-6-4-3-5-1;;;;;;/h5-6H,1-4H2;6*1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVRVZRUEXIEGMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN1.O.O.O.O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H22N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

110-85-0 (Parent)
Record name Piperazine hexahydrate
Source ChemIDplus
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DSSTOX Substance ID

DTXSID50161918
Record name Piperazine hexahydrate
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Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142-63-2
Record name Piperazine hexahydrate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperazine hexahydrate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Piperazine, hydrate (1:6)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PIPERAZINE HEXAHYDRATE
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to Piperazine Hexahydrate: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of piperazine hexahydrate, focusing on its chemical structure, physicochemical properties, and its significance in research and drug development. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Chemical Structure

This compound (C₄H₁₀N₂·6H₂O) is the hydrated form of piperazine, an organic compound containing a six-membered ring with two opposing nitrogen atoms.[1][2] The crystal structure of this compound is monoclinic pseudo-tetragonal.[3][4] In this structure, the piperazine molecule is in a chair conformation. The water molecules form a hydrogen-bonded framework of puckered layers composed of edge-sharing pentagons.[3][4][5] These layers are then joined into a three-dimensional structure through hydrogen bonds with the nitrogen atoms of the piperazine molecules.[3][4] This arrangement is related to clathrate hydrate structures.[3]

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway cluster_nfkb NF-κB Pathway Inhibition Death Receptor Death Receptor Caspase-8 Caspase-8 Death Receptor->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Piperazine Derivative Piperazine Derivative Piperazine Derivative->Caspase-8 activates Piperazine Derivative->Mitochondrion induces release NF-κB NF-κB Piperazine Derivative->NF-κB inhibits Pro-survival Genes Pro-survival Genes NF-κB->Pro-survival Genes experimental_workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Data Analysis & Lead Optimization A Synthesis of Piperazine Derivative B Purification & Structural Analysis (NMR, MS) A->B C Cell Viability Assays (e.g., MTT) B->C D Apoptosis Assays (e.g., Flow Cytometry) C->D E Western Blot for Signaling Proteins D->E F Animal Model of Disease (e.g., Xenograft) E->F G Toxicity and Pharmacokinetic Studies F->G H Evaluation of Efficacy and Safety G->H I Structure-Activity Relationship (SAR) Studies H->I

References

Piperazine Hexahydrate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of piperazine hexahydrate, a significant chemical compound with extensive applications in pharmaceutical research and development. This document details its fundamental properties, analytical methodologies, synthetic applications, and mechanism of action, presenting the information in a clear and accessible format for technical audiences.

Core Chemical and Physical Data

This compound is the hydrated form of piperazine, an organic compound containing a six-membered ring with two opposing nitrogen atoms.[1] It is commercially available as a white crystalline solid.[1]

PropertyValueReference
CAS Number 142-63-2[2][3]
Molecular Formula C₄H₁₀N₂·6H₂O[2]
Molecular Weight 194.23 g/mol [2][3]
Melting Point 44 °C[4]
Boiling Point 125-130 °C[4]
Solubility Freely soluble in water and ethylene glycol; poorly soluble in diethyl ether.[1]
pKa pKa1 = 5.35, pKa2 = 9.73 at 25 °C[4]

Mechanism of Action: GABA Receptor Agonism

Piperazine exerts its primary therapeutic effect, particularly as an anthelmintic agent, through its interaction with γ-aminobutyric acid (GABA) receptors in invertebrate nerve and muscle cells. It acts as a GABA receptor agonist, meaning it binds to and activates these receptors.[4] This activation leads to an influx of chloride ions, causing hyperpolarization of the cell membrane and resulting in flaccid paralysis of the parasite. The paralyzed parasite is then unable to maintain its position in the host's gastrointestinal tract and is expelled.[4]

Piperazine_Mechanism_of_Action cluster_parasite_neuron Parasite Neuromuscular Junction Piperazine Piperazine GABA_Receptor GABA Receptor (Chloride Channel) Piperazine->GABA_Receptor Binds and Activates Chloride_Channel Cl⁻ Channel Opens GABA_Receptor->Chloride_Channel Conformational Change Hyperpolarization Membrane Hyperpolarization Chloride_Channel->Hyperpolarization Influx of Cl⁻ ions Paralysis Flaccid Paralysis of Parasite Hyperpolarization->Paralysis Inhibition of Neuromuscular Transmission

Caption: Mechanism of action of piperazine as a GABA receptor agonist.

Experimental Protocols

This section provides detailed methodologies for the analysis and synthesis involving this compound.

Spectrophotometric Estimation of this compound

This method is based on the reaction of piperazine with 2,3-dichloro-1,4-naphthoquinone (dichlone) in the presence of acetaldehyde to produce a violet-colored product with a maximum absorbance at 580 nm.[3]

Reagents and Preparation:

  • Dichlone Reagent: Dissolve 300 mg of dichlone in 50.0 ml of dimethylsulfoxide. Add 8.0 ml of acetaldehyde, mix, and dilute to 100 ml with dimethylsulfoxide. This reagent should be freshly prepared.[3]

  • Standard this compound Solution: Accurately weigh 75 mg of this compound, dissolve in water, and dilute to 100 ml. Take 5.0 ml of this solution and dilute further to 100 ml with dimethylsulfoxide to obtain a final concentration of 37.5 µg/ml.[3]

  • Acetaldehyde: Prepared by the oxidation of ethanol with potassium dichromate and dilute sulfuric acid.[3]

Procedure:

  • Transfer aliquots (0.25 to 1.50 ml) of the standard piperazine solution to a series of 25 ml volumetric flasks.[3]

  • Slowly add 3.0 ml of the Dichlone Reagent to each flask with constant shaking.[3]

  • Allow the reaction mixture to stand for 30 minutes.[3]

  • Adjust the volume to the mark with methanol.[3]

  • Measure the absorbance of the resulting solution at 580 nm against a reagent blank.[3]

  • For the analysis of pharmaceutical formulations (tablets or syrup), prepare a sample solution with a final concentration equivalent to the standard solution and follow the same procedure.[3]

Spectrophotometric_Workflow start Start: Prepare Reagents and Samples react Mix Piperazine Solution with Dichlone Reagent start->react incubate Incubate for 30 minutes react->incubate dilute Dilute to Volume with Methanol incubate->dilute measure Measure Absorbance at 580 nm dilute->measure end_node End: Quantify Piperazine measure->end_node

Caption: Workflow for the spectrophotometric estimation of piperazine.

High-Performance Liquid Chromatography (HPLC) Analysis

This compound can be analyzed by reverse-phase HPLC.[5] A method involving derivatization is often employed due to the lack of a strong chromophore in the piperazine molecule.[6]

Chromatographic Conditions (with Derivatization):

  • Column: Chiralpak IC (250 x 4.6 mm, 5 µm).[6]

  • Mobile Phase: Acetonitrile:Methanol:Diethylamine (90:10:0.1 v/v/v).[6]

  • Flow Rate: 1.0 ml/min.[6]

  • Column Temperature: 35°C.[6]

  • Detection Wavelength: 340 nm.[6]

  • Injection Volume: 10 µL.[6]

  • Derivatizing Agent: 4-chloro-7-nitrobenzofuran (NBD-Cl).[6]

Sample Preparation (with Derivatization):

  • Standard Solution: Accurately weigh about 20 mg of piperazine standard into a 10 ml volumetric flask, dissolve and make up to the mark with a diluent (Acetonitrile containing the derivatizing agent).[6]

  • Sample Solution: Dissolve 25 mg of the sample in a 50 ml volumetric flask and dilute to volume with the diluent.[6]

Synthesis of 1-Benzylpiperazine from this compound

This protocol provides a method for the synthesis of a monosubstituted piperazine derivative.

Materials:

  • This compound

  • Piperazine dihydrochloride monohydrate

  • Absolute ethanol

  • Benzyl chloride

  • Sodium hydroxide

  • Chloroform

  • Anhydrous sodium sulfate

  • Hydrogen chloride gas

Procedure:

  • Dissolve 24.3 g (0.125 mole) of this compound in 50 ml of absolute ethanol in a 250-ml flask and warm to 65°C.[2]

  • Dissolve 22.1 g (0.125 mole) of piperazine dihydrochloride monohydrate in the solution while maintaining the temperature.[2]

  • Add 15.8 g (0.125 mole) of benzyl chloride over 5 minutes with vigorous stirring.[2]

  • Cool the reaction mixture and filter to remove the precipitated piperazine dihydrochloride.[2]

  • Cool the filtrate in an ice bath and treat with 25 ml of absolute ethanol saturated with dry hydrogen chloride to precipitate 1-benzylpiperazine dihydrochloride.[2]

  • Collect the precipitate by filtration, wash with dry benzene, and dry.[2]

  • To obtain the free base, dissolve the salt in water, make the solution alkaline (pH > 12) with 5N sodium hydroxide, and extract with chloroform.[2]

  • Dry the combined chloroform extracts over anhydrous sodium sulfate, remove the solvent, and distill the residue under reduced pressure to obtain pure 1-benzylpiperazine.[2]

Synthesis_Workflow start Start: Dissolve this compound and Dihydrochloride reaction Add Benzyl Chloride at 65°C start->reaction filtration1 Filter Precipitated Piperazine Dihydrochloride reaction->filtration1 precipitation Precipitate Product as Dihydrochloride Salt with HCl filtration1->precipitation filtration2 Filter and Dry 1-Benzylpiperazine Dihydrochloride precipitation->filtration2 liberation Liberate Free Base with NaOH filtration2->liberation extraction Extract with Chloroform liberation->extraction purification Dry, Evaporate, and Distill extraction->purification end_node End: Pure 1-Benzylpiperazine purification->end_node

Caption: Workflow for the synthesis of 1-benzylpiperazine.

Applications in Drug Development

The piperazine ring is a "privileged scaffold" in medicinal chemistry due to its versatile chemical properties and ability to modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates.[7] Piperazine and its derivatives are integral components of numerous approved drugs across various therapeutic areas, including:

  • Anthelmintics: As discussed, piperazine salts are effective against roundworm and threadworm infections.[3]

  • Antipsychotics: Many atypical antipsychotics incorporate the piperazine moiety.

  • Antihistamines: Certain antihistamines feature a piperazine core structure.

  • Cardiovascular agents: Some drugs for cardiovascular conditions contain the piperazine ring.

The ability to easily modify the nitrogen atoms of the piperazine ring allows for the fine-tuning of a molecule's properties, such as solubility, basicity, and receptor binding affinity, making it a valuable building block in the design of new therapeutic agents.[7]

References

A Technical Guide to the Synthesis and Preparation of Piperazine Hexahydrate Crystals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis of piperazine and the subsequent preparation and purification of piperazine hexahydrate crystals. Piperazine and its derivatives are fundamental building blocks in the pharmaceutical industry, forming the core of numerous blockbuster drugs.[1][2] this compound is the common commercial form, valued for its stability and ease of handling.[3] This guide details common synthetic routes, experimental protocols for crystallization, and methods for purification and characterization.

Synthesis of Piperazine: An Overview

The industrial production of piperazine is primarily achieved through several established methods. While the focus of this guide is the hexahydrate form, understanding the synthesis of the parent molecule is crucial context.

  • Ammoniation of Ethanolamine: A primary industrial route involves the reaction of ethanolamine with ammonia over a catalyst at elevated temperatures and pressures. This process also yields other ethyleneamines, from which piperazine is separated.[3]

  • Reaction of 1,2-Dichloroethane with Ammonia: This method also produces a mixture of ethyleneamines, with piperazine as a significant byproduct that is later isolated.[3]

  • Cyclization of Aminoethylethanolamine (AEEA): Piperazine can be synthesized by the cyclization of AEEA. This can be achieved by heating AEEA in the presence of a phosphorus-containing catalyst at atmospheric pressure.[4]

A variety of modern synthetic methods focus on creating functionalized piperazine derivatives for drug discovery, including Pd-catalyzed Buchwald–Hartwig coupling, Cu-catalyzed Ullmann–Goldberg reactions, and C-H functionalization.[1][5][6]

Preparation of this compound Crystals

Piperazine is commonly available as a stable hexahydrate, (CH₂CH₂NH)₂·6H₂O, which readily crystallizes from aqueous solutions.[3] The preparation involves the controlled hydration and crystallization of anhydrous piperazine or its salts.

Logical Workflow for this compound Preparation

G cluster_synthesis Piperazine Synthesis cluster_hydration Hydration and Crystallization cluster_purification Purification Start Raw Materials (e.g., Ethanolamine, Ammonia) Reaction Ammoniation / Cyclization Reaction Start->Reaction Separation Separation of Crude Piperazine Reaction->Separation Dissolution Dissolution in Water or Neutralization of Piperazine Salt Separation->Dissolution Crude Piperazine Feed Cooling Controlled Cooling / Seeding Dissolution->Cooling Crystallization Precipitation of This compound Crystals Cooling->Crystallization Isolation Filtration Crystallization->Isolation Washing Washing with Solvent (e.g., Pentane) Isolation->Washing Drying Vacuum Drying Washing->Drying Final High-Purity Piperazine Hexahydrate Crystals Drying->Final

Caption: General workflow from piperazine synthesis to pure hexahydrate crystals.

Experimental Protocols

This protocol is adapted from a patented method for selectively recovering piperazine as its hexahydrate from a mixture of amines.[7] The basis for the separation is the unique insolubility of this compound in specific aqueous alcohol solutions.

Experimental Workflow

G A 1. Prepare Aqueous Amine Solution - Add water to crude amine mixture - Ensure water/piperazine molar ratio > 6.0 B 2. Add Alcohol Solvent - Add n-butanol or isooctanol (e.g., ~65g n-butanol per 100g aqueous solution) A->B C 3. Induce Crystallization - Cool the mixture - Seed with this compound crystals if necessary B->C D 4. Isolate Crystals - Filter the resulting precipitate C->D E 5. Purify Crystals - Wash with a non-polar solvent (e.g., pentane) - Dry in a vacuum oven (e.g., 35°C) D->E F Pure this compound E->F

Caption: Protocol for selective precipitation of this compound.

Methodology:

  • Solution Preparation: To a crude reaction mixture containing piperazine and other water-soluble amines, add sufficient water to ensure the molar ratio of water to piperazine is at least 6:1. This provides the necessary water for the hexahydrate formation.[7]

  • Alcohol Addition: To the aqueous amine solution, add a suitable alcohol such as n-butanol or isooctanol. For example, to approximately 100g of the aqueous solution, 65g of n-butanol can be added.[7]

  • Crystallization: Cool the mixture. The this compound will precipitate due to its low solubility in the aqueous alcohol medium. Seeding with a few crystals of pure this compound can facilitate crystallization.[7]

  • Isolation: Collect the precipitated solids by filtration.

  • Purification: Wash the collected crystals with a solvent like pentane to remove any adhering alcohol or impurities.[7]

  • Drying: Dry the purified crystals in a vacuum oven at a low temperature (e.g., 35°C) to yield the final product.[7]

This method describes the synthesis starting from chloroethanol, which forms piperazine hydrochloride, followed by neutralization to yield this compound.[8]

Methodology:

  • Synthesis of Hydrochloride: React chloroethanol and ammonium hydroxide under pressure to form ethanolamine. Treat the resulting ethanolamine with hydrochloric acid and heat to approximately 260°C to cyclize it into piperazine hydrochloride.[8]

  • Neutralization: Add the piperazine hydrochloride to a reactor with solid sodium hydroxide and water. Stir the mixture for about 1.5 hours.[8]

  • Distillation: Heat the mixture to 130-140°C. Steam distill the this compound solution, leaving solid residues behind.[8]

  • Crystallization: Filter the collected solution and then cool it to 8°C to induce crystallization.

  • Isolation: Use centrifugation and filtration to isolate the this compound crystals.[8] The anhydrous form can be obtained by subsequent dehydration.

Purification by Salt Formation

For achieving very high purity, piperazine can be purified by converting it into a salt, which is then isolated and converted back to the free base. Piperazine diacetate is particularly suitable for this purpose.[9]

Purification Workflow via Diacetate Salt

G A 1. Dissolve Impure Piperazine - Dissolve crude piperazine or hexahydrate in acetone B 2. Precipitate Diacetate Salt - Add glacial acetic acid (at least stoichiometric amount) - Stir at 10-30°C A->B C 3. Isolate Salt - Filter the crystalline piperazine diacetate precipitate B->C D 4. Purify Salt - Wash the precipitate thoroughly with cold acetone C->D E 5. Regenerate Piperazine - Hydrolyze the pure diacetate salt with a base (e.g., caustic) D->E F High-Purity Piperazine E->F

Caption: High-purity piperazine preparation via diacetate salt formation.

Methodology:

  • Dissolution: Dissolve the impure piperazine-containing product in an organic solvent like acetone. The concentration should be in the range of 0.5 to 20% by weight.[9]

  • Salt Formation: Add at least a stoichiometric amount of glacial acetic acid to the solution. This causes the selective precipitation of crystalline piperazine diacetate. The process is preferably carried out at or below room temperature (10-30°C).[9]

  • Isolation and Washing: The precipitated salt is easily recovered by filtration and washed with cold acetone to remove impurities.[9]

  • Regeneration: The pure piperazine diacetate can be used as is or hydrolyzed with a caustic solution to regenerate highly purified piperazine, which can then be converted to the hexahydrate.[9]

Data Presentation: Properties of this compound

The physical and crystallographic properties of this compound are well-documented.

Table 1: Physicochemical Properties

Property Value Reference
Molecular Formula C₄H₁₀N₂·6H₂O [10][11][12]
Molecular Weight 194.24 g/mol [10]
Melting Point 44 °C [3][10][11][12]
Boiling Point 125-130 °C [3][13]
Appearance White, deliquescent crystals [10][13]
Solubility Freely soluble in water and ethanol [3][14]
Density (measured) 1.096 g/cm³ [10]

| Density (calculated) | 1.071 g/cm³ |[10] |

Table 2: Crystallographic Data

Parameter Value Reference
Crystal System Monoclinic [10][11][12]
Space Group P2₁/n [10][11][12]
a 6.309 Å [10][11][12]
b 6.323 Å [10][11][12]
c 14.912 Å [10][11][12]
β 94.96° [10][11][12]
Z (molecules/unit cell) 2 [10]
C-C Bond Length 1.491 Å [10]

| C-N Bond Length | 1.458 Å |[10] |

The crystal structure consists of a three-dimensional framework where puckered layers of hydrogen-bonded water molecules, composed of edge-sharing pentagons, are joined by hydrogen bonds to the nitrogen atoms of the piperazine molecules.[10][12] This structure is related to clathrate hydrates.[10]

References

The Solubility Profile of Piperazine Hexahydrate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the solubility of piperazine hexahydrate in aqueous and organic media, tailored for researchers, scientists, and professionals in drug development.

Introduction

This compound, a cyclic diamine, is a crucial building block in the synthesis of a wide array of pharmaceutical compounds. Its solubility characteristics are fundamental to its handling, formulation, and reaction kinetics. This technical guide provides a comprehensive overview of the solubility of this compound in water and various organic solvents, presenting available quantitative data, outlining detailed experimental protocols for solubility determination, and illustrating the experimental workflow.

Quantitative Solubility Data

The solubility of this compound is significantly influenced by the solvent and temperature. Below is a summary of available quantitative and qualitative solubility data.

Solubility in Water

This compound is freely soluble in water.[1][2][3] The aqueous solubility of piperazine has been determined across a range of temperatures, with the solid phase in equilibrium being this compound (PZ·6H₂O) in the temperature range of approximately -1.0°C to 43.0°C.[4]

Temperature (°C)Mass Fraction of Piperazine (g/g solution)Solubility (g Piperazine/100 g Water)
3.280.05305.60
5.250.06677.14
11.130.08128.84
14.60.101511.3
20.90.137515.9
25.00.171020.6
26.980.188423.2
31.00.20826.3
31.940.236730.9
33.880.251033.5
37.00.30443.7
39.450.33851.1
41.30.40969.2
41.750.374560.0
43.00.45683.8

Data sourced from Fosbøl et al. (2011).[4] The solid phase in equilibrium is this compound.

Solubility in Organic Solvents

Quantitative solubility data for this compound in organic solvents is less readily available in the literature. The information is often qualitative or refers to the anhydrous form of piperazine.

SolventSolubilityRemarks
EthanolSoluble[3]One source states that for anhydrous piperazine, one gram dissolves in 2 ml of 95% alcohol.[5]
MethanolReadily Soluble[1]-
Ethylene GlycolFreely Soluble[2]-
ChloroformVery Soluble[1]-
AcetoneData not available-
Dimethyl Sulfoxide (DMSO)Data not availableStock solutions for experimental use are often prepared in DMSO.[6]
Diethyl EtherPoorly Soluble/Practically Insoluble[2][3]-
BenzeneSlightly Soluble[1]Data for anhydrous piperazine.
HeptaneSlightly Soluble[1]Data for anhydrous piperazine.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is critical for many research and development applications. Below are detailed methodologies for two common experimental approaches.

Method 1: Isothermal Shake-Flask Method

This gravimetric method is a standard and widely used technique for determining the thermodynamic solubility of a compound at a specific temperature.

Materials:

  • This compound

  • Solvent of interest

  • Analytical balance

  • Thermostatically controlled shaker or water bath

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Vials or flasks

  • Oven

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume or mass of the solvent in a sealed vial or flask. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Place the sealed container in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

  • Phase Separation: Once equilibrium is achieved, allow the solution to stand undisturbed at the constant temperature for a period to allow the excess solid to settle.

  • Sampling: Carefully withdraw a known volume of the clear supernatant using a pre-warmed (or pre-cooled to the experimental temperature) syringe. Immediately filter the sample through a syringe filter that is compatible with the solvent to remove any undissolved microcrystals.

  • Solvent Evaporation: Accurately weigh a clean, dry container. Transfer the filtered aliquot of the saturated solution to this container and reweigh to determine the mass of the solution.

  • Drying: Place the container in an oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. Dry to a constant weight.

  • Calculation: The solubility is calculated from the mass of the solid residue and the mass of the solvent evaporated.

Method 2: Visual Polythermal Method (Freezing-Point Depression Apparatus)

This method, as described by Fosbøl et al. (2011) for aqueous solutions, is effective for determining solubility as a function of temperature by observing the disappearance of the solid phase.[4]

Apparatus:

  • Modified Beckman freezing-point depression (FPD) apparatus

  • Temperature probe with high accuracy (e.g., ±0.05 K)

  • Stirring mechanism

  • Sample glass/tube

Procedure:

  • Sample Preparation: Prepare a solution of known concentration by accurately weighing this compound and the solvent.

  • Cooling and Precipitation: Cool the solution while stirring until precipitation of the solid phase is observed.

  • Heating and Dissolution: Slowly heat the solution. This can be achieved by allowing it to warm to room temperature or by using a controlled temperature bath.[4]

  • Solubility Point Determination: The temperature at which the last crystals disappear, resulting in a clear solution, is recorded as the solubility temperature for that specific concentration.[4]

  • Data Collection: Repeat this process for a range of concentrations to generate a solubility curve. The reproducibility can be checked by cycling the heating and cooling process.[4]

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the isothermal shake-flask method for determining solubility.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calc Calculation A Weigh excess This compound B Add known volume/mass of solvent A->B C Seal container and place in thermostatic shaker/bath B->C D Agitate at constant temperature (24-72h) C->D E Allow solid to settle D->E F Withdraw and filter supernatant E->F G Weigh filtered aliquot F->G H Evaporate solvent and weigh residue G->H I Calculate solubility (e.g., g/100g solvent) H->I

References

melting point and boiling point of piperazine hexahydrate

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Thermal Properties of Piperazine Hexahydrate

For professionals in research, chemical sciences, and drug development, a precise understanding of the physicochemical properties of compounds like this compound is fundamental. This guide provides a detailed overview of its melting and boiling points, supported by experimental methodologies and a summary of its key physical data.

Physicochemical Properties of this compound

This compound ((CH₂CH₂NH)₂·6H₂O) is the hydrated form of piperazine, an organic compound containing a six-membered ring with two opposing nitrogen atoms.[1] It presents as a colorless or white, deliquescent crystalline solid that readily absorbs water and carbon dioxide from the air.[1][2][3] This compound is freely soluble in water and alcohol but poorly soluble in diethyl ether.[1][4][5]

Summary of Quantitative Data

The following table summarizes the key physical and thermal properties of this compound for easy reference.

PropertyValueSource(s)
Molecular Formula C₄H₁₀N₂·6H₂O[1][6]
Molecular Weight 194.23 g/mol [2][6][7]
Appearance White/colorless deliquescent crystals[2][3][5][7]
Melting Point 42-46 °C[2][8][9][10]
Boiling Point 125-130 °C / 145-156 °C (Decomposes)[1][3][8][9][10]
Vapor Pressure 0.8 mmHg at 20 °C[8]
pH (10% aq. solution) 10.5 - 12.0[1][2][5]

Note on Boiling Point: There is a notable variance in the reported boiling point, with some sources also indicating that the compound decomposes before boiling.[9] This discrepancy may be attributed to different experimental conditions, such as pressure, or the loss of water of hydration upon heating, which would alter the substance's properties.

Experimental Protocol: Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. The capillary melting point method is a standard and widely accepted technique for this determination.

Principle

A small, finely powdered sample of the substance is packed into a capillary tube and heated at a controlled rate in a melting point apparatus. The temperature range over which the substance transitions from a solid to a liquid is observed and recorded as the melting point. For a pure substance, this transition occurs over a narrow range (typically < 1 °C).

Apparatus and Materials
  • Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or digital equivalent)

  • Capillary tubes (sealed at one end)

  • This compound sample, finely powdered

  • Spatula

  • Mortar and pestle (if sample is not already powdered)

  • Thermometer (calibrated) or digital temperature probe

Detailed Methodology
  • Sample Preparation: Ensure the this compound sample is a fine, dry powder. If necessary, gently grind the crystals using a mortar and pestle.

  • Capillary Tube Loading: Invert a capillary tube and press the open end into the powdered sample until a small amount of material enters the tube. Tap the sealed end of the tube gently on a hard surface to pack the sample down. Repeat until the sample is packed to a height of 2-3 mm.

  • Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus. Ensure the thermometer or temperature probe is correctly positioned to accurately measure the temperature of the heating block or bath.

  • Rapid Heating (Optional): If the approximate melting point is unknown, perform a preliminary rapid heating run to quickly determine a rough estimate.

  • Controlled Heating: Set the apparatus to heat at a controlled rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point (around 40 °C for this compound). A slow heating rate is crucial for an accurate determination.

  • Observation and Recording:

    • Record the temperature (T₁) at which the first drop of liquid appears.

    • Record the temperature (T₂) at which the entire sample has completely melted into a clear liquid.

  • Reporting: The melting point is reported as the range from T₁ to T₂. For this compound, this is expected to be within the 42-46 °C range.[2][8][9][10]

  • Post-Analysis: Allow the apparatus to cool before performing any subsequent measurements.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the thermal characterization of a hydrated compound such as this compound.

G cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_results Data Interpretation & Reporting A Obtain Piperazine Hexahydrate Sample B Verify Purity (e.g., TLC, HPLC) A->B C Grind to a Fine Powder B->C D Melting Point Determination (Capillary Method) C->D E Thermogravimetric Analysis (TGA) (Determine Water Loss) C->E F Differential Scanning Calorimetry (DSC) C->F G Record Melting Range (T₁-T₂) D->G H Analyze Dehydration Steps & Mass Loss E->H I Identify Phase Transitions (Melting, Decomposition) F->I J Compile Technical Report G->J H->J I->J

Caption: Workflow for the thermal analysis of a hydrated chemical compound.

References

An In-depth Technical Guide to the Core Mechanism of Action of Piperazine Hexahydrate in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of piperazine hexahydrate in biological systems, with a primary focus on its anthelmintic properties. The document synthesizes quantitative data, details key experimental protocols, and provides visual representations of the underlying biological pathways and experimental workflows.

Executive Summary

Piperazine and its salts have been utilized for decades as effective anthelmintic agents, particularly against infections caused by the nematodes Ascaris lumbricoides (roundworm) and Enterobius vermicularis (pinworm).[1][2] Its primary mechanism of action is centered on its function as a selective agonist of γ-aminobutyric acid (GABA) receptors on the muscle cells of these parasitic worms.[3][4] This interaction triggers a cascade of events leading to flaccid paralysis of the helminth, which is subsequently expelled from the host's gastrointestinal tract by normal peristalsis.[3][4] A secondary mechanism involving the inhibition of succinate production in the parasite's muscle tissue has also been proposed to contribute to its paralytic effect.[5][6] This guide delves into the molecular underpinnings of these mechanisms, presenting the available quantitative data and outlining the experimental procedures used to elucidate them.

Core Mechanism of Action: GABA Receptor Agonism

The principal anthelmintic effect of piperazine is achieved through its interaction with GABA receptors in the neuromuscular systems of susceptible nematodes.[3][4]

Signaling Pathway at the Nematode Neuromuscular Junction

Piperazine acts as a potent agonist at nematode GABA receptors, which are ligand-gated chloride ion channels. The binding of piperazine to these receptors mimics the action of the endogenous neurotransmitter GABA, leading to an increased influx of chloride ions (Cl⁻) into the muscle cell.[3][4] This influx of negatively charged ions causes hyperpolarization of the muscle cell membrane, making it less responsive to excitatory stimuli from motor neurons.[7] The sustained hyperpolarized state results in a flaccid paralysis of the worm, preventing it from maintaining its position within the host's gut.[7] The paralyzed worms are then passively expelled.[3]

The selectivity of piperazine for helminths is attributed to the differences in the GABA receptors between the parasite and its vertebrate host. In nematodes, GABA receptors are located at the neuromuscular junction, whereas in vertebrates, they are predominantly found in the central nervous system.[4] Additionally, the specific isoforms of the GABA receptors in helminths exhibit a higher sensitivity to piperazine.[8]

Piperazine GABA Receptor Signaling Pathway Piperazine's Action at the Nematode Neuromuscular Junction cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Piperazine Piperazine GABA_Receptor GABA Receptor (Chloride Channel) Piperazine->GABA_Receptor Binds to and activates Cl_Influx Chloride Ion (Cl-) Influx GABA_Receptor->Cl_Influx Opens channel Hyperpolarization Membrane Hyperpolarization Cl_Influx->Hyperpolarization Leads to Paralysis Flaccid Paralysis Hyperpolarization->Paralysis Results in

Figure 1: Piperazine's GABAergic signaling pathway.

Secondary Mechanism: Inhibition of Succinate Production

Some studies suggest that piperazine may also exert its anthelmintic effect by interfering with the energy metabolism of the parasite. Specifically, there is a noted correlation between the concentrations of piperazine that induce paralysis and those that inhibit the production of succinate in Ascaris muscle.[5][6] Succinate is a key component in the anaerobic metabolism of these worms, and its production is vital for their energy supply.[5][6] By inhibiting succinate formation, piperazine may further contribute to the paralysis and eventual expulsion of the parasite.

Quantitative Data

The following tables summarize the available quantitative data on the efficacy and activity of piperazine and its derivatives.

In Vitro Efficacy Against Helminths
CompoundHelminth SpeciesAssay TypeValueReference(s)
PiperazineAscaridia galliMortalityLC50: 119.7 µM[9]
PiperazineAscaris lumbricoidesParalysisEffective Concentration: 8-12 µg/g tissue[8]
Piperazine CitrateAscaris lumbricoidesCure Rate (in vivo)31-53% (single dose)[10]
Piperazine DihydrochlorideAscaris suumEfficacy (in vivo)99-100% (200 mg/kg)[11]
Time to Paralysis of Ascaridia galli
Piperazine Concentration (mg/mL)Time to Paralysis (hours)
0.51.58 ± 0.12
1.01.17 ± 0.08
2.00.83 ± 0.06
5.00.58 ± 0.04
10.00.42 ± 0.03
20.00.25 ± 0.02
Data derived from studies on the nematocidal effects of piperazine.[6]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the mechanism of action of piperazine.

Electrophysiological Recording from Ascaris Muscle Cells

This protocol is adapted from established methods for intracellular recordings from the somatic muscle cells of Ascaris suum.

Materials:

  • Adult Ascaris suum worms

  • Ascaris Ringer's solution (composition varies, but a typical high-Cl⁻ Ringer contains: NaCl 125 mM, KCl 5 mM, CaCl₂ 2 mM, MgCl₂ 1 mM, HEPES 10 mM; pH 7.4)

  • Dissection dish with a Sylgard base

  • Fine dissection scissors and forceps

  • Micromanipulators

  • Glass microelectrodes (filled with 3 M KCl, resistance 10-20 MΩ)

  • Electrophysiology amplifier (e.g., Axoclamp)

  • Data acquisition system and software

  • Perfusion system

Procedure:

  • Isolate a section of an adult Ascaris suum worm and pin it out in a dissection dish containing chilled Ascaris Ringer's solution.

  • Make a longitudinal incision to expose the internal organs and carefully remove them to reveal the underlying muscle tissue.

  • Transfer the muscle preparation to the recording chamber and perfuse with Ascaris Ringer's solution.

  • Using micromanipulators, carefully impale a muscle cell with two microelectrodes (one for voltage recording and one for current injection).

  • Allow the membrane potential to stabilize.

  • Record the resting membrane potential and input resistance.

  • Bath-apply this compound at various concentrations (e.g., 10⁻⁴ M to 10⁻² M) via the perfusion system.

  • Record the changes in membrane potential and input conductance in response to piperazine application.

  • To determine the reversal potential, apply GABA and piperazine iontophoretically while voltage-clamping the cell at different holding potentials.

Electrophysiology_Workflow Workflow for Electrophysiological Recording A Isolate Ascaris Muscle Preparation B Mount in Recording Chamber A->B C Impale Muscle Cell with Microelectrodes B->C D Record Baseline Membrane Properties C->D E Perfuse with Piperazine Solution D->E F Record Changes in Membrane Potential and Conductance E->F G Data Analysis F->G

Figure 2: Electrophysiology experimental workflow.

In Vitro Adult Worm Motility Assay

This assay is used to observe the paralytic effect of piperazine on whole worms.

Materials:

  • Adult nematodes (e.g., Ascaris suum or other model organisms like Pheretima posthuma)

  • Phosphate buffered saline (PBS) or other suitable culture medium

  • Petri dishes or multi-well plates

  • This compound stock solution

  • Incubator

  • Stereomicroscope

Procedure:

  • Collect and wash adult worms in PBS.

  • Place individual or small groups of worms into petri dishes or wells of a multi-well plate containing the culture medium.

  • Add this compound to achieve a range of final concentrations. Include a vehicle control (medium with the solvent used to dissolve piperazine, if any).

  • Incubate the worms at an appropriate temperature (e.g., 37°C for mammalian parasites).

  • Observe the motility of the worms under a stereomicroscope at regular time intervals (e.g., 15, 30, 60, 120 minutes).

  • Record the time taken for paralysis (cessation of spontaneous movement) at each concentration.

Biochemical Assay for Succinate Production

This protocol outlines a method to measure the effect of piperazine on succinate production in Ascaris muscle.

Materials:

  • Ascaris suum muscle tissue

  • Incubation medium (e.g., Krebs-Ringer bicarbonate buffer)

  • This compound

  • Reagents for succinate quantification (e.g., succinate dehydrogenase, an artificial electron acceptor like 2,6-dichlorophenolindophenol, and a spectrophotometer)

  • Homogenizer

  • Centrifuge

Procedure:

  • Prepare strips of Ascaris muscle tissue.

  • Incubate the muscle strips in the incubation medium with and without various concentrations of this compound.

  • After the incubation period, homogenize the muscle tissue and deproteinize the homogenate.

  • Centrifuge the homogenate and collect the supernatant.

  • Quantify the amount of succinate in the supernatant using a spectrophotometric assay based on the activity of succinate dehydrogenase.

  • Compare the levels of succinate in the piperazine-treated samples to the control samples to determine the percentage of inhibition.

Biochemical_Assay_Workflow Workflow for Succinate Production Assay A Incubate Ascaris Muscle Strips with Piperazine B Homogenize Tissue and Deproteinize A->B C Centrifuge and Collect Supernatant B->C D Quantify Succinate Concentration C->D E Calculate Percentage Inhibition D->E

Figure 3: Succinate inhibition assay workflow.

Conclusion

This compound's primary mechanism of action as a GABA receptor agonist leading to flaccid paralysis is well-established and provides a clear rationale for its anthelmintic efficacy. The potential secondary mechanism involving the inhibition of succinate production further highlights its multifaceted impact on nematode physiology. The quantitative data and experimental protocols presented in this guide offer a solid foundation for researchers and drug development professionals working to understand and build upon the therapeutic potential of piperazine and its derivatives. Further research to obtain more comprehensive comparative quantitative data across different helminth species and piperazine salts will be crucial for optimizing its clinical use and developing next-generation anthelmintics.

References

Unveiling the Architecture of Piperazine Hexahydrate: A Crystallographic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of piperazine hexahydrate (C₄H₁₀N₂·6H₂O), a compound of interest in pharmaceutical and materials science. Understanding its three-dimensional structure is crucial for predicting its physical and chemical properties, which in turn influences its application in drug formulation and development. This document summarizes the key crystallographic data, details the experimental protocols for its structure determination, and presents a logical workflow for such analyses.

Core Crystallographic Data

The crystal structure of this compound was determined by single-crystal X-ray diffraction.[1][2][3] The compound crystallizes in the monoclinic system, belonging to the space group P2₁/n.[1][2][3] This arrangement describes the symmetry of the atomic positions within the crystal lattice. A summary of the crystallographic data is presented in Table 1. The bond lengths and angles within the piperazine molecule are within the expected ranges for similar organic compounds.[1][2]

Table 1: Crystallographic Data for this compound [1][2][3]

ParameterValue
Chemical FormulaC₄H₁₀N₂·6H₂O
Molecular Weight194.24 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)6.309 (± 0.002)
b (Å)6.323 (± 0.002)
c (Å)14.912 (± 0.005)
β (°)94.96 (± 0.04)
Volume (ų)592.5
Z2
Density (calculated) (g/cm³)1.071
Density (measured) (g/cm³)1.096
TemperatureRoom Temperature
RadiationX-ray

The Hydrogen-Bonding Network: A Defining Feature

A critical aspect of the this compound structure is the extensive network of hydrogen bonds. The water molecules form puckered layers composed of edge-sharing pentagons.[1][2][3] These aqueous layers are then interconnected by hydrogen bonds to the nitrogen atoms of the piperazine molecules, creating a robust three-dimensional framework.[1][2][3] The piperazine molecules, with their two opposing nitrogen atoms, act as bridges between adjacent water layers.[1] The hydrogen atoms within the water layers are disordered, while those between the oxygen and nitrogen atoms are ordered.[1][2][3] The O···O distances within the water pentagons are remarkably uniform, ranging from 2.770 Å to 2.781 Å.[1]

Table 2: Selected Interatomic Distances (Å) [1]

Bond/InteractionLength (Å)
C-C1.491
C-N1.458
O···O2.770 - 2.781

Experimental Protocols

The determination of the crystal structure of this compound involves a series of well-defined experimental steps.

Crystal Growth and Preparation

Single crystals of this compound suitable for X-ray diffraction can be grown by sublimation at room temperature or by recrystallization from an aqueous solution.[1] The resulting crystals are often pseudo-tetragonal and can be prone to twinning.[1][2][3] A suitable crystal is carefully selected and mounted on a goniometer head for data collection.

Density Measurement

The density of the crystals was determined using the flotation method in a mixture of carbon tetrachloride and benzene.[1] This experimental value is then compared with the density calculated from the crystallographic data.

Single-Crystal X-ray Diffraction Data Collection

A single crystal is mounted on a diffractometer equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation). The crystal is maintained at a constant temperature, in this case, room temperature, and rotated in the X-ray beam.[1] A detector records the positions and intensities of the diffracted X-ray beams. A complete dataset is collected by systematically rotating the crystal through a range of angles.

Data Reduction and Structure Solution

The raw diffraction data is processed to correct for experimental factors such as polarization and absorption. The corrected intensities are then used to determine the unit cell parameters and the space group. The crystal structure is solved using direct methods or Patterson methods to determine the initial positions of the atoms.[1]

Structure Refinement

The initial atomic model is refined using a least-squares method. This iterative process adjusts the atomic coordinates and thermal displacement parameters to achieve the best possible agreement between the observed and calculated structure factors. The quality of the final refined structure is assessed by the R-factor, which was 5.6% for the reported structure of this compound.[1]

Visualizing the Workflow

The process of determining a crystal structure can be visualized as a logical workflow, from sample preparation to the final structural analysis.

CrystalStructureAnalysis cluster_prep Crystal Preparation cluster_data Data Collection & Processing cluster_structure Structure Determination cluster_analysis Final Analysis crystal_growth Crystal Growth (Sublimation/Recrystallization) crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection xray_diffraction Single-Crystal X-ray Diffraction crystal_selection->xray_diffraction Mounted Crystal data_reduction Data Reduction & Correction xray_diffraction->data_reduction structure_solution Structure Solution (Direct/Patterson Methods) data_reduction->structure_solution Processed Data structure_refinement Structure Refinement (Least-Squares) structure_solution->structure_refinement validation Structure Validation (R-factor) structure_refinement->validation Refined Model final_model Final Crystal Structure Model validation->final_model

Workflow for Crystal Structure Determination.

This comprehensive analysis of the crystal structure of this compound provides foundational data for researchers in drug development and materials science. The detailed understanding of its solid-state architecture, particularly the intricate hydrogen-bonding network, is essential for predicting its behavior and for the rational design of new materials and pharmaceutical formulations.

References

An In-depth Technical Guide to the Hygroscopic Nature of Piperazine Hexahydrate

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Piperazine hexahydrate is a widely used chemical intermediate in the pharmaceutical industry. Its pronounced hygroscopic and deliquescent nature presents significant challenges in handling, formulation, and storage. This guide provides a comprehensive overview of the physicochemical properties of this compound, focusing on its interaction with atmospheric moisture. It details the implications of its hygroscopicity on drug development, including impacts on stability, manufacturing processes, and product performance. Furthermore, this document furnishes detailed experimental protocols for key analytical techniques—Dynamic Vapor Sorption (DVS) and Karl Fischer Titration—used to quantify and characterize its moisture-sensitive properties. Visual workflows and logical diagrams are provided to aid researchers and drug development professionals in designing and executing robust hygroscopicity studies.

Introduction to this compound and Hygroscopicity

Piperazine is an organic compound that exists as a deliquescent solid, meaning it has a strong affinity for atmospheric moisture and will absorb enough to dissolve into a liquid solution.[1] It is commonly supplied as this compound (C₄H₁₀N₂·6H₂O), a crystalline solid form that incorporates six molecules of water per molecule of piperazine.[2][3] This hydrated form is itself described as hygroscopic and deliquescent, readily absorbing additional moisture from the environment.[3][4][5]

Hygroscopicity is a critical quality attribute for active pharmaceutical ingredients (APIs) and excipients. Excessive moisture uptake can lead to a cascade of undesirable physical and chemical changes, including:

  • Physical Instability: Changes in crystal structure, deliquescence (dissolving in absorbed water), caking, and altered powder flow properties.[6][7]

  • Chemical Instability: Increased rates of degradation, particularly through hydrolysis, leading to loss of potency and the formation of impurities.[6][8]

  • Manufacturing Challenges: Adherence of material to equipment, clumping, and inconsistent tablet compression.[9]

  • Performance Issues: Altered dissolution rates and bioavailability of the final drug product.[6]

Understanding and quantifying the hygroscopic behavior of this compound is therefore essential for developing stable, effective, and manufacturable pharmaceutical products.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below. These properties are fundamental to its behavior and handling requirements.

PropertyValueReferences
Chemical Formula C₄H₁₀N₂·6H₂O[2][3]
Molecular Weight 194.23 g/mol [2][3]
Appearance Colorless, glassy, deliquescent crystals or white flakes.[3][4][5]
Melting Point 42 - 44 °C[5][10][11]
Boiling Point 125 - 156 °C[1][10][11]
Solubility Freely soluble in water and alcohol; insoluble in ether.[1][5][12]
Hygroscopicity Hygroscopic / Deliquescent[3][4]

Implications of Hygroscopicity in Drug Development

The hygroscopic nature of this compound necessitates careful consideration throughout the drug development lifecycle. Failure to control moisture exposure can compromise product quality and lead to batch failures. The diagram below illustrates the cascading effects of its moisture sensitivity.

G cluster_0 Core Property cluster_1 Physical Consequences cluster_2 Chemical Consequences cluster_3 Development & Manufacturing Impact A This compound Hygroscopicity B Moisture Sorption A->B leads to H Handling & Storage Challenges A->H C Deliquescence (Dissolution) B->C at high RH D Caking & Agglomeration B->D F Hydrolysis / Degradation B->F enables J Manufacturing Issues (e.g., sticking, clumping) C->J E Altered Powder Flow D->E I Formulation Instability D->I E->J G Loss of Potency F->G F->I K Reduced Shelf-Life G->K I->K G A Sample Receipt (this compound) B Initial Water Content (Karl Fischer Titration) A->B C Hygroscopicity Profiling (Dynamic Vapor Sorption) A->C D Generate Sorption/ Desorption Isotherm C->D F Post-Exposure Analysis (e.g., XRPD, Microscopy) C->F E Determine Critical Relative Humidity (CRH) D->E H Data Interpretation & Risk Assessment E->H G Assess Physical Form Changes (e.g., Hydrate Formation) F->G G->H I Define Handling, Storage, & Formulation Controls H->I

References

A Historical Review of Piperazine Hexahydrate: From Industrial Chemical to Anthelmintic Cornerstone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Piperazine, a simple six-membered heterocyclic compound containing two nitrogen atoms at opposite positions, has a rich history that traces its evolution from an industrial chemical to a significant therapeutic agent.[1] This technical guide provides a comprehensive historical literature review of piperazine hexahydrate, focusing on its synthesis, the discovery of its anthelmintic properties, and the early experimental work that established its place in veterinary and human medicine. For decades, piperazine and its salts were a mainstay in the treatment of intestinal nematode infections, and its story offers valuable insights into the methodologies of mid-20th-century drug discovery and development.

Historical Synthesis of Piperazine and its Hexahydrate

The industrial production of piperazine has historically involved several key chemical processes. One of the earliest and most common methods is the ammoniation of 1,2-dichloroethane or ethanolamine.[2] These reactions, while primarily aimed at producing ethylenediamine, yield piperazine as a significant by-product.[2] Another established method involves the reduction of pyrazine with sodium in ethanol.[2]

For pharmaceutical applications, piperazine is commonly used in its hexahydrate form (C₄H₁₀N₂·6H₂O), which is a stable, crystalline solid.[2] The preparation of this compound for early pharmaceutical use would have involved dissolving anhydrous piperazine in water and allowing the hexahydrate to crystallize upon cooling. The purification of the resulting crystals would have been crucial to ensure the removal of any unreacted starting materials or by-products from the initial synthesis.

A more detailed historical laboratory-scale synthesis is described in a 1961 patent, which outlines a process for preparing piperazine hydrate by the cyclization of aminoethylethanolamine in the presence of a phosphorus-containing catalyst. This method involves heating the reactant to its boiling point, allowing for the distillation of piperazine hydrate.

G cluster_synthesis Historical Synthesis of Piperazine cluster_hydration Preparation of this compound 1_2_dichloroethane 1,2-Dichloroethane ethanolamine Ethanolamine ammonia Ammonia piperazine_synthesis Ammoniation piperazine Piperazine ethylenediamine Ethylenediamine (by-product) anhydrous_piperazine Anhydrous Piperazine water Water dissolution Dissolution & Crystallization piperazine_hexahydrate This compound

The Dawn of an Anthelmintic: A Chronological Overview

While piperazine was known as a chemical compound, its therapeutic potential remained largely unexplored until the mid-20th century. Initially, it was investigated for its ability to dissolve uric acid, a property that did not translate into effective clinical use for gout.[1] The pivotal shift towards its application as an anthelmintic began with research into its derivatives.

A significant breakthrough came in 1947 when Hewitt and his colleagues reported on the antifilarial activity of a piperazine derivative, 1-diethylcarbamyl-4-methylpiperazine hydrochloride (Hetrazan), in cotton rats and dogs. This discovery opened the door for exploring other piperazine compounds for their anti-parasitic properties.

The early 1950s marked a turning point for piperazine itself as an anthelmintic. In 1951, Mouriquand, Roman, and Coisnard published their findings on the use of piperazine in treating threadworm (oxyuriasis) infestations in children.[3] This was followed by a 1953 publication by White and Standen, which further detailed the clinical use of piperazine for threadworms in children. The year 1954 saw a crucial publication by Sloan, Kingsbury, and Jolly, who reported favorable results using piperazine derivatives as an anthelmintic in poultry. These pioneering studies laid the groundwork for the widespread use of piperazine and its salts, such as piperazine citrate and adipate, as a safe and effective treatment for ascariasis (roundworm) and enterobiasis (pinworm) in both humans and animals for many years to come.[2]

G 1947 1947: Hewitt et al. Antifilarial activity of a piperazine derivative (Hetrazan) 1951 1951: Mouriquand et al. Piperazine for threadworm in children 1947->1951 Shift in focus to anti-parasitic properties 1953 1953: White & Standen Further studies on piperazine for threadworms 1951->1953 Confirmation of anthelmintic use 1954 1954: Sloan et al. Piperazine derivatives as poultry anthelmintics 1953->1954 Expansion to veterinary medicine 1957 1957: Edgar et al. Detailed efficacy studies in poultry 1954->1957 In-depth efficacy and protocol development

Mechanism of Action

Early researchers observed that piperazine caused the expulsion of live, paralyzed worms from the host. This led to the understanding that its mode of action is the induction of flaccid paralysis in susceptible nematodes.[2] The neuromuscular effects are attributed to its activity as a GABA (gamma-aminobutyric acid) receptor agonist at the myoneural junction of the parasite. This leads to hyperpolarization of the muscle cell membrane, rendering the worm unable to maintain its position in the host's gastrointestinal tract, and it is subsequently expelled with the feces. A key advantage of piperazine is its selective toxicity; it has minimal effect on the host's neuromuscular system as vertebrate GABA receptors are primarily located in the central nervous system and are of a different isoform.[2]

G Piperazine Piperazine GABA_receptor GABA Receptor (Nematode Muscle Cell) Piperazine->GABA_receptor Agonist action Hyperpolarization Hyperpolarization of Cell Membrane GABA_receptor->Hyperpolarization Paralysis Flaccid Paralysis of Worm Hyperpolarization->Paralysis Expulsion Expulsion from Host's GI Tract Paralysis->Expulsion

Quantitative Data from Historical Studies

The following tables summarize quantitative data extracted from key historical studies on the efficacy of piperazine compounds. The data primarily focuses on early veterinary studies in poultry, which were instrumental in establishing dosage and efficacy.

Table 1: Efficacy of Piperazine Compounds Against Ascaridia galli in Naturally Infected Chickens

Piperazine CompoundDosageDuration of TreatmentNumber of BirdsPercent EfficacyReference
This compound0.2% in water8 hours1090Edgar et al., 1957
This compound0.4% in water8 hours10100Edgar et al., 1957
Piperazine Citrate0.8% in water8 hours10100Edgar et al., 1957
Piperazine Adipate150 mg/kg body weightSingle doseNot specified97-100Sloan et al., 1954[2]

Table 2: Efficacy of this compound Against Various Helminths in Experimentally Infected Poultry

Helminth SpeciesHostDosageDuration of TreatmentPercent EfficacyReference
Ascaridia galli (immature)Chickens0.4% in water48 hours85Edgar et al., 1957
Ascaridia galli (mature)Chickens0.2% in water24 hours95Edgar et al., 1957
Heterakis gallinaeChickens0.4% in water48 hours77Edgar et al., 1957
Capillaria obsignataChickens0.4% in water48 hours44Edgar et al., 1957
Ascaridia dissimilis (mature)Turkeys200 mg/birdSingle dose92Edgar et al., 1957

Experimental Protocols from Historical Literature

The following are detailed methodologies from the pivotal 1957 study by S. A. Edgar, D. C. Davis, and J. A. Frazier, published in Poultry Science, which provides a clear example of the experimental design of that era.

Experimental Protocol: Efficacy of Piperazine Compounds Against Ascaridia galli in Naturally Infected Chickens (Edgar et al., 1957)

  • Animal Model: Naturally infected New Hampshire and S. C. White Leghorn chickens, 8 to 12 weeks of age.

  • Housing: Birds were housed in batteries with wire floors to prevent reinfection.

  • Experimental Design:

    • Birds were randomly assigned to treatment and control groups.

    • Fecal samples were examined prior to the experiment to confirm infection.

    • Treated groups received piperazine compounds (hexahydrate or citrate) in their drinking water at specified concentrations and for a set duration.

    • Control groups received untreated drinking water.

    • Feed was withheld for 4 to 6 hours before and during the treatment period to encourage water consumption.

  • Data Collection:

    • All feces passed by the birds for 48 to 72 hours post-treatment were collected and examined for expelled worms.

    • At the end of the collection period, all birds were necropsied.

    • The intestinal tracts were opened, and the remaining worms were collected and counted.

  • Efficacy Calculation: The percentage efficacy was calculated as follows: (Total worms passed by treated birds) / (Total worms passed by treated birds + Total worms remaining in treated birds at necropsy) x 100.

G Start Start Bird_Selection Select naturally infected chickens Start->Bird_Selection Randomization Randomly assign to treatment and control groups Bird_Selection->Randomization Pre_Treatment Confirm infection via fecal examination Randomization->Pre_Treatment Treatment Administer Piperazine in drinking water (Feed withheld) Pre_Treatment->Treatment Control Provide untreated drinking water Pre_Treatment->Control Fecal_Collection Collect feces for 48-72 hours and count expelled worms Treatment->Fecal_Collection Control->Fecal_Collection Necropsy Necropsy all birds and count remaining intestinal worms Fecal_Collection->Necropsy Efficacy_Calculation Calculate percent efficacy Necropsy->Efficacy_Calculation End End Efficacy_Calculation->End

Conclusion

The history of this compound is a testament to the serendipitous nature of drug discovery and the rigorous, methodical research required to bring a therapeutic agent to the forefront of medicine. From its origins as an industrial chemical, its potential as an anthelmintic was unlocked through the investigation of its derivatives and subsequently confirmed in a series of landmark studies in the early 1950s. The detailed experimental work, particularly in poultry, not only established its efficacy and safety but also provided a model for future anthelmintic research. While newer broad-spectrum anthelmintics have largely replaced piperazine in many applications, its historical significance remains. The study of its discovery, mechanism of action, and the early experimental protocols provides valuable lessons for today's researchers in the ongoing quest for new and effective therapeutic agents.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Piperazine Hexahydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piperazine and its derivatives are a significant class of compounds in the pharmaceutical industry, primarily known for their use as anthelmintic agents. The most common commercial form, piperazine hexahydrate, possesses distinct physical and chemical characteristics that are crucial for its handling, formulation, and therapeutic efficacy. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a structural representation of its hydrated form. All quantitative data are summarized in structured tables for clarity and ease of comparison.

Physical Properties

This compound is a white to colorless crystalline solid, often appearing as deliquescent, adhering crystals.[1][2][3] It is known to absorb moisture from the air, a property known as hygroscopy.[4] The physical properties are critical for storage, handling, and formulation development.

Table 1: Summary of Physical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₄H₁₀N₂·6H₂O (or C₄H₂₂N₂O₆)[5][6]
Molecular Weight 194.23 g/mol [7]
Appearance Colourless or white, deliquescent, adhering crystals[2][8]
Melting Point 42 - 44 °C[1][9][10][11]
Boiling Point 145 - 156 °C (literature value, may decompose)[1][9][10]
Density 1.071 g/cm³ (X-ray calculated)[12]
1.92 g/cm³[1]
Vapor Pressure 0.8 mmHg (at 20 °C)[7][9][10]
Solubility Freely soluble in water and alcohol[2][3][6][13]
Poorly soluble in diethyl ether[13]

Chemical and Spectroscopic Properties

Piperazine is a secondary amine, and its hexahydrate form retains the characteristic basicity.[14] The aqueous solution is strongly alkaline.[1][14] It readily reacts with carbon dioxide from the air and is incompatible with strong acids and oxidizing agents.[11][13]

Table 2: Summary of Chemical and Spectroscopic Properties

PropertyValue / DescriptionSource(s)
IUPAC Name piperazine;hexahydrate[6]
Synonyms Diethylenediamine hexahydrate, Arthriticine, Vermisol[6]
pKa (of Piperazine) pKa₁ = 5.35, pKa₂ = 9.73 (at 25 °C)[13]
pH 10.5 - 12.0 (10% aqueous solution)[14]
Flash Point 87 °C[1]
¹H NMR (in D₂O) δ ~2.75 ppm (singlet)[15]
¹H NMR (in CDCl₃) δ ~2.84 ppm (singlet), δ ~1.66 ppm (singlet)[15]
Infrared (IR) Spectrum Conforms to structure, characteristic peaks for N-H, C-H, and O-H stretching[8][16]

Crystal Structure

The crystal structure of this compound has been determined by X-ray diffraction. It forms monoclinic, pseudo-tetragonal crystals.[5][12][17] The structure is notable for its extensive hydrogen-bonding network. The six water molecules form puckered layers composed of edge-sharing pentagons. These layers are then joined into a three-dimensional framework through hydrogen bonds with the nitrogen atoms of the piperazine molecules.[5][12][17] This arrangement is related to clathrate hydrate structures.[5][17]

  • Space Group: P2₁/n[5][12][17]

  • Cell Dimensions: a = 6.309 Å, b = 6.323 Å, c = 14.912 Å, β = 94.96°[5][12]

Experimental Protocols

Detailed and validated methodologies are essential for obtaining reliable physicochemical data. The following sections describe standard protocols for determining key properties of this compound.

Melting Point Determination (Capillary Method)

This protocol outlines the standard procedure for determining the melting point range of a crystalline solid.

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

  • Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is reported as the melting point.

  • Validation: The accuracy of the apparatus should be periodically verified using certified reference standards with known melting points.

Aqueous Solubility Determination (Isothermal Shake-Flask Method)

This method is considered the "gold standard" for determining equilibrium solubility.[18][19]

  • System Preparation: An excess amount of this compound is added to a known volume of purified water in a sealed, airtight container (e.g., a screw-cap flask).

  • Equilibration: The container is placed in a mechanical shaker or agitator within a temperature-controlled water bath set to the desired temperature (e.g., 25 °C). The mixture is agitated for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[20] Attainment of equilibrium should be confirmed by sampling at different time points (e.g., 24h, 36h, 48h) until the concentration remains constant.

  • Phase Separation: After equilibration, the suspension is allowed to stand undisturbed at the same temperature to allow undissolved solid to settle. An aliquot of the supernatant is then carefully withdrawn and filtered through a non-adsorptive membrane filter (e.g., 0.22 μm PVDF) to remove all solid particles.[21]

  • Analysis: The concentration of piperazine in the clear, saturated filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or titration with a standardized acid.

  • Calculation: The solubility is expressed in units such as g/100 mL or mol/L.

Water Content Determination (Karl Fischer Titration)

Karl Fischer (KF) titration is a highly specific and accurate method for determining the water content in a substance, making it ideal for confirming the hydration state of this compound.[22][23]

  • Principle: The method is based on the quantitative reaction of water with an anhydrous solution of sulfur dioxide and iodine in the presence of a base and a suitable solvent (e.g., methanol).[22]

  • Method Selection:

    • Volumetric Titration: Suitable for samples with a water content above 0.1%.[24] A KF reagent of a known titer is added to the sample until an endpoint is detected, typically by a bipotentiometric indicator electrode.[25]

    • Coulometric Titration: Ideal for samples with trace amounts of water. Iodine is generated electrochemically in the titration cell, and the amount of water is determined from the total charge passed to reach the endpoint.

  • General Procedure (Volumetric):

    • The KF titrator vessel is pre-titrated with the KF reagent to eliminate any ambient moisture.

    • A precisely weighed amount of this compound is quickly introduced into the anhydrous solvent in the titration vessel.

    • The sample is titrated with the KF reagent until the endpoint is reached and persists for a predetermined time.

    • The volume of titrant consumed is used to calculate the percentage of water in the sample. The theoretical water content for C₄H₁₀N₂·6H₂O is approximately 55.6%.

Visualization of Hydration State

The relationship between anhydrous piperazine and its hexahydrate form is a fundamental equilibrium. The following diagram illustrates this reversible hydration process.

G Anhydrous Piperazine (Anhydrous) C₄H₁₀N₂ Hexahydrate This compound C₄H₁₀N₂·6H₂O Anhydrous->Hexahydrate + 6 H₂O (Hydration) Water Water (H₂O) Hexahydrate->Anhydrous - 6 H₂O (Dehydration / Heat)

Caption: Logical relationship between anhydrous piperazine and this compound.

References

piperazine hexahydrate chemical formula and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of piperazine hexahydrate, tailored for researchers, scientists, and professionals in drug development. It covers the fundamental chemical properties, analytical methodologies, and the primary pharmacological mechanism of action.

IUPAC Name: piperazine;hexahydrate[1]

Chemical Formula: C₄H₁₀N₂·6H₂O or C₄H₂₂N₂O₆[1]

Physicochemical Properties

This compound presents as a white, crystalline solid.[2] It is a deliquescent compound with a saline taste.[3] Key quantitative properties are summarized in the tables below for ease of reference and comparison.

Table 1: General Properties
PropertyValueSource
Molecular Weight194.23 g/mol [1][2][4]
Melting Point42-44 °C[2][5]
Boiling Point145-156 °C[2][5]
Vapor Pressure0.8 mmHg (at 20 °C)[2]
pKa₁9.73 (at 25 °C)[3][6]
pKa₂5.35 (at 25 °C)[3][6]
Table 2: Solubility Data
SolventSolubilitySource
WaterFreely soluble / Highly soluble[3][7]
EthanolSoluble[7][8]
Ethylene GlycolFreely soluble[3][9]
Diethyl EtherPoorly soluble / Insoluble[3][9]
MethanolReadily soluble[7][8]
ChloroformVery soluble[8]
Table 3: Spectroscopic Data
TechniqueKey Data PointsSource
¹H NMR (D₂O)δ ~2.75 ppm[10]
¹H NMR (CDCl₃)δ ~2.84 ppm, ~1.66 ppm[10]
IR SpectrumConforms to standard[11]
UV Absorbance (max)410 nm (with 3,5-dinitrosalicylic acid)[12]

Mechanism of Action: Anthelmintic Activity

Piperazine's primary application in pharmacology is as an anthelmintic agent, effective against nematode infections such as ascariasis (roundworm) and enterobiasis (pinworm).[4] Its mechanism revolves around its function as a γ-aminobutyric acid (GABA) receptor agonist in the neuromuscular systems of these parasites.[3][4][13]

In nematodes, GABA receptors are located on muscle cells and mediate inhibition.[4] Piperazine's agonistic action on these receptors opens chloride ion (Cl⁻) channels, leading to an influx of chloride ions into the muscle cell.[4] This influx causes hyperpolarization of the cell membrane, making it less responsive to excitatory stimuli. The sustained hyperpolarized state results in flaccid paralysis of the worm.[4][13] Unable to maintain its position within the host's gastrointestinal tract, the paralyzed worm is expelled by normal peristaltic action.[4][13] This selective toxicity is effective because in vertebrates, GABAergic signaling is primarily confined to the central nervous system, and the nematode GABA receptor isoform differs from that of vertebrates.[3]

Piperazine_Mechanism cluster_Nematode Nematode Neuromuscular Junction Piperazine Piperazine GABA_R GABA Receptor (on muscle cell membrane) Piperazine->GABA_R Binds and activates Cl_Channel Chloride (Cl⁻) Ion Channel GABA_R->Cl_Channel Opens Cl_Influx Cl⁻ Influx Cl_Channel->Cl_Influx Allows Hyperpolarization Membrane Hyperpolarization Cl_Influx->Hyperpolarization Leads to Paralysis Flaccid Paralysis of Nematode Hyperpolarization->Paralysis Causes Expulsion Expulsion from Host GI Tract Paralysis->Expulsion Results in HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis HPLC Analysis Standard Weigh Standard Dissolve_Std Dissolve & Dilute Standard Standard->Dissolve_Std Sample Weigh Sample Dissolve_Smp Dissolve Sample Sample->Dissolve_Smp Deriv_Std React Standard with NBD-Cl Dissolve_Std->Deriv_Std Deriv_Smp React Sample with NBD-Cl Dissolve_Smp->Deriv_Smp Inject_Std Inject Standards Deriv_Std->Inject_Std Inject_Smp Inject Sample Deriv_Smp->Inject_Smp Cal_Curve Generate Calibration Curve Inject_Std->Cal_Curve Quantify Quantify Piperazine in Sample Inject_Smp->Quantify Cal_Curve->Quantify

References

An In-depth Technical Guide to the Core Reactivity of Piperazine Hexahydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piperazine hexahydrate, a versatile secondary diamine, serves as a crucial building block in the synthesis of a vast array of pharmaceuticals and other industrially significant compounds. Its reactivity is centered around the two secondary amine groups, which readily undergo a variety of chemical transformations. This technical guide provides a comprehensive overview of the core reactivity of this compound, focusing on key reaction classes including N-alkylation, N-acylation, Michael addition, Mannich reactions, and reactions with epoxides. Detailed experimental protocols, quantitative data, and visual representations of reaction workflows and relevant signaling pathways are presented to facilitate a deeper understanding and practical application of its chemistry in research and development settings.

Introduction

Piperazine, a six-membered heterocyclic compound containing two nitrogen atoms at the 1 and 4 positions, is a fundamental scaffold in medicinal chemistry. It is commonly supplied as this compound (C₄H₁₀N₂·6H₂O), a white, crystalline solid that is highly soluble in water.[1] The presence of two secondary amine groups imparts a rich and versatile reactivity to the molecule, making it a cornerstone for the synthesis of numerous drugs, including anthelmintics, antihistamines, antipsychotics, and anti-anginal agents.[2] This guide delves into the fundamental aspects of this compound's reactivity, providing researchers and drug development professionals with a detailed understanding of its chemical behavior and synthetic utility.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in chemical synthesis.

PropertyValueReference(s)
Molecular Formula C₄H₁₀N₂·6H₂O[3]
Molecular Weight 194.23 g/mol [3]
Appearance White crystalline powder[1]
Melting Point 44 °C[4][5]
Boiling Point 125-130 °C[4]
Solubility Freely soluble in water and ethylene glycol; poorly soluble in diethyl ether.[4]
pKa₁ 5.35 (at 25 °C)[4]
pKa₂ 9.73 (at 25 °C)[4][6]
pH (10% aqueous solution) 10.8–11.8[4][7]

Core Reactivity and Key Reactions

The reactivity of piperazine is dominated by the nucleophilicity of its secondary amine groups. This section details the most important classes of reactions that this compound undergoes.

N-Alkylation

N-alkylation is a fundamental reaction for the synthesis of a wide range of piperazine derivatives. Mono- or di-alkylation can be achieved by controlling the reaction stoichiometry and conditions. The use of a protecting group on one of the nitrogen atoms is a common strategy to achieve selective mono-alkylation.[8]

Experimental Protocol: Mono-N-Alkylation with Benzyl Chloride

This protocol describes the synthesis of 1-benzylpiperazine, a common intermediate in pharmaceutical synthesis.

Materials:

  • This compound

  • Piperazine dihydrochloride monohydrate

  • Benzyl chloride

  • Absolute ethanol

  • Dry benzene

  • Hydrogen chloride (gas or saturated ethanol solution)

Procedure:

  • A solution of 24.3 g (0.125 mole) of this compound in 50 ml of absolute ethanol is warmed to 65°C in a 250-ml Erlenmeyer flask.

  • To this solution, 22.1 g (0.125 mole) of piperazine dihydrochloride monohydrate is dissolved with swirling.

  • While maintaining the temperature at 65°C, 15.8 g (14.3 ml, 0.125 mole) of recently distilled benzyl chloride is added over 5 minutes with vigorous swirling or stirring.[9]

  • The reaction mixture is then cooled, and the precipitated piperazine dihydrochloride is filtered off.

  • The filtrate is cooled in an ice bath and treated with 25 ml of absolute ethanol saturated with dry hydrogen chloride at 0°C.

  • The precipitated 1-benzylpiperazine dihydrochloride is collected by suction filtration, washed with dry benzene, and dried.[9]

Quantitative Data:

Reactant Ratio (Piperazine:Benzyl Chloride)SolventTemperature (°C)Reaction Time (min)ProductYield (%)Reference
1:1 (with piperazine dihydrochloride)Ethanol65301-Benzylpiperazine dihydrochlorideNot specified, but described as a high-yield, simple procedure.[9]
0.3 mol : 0.3 molMethanol50180N-benzylpiperazine95.5[10]
N-Acylation

N-acylation of piperazine with acyl chlorides or anhydrides is another crucial reaction for creating diverse derivatives. Similar to alkylation, mono- or di-acylation can be controlled.

Experimental Protocol: Mono-N-Acylation with Acetic Anhydride

This protocol outlines the synthesis of 1-acetylpiperazine.

Materials:

  • This compound

  • Acetic anhydride

  • Appropriate solvent (e.g., dichloromethane, tetrahydrofuran)

Procedure:

  • Dissolve this compound in a suitable solvent.

  • Cool the solution in an ice bath.

  • Slowly add one equivalent of acetic anhydride to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for a specified time.

  • The reaction progress can be monitored by TLC or in situ IR spectroscopy.[11]

  • Upon completion, the product can be isolated by removing the solvent and purifying by recrystallization or chromatography.[12]

Quantitative Data:

Reactant Ratio (Piperazine:Acylating Agent)Acylating AgentSolventTemperatureReaction TimeProductYield (%)Reference
1:1Acetic anhydrideDichloromethane0°C to RT-1-Acetylpiperazine-[12]
-Trimethylacetic arylcarboxylic anhydrides---Monosubstituted piperazinesGood yields[13]
Michael Addition

Piperazine readily undergoes Michael addition to α,β-unsaturated carbonyl compounds, leading to the formation of β-amino compounds. This reaction is a powerful tool for carbon-carbon and carbon-nitrogen bond formation.

Experimental Protocol: Michael Addition to Methyl Acrylate

Materials:

  • Piperazine

  • Methyl acrylate

  • Methanol (optional, for microwave-assisted synthesis)

Procedure (Microwave-assisted):

  • A mixture of piperazine and methyl acrylate (and methanol if used) is subjected to microwave irradiation at a specified temperature and pressure for a set time.[6][14]

  • The reaction progress is monitored by TLC.

  • After completion, the product is isolated and purified.

Quantitative Data:

Michael AcceptorCatalystSolventTemperature (°C)Reaction TimeProductYield (%)Reference
Methyl AcrylateNone (Microwave)Methanol8010 minMethyl 3-(piperazin-1-yl)propanoate-[6][14]
AcrylonitrileNone (Solvent-free)-80-3-(Piperazin-1-yl)propanenitrile>97 (conversion)[15]
Mannich Reaction

The Mannich reaction involves the aminoalkylation of an acidic proton located on a carbonyl compound with formaldehyde and a secondary amine like piperazine. This three-component reaction is highly valuable for synthesizing complex molecules.

Experimental Protocol: General Mannich Reaction

Materials:

  • An active hydrogen compound (e.g., a ketone)

  • Formaldehyde

  • This compound

  • Solvent (e.g., ethanol)

Procedure:

  • The active hydrogen compound, formaldehyde, and piperazine are mixed in a suitable solvent.[7]

  • The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the substrates.

  • The product often precipitates from the reaction mixture and can be collected by filtration.[7]

Reaction with Epoxides

The nucleophilic ring-opening of epoxides by piperazine is a common method for the synthesis of β-amino alcohols, which are important structural motifs in many pharmaceuticals. The reaction typically proceeds via an SN2 mechanism, with the amine attacking the less sterically hindered carbon of the epoxide ring.[16]

Experimental Protocol: Reaction with Phenyl Glycidyl Ether

Materials:

  • N-(2-Aminoethyl)piperazine (as an example of a substituted piperazine)

  • Phenyl glycidyl ether

  • Anhydrous toluene

Procedure:

  • Dissolve N-(2-Aminoethyl)piperazine in anhydrous toluene under a nitrogen atmosphere in a round-bottom flask.

  • Slowly add phenyl glycidyl ether dropwise to the stirred solution at room temperature. The molar ratio should be controlled based on the desired product (e.g., 1:1 for a mono-adduct).

  • After the addition is complete, heat the reaction mixture to 60-80°C and maintain for 2-4 hours to ensure complete reaction.[16]

  • The progress of the reaction can be monitored by techniques like in situ FT-IR spectroscopy.[11]

  • The product is then isolated and purified.

Role in Signaling Pathways

Piperazine and its derivatives are integral to the development of drugs that target various neurotransmitter systems in the central nervous system (CNS). They can act as agonists, antagonists, or modulators of key receptors, thereby influencing signaling cascades.

GABAergic System

The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the CNS. Piperazine derivatives can modulate the activity of GABA-A receptors, which are ligand-gated ion channels that conduct chloride ions.[17]

GABA-A Receptor Signaling Pathway

GABA_A_Signaling GABA GABA GABA_A_Receptor GABA-A Receptor (Chloride Channel) GABA->GABA_A_Receptor Binds to Cl_influx Chloride Ion Influx GABA_A_Receptor->Cl_influx Opens Hyperpolarization Membrane Hyperpolarization Cl_influx->Hyperpolarization Leads to Neuronal_Inhibition Decreased Neuronal Excitability Hyperpolarization->Neuronal_Inhibition Results in Piperazine_Derivative Piperazine Derivative (Modulator) Piperazine_Derivative->GABA_A_Receptor Modulates

Caption: GABA-A receptor signaling pathway.

Serotonergic System

Serotonin (5-hydroxytryptamine, 5-HT) receptors are involved in regulating mood, anxiety, and cognition. Piperazine derivatives are prominent in drugs targeting 5-HT receptors, particularly the 5-HT1A subtype.[4][18]

5-HT1A Receptor Signaling Pathway

Serotonin_Signaling Serotonin Serotonin (5-HT) HT1A_Receptor 5-HT1A Receptor (GPCR) Serotonin->HT1A_Receptor Binds to Gi_Protein Gi Protein HT1A_Receptor->Gi_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_Protein->Adenylyl_Cyclase Inhibits cAMP ↓ cAMP Adenylyl_Cyclase->cAMP PKA ↓ PKA Activity cAMP->PKA Cellular_Response Cellular Response (e.g., altered gene expression) PKA->Cellular_Response Piperazine_Derivative Piperazine Derivative (Agonist/Antagonist) Piperazine_Derivative->HT1A_Receptor Modulates

Caption: Serotonin 5-HT1A receptor signaling pathway.

Dopaminergic System

Dopamine receptors, particularly the D2 subtype, are key targets for antipsychotic medications. Many of these drugs incorporate a piperazine moiety in their structure.

Dopamine D2 Receptor Signaling Pathway

Caption: Dopamine D2 receptor signaling pathway.

Experimental Workflows

The investigation of this compound reactivity typically follows a structured workflow, from initial reaction setup to product characterization.

General Experimental Workflow for Piperazine Reactions

Experimental_Workflow Start Start: Reactant Preparation (this compound, Reagent, Solvent) Reaction_Setup Reaction Setup (Inert atmosphere, Temperature control) Start->Reaction_Setup Reaction_Monitoring Reaction Monitoring (TLC, in situ IR/NMR) Reaction_Setup->Reaction_Monitoring Workup Work-up (Quenching, Extraction, Drying) Reaction_Monitoring->Workup Reaction Complete Purification Purification (Recrystallization, Chromatography) Workup->Purification Characterization Product Characterization (NMR, MS, IR, Elemental Analysis) Purification->Characterization End End: Pure Product Characterization->End

Caption: General experimental workflow for piperazine reactions.

Conclusion

This compound remains a cornerstone in synthetic and medicinal chemistry due to its predictable and versatile reactivity. A thorough understanding of its fundamental reactions, including N-alkylation, N-acylation, Michael addition, Mannich reactions, and epoxide ring-opening, is crucial for the efficient design and synthesis of novel compounds with desired biological activities. The detailed protocols and quantitative data presented in this guide, along with the visual representations of reaction workflows and signaling pathways, provide a solid foundation for researchers to explore and exploit the rich chemistry of this important heterocyclic scaffold. Continued investigation into the reactivity of piperazine and its derivatives will undoubtedly lead to the discovery of new therapeutic agents and innovative chemical applications.

References

The Piperazine Core: A Journey from Industrial Chemical to Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The six-membered nitrogen-containing heterocycle, piperazine, has traversed a remarkable path from its origins as an industrial chemical to its current status as a "privileged scaffold" in medicinal chemistry. This technical guide provides a comprehensive historical and technical overview of piperazine and its derivatives. It delves into the initial discovery and synthesis of the piperazine core, its serendipitous entry into the world of medicine as a treatment for gout, and its subsequent revolutionary impact as a potent anthelmintic agent. The guide further explores the evolution of piperazine-based compounds into diverse therapeutic areas, including their critical role in the development of first-generation antihistamines. This document meticulously details key experimental protocols, presents quantitative data on the efficacy of various piperazine salts, and elucidates the underlying mechanisms of action through detailed signaling pathway diagrams.

Early History and Discovery of Piperazine

The story of piperazine begins in the realm of organic chemistry, not medicine. The name "piperazine" itself is a nod to its structural similarity to piperidine, a component of black pepper, though piperazine is not naturally derived from the Piper genus. Its initial foray into the medical field in the early 20th century was as a proposed solvent for uric acid in the treatment of gout. While it demonstrated a notable ability to dissolve uric acid in laboratory settings, this effect did not translate into clinical success.

The turning point for piperazine in medicine arrived in 1953 with the discovery of its potent anthelmintic properties. This finding established piperazine as a primary treatment for parasitic worm infections, particularly ascariasis (roundworm) and enterobiasis (pinworm). To improve its stability and palatability, it was often formulated as citrate or adipate salts.

Synthesis of the Piperazine Ring: Historical Methods

The industrial production of piperazine has evolved over time, with several methods being historically significant.

From Ethylene Diamine and 1,2-Dichloroethane

An early and straightforward method for synthesizing piperazine involved the reaction of ethylene diamine with 1,2-dichloroethane.

Experimental Protocol:

  • Reactants: Ethylene diamine, 1,2-dichloroethane, and a base (e.g., sodium carbonate).

  • Procedure:

    • A mixture of ethylene diamine and a molar excess of 1,2-dichloroethane is heated.

    • A base is added to neutralize the hydrochloric acid formed during the reaction.

    • The reaction proceeds via a series of nucleophilic substitution reactions, leading to the cyclization and formation of the piperazine ring.

    • The resulting piperazine is then isolated and purified by distillation.

  • Challenges: This method often resulted in a mixture of products, including linear polymers, requiring extensive purification.

The Dow Process: Catalytic Amination of Ethanolamines

A more efficient and widely adopted industrial method was developed by the Dow Chemical Company, which involves the catalytic amination of ethanolamines.

Experimental Protocol:

  • Reactants: Monoethanolamine, diethanolamine, or triethanolamine, ammonia, and hydrogen gas.

  • Catalyst: A hydrogenation catalyst, such as Raney nickel, copper, or cobalt.

  • Procedure:

    • The ethanolamine starting material is heated under pressure with ammonia and hydrogen gas in the presence of the catalyst.

    • The reaction proceeds at temperatures between 150°C and 250°C and pressures ranging from 300 psi to the liquefying pressure of the reaction mixture.

    • The process involves a continuous flow of the reactants over a fixed bed of the catalyst.

    • Piperazine is then separated from the resulting mixture of ethyleneamines.

Piperazine as an Anthelmintic Agent

The discovery of piperazine's ability to paralyze and expel parasitic worms revolutionized the treatment of helminth infections.

Mechanism of Action: GABA Receptor Agonism

Piperazine exerts its anthelmintic effect by acting as a gamma-aminobutyric acid (GABA) receptor agonist in nematodes.

  • Signaling Pathway:

    • Piperazine binds to and activates GABA-gated chloride channels on the muscle cells of the parasite.

    • This activation leads to an influx of chloride ions (Cl⁻) into the muscle cell.

    • The influx of negative ions causes hyperpolarization of the cell membrane.

    • Hyperpolarization makes the muscle cell less excitable and unable to respond to motor neuron signals.

    • The resulting flaccid paralysis of the worm allows it to be expelled from the host's gastrointestinal tract by peristalsis.[1]

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft cluster_postsynaptic Nematode Muscle Cell GABA GABA GABA_R GABA Receptor (Chloride Channel) GABA->GABA_R Binds to Piperazine Piperazine Piperazine->GABA_R Agonist Binding Hyperpolarization Hyperpolarization GABA_R->Hyperpolarization Cl- Influx Paralysis Flaccid Paralysis Hyperpolarization->Paralysis Leads to

Piperazine's Mechanism of Anthelmintic Action.
Comparative Efficacy of Piperazine Salts

Various salts of piperazine have been used in clinical practice. The choice of salt can influence factors such as solubility and patient compliance. The following table summarizes the comparative efficacy of different piperazine salts in the treatment of Ascaris lumbricoides infections.

Piperazine SaltDosage (equivalent to piperazine hydrate)Cure Rate (%)Reference
Piperazine Adipate3 g (single dose)76[2]
Piperazine Citrate3 g (single dose)76[2]
Piperazine Phosphate3 g (single dose)76[2]
Piperazine Adipate4 g (single dose)82-89[2]
Piperazine Citrate4 g (single dose)82-89[2]
Piperazine Phosphate4 g (single dose)82-89[2]
Piperazine Sebacate3 g (single dose)86[2]
Piperazine Stearate3 g (single dose)86[2]
Piperazine Dihydrochloride200 mg/kg99-100[3]
Piperazine CitrateSingle dose (light infection)53[4]
Piperazine CitrateSingle dose (moderate infection)31[4]
Piperazine CitrateSingle dose (heavy infection)36[4]

Note: Cure rates can vary depending on the worm burden and the specific study population.

The Rise of Piperazine-Based Antihistamines

The structural versatility of the piperazine ring led to its exploration in other therapeutic areas. A significant breakthrough was the development of piperazine-containing H1 receptor antagonists, commonly known as antihistamines. These first-generation antihistamines, while effective, were often associated with sedative side effects due to their ability to cross the blood-brain barrier.

Key Benzhydrylpiperazine Antihistamines

The benzhydrylpiperazine class of antihistamines includes several important drugs:

  • Chlorcyclizine: One of the early benzhydrylpiperazine antihistamines.

  • Cyclizine: Used for the prevention and treatment of nausea, vomiting, and dizziness associated with motion sickness.

  • Meclizine: Also used for motion sickness and vertigo.

Structure-Activity Relationships (SAR)

The antihistaminic activity of benzhydrylpiperazines is governed by specific structural features:

  • Benzhydryl Group: The two phenyl rings are crucial for binding to the H1 receptor. Substituents on these rings can modulate activity and side effects. For example, a para-chloro substituent on one of the phenyl rings is present in chlorcyclizine and meclizine.

  • Piperazine Ring: The piperazine ring serves as a flexible spacer and contains a basic nitrogen atom that is protonated at physiological pH, which is important for receptor interaction.

  • N-Substituent: The substituent on the second nitrogen of the piperazine ring influences the drug's properties. A small alkyl group, such as a methyl group in cyclizine, is common. In meclizine, a more complex methylbenzyl group is present.

3D-QSAR studies have shown that electrostatic and steric factors of piperazine derivatives are correlated with their antagonistic effects on the H1 receptor.

Synthesis of Benzhydrylpiperazine Antihistamines

The synthesis of these compounds typically involves the N-alkylation of a piperazine derivative with a benzhydryl halide.

Experimental Protocol: Synthesis of Meclizine

This synthesis can be performed in a two-step process starting from piperazine.

Step 1: Synthesis of 1-(4-chlorobenzhydryl)piperazine

  • Reactants: Piperazine and 4-chlorobenzhydryl chloride.

  • Procedure:

    • Piperazine is reacted with 4-chlorobenzhydryl chloride in a suitable solvent.

    • The reaction is a nucleophilic substitution where one of the nitrogen atoms of the piperazine ring attacks the benzylic carbon of 4-chlorobenzhydryl chloride, displacing the chloride ion.

    • The product, 1-(4-chlorobenzhydryl)piperazine, is then isolated.

Step 2: Synthesis of Meclizine

  • Reactants: 1-(4-chlorobenzhydryl)piperazine and m-methylbenzyl chloride.

  • Procedure:

    • The 1-(4-chlorobenzhydryl)piperazine obtained in the previous step is reacted with m-methylbenzyl chloride.

    • This is another N-alkylation reaction, where the remaining secondary amine of the piperazine ring reacts with m-methylbenzyl chloride to form meclizine.

    • The final product is then purified.

An alternative final step involves the reductive N-alkylation of 1-(4-chlorobenzhydryl)piperazine with 3-methylbenzaldehyde using hydrogen gas and a Raney nickel catalyst.

Key Experimental Protocols

In Vitro Adult Worm Motility Assay

This assay is a standard method for evaluating the anthelmintic activity of test compounds.

  • Test Organism: Pheretima posthuma (Indian adult earthworm) is commonly used due to its anatomical and physiological resemblance to intestinal roundworms.

  • Materials:

    • Adult Pheretima posthuma of similar size.

    • Test compound solutions at various concentrations.

    • Standard drug solution (e.g., piperazine citrate, albendazole).

    • Control solution (vehicle, e.g., normal saline).

    • Petri dishes.

    • Pipettes and stopwatch.

  • Procedure:

    • Worm Collection and Preparation: Collect healthy adult earthworms and wash them with normal saline to remove any adhering debris.

    • Grouping: Place individual worms or a small group of worms in separate Petri dishes containing a defined volume of the test, standard, or control solution.

    • Observation: Observe the worms for paralysis and death at regular intervals.

      • Paralysis: Time taken for the worm to become motionless. Motility can be checked by gently prodding the worm or shaking the Petri dish.

      • Death: Time taken for the worm to show no movement even when vigorously shaken or dipped in warm water (around 50°C). A faded body color is also an indicator of death.

    • Data Recording: Record the time of paralysis and death for each worm in each group.

    • Data Analysis: Compare the mean time to paralysis and death for the test groups with the standard and control groups.

G start Start collect_worms Collect and wash Pheretima posthuma start->collect_worms prepare_solutions Prepare test, standard, and control solutions collect_worms->prepare_solutions group_worms Place worms in Petri dishes with solutions prepare_solutions->group_worms observe_motility Observe for paralysis and death at intervals group_worms->observe_motility record_time Record time to paralysis and death observe_motility->record_time data_analysis Analyze and compare the results record_time->data_analysis end End data_analysis->end

Workflow for the In Vitro Adult Worm Motility Assay.

Conclusion

The journey of piperazine from a simple heterocyclic compound to a cornerstone of modern pharmacology is a testament to the power of chemical innovation and serendipitous discovery. Its impact on public health, initially through the effective treatment of parasitic infections and later in the management of allergic conditions, is undeniable. The piperazine scaffold continues to be a fertile ground for the development of new therapeutic agents, with ongoing research exploring its potential in areas such as oncology and virology. This guide has provided a comprehensive overview of the discovery, history, and key technical aspects of piperazine compounds, offering a valuable resource for scientists and researchers dedicated to the advancement of drug discovery and development.

References

Methodological & Application

applications of piperazine hexahydrate in CO2 capture technology

Author: BenchChem Technical Support Team. Date: December 2025

Application of Piperazine Hexahydrate in CO2 Capture Technology

Abstract:

This document provides detailed application notes and protocols for the use of this compound in carbon dioxide (CO2) capture technologies. Piperazine (PZ), typically used in an aqueous solution, has emerged as a superior solvent for post-combustion CO2 capture due to its high reactivity, significant absorption capacity, and favorable kinetics.[1][2] These characteristics make it a promising alternative to traditional amine solvents like monoethanolamine (MEA).[1][3] This document is intended for researchers, scientists, and professionals in drug development and chemical engineering who are engaged in the development and optimization of CO2 capture processes. It includes a summary of key performance data, detailed experimental protocols for performance evaluation, and diagrams illustrating reaction mechanisms and experimental workflows.

Introduction to Piperazine in CO2 Capture

Piperazine is a cyclic diamine that demonstrates high efficiency as a rate promoter in CO2 absorption processes.[4] When this compound is dissolved in water, it forms an aqueous piperazine solution that readily reacts with CO2. The key advantages of using piperazine-based solvents include:

  • High Reactivity: Piperazine exhibits a rapid reaction rate with CO2, which allows for smaller and more efficient absorption equipment.[2]

  • High CO2 Absorption Capacity: Theoretically, each mole of piperazine can absorb two moles of CO2.[4][5] For instance, an 8 m PZ solution has approximately 75% greater CO2 capacity than a 7 m MEA solution.[6]

  • Lower Regeneration Energy: The energy required to regenerate the solvent after CO2 capture is a significant operational cost. Piperazine-based systems have demonstrated lower regeneration energy requirements compared to MEA.[4] Pilot plant studies have shown that the regeneration energy can be as low as 2.9 GJ/tCO2 using 40 wt% PZ, which is 15% lower than that of 30 wt% MEA.[4]

  • Thermal and Oxidative Stability: Piperazine solutions show low rates of thermal and oxidative degradation, which reduces solvent loss and operational issues.[1][2]

Quantitative Performance Data

The following tables summarize key quantitative data for piperazine-based solvents in CO2 capture applications.

Table 1: CO2 Absorption Kinetics of Aqueous Piperazine Solutions

ParameterValueConditionsReference
Second-Order Kinetic Rate Constant (k_2)70 m³/mol·s298.15 K[7]
Activation Temperature4.1 x 10³ K-[7]
Overall Rate Constant (in 1 M PZ)102,000 s⁻¹-[8]
Activation Energy35 kJ/kmol-[8]

Table 2: CO2 Absorption Capacity and Regeneration Energy

Solvent CompositionCO2 Capacity (mol CO2/mol alkalinity)Regeneration Energy (GJ/t CO2)Reference
8 m Piperazine~0.8 (at 5 kPa CO2 partial pressure)2.9 (with 40 wt% PZ)[4][6]
7 m MEA~0.45 (at 5 kPa CO2 partial pressure)3.4 - 4.2[4][6]
5 m K⁺ / 2.5 m PZFavorable compared to 5 M MEA-40 to -75 kJ/mol (Heat of Absorption)[8]
35 wt% MDEA / 15 wt% PZ0.18 mol/mol (lean loading)3.235[9]

Signaling Pathways and Reaction Mechanisms

The reaction between CO2 and aqueous piperazine is a complex process involving the formation of carbamates and protonated species.

Primary Reaction Pathway

The primary reaction involves two molecules of piperazine reacting with one molecule of CO2 to form a piperazine carbamate and a protonated piperazine molecule.

CO2_Reaction_Pathway CO2 CO₂ PZ1 Piperazine (PZ) Intermediate Zwitterionic Intermediate (PZ⁺COO⁻) PZ1->Intermediate + CO₂ PZ2 Piperazine (PZ) Product1 Piperazine Carbamate (PZCOO⁻) PZ2->Product1 Product2 Protonated Piperazine (PZH⁺) PZ2->Product2 Intermediate->Product1 + PZ Intermediate->Product2 + PZ

Primary reaction pathway of CO2 with aqueous piperazine.
Further Reactions at Higher CO2 Loading

At higher CO2 loadings, the piperazine carbamate and protonated piperazine can undergo further reactions with CO2.

High_Loading_Reactions PZCOO Piperazine Carbamate (PZCOO⁻) Dicarbamate Piperazine Dicarbamate (⁻OOCPZCOO⁻) PZCOO->Dicarbamate + CO₂ PZH Protonated Piperazine (PZH⁺) ProtonatedCarbamate Protonated Piperazine Carbamate (H⁺PZCOO⁻) PZH->ProtonatedCarbamate + CO₂ CO2_1 CO₂ CO2_1->Dicarbamate CO2_2 CO₂ CO2_2->ProtonatedCarbamate

Secondary reactions of piperazine species at high CO2 loading.

Experimental Protocols

This section outlines protocols for key experiments to evaluate the performance of this compound solutions for CO2 capture.

Protocol for Measuring CO2 Absorption Rate in a Wetted-Wall Column

Objective: To determine the kinetics of CO2 absorption into an aqueous piperazine solution.

Apparatus:

  • Wetted-wall column: A vertical tube where a thin film of the solvent flows down the inner wall while in contact with a counter-current flow of CO2 gas. A schematic of a wetted-wall column is available in the literature.[6]

  • Gas flow controllers

  • Solvent pump and reservoir

  • Temperature control system

  • Gas chromatograph or other CO2 analyzer

Procedure:

  • Solution Preparation: Prepare an aqueous solution of piperazine of the desired concentration (e.g., 2 M, 5 M, 8 M) by dissolving this compound in deionized water.

  • System Startup:

    • Circulate the piperazine solution through the wetted-wall column at a known flow rate to create a stable liquid film.

    • Introduce a gas stream containing a known concentration of CO2 (e.g., 10-15% in N2) into the bottom of the column.

    • Maintain the system at a constant temperature (e.g., 40 °C).

  • Data Collection:

    • Measure the CO2 concentration in the gas stream at the inlet and outlet of the column using a gas chromatograph.

    • Measure the gas and liquid flow rates.

  • Calculation of Absorption Rate:

    • Calculate the molar flow rate of CO2 absorbed using the difference in inlet and outlet gas concentrations and the gas flow rate.

    • The absorption rate (N_CO2) is then determined by dividing the molar flow rate of absorbed CO2 by the known gas-liquid contact area of the column.

  • Kinetic Analysis:

    • The overall mass transfer coefficient (K_G) can be calculated from the absorption rate and the logarithmic mean partial pressure driving force.

    • The liquid-side mass transfer coefficient (k_g') can be determined by accounting for the gas-side resistance.

Wetted_Wall_Column_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Sol Prepare Piperazine Solution Startup Start System: - Circulate Solvent - Introduce CO₂ Gas - Set Temperature Prep_Sol->Startup Data_Collection Collect Data: - Inlet/Outlet CO₂ Conc. - Gas/Liquid Flow Rates Startup->Data_Collection Calc_Abs_Rate Calculate Absorption Rate (N_CO₂) Data_Collection->Calc_Abs_Rate Calc_Kinetics Determine Mass Transfer Coefficients (K_G, k_g') Calc_Abs_Rate->Calc_Kinetics

Experimental workflow for CO2 absorption rate measurement.
Protocol for Determining CO2 Loading Capacity

Objective: To measure the equilibrium CO2 absorption capacity of the piperazine solution.

Apparatus:

  • Stirred-cell reactor or gas saturation apparatus

  • Pressure transducer

  • Temperature control system

  • CO2 gas supply

  • Analytical balance

Procedure:

  • Solution Preparation: Prepare a known mass of the piperazine solution of a specific concentration.

  • Experiment Setup:

    • Place the solution in the reactor and seal it.

    • Evacuate the reactor to remove air.

    • Bring the solution to the desired temperature (e.g., 40 °C).

  • CO2 Introduction:

    • Introduce a known amount of CO2 into the reactor.

    • Allow the system to reach equilibrium, indicated by a stable pressure reading.

  • Data Recording:

    • Record the equilibrium pressure.

  • Incremental Loading:

    • Repeat steps 3 and 4 by adding successive known amounts of CO2 until the desired range of CO2 loading is covered.

  • Calculation of CO2 Loading:

    • For each equilibrium point, calculate the amount of CO2 absorbed by the solution using the ideal gas law and accounting for the gas phase volume.

    • The CO2 loading is expressed as moles of CO2 absorbed per mole of piperazine.

  • Vapor-Liquid Equilibrium (VLE) Curve:

    • Plot the equilibrium partial pressure of CO2 against the CO2 loading to generate the VLE curve.

Protocol for Solvent Regeneration and Energy Measurement

Objective: To determine the energy required to regenerate the CO2-rich piperazine solution.

Apparatus:

  • Stripping column or distillation apparatus

  • Reboiler with a known heat input

  • Condenser

  • Pumps for lean and rich solutions

  • Temperature and pressure sensors

Procedure:

  • Prepare Rich Solution: Prepare a CO2-rich piperazine solution with a known CO2 loading.

  • Stripping Process:

    • Pump the rich solution to the top of the stripping column.

    • Heat the solution in the reboiler to a specified temperature (e.g., 120-150 °C) to release the CO2.[3]

    • The released CO2 and water vapor travel up the column, while the regenerated (lean) solution is collected at the bottom.

  • Data Collection:

    • Measure the heat input to the reboiler.

    • Measure the flow rates of the rich and lean solutions.

    • Analyze the CO2 loading of the rich and lean solutions.

    • Measure the amount of CO2 recovered from the top of the column.

  • Calculation of Regeneration Energy:

    • The regeneration energy is calculated as the heat duty of the reboiler divided by the amount of CO2 recovered. This is typically expressed in GJ/t CO2.

Conclusion

This compound, when used to create aqueous piperazine solutions, presents a highly effective solvent for CO2 capture. Its fast reaction kinetics, high absorption capacity, and lower regeneration energy make it a strong candidate to replace traditional amine solvents. The protocols and data presented in this document provide a foundation for researchers and engineers to further explore and optimize the use of piperazine in industrial CO2 capture applications.

References

Application Notes: Piperazine Hexahydrate as a Curing Agent for Epoxy Resins

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Piperazine and its derivatives are versatile amine-based curing agents for epoxy resins, valued for the unique combination of properties they impart to the final cured product. While often used in anhydrous form or as derivatives like N-aminoethylpiperazine (AEP), piperazine hexahydrate can also serve as a source of piperazine for curing reactions. In such applications, the water of hydration is typically driven off by the exothermic reaction or during an initial heating step, leaving the reactive piperazine molecule to participate in the curing process. Piperazine's cyclic structure, containing two secondary amine groups, allows it to function as a cross-linker, creating rigid and robust thermoset networks. These curing agents are known for providing a good balance of mechanical strength, thermal properties, and rapid gel times.[1][2]

The primary reaction mechanism involves the nucleophilic addition of the secondary amine's hydrogen to the epoxy ring, leading to ring-opening and the formation of a hydroxyl group and a carbon-nitrogen bond. This process continues until a highly cross-linked, three-dimensional network is formed. The resulting tertiary amine can also catalyze further epoxy group polymerization.[3]

Curing Mechanism Signaling Pathway

The curing of a diglycidyl ether of bisphenol A (DGEBA) epoxy resin with piperazine proceeds through a step-growth polymerization. Each of the two secondary amine groups on the piperazine molecule can react with an epoxy group, forming a cross-linked network.

G start Start calc 1. Calculate Stoichiometry (phr = AHEW/EEW * 100) start->calc weigh 2. Weigh Resin and Curing Agent calc->weigh mix 3. Mix Thoroughly (3-5 mins) weigh->mix degas 4. Degas in Vacuum Chamber (Optional) mix->degas apply 5. Apply or Cast Resin mix->apply if no degassing degas->apply cure 6. Curing Schedule - Gel at Room Temp - Post-cure (e.g., 2h @ 100°C) apply->cure end End (Cured Product) cure->end G start Start mix 1. Mix Piperazine and Epoxy Resin at Room Temperature start->mix react 2. Control Exothermic Reaction (Stir for 30 mins) mix->react age 3. Age Mixture (e.g., 3 days at 70°C) react->age cool 4. Cool to Room Temperature age->cool grind 5. Grind Brittle Solid Adduct cool->grind sieve 6. Sieve Powder (e.g., 200 mesh) grind->sieve end End (Powdered Adduct Co-Curing Agent) sieve->end

References

Application Notes and Protocols: Piperazine Hexahydrate in Pharmaceutical Drug Formulation and Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperazine hexahydrate is a well-established active pharmaceutical ingredient (API), primarily recognized for its anthelmintic properties. It is effective in the treatment of infections caused by pinworms (Enterobius vermicularis) and roundworms (Ascaris lumbricoides) in both human and veterinary medicine.[1][2] Its mechanism of action involves paralyzing the parasites, which allows the host's body to easily expel them.[3] This document provides detailed application notes and experimental protocols for the use of this compound in pharmaceutical formulation and delivery.

Physicochemical Properties

This compound is a white, crystalline solid that is highly soluble in water.[4] This high aqueous solubility makes it suitable for liquid oral dosage forms.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₄H₁₀N₂·6H₂O[5]
Molecular Weight194.23 g/mol [5]
AppearanceWhite or colorless crystals[3]
Melting Point42-44 °C[6]
Solubility in WaterFreely soluble[7]
Solubility in AlcoholSoluble[7]
Solubility in EtherPractically insoluble[7]

Applications in Pharmaceutical Formulation

This compound is predominantly used as an API in various dosage forms. While it can be used to synthesize other pharmaceutical ingredients, its direct role as a pharmaceutical excipient is not well-documented.

As an Active Pharmaceutical Ingredient (API)

This compound is formulated into a variety of dosage forms for oral administration, including:

  • Oral Solutions and Syrups: Due to its high water solubility, it is commonly formulated as a liquid for ease of administration, particularly in pediatric and geriatric populations.[8]

  • Tablets: For convenient dosing in adults.

  • Granules for Oral Solution: This form allows for reconstitution with water, milk, or fruit juice before administration.[9]

Role in Drug Delivery

Recent research has explored the use of piperazine derivatives as permeation enhancers to improve the absorption of other drugs across epithelial barriers. This suggests a potential, albeit indirect, role for the piperazine scaffold in advanced drug delivery systems.

Experimental Protocols

Formulation of this compound Oral Solution (45% w/v)

This protocol describes the preparation of a 45% w/v oral solution of this compound, a common concentration for veterinary use.[10]

Materials:

  • This compound: 450 g

  • Purified Water: q.s. to 1000 mL

  • Excipients (e.g., sweeteners, flavorings, preservatives): as required

  • Volumetric flask (1000 mL)

  • Beaker

  • Magnetic stirrer

Procedure:

  • Accurately weigh 450 g of this compound.

  • Transfer the this compound to a beaker containing approximately 700 mL of purified water.

  • Stir the mixture with a magnetic stirrer until the this compound is completely dissolved.

  • If required, add and dissolve any sweeteners, flavorings, or preservatives.

  • Transfer the solution to a 1000 mL volumetric flask.

  • Add purified water to bring the final volume to 1000 mL.

  • Mix the solution thoroughly.

  • Filter the solution if necessary to ensure clarity.

  • Package in a well-closed container.

Table 2: Example Formulation of this compound Oral Solution (45% w/v)

IngredientQuantity per 30 mLFunction
This compound13.5 g (45% w/v)Active Pharmaceutical Ingredient
Excipientsq.s.Formulation stability and efficacy
Purified Waterq.s. to 30 mLVehicle

Note: This is an example formulation. The choice and quantity of excipients should be optimized based on stability and patient acceptability studies.

Quantitative Analysis of this compound in Syrup by UV-Visible Spectrophotometry

This protocol is based on the reaction of this compound with 3,5-dinitrosalicylic acid (DNS) to form a colored product that can be quantified spectrophotometrically.[11]

Materials and Reagents:

  • This compound standard

  • This compound syrup sample

  • 3,5-Dinitrosalicylic acid (DNS) reagent

  • Sodium hydroxide solution (e.g., 0.5 M)

  • Purified water

  • UV-Visible Spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

Preparation of Standard Solutions:

  • Prepare a stock solution of this compound of a known concentration (e.g., 100 µg/mL) in purified water.

  • From the stock solution, prepare a series of standard solutions with concentrations ranging from 0.5 to 20 µg/mL.

Sample Preparation:

  • Accurately weigh a quantity of the syrup equivalent to a known amount of this compound.

  • Dissolve the syrup in a suitable volume of purified water to obtain a stock solution.

  • Dilute the stock solution to a concentration within the Beer's law range (0.5-20 µg/mL).

Color Development and Measurement:

  • To a fixed volume of each standard and sample solution, add a specified volume of DNS reagent and sodium hydroxide solution.

  • Allow the reaction to proceed for a set time to ensure complete color development.

  • Measure the absorbance of the resulting yellow-colored solution at the wavelength of maximum absorbance (λmax), which is 410 nm.[11]

  • Construct a calibration curve by plotting the absorbance of the standard solutions against their concentrations.

  • Determine the concentration of this compound in the sample solution from the calibration curve.

Table 3: Parameters for Spectrophotometric Analysis of this compound

ParameterValueReference
Wavelength of Maximum Absorbance (λmax)410 nm[11]
Beer's Law Range0.5-20 µg/mL[11]
Molar Absorptivity8350 L/mol·cm[11]
Average Recovery99.12%[11]
Relative Standard Deviation (RSD)< 2%[11]
Drug-Excipient Compatibility Study

This protocol outlines a general approach for assessing the compatibility of this compound with common pharmaceutical excipients.

Materials:

  • This compound

  • Selected excipients (e.g., lactose, microcrystalline cellulose, magnesium stearate, etc.)

  • Vials

  • Oven for accelerated stability testing

  • Analytical instrumentation (e.g., HPLC, DSC, FT-IR)

Procedure:

  • Prepare binary mixtures of this compound and each selected excipient, typically in a 1:1 ratio.

  • Prepare a control sample of this compound alone.

  • Place the samples in vials and store them under accelerated stability conditions (e.g., 40°C/75% RH) for a specified period (e.g., 4 weeks).

  • At predetermined time points (e.g., 0, 1, 2, and 4 weeks), withdraw samples and analyze them for any physical or chemical changes.

  • Physical evaluation includes visual inspection for changes in color, odor, and appearance.

  • Chemical evaluation can be performed using techniques such as:

    • High-Performance Liquid Chromatography (HPLC): To quantify the amount of this compound remaining and to detect any degradation products.

    • Differential Scanning Calorimetry (DSC): To observe any changes in the melting endotherm or the appearance of new peaks, which could indicate an interaction.

    • Fourier-Transform Infrared Spectroscopy (FT-IR): To detect any changes in the functional groups of this compound.

Visualizations

G cluster_formulation Formulation Workflow raw_material This compound (API) & Excipients weighing Weighing & Dispensing raw_material->weighing mixing Mixing / Dissolution weighing->mixing granulation Granulation (for tablets) mixing->granulation Solid Dosage Form filling Filling (for solutions/syrups) mixing->filling Liquid Dosage Form compression Compression (for tablets) granulation->compression packaging Packaging & Labeling compression->packaging filling->packaging

Figure 1: General experimental workflow for the formulation of this compound dosage forms.

G piperazine Piperazine gaba_receptor GABA Receptor on Nematode Muscle Cell piperazine->gaba_receptor Acts as agonist cl_channel Chloride (Cl⁻) Channel Opening gaba_receptor->cl_channel cl_influx Influx of Cl⁻ Ions cl_channel->cl_influx hyperpolarization Hyperpolarization of Muscle Cell Membrane cl_influx->hyperpolarization paralysis Flaccid Paralysis of the Worm hyperpolarization->paralysis expulsion Expulsion from Host's GI Tract paralysis->expulsion

Figure 2: Signaling pathway of piperazine's anthelmintic mechanism of action.

G start Start Stability Study prep_samples Prepare Batches of this compound Formulation start->prep_samples storage Store Samples at Long-Term and Accelerated Conditions prep_samples->storage sampling Withdraw Samples at Predetermined Time Points storage->sampling analysis Perform Physical and Chemical Analysis sampling->analysis data_eval Evaluate Data and Determine Shelf-Life analysis->data_eval end End of Study data_eval->end

Figure 3: Logical workflow for a stability testing protocol of a this compound formulation.

References

Application Notes and Protocols for the Quantification of Piperazine Hexahydrate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Piperazine hexahydrate is an anthelmintic agent widely used in pharmaceutical formulations.[1] Accurate and reliable quantification of this compound in bulk drug substances and finished products is crucial for ensuring its quality, safety, and efficacy. This document provides detailed application notes and protocols for various analytical methods for the quantification of this compound, intended for researchers, scientists, and drug development professionals. The methods covered include spectrophotometry, high-performance liquid chromatography (HPLC), gas chromatography (GC), and titration.

Spectrophotometric Methods

Spectrophotometric methods are often employed for their simplicity, speed, and cost-effectiveness in determining piperazine concentration.[2] These methods are typically based on the formation of a colored complex between piperazine and a specific chromogenic reagent, which can then be measured at a specific wavelength.

Method using 3,5-Dinitrosalicylic Acid (DNS)

This method is based on a proton transfer reaction between this compound and 3,5-dinitrosalicylic acid in a basic solution, resulting in a yellow-colored product.[3]

Experimental Protocol

  • Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of this compound standard in distilled water to prepare a stock solution. Further dilute the stock solution to prepare working standards within the concentration range of 0.5-20 µg/mL.[3]

  • Sample Preparation: For pharmaceutical formulations like syrups, accurately measure a volume of syrup equivalent to a known concentration of this compound, dissolve it in water, and dilute to fall within the calibration range.[3]

  • Reaction: To a specific volume of the standard or sample solution, add a solution of 3,5-dinitrosalicylic acid and a basic solution (e.g., sodium hydroxide) to facilitate the reaction.

  • Measurement: After a suitable incubation period, measure the absorbance of the resulting yellow solution at the wavelength of maximum absorption (λmax), which is 410 nm.[3]

  • Quantification: Construct a calibration curve by plotting the absorbance of the standards against their concentrations. Determine the concentration of this compound in the sample from the calibration curve.

Quantitative Data

ParameterValueReference
Wavelength (λmax)410 nm[3]
Linearity Range0.5-20 µg/mL[3]
Molar Absorptivity8350 L/mol·cm[3]
Average Recovery99.12%[3]
Relative Standard Deviation (RSD)< 2%[3]

Experimental Workflow

Spectrophotometry_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Standard_Prep Prepare Standard Solutions (0.5-20 µg/mL) Add_Reagents Add 3,5-Dinitrosalicylic Acid and Basic Solution Standard_Prep->Add_Reagents Sample_Prep Prepare Sample Solution Sample_Prep->Add_Reagents Measure_Absorbance Measure Absorbance at 410 nm Add_Reagents->Measure_Absorbance Calibration_Curve Construct Calibration Curve Measure_Absorbance->Calibration_Curve Quantify Quantify Piperazine Calibration_Curve->Quantify

Caption: Workflow for Spectrophotometric Quantification of Piperazine.

Method using 2,6-dichloroquinone-chlorimide

This method involves the reaction of piperazine with 2,6-dichloroquinone-chlorimide to produce a colored product that can be measured spectrophotometrically.[2]

Experimental Protocol

  • Reagent Preparation: Prepare a 0.4% (w/v) solution of 2,6-dichloroquinone-chlorimide in isopropanol.[2]

  • Standard Solution Preparation: Accurately weigh about 0.32 g of this compound, dissolve in water, and dilute to 100 mL. Dilute 5 mL of this solution to 100 mL with water.[2]

  • Sample Preparation:

    • Tablets: Weigh and powder 20 tablets. Take an amount of powder equivalent to 0.32 g of piperazine, stir with 20 mL of water for 1 hour, filter, and dilute to 100 mL. Dilute a 5 mL aliquot to 100 mL.[2]

    • Syrups: Weigh an amount of syrup equivalent to 0.32 g of piperazine and dilute as for the standard.[2]

  • Color Development: Heat a solution of piperazine with the 2,6-dichloroquinone-chlorimide reagent.[2]

  • Measurement: Measure the absorbance of the resulting color at 525 nm.[2]

Quantitative Data

ParameterValueReference
Wavelength (λmax)525 nm[2]
Linearity Range6.4–51.2 µg/mL[2]
Agreement with Official Methods±1.0% for pure substance, ±2.0% for formulations[2]

High-Performance Liquid Chromatography (HPLC)

HPLC methods offer high specificity and sensitivity for the quantification of piperazine. Since piperazine lacks a strong chromophore, derivatization is often required for UV detection.[4]

HPLC with UV Detection after Derivatization with NBD-Cl

This method involves the derivatization of piperazine with 4-chloro-7-nitrobenzofuran (NBD-Cl) to form a UV-active product.[4]

Experimental Protocol

  • Chromatographic Conditions:

    • Column: Chiralpak IC (250 x 4.6 mm, 5 µm)[4]

    • Mobile Phase: Acetonitrile: Methanol: Diethylamine (90:10:0.1 v/v/v)[4]

    • Flow Rate: 1.0 mL/min[4]

    • Column Temperature: 35°C[4]

    • Detection Wavelength: 340 nm[4]

    • Injection Volume: 10 µL[4]

  • Standard and Sample Preparation:

    • Accurately weigh the sample and dissolve it in a suitable diluent.

    • Add the NBD-Cl reagent to the standard and sample solutions to carry out the derivatization reaction.

  • Analysis: Inject the derivatized solutions into the HPLC system and record the chromatograms.

  • Quantification: Quantify the piperazine derivative peak based on the calibration curve prepared from the derivatized standards.

Quantitative Data

ParameterValueReference
Linearity Range30 to 350 ppm[4]
Limit of Detection (LOD)30 ppm[4]
Limit of Quantification (LOQ)90 ppm[4]
Accuracy (% Recovery)104.87 - 108.06%[4]
Precision (%RSD)1.13%[4]

Experimental Workflow

HPLC_Workflow cluster_prep Preparation & Derivatization cluster_analysis HPLC Analysis cluster_quant Quantification Standard_Prep Prepare Standard Solutions Derivatization Derivatize with NBD-Cl Standard_Prep->Derivatization Sample_Prep Prepare Sample Solution Sample_Prep->Derivatization Injection Inject into HPLC Derivatization->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection at 340 nm Separation->Detection Peak_Integration Integrate Peak Area Detection->Peak_Integration Quantify Quantify Piperazine Peak_Integration->Quantify

Caption: Workflow for HPLC Quantification of Piperazine with Derivatization.

Gas Chromatography (GC)

Gas chromatography is a suitable method for the analysis of volatile compounds like piperazine.

GC-FID Method

A simple GC method with Flame Ionization Detection (FID) can be used for the quantification of piperazine.[5]

Experimental Protocol

  • Chromatographic Conditions:

    • Column: DB-17 (30 m × 0.53 mm, 1 µm)[5]

    • Carrier Gas: Helium at 2 mL/min[5]

    • Injector Temperature: 250°C[5]

    • Detector Temperature (FID): 260°C[5]

    • Oven Temperature Program: 150°C for 10 min, then ramp at 35°C/min to 260°C and hold for 2 min.[5]

    • Injection Volume: 1.0 µL[5]

    • Split Ratio: 1:5[5]

  • Standard and Sample Preparation: Dissolve the accurately weighed standard or sample in methanol.[5]

  • Analysis: Inject the solutions into the GC system.

  • Quantification: Determine the concentration based on the peak area response compared to the standard.

Quantitative Data

ParameterValueReference
Limit of Detection (LOD)0.008% of analyte concentration (1000 µg/mL)[5]
Limit of Quantification (LOQ)0.03% of analyte concentration (1000 µg/mL)[5]
Precision at LOQ (%RSD)< 5%[5]
Accuracy at LOQ (% Recovery)98.5%[5]

Titration Method

Titrimetric methods, particularly non-aqueous titrations, are official methods in some pharmacopoeias for the assay of piperazine.[6][7]

Non-Aqueous Titration with Perchloric Acid

This method is based on the basic nature of the nitrogen atoms in the piperazine molecule.[8]

Experimental Protocol

  • Reagents:

    • 0.1 M Perchloric acid in glacial acetic acid[8]

    • Anhydrous acetic acid[7]

    • Naphtholbenzein solution or Crystal violet indicator[7][8]

  • Procedure:

    • Accurately weigh about 80.0 mg of piperazine hydrate.[7]

    • Dissolve the sample in 10 mL of anhydrous acetic acid with gentle heating.[7]

    • Dilute to 70 mL with the same acid.[7]

    • Titrate with 0.1 M perchloric acid.[7]

    • Determine the endpoint visually using an indicator (e.g., color change from brownish-yellow to green with naphtholbenzein) or potentiometrically.[7][9]

  • Calculation:

    • 1 mL of 0.1 M perchloric acid is equivalent to 9.705 mg of C₄H₁₀N₂·6H₂O.[7]

    • Perform a blank titration and make necessary corrections.[9]

Quantitative Data

ParameterValueReference
Assay Range98.0% to 101.0%[7]
Titrant0.1 M Perchloric Acid[7]
SolventAnhydrous Acetic Acid[7]
IndicatorNaphtholbenzein or Crystal Violet[7][8]

Logical Relationship Diagram

Titration_Principle Piperazine Piperazine (Weak Base) Reaction Acid-Base Neutralization Piperazine->Reaction Perchloric_Acid Perchloric Acid (Strong Acid in non-aqueous media) Perchloric_Acid->Reaction Endpoint Endpoint Detection (Visual or Potentiometric) Reaction->Endpoint Quantification Quantification of Piperazine Endpoint->Quantification

References

Synthesis of Piperazine Derivatives: Detailed Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperazine motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds and approved pharmaceuticals.[1] Its unique physicochemical properties, including its ability to engage in hydrogen bonding and its frequent positive charge at physiological pH, contribute to favorable pharmacokinetic profiles.[2] Piperazine derivatives have demonstrated a broad spectrum of therapeutic applications, including anticancer, antipsychotic, antiviral, and antidepressant activities.[1][3]

This document provides detailed protocols for two of the most robust and widely utilized methods for the synthesis of N-substituted piperazine derivatives: the Buchwald-Hartwig amination for N-arylation and reductive amination for N-alkylation. These methods offer versatility, efficiency, and broad substrate scope, making them indispensable tools in drug discovery and development.

I. Synthesis of N-Aryl Piperazine Derivatives via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds, representing a key method for the synthesis of N-aryl piperazines.[4] This reaction has largely superseded harsher, more traditional methods due to its milder conditions and broader functional group tolerance. The success of the reaction is highly dependent on the careful selection of the palladium catalyst, phosphine ligand, base, and solvent.[4]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of N-Boc-Piperazine

This protocol describes the coupling of an aryl halide with N-Boc-piperazine. The Boc (tert-butoxycarbonyl) protecting group is used to ensure mono-arylation.

Materials:

  • Aryl halide (e.g., aryl bromide or chloride) (1.0 equiv)

  • N-Boc-piperazine (1.2–1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) or a pre-catalyst (1-5 mol%)

  • Phosphine ligand (e.g., XantPhos, BINAP, RuPhos) (1-10 mol%)

  • Base (e.g., NaOt-Bu, Cs₂CO₃, K₃PO₄) (1.4–2.0 equiv)

  • Anhydrous solvent (e.g., toluene, dioxane, THF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 equiv), N-Boc-piperazine (1.2–1.5 equiv), and the base (1.4–2.0 equiv).

  • Inert Atmosphere: Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Catalyst Addition: Add the anhydrous solvent to the Schlenk tube via syringe. In a separate vial, if not using a pre-catalyst, prepare the catalyst solution by dissolving the palladium source and the ligand in a small amount of the reaction solvent under an inert atmosphere. Add the catalyst solution to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) and stir for the required time. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent such as ethyl acetate. Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-N'-Boc-piperazine.[4]

Quantitative Data Summary: Buchwald-Hartwig Amination

The following table summarizes representative quantitative data for the Buchwald-Hartwig amination of piperazine derivatives with various aryl halides, showcasing the versatility of this method.

Aryl HalidePiperazine DerivativePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-BromotolueneN-Boc-piperazinePd₂(dba)₃ (2)XantPhos (4)NaOt-BuToluene1001696[5]
4-ChlorotoluenePiperazinePd-precatalyst (2)RuPhos (4)NaOt-BuDioxane1000.1797[6]
2-ChloropyridinePiperazinePd-precatalyst (2)RuPhos (4)NaOt-BuDioxane1000.1794[7]
1-Bromo-4-methoxybenzeneN-Boc-piperazinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Toluene1001890[5]
1-Chloro-3-nitrobenzenePiperazinePd-precatalyst (2)RuPhos (4)Cs₂CO₃Dioxane1000.1795[7]
2-BromobenzonitrileN-Boc-piperazinePd₂(dba)₃ (2)XantPhos (4)NaOt-BuToluene802485

II. Synthesis of N-Alkyl Piperazine Derivatives via Reductive Amination

Reductive amination is a highly effective method for the N-alkylation of piperazines, involving the reaction of the piperazine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the corresponding amine.[1] This one-pot procedure is often preferred over direct alkylation with alkyl halides as it can prevent the formation of quaternary ammonium salts.[8]

Experimental Protocol: General Procedure for Reductive Amination of a Piperazine Derivative

This protocol describes the N-alkylation of a mono-substituted piperazine with an aldehyde or ketone.

Materials:

  • Piperazine derivative (e.g., N-Boc-piperazine or methyl 3-(piperazin-1-yl)propanoate) (1.0 equiv)

  • Aldehyde or ketone (1.1–1.2 equiv)

  • Reducing agent (e.g., sodium triacetoxyborohydride (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN)) (1.5 equiv)

  • Anhydrous solvent (e.g., dichloromethane (DCM), acetonitrile (ACN), methanol)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) for extraction

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: Dissolve the piperazine derivative (1.0 equiv) and the aldehyde or ketone (1.1 equiv) in an anhydrous solvent (e.g., DCM) in a round-bottom flask under a nitrogen atmosphere.

  • Imine/Iminium Ion Formation: Stir the solution at room temperature for 30–60 minutes. A catalytic amount of acetic acid can be added to facilitate iminium ion formation.

  • Reduction: Add the reducing agent (e.g., sodium triacetoxyborohydride) portion-wise over 15 minutes. The reaction may be exothermic.

  • Reaction: Stir the reaction at room temperature and monitor by TLC or LC-MS until completion (typically 2–16 hours).

  • Quenching and Work-up: Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with DCM. Wash the combined organic layers with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated piperazine derivative.[9]

Quantitative Data Summary: Reductive Amination

The following table provides representative quantitative data for the reductive amination of piperazine derivatives with various carbonyl compounds.

Piperazine DerivativeCarbonyl CompoundReducing AgentSolventTemp (°C)Time (h)Yield (%)
N-Boc-piperazineBenzaldehydeNaBH(OAc)₃DCMRT1292
PiperazineAcetoneNaBH₃CNMethanolRT2485
1-PhenylpiperazineCyclohexanoneNaBH(OAc)₃DCMRT1688
N-Boc-piperazine4-MethoxybenzaldehydeNaBH(OAc)₃DCMRT1295
1-(2-Pyridyl)piperazinePropanalNaBH₃CNMethanolRT1882
N-Boc-piperazineFormaldehyde (37% aq.)NaBH(OAc)₃DCMRT490

III. Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and purification of a piperazine derivative.

G cluster_synthesis Synthesis cluster_workup Work-up & Purification A Reactants (Piperazine Derivative, Aryl Halide/Carbonyl) B Add Base, Catalyst, Ligand (for Buchwald-Hartwig) A->B Choose Method C Add Reducing Agent (for Reductive Amination) A->C Choose Method D Reaction under Controlled Conditions B->D C->D E Quench Reaction & Aqueous Work-up D->E F Extraction with Organic Solvent E->F G Drying & Concentration F->G H Purification (e.g., Column Chromatography) G->H I Characterization (NMR, MS) H->I J Final Pure Product I->J

General Synthetic Workflow
Signaling Pathway

Many N-arylpiperazine derivatives are pharmacologically active due to their interaction with serotonin receptors, such as the 5-HT1A receptor. The diagram below illustrates a simplified downstream signaling pathway following the activation of the 5-HT1A receptor, a G-protein coupled receptor (GPCR).[10][11]

G Ligand N-Arylpiperazine (Agonist) Receptor 5-HT1A Receptor (GPCR) Ligand->Receptor Binds to G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ERK ERK Pathway G_protein->ERK Activates βγ subunit cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Neuronal Inhibition) PKA->Cellular_Response Leads to ERK->Cellular_Response Leads to

5-HT1A Receptor Signaling

References

Application Notes and Protocols: Piperazine Hexahydrate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Piperazine hexahydrate, a readily available and inexpensive secondary amine, has emerged as a versatile and efficient basic catalyst and reagent in a variety of organic transformations. Its unique properties, including its bifunctional nature and appropriate basicity, make it a valuable tool in the synthesis of diverse heterocyclic compounds and other valuable organic molecules. This document provides detailed application notes and experimental protocols for the use of this compound in several key organic reactions, supported by quantitative data and visual workflows to facilitate its practical implementation in the laboratory.

Synthesis of 2-Amino-4H-Pyran Derivatives

This compound is an excellent catalyst for the one-pot, three-component synthesis of 2-amino-4H-pyrans. This reaction typically involves the condensation of an aldehyde, an active methylene compound (e.g., malononitrile), and a β-dicarbonyl compound (e.g., ethyl acetoacetate or dimedone). The use of piperazine in aqueous media represents a green and efficient approach to this important class of heterocyclic compounds, which exhibit a wide range of biological activities.

Quantitative Data
EntryAldehydeActive Methylene Compoundβ-Dicarbonyl CompoundCatalyst Loading (mol%)SolventTime (min)Yield (%)
1BenzaldehydeMalononitrileEthyl Acetoacetate10Water10-1595
24-ChlorobenzaldehydeMalononitrileEthyl Acetoacetate10Water15-2092
34-MethoxybenzaldehydeMalononitrileDimedone10Water10-1296
43-NitrobenzaldehydeMalononitrileDimedone10Water20-2590
5Thiophene-2-carboxaldehydeMalononitrileEthyl Acetoacetate10Water15-2091
Experimental Protocol: Synthesis of Ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate
  • Reaction Setup: In a 50 mL round-bottom flask, combine benzaldehyde (1.06 g, 10 mmol), malononitrile (0.66 g, 10 mmol), and ethyl acetoacetate (1.30 g, 10 mmol).

  • Solvent and Catalyst Addition: Add 10 mL of water to the flask, followed by this compound (0.194 g, 1 mmol, 10 mol%).

  • Reaction Condition: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion of the reaction (typically within 10-15 minutes), a solid product will precipitate. Collect the solid by vacuum filtration.

  • Purification: Wash the crude product with cold water (2 x 10 mL) and then with a small amount of cold ethanol. Dry the product under vacuum to afford the pure ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate. Further purification can be achieved by recrystallization from ethanol if necessary.

Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Catalysis cluster_2 Reaction cluster_3 Work-up & Purification reactants Aldehyde + Malononitrile + β-Dicarbonyl catalyst This compound in Water reactants->catalyst Add stirring Stirring at Room Temperature catalyst->stirring Initiate filtration Filtration stirring->filtration Precipitate forms washing Washing with Water & Ethanol filtration->washing drying Drying washing->drying product Pure 2-Amino-4H-Pyran drying->product

Caption: Workflow for the piperazine-catalyzed synthesis of 2-amino-4H-pyrans.

Synthesis of Chalcones

Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in the synthesis of flavonoids and other biologically active molecules. This compound can be employed as a basic catalyst in the Claisen-Schmidt condensation of an aromatic aldehyde with an acetophenone to yield chalcones. This method is often characterized by mild reaction conditions and good to excellent yields.

Quantitative Data
EntryAcetophenoneBenzaldehyde DerivativeCatalystSolventTemperature (°C)Time (h)Yield (%)
1AcetophenoneBenzaldehydePiperazineEthanolReflux485
24'-ChloroacetophenoneBenzaldehydePiperazineEthanolReflux582
3Acetophenone4-ChlorobenzaldehydePiperazineMethanolRoom Temp1278
44'-Methoxyacetophenone4-NitrobenzaldehydePiperazineEthanolReflux390
52'-HydroxyacetophenoneBenzaldehydePiperazineEthanolRoom Temp2475
Experimental Protocol: Synthesis of (E)-1,3-diphenylprop-2-en-1-one (Chalcone)
  • Reaction Setup: In a 100 mL round-bottom flask, dissolve acetophenone (1.20 g, 10 mmol) and benzaldehyde (1.06 g, 10 mmol) in 20 mL of ethanol.

  • Catalyst Addition: To the stirred solution, add this compound (0.39 g, 2 mmol, 20 mol%).

  • Reaction Condition: Reflux the reaction mixture for 4 hours. Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to precipitate the product.

  • Purification: Filter the solid product and wash it with cold ethanol. Recrystallize the crude product from ethanol to obtain pure (E)-1,3-diphenylprop-2-en-1-one as pale yellow crystals.

Catalytic Cycle

G piperazine Piperazine enolate Enolate Intermediate piperazine->enolate Deprotonation acetophenone Acetophenone acetophenone->enolate aldol_adduct Aldol Adduct enolate->aldol_adduct Nucleophilic Attack benzaldehyde Benzaldehyde benzaldehyde->aldol_adduct chalcone Chalcone Product aldol_adduct->chalcone Dehydration water H₂O aldol_adduct->water water->piperazine Protonation

Caption: Catalytic cycle of piperazine in Claisen-Schmidt condensation.

Synthesis of Quinoxaline Derivatives

Quinoxalines are a class of nitrogen-containing heterocyclic compounds with significant applications in medicinal chemistry and materials science. This compound can act as a mild and efficient base to promote the condensation of o-phenylenediamines with α-haloketones, leading to the formation of quinoxaline derivatives in good yields.[1]

Quantitative Data
Entryo-Phenylenediamine DerivativePhenacyl Bromide DerivativeSolventTemperatureTime (h)Yield (%)
1o-PhenylenediaminePhenacyl bromideEthanolReflux285
24,5-Dimethyl-1,2-phenylenediaminePhenacyl bromideEthanolReflux2.582
3o-Phenylenediamine4'-Chlorophenacyl bromideTHFRoom Temp578
44-Nitro-1,2-phenylenediaminePhenacyl bromideEthanolReflux375
5o-Phenylenediamine4'-Methoxyphenacyl bromideEthanolReflux288
Experimental Protocol: Synthesis of 2-phenylquinoxaline
  • Reaction Setup: To a solution of o-phenylenediamine (1.08 g, 10 mmol) in 25 mL of ethanol in a 100 mL round-bottom flask, add phenacyl bromide (1.99 g, 10 mmol).

  • Base Addition: Add this compound (1.94 g, 10 mmol) to the reaction mixture.

  • Reaction Condition: Reflux the mixture for 2 hours. The reaction can be monitored by TLC.

  • Work-up: After cooling to room temperature, pour the reaction mixture into 100 mL of ice-cold water. A solid precipitate will form.

  • Purification: Collect the solid by filtration, wash with water, and dry. Recrystallize the crude product from ethanol to afford pure 2-phenylquinoxaline.

Logical Relationship Diagram

G cluster_reactants Reactants cluster_reagent Reagent cluster_process Process cluster_product Product opd o-Phenylenediamine condensation Condensation opd->condensation pab Phenacyl Bromide pab->condensation piperazine This compound piperazine->condensation Base cyclization Cyclization condensation->cyclization oxidation Oxidation cyclization->oxidation quinoxaline Quinoxaline Derivative oxidation->quinoxaline

Caption: Logical steps in the synthesis of quinoxalines.

Synthesis of Dihydropyrimidinones (Biginelli Reaction)

The Biginelli reaction is a multicomponent reaction that provides access to dihydropyrimidinones (DHPMs), a class of compounds with a wide range of pharmacological activities. This compound can be utilized as a catalyst in a modified Biginelli reaction, promoting the condensation of an aldehyde, a β-ketoester, and urea or thiourea.

Quantitative Data
EntryAldehydeβ-KetoesterUrea/ThioureaCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)
1BenzaldehydeEthyl AcetoacetateUrea20Ethanol78688
24-ChlorobenzaldehydeEthyl AcetoacetateUrea20Ethanol78785
33-NitrobenzaldehydeMethyl AcetoacetateUrea20Acetonitrile82882
4BenzaldehydeEthyl AcetoacetateThiourea20Ethanol78592
5Furan-2-carbaldehydeEthyl AcetoacetateUrea20Ethanol78680
Experimental Protocol: Synthesis of 5-(Ethoxycarbonyl)-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one
  • Reaction Setup: In a 100 mL round-bottom flask, mix benzaldehyde (1.06 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and urea (0.72 g, 12 mmol).

  • Catalyst and Solvent Addition: Add 20 mL of ethanol and this compound (0.39 g, 2 mmol, 20 mol%).

  • Reaction Condition: Reflux the reaction mixture for 6 hours. Monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Purification: Filter the solid, wash with cold ethanol, and dry under vacuum. If necessary, the product can be further purified by recrystallization from hot ethanol.

Multicomponent Reaction Workflow

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_process One-Pot Reaction cluster_product Product aldehyde Aldehyde condensation Condensation & Cyclization aldehyde->condensation ketoester β-Ketoester ketoester->condensation urea Urea/Thiourea urea->condensation piperazine This compound piperazine->condensation Catalyzes dhpm Dihydropyrimidinone condensation->dhpm

Caption: Workflow of the piperazine-catalyzed Biginelli reaction.

References

Application Notes and Protocols for Spectrophotometric Analysis of Piperazine Hexahydrate in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Piperazine hexahydrate is an anthelmintic agent used in the treatment of parasitic worm infections. Accurate quantification of piperazine in pharmaceutical formulations and biological fluids is crucial for quality control and pharmacokinetic studies. While official methods in pharmacopeias often rely on gravimetric or titrimetric analysis, spectrophotometry offers a simple, rapid, and cost-effective alternative for the determination of piperazine.[1][2] Piperazine itself lacks a strong chromophore, necessitating derivatization to form a colored or UV-absorbing product that can be quantified using a spectrophotometer.[3] This document provides detailed application notes and protocols for various spectrophotometric methods for the analysis of this compound in solution.

Principle of Spectrophotometric Analysis

The spectrophotometric analysis of this compound is typically based on a chemical reaction between the piperazine molecule and a specific chromogenic reagent. This reaction, often a derivatization, charge-transfer complex formation, or proton transfer reaction, produces a stable, colored product with a characteristic wavelength of maximum absorbance (λmax).[4][5][6] According to the Beer-Lambert law, the absorbance of the colored solution at its λmax is directly proportional to the concentration of the analyte (this compound). By measuring the absorbance of a series of standard solutions of known concentrations, a calibration curve can be constructed. The concentration of piperazine in an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve.

Experimental Protocols

This section details the methodologies for several key spectrophotometric methods for the determination of this compound.

Method 1: Analysis using 3,5-Dinitrosalicylic Acid (DNS)

This method is based on a proton transfer reaction between this compound and 3,5-dinitrosalicylic acid in a basic solution, resulting in a yellow-colored product.[4][7]

Apparatus:

  • UV-Vis Spectrophotometer

  • Volumetric flasks

  • Pipettes

  • pH meter

Reagents and Solutions:

  • This compound Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 100 mL of distilled water in a volumetric flask.

  • 3,5-Dinitrosalicylic Acid (DNS) Reagent (0.01 M): Dissolve 0.228 g of 3,5-dinitrosalicylic acid in 100 mL of distilled water.

  • Sodium Hydroxide (NaOH) Solution (0.1 M): Dissolve 0.4 g of NaOH in 100 mL of distilled water.

Protocol:

  • Preparation of Standard Solutions: Pipette aliquots (0.5, 1.0, 2.5, 5.0, 7.5, 10.0 mL) of the this compound stock solution (100 µg/mL) into a series of 10 mL volumetric flasks.

  • Color Development: To each flask, add 1.0 mL of 0.01 M DNS reagent and 1.0 mL of 0.1 M NaOH solution.

  • Dilution: Dilute the solutions to the mark with distilled water.

  • Absorbance Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance, 410 nm, against a reagent blank prepared in the same manner but without the this compound.[4][7]

  • Calibration Curve: Plot a graph of absorbance versus the concentration of this compound (µg/mL).

  • Sample Analysis: Prepare the sample solution containing an unknown concentration of this compound. Follow steps 2-4 and determine the concentration from the calibration curve.

Method 2: Analysis using p-Benzoquinone

This method involves the reaction of piperazine with p-benzoquinone in a buffered medium to produce a colored product.[2][5][8]

Apparatus:

  • UV-Vis Spectrophotometer

  • Volumetric flasks

  • Pipettes

  • pH meter

Reagents and Solutions:

  • This compound Stock Solution (100 µg/mL): Prepare as described in Method 1.

  • p-Benzoquinone Solution (1% w/v): Dissolve 1.0 g of p-benzoquinone in 100 mL of 95% ethanol. Prepare this solution fresh.[2]

  • Buffer Solution (pH 5.4): Prepare a suitable buffer, such as an acetate buffer, and adjust the pH to 5.4.

Protocol:

  • Preparation of Standard Solutions: Transfer aliquots of the standard piperazine solution into a series of volumetric flasks to obtain final concentrations in the range of 4-20 µg/mL.[5][8]

  • Color Development: To each flask, add 2 mL of the buffer solution (pH 5.4) and 2 mL of the p-benzoquinone solution.[2]

  • Incubation: Allow the reaction mixture to stand for 30 minutes at room temperature.[2]

  • Dilution: Dilute to the final volume with distilled water.

  • Absorbance Measurement: Measure the absorbance of the colored solutions at 516 nm against a reagent blank.[5][8]

  • Calibration Curve: Construct a calibration curve by plotting absorbance against concentration.

  • Sample Analysis: Treat the sample solution as described in steps 2-5 to determine the piperazine concentration.

Method 3: Analysis using 1,2-Naphthoquinone-4-sulfonate

This colorimetric method is based on the reaction of piperazine with 1,2-naphthoquinone-4-sulfonate in a buffered solution.

Apparatus:

  • UV-Vis Spectrophotometer

  • Volumetric flasks

  • Pipettes

  • Water bath maintained at 10-15 °C

  • pH meter

Reagents and Solutions:

  • This compound Stock Solution (100 µg/mL): Prepare as described in Method 1.

  • 1,2-Naphthoquinone-4-sulfonate Solution (0.6% w/v): Dissolve 0.6 g of the sodium salt of 1,2-naphthoquinone-4-sulfonic acid in 100 mL of distilled water. Prepare this reagent fresh.[9]

  • Acetate-Citrate Buffer (pH 7.5): Dissolve 5.0 g of sodium acetate and 1.0 g of sodium citrate in about 50 mL of water. Adjust the pH to 7.5 with 33% acetic acid and dilute to 100 mL with water.[9]

Protocol:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound from the stock solution.

  • Reaction Conditions: In a volumetric flask, mix the piperazine standard solution with the acetate-citrate buffer (pH 7.5).[9][10]

  • Color Development: Add the 1,2-naphthoquinone-4-sulfonate solution to the mixture. The reaction should be carried out at a temperature between 10 and 15 °C.[9][10]

  • Absorbance Measurement: Measure the absorbance of the resulting colored product at 490 nm.[9][10]

  • Calibration Curve: Plot a calibration curve of absorbance versus concentration.

  • Sample Analysis: Process the unknown sample in the same manner and determine its concentration from the calibration curve.

Data Presentation

The quantitative data for the various spectrophotometric methods for this compound analysis are summarized in the table below for easy comparison.

Derivatizing Reagentλmax (nm)Linearity Range (µg/mL)Molar Absorptivity (L·mol⁻¹·cm⁻¹)pH/MediumReference
Reineckate Salt53025-500Not ReportedNeutral or Acidic[11]
1,2-Naphthoquinone-4-sulfonate490Not specifiedNot Reported7.5[9][10]
3,5-Dinitrosalicylic Acid (DNS)4100.5-208350Basic[4][7]
Phenothiazine & N-bromosuccinimide5950.5-3Not ReportedAqueous Methanol[12]
p-Benzoquinone5164-200.96 x 10⁴5.4[2][5][8]
Dichlone & Acetaldehyde580Not specifiedNot ReportedMethanol[6]

Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for the spectrophotometric analysis of this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis SamplePrep Sample Preparation (Dissolution & Dilution) AddReagent Addition of Derivatizing Reagent SamplePrep->AddReagent StandardPrep Standard Preparation (Serial Dilutions) StandardPrep->AddReagent Incubation Incubation (Time & Temperature Control) AddReagent->Incubation Spectro Spectrophotometric Measurement (λmax) Incubation->Spectro CalCurve Calibration Curve Construction Spectro->CalCurve Concentration Concentration Determination CalCurve->Concentration

Caption: General workflow for spectrophotometric analysis of piperazine.

Signaling Pathway/Logical Relationship

The following diagram illustrates the logical relationship in a typical derivatization reaction for the spectrophotometric analysis of piperazine.

G Piperazine Piperazine (Analyte) Product Colored Product (Chromophore) Piperazine->Product + Reagent Chromogenic Reagent (Derivatizing Agent) Reagent->Product + Conditions Optimal Conditions (pH, Temp, Time) Conditions->Product governs Measurement Spectrophotometric Measurement Product->Measurement

Caption: Derivatization reaction principle for piperazine analysis.

References

Application Notes and Protocols: ¹H and ¹³C NMR Spectral Analysis of Piperazine Hexahydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperazine and its derivatives are fundamental scaffolds in a vast array of pharmaceuticals, including treatments for helminthiasis, allergies, and psychiatric disorders. The precise structural elucidation and purity assessment of these compounds are critical in drug development and quality control. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for providing detailed information about the molecular structure of these compounds. This document provides a comprehensive guide to the ¹H and ¹³C NMR spectral analysis of piperazine hexahydrate, including detailed experimental protocols and data interpretation.

Data Presentation

The following tables summarize the quantitative ¹H and ¹³C NMR spectral data for this compound. Due to the high symmetry of the piperazine molecule in its chair conformation, all eight methylene protons are chemically and magnetically equivalent, as are the four carbon atoms.

Table 1: ¹H NMR Spectral Data for this compound

SolventChemical Shift (δ) ppmMultiplicityIntegrationAssignment
D₂O2.751[1]Singlet8H-CH₂- (Methylene protons)
CDCl₃2.840[1]Singlet8H-CH₂- (Methylene protons)
CDCl₃1.66[1]Broad Singlet2H-NH- (Amine protons)

Note: The chemical shift of the N-H protons can vary depending on concentration and temperature due to hydrogen bonding and exchange.

Table 2: ¹³C NMR Spectral Data for this compound

SolventChemical Shift (δ) ppmAssignment
Not Specified47.9-CH₂- (Methylene carbons)

Experimental Protocols

A standardized protocol is essential for obtaining high-quality, reproducible NMR spectra. The following sections detail the necessary steps for the analysis of this compound.

Sample Preparation

Proper sample preparation is crucial for acquiring high-resolution NMR spectra.

Materials:

  • This compound

  • Deuterated solvent (e.g., D₂O, CDCl₃)

  • NMR tube (5 mm)

  • Pipettes

  • Vortex mixer

Protocol:

  • Weigh approximately 10-20 mg of this compound directly into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the NMR tube.

  • Cap the NMR tube securely and vortex the sample until the this compound is completely dissolved.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter. If solids are present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.

NMR Data Acquisition

The following are general acquisition parameters that may require optimization based on the specific spectrometer used.

Instrument:

  • 300 MHz (or higher) NMR Spectrometer

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment (e.g., zg30)

  • Spectral Width (SW): 12-15 ppm

  • Acquisition Time (AQ): 2-4 seconds

  • Relaxation Delay (D1): 1-5 seconds

  • Number of Scans (NS): 8-16

  • Temperature: 298 K

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30)

  • Spectral Width (SW): 200-220 ppm

  • Acquisition Time (AQ): 1-2 seconds

  • Relaxation Delay (D1): 2-5 seconds

  • Number of Scans (NS): 1024 or more (due to the low natural abundance of ¹³C)

  • Temperature: 298 K

Data Processing and Analysis
  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum to obtain a flat baseline.

  • Calibrate the chemical shift scale. For CDCl₃, the residual solvent peak at 7.26 ppm can be used as a reference. For D₂O, the residual HDO peak (around 4.79 ppm) can be used.

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the chemical shifts, multiplicities, and coupling constants (if any) to confirm the structure of piperazine.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the NMR spectral analysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Piperazine Hexahydrate dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr ¹H NMR Acquisition transfer->h1_nmr To Spectrometer c13_nmr ¹³C NMR Acquisition transfer->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phasing Phasing & Baseline Correction ft->phasing calibration Chemical Shift Calibration phasing->calibration integration Integration (¹H) calibration->integration analysis Structural Analysis integration->analysis

Caption: Workflow for NMR analysis of this compound.

References

Application Note: FT-IR Spectroscopy for the Analysis of Piperazine Hexahydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperazine hexahydrate (C₄H₁₀N₂·6H₂O) is an organic compound widely used as an anthelmintic agent in the pharmaceutical industry.[1] Its therapeutic efficacy is intrinsically linked to its chemical structure and purity. Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular vibrations and, consequently, the chemical structure of materials. This application note details FT-IR spectroscopic techniques for the qualitative and quantitative analysis of this compound, including comprehensive experimental protocols and data interpretation. The presence of six water molecules in the hydrate crystal structure significantly influences its vibrational spectrum, making FT-IR an excellent tool for its characterization.[2]

Key FT-IR Spectral Features of this compound

The FT-IR spectrum of this compound is characterized by the vibrational modes of the piperazine ring and the associated water molecules of hydration. The key absorption bands are a combination of N-H, C-H, C-C, and C-N vibrations from the piperazine molecule, and O-H vibrations from the water molecules. The extensive hydrogen bonding between piperazine and the water molecules leads to notable shifts and broadening of certain absorption bands when compared to anhydrous piperazine.[2][3]

Quantitative Data Presentation

The following table summarizes the characteristic FT-IR absorption bands for piperazine, with specific considerations for its hexahydrate form.

Wavenumber (cm⁻¹)Vibrational AssignmentDescription
~3435N-H StretchingThis band is characteristic of the N-H stretching vibrations of the secondary amine groups in the piperazine ring.[4] In the hexahydrate, this peak may be broad due to hydrogen bonding with water molecules.
3207 - 3406Symmetric & Asymmetric N-H StretchingIn anhydrous piperazine, the symmetric and asymmetric N-H stretching vibrations are observed in this range.
3001 - 2750C-H StretchingThese bands are attributed to the symmetric and asymmetric stretching vibrations of the C-H bonds in the methylene (-CH₂) groups of the piperazine ring.[4]
~2496Protonated Amine (NH₂⁺) StretchingThe presence of a band in this region can indicate the protonation of one of the nitrogen atoms in the piperazine ring.[5]
1625 - 1430C-C StretchingThe stretching vibrations of the carbon-carbon bonds within the piperazine ring skeleton typically appear in this region.[3]
1556 - 1475C-N-H DeformationAsymmetric and symmetric C-N-H deformation vibrations are found in this range.
1199 - 1323C-N StretchingThe stretching vibrations of the carbon-nitrogen bonds in the piperazine ring are characteristic in this spectral window.[3]
Broad band ~3500-3000O-H Stretching (Water of Hydration)A prominent, broad absorption band in this region is a key indicator of the presence of water of hydration. This is due to the symmetric and asymmetric stretching vibrations of the O-H bonds in the water molecules, broadened by extensive hydrogen bonding.
~1630H-O-H Bending (Water of Hydration)The scissoring (bending) vibration of the water molecules of hydration typically appears in this region.[6]

Experimental Protocols

Accurate and reproducible FT-IR spectra of this compound can be obtained using various sampling techniques. The choice of method depends on the sample form and the desired analytical information.

Protocol 1: KBr Pellet Transmission Method

This is a traditional and widely used method for obtaining high-quality FT-IR spectra of solid samples.[7]

Materials:

  • This compound

  • FT-IR grade Potassium Bromide (KBr), dried

  • Agate mortar and pestle

  • Pellet press with die

  • FT-IR Spectrometer

Procedure:

  • Drying: Dry the KBr powder in an oven at 100-110 °C for at least 2-4 hours to remove any adsorbed water. Store in a desiccator.

  • Sample Preparation: Weigh approximately 1-2 mg of this compound and 100-200 mg of the dried KBr.[7]

  • Grinding: Add the this compound and KBr to the agate mortar. Grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained. The particle size should be reduced to less than 2 microns to minimize scattering of the infrared radiation.[8]

  • Pellet Formation: Transfer a portion of the ground mixture to the pellet die. Place the die in the hydraulic press and apply pressure (typically 7-10 tons) for a few minutes to form a transparent or semi-transparent pellet.[7]

  • Spectral Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.

  • Background Collection: Record a background spectrum of the empty sample compartment.

  • Sample Analysis: Acquire the FT-IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[9] Co-add multiple scans (e.g., 32) to improve the signal-to-noise ratio.[9]

  • Data Processing: Perform baseline correction and other necessary spectral manipulations using the spectrometer software.

Protocol 2: Attenuated Total Reflectance (ATR) Method

ATR-FTIR is a rapid and convenient technique that requires minimal sample preparation, making it suitable for hydrated samples.[10]

Materials:

  • This compound

  • FT-IR Spectrometer with an ATR accessory (e.g., with a diamond crystal)

  • Spatula

Procedure:

  • ATR Crystal Cleaning: Ensure the ATR crystal surface is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Collection: Record a background spectrum with the clean, empty ATR crystal.

  • Sample Application: Place a small amount of this compound powder directly onto the ATR crystal.[11]

  • Pressure Application: Apply pressure to the sample using the ATR pressure clamp to ensure good contact between the sample and the crystal surface.[11]

  • Spectral Acquisition: Acquire the FT-IR spectrum of the sample, typically in the range of 4000-650 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add multiple scans to improve the signal-to-noise ratio.

  • Data Processing: Perform baseline correction and ATR correction (if available in the software) to obtain a spectrum comparable to a transmission spectrum.

  • Cleaning: Thoroughly clean the ATR crystal after the measurement.

Visualizations

experimental_workflow_kbr cluster_prep Sample Preparation cluster_analysis FT-IR Analysis start Start weigh Weigh this compound and Dried KBr start->weigh grind Grind Mixture in Agate Mortar weigh->grind pelletize Form Pellet using Hydraulic Press grind->pelletize place_sample Place Pellet in Spectrometer pelletize->place_sample background Collect Background Spectrum place_sample->background acquire Acquire Sample Spectrum background->acquire process Process Data (Baseline Correction) acquire->process end End process->end experimental_workflow_atr cluster_prep_atr Sample Preparation cluster_analysis_atr FT-IR Analysis start_atr Start clean_crystal Clean ATR Crystal start_atr->clean_crystal apply_sample Apply Piperazine Hexahydrate to Crystal clean_crystal->apply_sample apply_pressure Apply Pressure apply_sample->apply_pressure background_atr Collect Background Spectrum apply_pressure->background_atr acquire_atr Acquire Sample Spectrum background_atr->acquire_atr process_atr Process Data (ATR & Baseline Correction) acquire_atr->process_atr end_atr End process_atr->end_atr

References

Application Notes and Protocols: The Role of Piperazine Hexahydrate in Corrosion Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of piperazine hexahydrate's function as a corrosion inhibitor, particularly for mild steel in various corrosive environments. This document details the mechanism of action, summarizes key performance data, and offers detailed protocols for established experimental evaluation methods.

Introduction

This compound, a cyclic amine, has demonstrated significant potential as a corrosion inhibitor for metallic materials, most notably for mild steel in acidic and neutral solutions. Its efficacy stems from the presence of nitrogen atoms with lone pairs of electrons in its heterocyclic ring. These electrons can be shared with the vacant d-orbitals of iron atoms on the metal surface, leading to the formation of a protective film. This adsorbed layer acts as a physical barrier, isolating the metal from the corrosive environment and impeding both anodic and cathodic reactions. The performance of this compound and its derivatives can be influenced by factors such as concentration, temperature, and the nature of the corrosive medium.

Mechanism of Action

The primary mechanism of corrosion inhibition by this compound involves the adsorption of its molecules onto the metal surface. This process can occur through:

  • Physisorption: Electrostatic interaction between the charged metal surface and the charged inhibitor molecule.

  • Chemisorption: Coordinate bonding between the lone pair electrons of the nitrogen atoms in the piperazine ring and the vacant d-orbitals of the iron atoms.

This adsorption forms a protective film that displaces water molecules and other corrosive species from the metal surface. Studies have shown that piperazine and its derivatives can act as mixed-type inhibitors, meaning they suppress both the anodic dissolution of the metal and the cathodic hydrogen evolution reaction. However, some studies indicate a predominantly anodic inhibition mechanism.[1][2][3][4] The formation of this protective barrier increases the charge transfer resistance at the metal/solution interface, thereby reducing the corrosion rate.

Quantitative Data Summary

The following tables summarize the corrosion inhibition efficiency of piperazine and its derivatives under various conditions, as determined by weight loss and potentiodynamic polarization experiments.

Table 1: Inhibition Efficiency of Piperazine and its Derivatives by Weight Loss

InhibitorConcentration (ppm)Corrosive MediumTemperature (°C) & RH (%)Exposure Time (days)Inhibition Efficiency (%)Reference
Piperazine (P)2501N Na2SO440 & 1003082.86[5]
50094.55[5]
75096.88[5]
100098.70[5]
Piperazine Dinitrobenzoate (PDNB)2501N Na2SO440 & 1003094.03[5]
50095.06[5]
75098.96[5]
100099.48[5]
Piperazine Dimaleate (PDM)2501N Na2SO440 & 1003092.21[5]
50097.92[5]
75099.22[5]
100099.48[5]
Piperazine Diphosphate (PDP)2501N Na2SO440 & 1003094.81[5]
50095.84[5]
75097.92[5]
100098.44[5]
Piperazine Dicarbonate (PDC)2501N Na2SO440 & 1003089.35[5]
50096.88[5]
75097.66[5]
100098.18[5]

Table 2: Electrochemical Parameters for Piperazine and its Derivatives from Potentiodynamic Polarization

InhibitorConcentration (ppm)Corrosive MediumEcorr (mV vs SCE)Icorr (µA/cm²)Inhibition Efficiency (%)Reference
Blank-1N Na2SO4-28510.5-[3]
Piperazine (P)2501N Na2SO4-2582.576.19[3]
500-2501.882.85[3]
750-2451.387.61[3]
1000-2401.090.47[3]
Piperazine Dinitrobenzoate (PDNB)2501N Na2SO4-2552.080.95[3]
500-2481.585.71[3]
750-2421.189.52[3]
1000-2350.892.38[3]
Piperazine Dimaleate (PDM)2501N Na2SO4-2603.071.42[3]
500-2522.279.04[3]
750-2481.783.80[3]
1000-2421.288.57[3]
Piperazine Diphosphate (PDP)2501N Na2SO4-2653.566.66[3]
500-2582.873.33[3]
750-2502.180.00[3]
1000-2451.684.76[3]
Piperazine Dicarbonate (PDC)2501N Na2SO4-2704.061.90[3]
500-2623.269.52[3]
750-2552.576.19[3]
1000-2502.080.95[3]

Experimental Protocols

Weight Loss Measurement

This gravimetric method is a straightforward and widely used technique to determine the corrosion rate and the inhibition efficiency of an inhibitor.

Materials:

  • Mild steel coupons of known dimensions (e.g., 5.0 cm x 2.0 cm x 0.2 cm)

  • Abrasive papers of various grades (e.g., 120, 400, 800, 1200 grit)

  • Corrosive medium (e.g., 1 M HCl or 1N Na2SO4)

  • This compound

  • Distilled water

  • Acetone

  • Analytical balance (accurate to 0.1 mg)

  • Glass beakers and glass hooks

  • Water bath or thermostat

Procedure:

  • Coupon Preparation: Mechanically polish the mild steel coupons with successive grades of abrasive paper to achieve a smooth, mirror-like surface.

  • Degrease the coupons by washing them with acetone, followed by a rinse with distilled water.

  • Dry the coupons thoroughly and weigh them accurately using an analytical balance. Record this as the initial weight (W_initial).

  • Solution Preparation: Prepare a blank corrosive solution and several test solutions with varying concentrations of this compound.

  • Immersion: Suspend each coupon in a separate beaker containing the blank or a test solution using a glass hook, ensuring the coupon is fully immersed.

  • Maintain the beakers at a constant temperature in a water bath for a specified immersion period (e.g., 24 hours).

  • Coupon Cleaning: After the immersion period, retrieve the coupons. Remove the corrosion products by washing with a cleaning solution (e.g., a solution containing HCl and hexamine), followed by rinsing with distilled water and acetone.

  • Dry the cleaned coupons and reweigh them to obtain the final weight (W_final).

  • Calculations:

    • Calculate the weight loss (ΔW) = W_initial - W_final.

    • Calculate the corrosion rate (CR) in millimeters per year (mm/y) using the formula: CR (mm/y) = (87.6 × ΔW) / (A × t × ρ) where ΔW is the weight loss in milligrams, A is the surface area of the coupon in cm², t is the immersion time in hours, and ρ is the density of mild steel in g/cm³.

    • Calculate the inhibition efficiency (IE%) using the formula: IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.

Potentiodynamic Polarization

This electrochemical technique is used to determine the corrosion current (Icorr) and corrosion potential (Ecorr) and to understand the kinetic behavior of the anodic and cathodic reactions.

Materials and Equipment:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell

  • Working electrode (mild steel coupon with a known exposed surface area)

  • Reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl)

  • Counter electrode (e.g., platinum or graphite rod)

  • Corrosive medium

  • This compound

Procedure:

  • Electrode Preparation: Prepare the mild steel working electrode by polishing, cleaning, and drying as described in the weight loss protocol. The electrode is then mounted in a holder, exposing a specific surface area to the solution.

  • Cell Setup: Assemble the three-electrode cell with the working, reference, and counter electrodes immersed in the test solution (blank or with inhibitor).

  • Open Circuit Potential (OCP) Measurement: Allow the system to stabilize by monitoring the OCP for a period (e.g., 30-60 minutes) until a steady-state potential is reached.

  • Polarization Scan: Once the OCP is stable, perform the potentiodynamic scan by sweeping the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., from -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).

  • Data Analysis:

    • Plot the resulting current density (log scale) versus the applied potential (linear scale) to obtain a Tafel plot.

    • Extrapolate the linear portions of the anodic and cathodic curves back to their intersection point to determine the corrosion potential (Ecorr) and the corrosion current density (Icorr).

    • Calculate the inhibition efficiency (IE%) using the formula: IE% = [(Icorr_blank - Icorr_inhibitor) / Icorr_blank] × 100 where Icorr_blank is the corrosion current density in the absence of the inhibitor and Icorr_inhibitor is the corrosion current density in the presence of the inhibitor.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides detailed information about the corrosion process and the properties of the protective film formed by the inhibitor.

Materials and Equipment:

  • Potentiostat/Galvanostat with a frequency response analyzer

  • Three-electrode electrochemical cell (same as for potentiodynamic polarization)

  • Corrosive medium

  • This compound

Procedure:

  • Cell Setup and Stabilization: Prepare the electrode and set up the electrochemical cell as described for the potentiodynamic polarization measurement. Allow the system to stabilize at its OCP.

  • Impedance Measurement: Apply a small amplitude sinusoidal AC voltage (e.g., 10 mV) at the OCP over a wide range of frequencies (e.g., from 100 kHz to 10 mHz).

  • Data Analysis:

    • The impedance data is typically represented as Nyquist and Bode plots.

    • The Nyquist plot for an inhibited system often shows a semicircle, the diameter of which corresponds to the charge transfer resistance (Rct). A larger semicircle diameter indicates a higher Rct and better corrosion inhibition.

    • The Bode plot provides information about the impedance modulus and phase angle as a function of frequency.

    • The data is often fitted to an equivalent electrical circuit model to extract quantitative parameters like the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).

    • Calculate the inhibition efficiency (IE%) using the Rct values: IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] × 100 where Rct_inhibitor is the charge transfer resistance in the presence of the inhibitor and Rct_blank is the charge transfer resistance in the absence of the inhibitor.

Visualizations

G cluster_prep Coupon Preparation cluster_exp Experiment cluster_post Post-Experiment cluster_calc Calculations prep1 Mechanical Polishing prep2 Degreasing (Acetone) prep1->prep2 prep3 Rinsing (Distilled Water) prep2->prep3 prep4 Drying prep3->prep4 prep5 Initial Weighing (W_initial) prep4->prep5 exp2 Immerse Coupons prep5->exp2 exp1 Prepare Blank & Inhibitor Solutions exp1->exp2 exp3 Maintain Constant Temperature exp2->exp3 post1 Retrieve Coupons exp3->post1 post2 Clean Corrosion Products post1->post2 post3 Rinse & Dry post2->post3 post4 Final Weighing (W_final) post3->post4 calc1 Weight Loss (ΔW) post4->calc1 calc2 Corrosion Rate (CR) calc1->calc2 calc3 Inhibition Efficiency (IE%) calc2->calc3

Caption: Experimental workflow for the weight loss corrosion inhibition test.

G cluster_metal Mild Steel Surface (Anode) cluster_solution Corrosive Solution cluster_inhibitor This compound Inhibition Fe Fe (metal) Fe2 Fe²⁺ (ions in solution) + 2e⁻ Fe->Fe2 Anodic Dissolution H H⁺ (from acid) H2 H₂ (gas) H->H2 Cathodic Reaction Pip Piperazine Molecule Adsorption Adsorption onto Fe Surface Pip->Adsorption Film Protective Film Formation (Physical Barrier) Adsorption->Film Film->Fe Inhibits Anodic Reaction Film->H Inhibits Cathodic Reaction

Caption: Proposed mechanism of corrosion inhibition by this compound.

References

Applications of Piperazine Hexahydrate in Polymer Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperazine, a cyclic diamine, and its hydrated form, piperazine hexahydrate, are versatile building blocks in polymer chemistry. The presence of two secondary amine groups makes piperazine a valuable monomer and curing agent for the synthesis of a variety of polymers. Its unique six-membered ring structure imparts specific properties to the resulting polymer chains, such as rigidity and thermal stability. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of polyamides, as a curing agent for epoxy resins, and in the formation of polyurethanes.

Polyamide Synthesis

Piperazine is utilized as a diamine monomer in condensation polymerization with dicarboxylic acids to produce polyamides. The resulting polymers, often referred to as poly(piperazine amides), exhibit distinct properties compared to their linear aliphatic counterparts due to the rigid piperazine ring in the polymer backbone. These properties include modified crystallinity, glass transition temperature, and solubility.[1][2]

Applications

Piperazine-based polyamides find use in various applications, including:

  • Hot-melt adhesives: By adjusting the monomer ratios, the properties of the polyamides can be tailored for adhesive applications.[1][2]

  • Biomedical materials: Their biocompatibility and tunable degradation profiles make them suitable for drug delivery systems and medical devices.[3]

  • Nanofiltration membranes: Poly(piperazine-amide) layers are integral to the performance of thin-film composite membranes for water purification.[4]

Quantitative Data Summary
PropertyPolyamide (Piperazine-based)Polyamide (Aliphatic-based)Reference
Molecular Weight (Mn, kDa) 10 - 3015 - 40[3]
Glass Transition Temp (Tg, °C) Decreases with increasing piperazine content70 - 120[1]
Melting Temperature (Tm, °C) Decreases with increasing piperazine content180 - 250[1]
Crystallinity Decreases with increasing piperazine contentHigher[1][2]
Experimental Protocol: Synthesis of a Polyamide Resin

This protocol describes the synthesis of a polyamide via polycondensation of piperazine (derived from this compound) and a dicarboxylic acid like sebacic acid.[3]

Materials:

  • This compound

  • Sebacic acid

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Pyridine, anhydrous

  • Triphenyl phosphite

  • Calcium chloride (CaCl2), anhydrous

  • Methanol

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware (three-neck round-bottom flask, condenser, mechanical stirrer, dropping funnel)

  • Heating mantle with temperature controller

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • Reactor Setup: A dry, three-neck round-bottom flask is equipped with a mechanical stirrer, a reflux condenser with a gas inlet, and a dropping funnel. The system is purged with a gentle stream of inert gas (argon or nitrogen) to maintain an anhydrous environment.[3]

  • Reagent Preparation:

    • In the reaction flask, dissolve an equimolar amount of piperazine (calculated from this compound) and sebacic acid in anhydrous N-Methyl-2-pyrrolidone (NMP).[3]

    • Add anhydrous calcium chloride and anhydrous pyridine to the solution.[3]

  • Reaction Initiation: Begin vigorous stirring of the solution. Slowly add triphenyl phosphite (as a condensing agent) to the reaction mixture through the dropping funnel.[3]

  • Polymerization: Heat the reaction mixture to 100-120°C using a heating mantle. Maintain this temperature with continuous stirring for 4-6 hours. The progress of the polymerization can be monitored by the increase in the viscosity of the solution.[3]

  • Polymer Precipitation and Purification:

    • After the reaction is complete, allow the mixture to cool to room temperature.[3]

    • Slowly pour the viscous polymer solution into a beaker containing methanol while stirring continuously to precipitate the polyamide resin.[3]

    • Collect the precipitated polymer by filtration.[3]

    • Wash the polymer thoroughly with fresh methanol to remove unreacted monomers, solvent, and byproducts.[3]

  • Drying: Dry the purified polyamide resin in a vacuum oven at 60-80°C until a constant weight is achieved.[3]

Logical Relationship: Polyamide Synthesis

Polyamide_Synthesis cluster_monomers Reactants Monomers Monomers Piperazine Piperazine (from Hexahydrate) Dicarboxylic_Acid Dicarboxylic Acid (e.g., Sebacic Acid) Polycondensation Polycondensation (Heat, Catalyst) Piperazine->Polycondensation Dicarboxylic_Acid->Polycondensation Polyamide Poly(piperazine amide) Polycondensation->Polyamide

Caption: General workflow for polyamide synthesis using piperazine.

Epoxy Resin Curing Agent

Piperazine and its derivatives are effective curing agents for epoxy resins. The active hydrogen atoms on the amine groups react with the epoxide groups of the resin, leading to a cross-linked, thermoset polymer network. N-aminoethylpiperazine (N-AEP) is a commonly used derivative that offers fast curing speeds and good water resistance.[5][6] However, piperazine itself can also be used, often as part of a formulated curing agent system.[7]

Applications

Cured epoxy resins using piperazine-based agents are used in:

  • Coatings: Providing protective films with good gloss, flexibility, and yellowing resistance.[5]

  • Adhesives and Mortars: For concrete and other construction applications.[8]

  • Potting and Encapsulation: For small electrical components.[8]

Quantitative Data Summary
PropertyEpoxy Cured with N-AEPUnitReference
Recommended Use Level (phr, EEW=190) 23-[8]
Gel Time (150g mix @ 77°F) 19min[8]
Heat Deflection Temperature (ASTM D648) 225°F[8]
Flexural Strength 19,000psi[8]
Tensile Strength 10,000psi[8]

*Data for N-aminoethylpiperazine (N-AEP) with a standard Bisphenol-A based epoxy resin (EEW=190).

Experimental Protocol: Epoxy Resin Curing

This protocol outlines a general procedure for curing an epoxy resin using a piperazine-based curing agent.

Materials:

  • Liquid epoxy resin (e.g., Diglycidyl ether of bisphenol A - DGEBA)

  • Piperazine-based curing agent (e.g., N-aminoethylpiperazine)

  • Mixing container and stirrer

  • Substrate for application (e.g., glass plate, mold)

  • Oven for post-curing

Procedure:

  • Preparation: Ensure the epoxy resin and curing agent are at room temperature.

  • Mixing:

    • Accurately weigh the epoxy resin and the curing agent into a clean mixing container. The optimal loading is achieved when the number of moles of epoxy groups is equal to the number of active hydrogen atoms in the amine.[6]

    • Thoroughly mix the two components until a homogeneous mixture is obtained. Be careful to avoid excessive air entrapment.

  • Application: Apply the mixed epoxy system to the desired substrate or pour it into a mold. The pot life (usable time) will depend on the specific formulation and temperature.[6]

  • Curing:

    • Allow the mixture to gel at room temperature. For some systems, this initial cure is sufficient.[6]

    • For optimal properties, a post-cure at an elevated temperature is often required. A typical schedule is 2 hours at 100°C (212°F).[8]

  • Cooling: Allow the cured resin to cool slowly to room temperature to avoid internal stresses.

Experimental Workflow: Epoxy Curing Mechanism

Epoxy_Curing Epoxy_Resin Epoxy Resin (with Epoxide Groups) Mixing Mixing Epoxy_Resin->Mixing Piperazine This compound (Source of Amine Groups) Piperazine->Mixing Reaction Ring-Opening Reaction Mixing->Reaction Crosslinked_Network Cured Thermoset Polymer Reaction->Crosslinked_Network

Caption: The process of curing epoxy resin with piperazine.

Polyurethane Synthesis

Piperazine can be used in the synthesis of polyurethanes, which are structurally similar to polyamides.[9] These polymers can be prepared from the condensation reaction of a piperazine derivative and a dihydroxy aromatic hydrocarbon, resulting in high-melting-point polymers suitable for films and fibers.[9]

Applications
  • Fibers and Films: The resulting polyurethanes can have high melting points, making them suitable for applications requiring thermal stability.[9]

Experimental Protocol: Polyurethane Synthesis (Illustrative)

The following is a generalized procedure based on the principles described in the literature.[9]

Materials:

  • This compound

  • Phenylchloroformate

  • Sodium hydroxide

  • Dihydroxy aromatic hydrocarbon (e.g., diphenylolpropane)

  • Ether

  • Water

  • Standard laboratory glassware (three-neck flask, dropping funnels, stirrer)

Procedure:

  • Preparation of N,N'-dicarbophenoxypiperazine:

    • In a three-neck flask, place this compound and water.[9]

    • Simultaneously add solutions of sodium hydroxide in water and phenylchloroformate in ether, keeping the sodium hydroxide in slight excess.[9]

    • Maintain the reaction temperature below 10°C.[9]

  • Polycondensation:

    • The N,N'-dicarbophenoxypiperazine is then reacted with a dihydroxy aromatic hydrocarbon.

    • This condensation reaction can be carried out at relatively low temperatures, often in the presence of an HCl acceptor.[9]

  • Polymer Isolation: The resulting polyurethane is then isolated, purified, and dried.

Signaling Pathway: Polyurethane Formation

Polyurethane_Formation Piperazine_Derivative Piperazine Derivative (e.g., N,N'-dicarbophenoxypiperazine) Condensation Condensation Polymerization Piperazine_Derivative->Condensation Dihydroxy_Compound Dihydroxy Aromatic Hydrocarbon Dihydroxy_Compound->Condensation Polyurethane Piperazine Polyurethane Condensation->Polyurethane

Caption: Formation of piperazine-based polyurethanes.

References

Methodology for Creating Piperazine-Based Buffer Solutions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the preparation and application of piperazine-based buffer solutions, which are essential tools in a wide range of biological and biochemical research, including drug development. These buffers, many of which are classified as "Good's buffers," are valued for their chemical stability, low interference with biological processes, and buffering capacity within the physiological pH range.

Introduction to Piperazine-Based Buffers

Piperazine-based buffers are a class of zwitterionic buffering agents that are widely used to maintain a stable pH in experimental systems.[1][2] Developed by Dr. Norman Good and colleagues, these buffers were designed to meet several key criteria for biological research: a pKa value between 6.0 and 8.0, high water solubility, minimal penetration of biological membranes, and low interference with biochemical reactions.[3][4] Their inert nature, particularly their negligible capacity to bind divalent metal ions, makes them suitable for sensitive assays where metal ion concentration is critical.[5][6]

Common examples of piperazine-based buffers include PIPES (piperazine-N,N′-bis(2-ethanesulfonic acid)), HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid), and MES (2-(N-morpholino)ethanesulfonic acid), although MES is a morpholine-based buffer it is often grouped with Good's buffers due to its similar properties.[2] These buffers are integral to applications such as cell culture, enzyme assays, protein purification, and electrophoresis.[3][7]

Quantitative Data of Common Piperazine-Based Buffers

The selection of an appropriate buffer is critical and depends on the desired pH of the experiment. The following table summarizes the key quantitative data for several widely used piperazine-based and related Good's buffers.

BufferMolecular Weight ( g/mol )pKa (at 25°C)Useful pH Range
PIPES 302.376.766.1 - 7.5[5]
HEPES 238.307.486.8 - 8.2[8]
EPPS (HEPPS)252.338.007.3 - 8.7[1]
MES 195.246.155.5 - 6.7[9]

Note: The pKa of a buffer is influenced by temperature and concentration. For precise applications, it is recommended to calibrate the pH meter at the experimental temperature.[10]

Experimental Protocols

The following are detailed protocols for the preparation of 1 M stock solutions of common piperazine-based buffers. These stock solutions can then be diluted to the desired working concentration for your specific application.

Protocol 1: Preparation of 1 M PIPES Buffer Solution (pH 7.2)

Materials and Reagents:

  • PIPES, free acid (MW: 302.37 g/mol )[5]

  • Deionized or distilled water (dH₂O)

  • 10 M Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution[10]

  • Calibrated pH meter with a temperature probe

  • Magnetic stirrer and stir bar

  • 1 L beaker and 1 L volumetric flask

  • Spatula and weighing paper/boat

  • (Optional) 0.22 µm sterile filter unit[5]

Procedure:

  • Weighing PIPES: Accurately weigh 302.37 g of PIPES free acid.[5]

  • Initial Dissolution: Add the PIPES powder to a 1 L beaker containing approximately 800 mL of dH₂O. The free acid form of PIPES has low solubility in water, and the mixture will appear as a cloudy suspension.[5][10]

  • pH Adjustment:

    • Place the beaker on a magnetic stirrer and add a stir bar.

    • Immerse the calibrated pH electrode and temperature probe into the suspension.

    • Slowly add the 10 M NaOH or KOH solution dropwise while stirring continuously. The PIPES powder will begin to dissolve as the pH increases.[10]

    • Continue to add the base until the PIPES is fully dissolved and the pH of the solution is stable at 7.2.[10]

  • Final Volume Adjustment:

    • Once the desired pH is reached, transfer the solution to a 1 L volumetric flask.

    • Rinse the beaker with a small amount of dH₂O and add the rinsing to the volumetric flask to ensure a complete transfer.

    • Add dH₂O to bring the final volume to the 1 L mark.[10]

  • Homogenization and Storage:

    • Cap the volumetric flask and invert it several times to ensure the solution is thoroughly mixed.

    • For applications requiring sterility, filter the 1 M PIPES buffer solution through a 0.22 µm sterile filter into a sterile storage bottle.[5][11]

    • Store the solution at 4°C.[12]

Protocol 2: Preparation of 1 M HEPES Buffer Solution (pH 7.5)

Materials and Reagents:

  • HEPES, free acid (MW: 238.30 g/mol )[12]

  • Deionized or distilled water (dH₂O)

  • 10 M Sodium Hydroxide (NaOH) solution[8]

  • Calibrated pH meter

  • Magnetic stirrer and stir bar

  • 1 L beaker and 1 L graduated cylinder

  • Spatula and weighing paper/boat

  • (Optional) 0.22 µm sterile filter unit[13]

Procedure:

  • Weighing HEPES: Dissolve 238.30 g of HEPES in 750 mL of dH₂O in a 1 L beaker.[12]

  • pH Adjustment:

    • Place the beaker on a magnetic stirrer with a stir bar.

    • Immerse a calibrated pH electrode into the solution.

    • Adjust the pH to 7.5 by slowly adding 10 M NaOH solution.[8][14]

  • Final Volume Adjustment:

    • Once the pH is stable, transfer the solution to a 1 L graduated cylinder.

    • Add dH₂O to a final volume of 1 L.[12]

  • Sterilization and Storage:

    • For sterile applications, filter the solution through a 0.22 µm filter.[13][15]

    • Store the buffer at 4°C.[12]

Protocol 3: Preparation of 0.5 M MES Buffer Solution (pH 6.0)

Materials and Reagents:

  • MES, free acid (MW: 195.24 g/mol )[16]

  • Deionized or distilled water (dH₂O)

  • 10 M Sodium Hydroxide (NaOH) solution[17]

  • Calibrated pH meter

  • Magnetic stirrer and stir bar

  • 1 L beaker and 1 L graduated cylinder

  • Spatula and weighing paper/boat

  • (Optional) 0.22 µm sterile filter unit[9]

Procedure:

  • Weighing MES: Suspend 97.62 g of MES free acid in 750 mL of dH₂O in a 1 L beaker.[12]

  • pH Adjustment:

    • Place the beaker on a magnetic stirrer with a stir bar.

    • Immerse a calibrated pH electrode into the suspension.

    • Adjust the pH to 6.0 by slowly adding 10 M NaOH solution.[17]

  • Final Volume Adjustment:

    • Once the pH is stable and the MES is dissolved, transfer the solution to a 1 L graduated cylinder.

    • Bring the final volume to 1 L with dH₂O.[12][17]

  • Sterilization and Storage:

    • Sterilize the solution by filtration through a 0.22 µm filter if required.[9]

    • Store at 4°C.[9][12]

Visualizations

Experimental Workflow for Buffer Preparation

The following diagram illustrates the general workflow for the preparation of piperazine-based buffer solutions.

Buffer_Preparation_Workflow start Start weigh 1. Weigh Buffer Powder start->weigh dissolve 2. Dissolve in dH₂O weigh->dissolve ph_adjust 3. Adjust pH with Acid/Base dissolve->ph_adjust volume_adjust 4. Adjust to Final Volume ph_adjust->volume_adjust sterilize 5. Sterile Filter (Optional) volume_adjust->sterilize store 6. Store at 4°C sterilize->store end_node End store->end_node

Workflow for the preparation of piperazine-based buffer solutions.

Applications in Research and Drug Development

Piperazine-based buffers are indispensable in various stages of research and drug development due to their stability and compatibility with biological systems.

  • Cell Culture: HEPES is frequently used as a buffering agent in cell culture media to maintain a stable pH, especially in incubators without CO₂ control.[8][13]

  • Enzyme Assays and Protein Purification: The low metal-binding capacity of buffers like PIPES is advantageous in enzyme assays and protein purification techniques, such as ion-exchange chromatography, where metal ions can interfere with the process.[3][5]

  • Biochemical Assays: These buffers provide a stable pH environment for a wide range of biochemical assays, ensuring the reliability and reproducibility of experimental results.[6]

  • Drug Formulation: The inertness and buffering capacity of piperazine derivatives can be beneficial in the formulation of therapeutic agents to maintain their stability and efficacy.[18]

  • Electrophoresis: Zwitterionic buffers are used in gel electrophoresis as running buffers to maintain a constant pH and prevent unwanted interactions.[12]

Conclusion

The careful selection and preparation of buffer solutions are fundamental to the success of many experiments in life sciences and drug development. Piperazine-based buffers offer significant advantages due to their physiological pH range and minimal interaction with biological systems. By following the detailed protocols and understanding the properties outlined in these application notes, researchers can ensure the preparation of high-quality, reliable buffer solutions for their specific research needs.

References

Application Notes and Protocols: Piperazine Hexahydrate as a Catalyst in Chemical Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of piperazine hexahydrate as a basic organocatalyst in several important carbon-carbon bond-forming reactions. Piperazine, a cyclic secondary diamine, is an inexpensive, readily available, and effective catalyst for various condensation and addition reactions. Its bifunctional nature and moderate basicity allow for efficient catalysis under mild conditions. In aqueous or protic media, piperazine exists in equilibrium with its hydrated forms, including this compound, which serves as the active catalytic species.

Multicomponent Synthesis of 4H-Chromenes and 3,4-Dihydropyrano[c]chromenes

Piperazine is an efficient catalyst for the one-pot, three-component synthesis of 4H-chromenes and 3,4-dihydropyrano[c]chromenes. These scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities. The reaction proceeds via a domino Knoevenagel condensation/Michael addition/intramolecular cyclization sequence.

Quantitative Data Summary

The following table summarizes the results for the piperazine-catalyzed synthesis of various chromene derivatives under solvent-free conditions at 100 °C, demonstrating the versatility of this method.[1]

EntryAldehyde (R)Second ComponentTime (min)Yield (%)
1C₆H₅Dimedone2092
24-ClC₆H₄Dimedone1595
34-NO₂C₆H₄Dimedone1096
44-CH₃OC₆H₄Dimedone2589
5C₆H₅4-Hydroxycoumarin2094
64-ClC₆H₄4-Hydroxycoumarin1596
74-NO₂C₆H₄4-Hydroxycoumarin1097
84-CH₃OC₆H₄4-Hydroxycoumarin3090
Experimental Protocol

General Procedure for the Synthesis of 4H-Chromene and 3,4-Dihydropyrano[c]chromene Derivatives: [1]

  • To a mixture of the aromatic aldehyde (1 mmol), malononitrile (1.2 mmol), and dimedone or 4-hydroxycoumarin (1 mmol), add piperazine (0.1 mmol, 10 mol%).

  • Stir the reaction mixture magnetically at 100 °C for the appropriate time as indicated in the table above.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the solidified mixture with water.

  • Recrystallize the crude product from ethanol to obtain the pure 4H-chromene or 3,4-dihydropyrano[c]chromene derivative.

Reaction Mechanism and Experimental Workflow

The proposed mechanism involves the initial Knoevenagel condensation between the aldehyde and malononitrile, catalyzed by piperazine. This is followed by a Michael addition of the enolate of dimedone or 4-hydroxycoumarin to the Knoevenagel adduct. The final step is an intramolecular cyclization to form the chromene ring system.

G cluster_workflow Experimental Workflow cluster_mechanism Reaction Mechanism A Mix Aldehyde, Malononitrile, Dimedone/4-Hydroxycoumarin B Add Piperazine (10 mol%) A->B C Heat at 100 °C (Solvent-free) B->C D Monitor by TLC C->D E Cool to RT D->E F Wash with Water E->F G Recrystallize from Ethanol F->G H Pure Chromene Product G->H RCHO Aldehyde Knoev Knoevenagel Adduct RCHO->Knoev + Malononitrile (Piperazine cat.) Mal Malononitrile Mal->Knoev Pip1 Piperazine Michael Michael Adduct Knoev->Michael + Enolate Enolate Enolate of Dimedone/4-HC Enolate->Michael Cyclized Cyclized Intermediate Michael->Cyclized Intramolecular Cyclization Product Chromene Product Cyclized->Product - H₂O

A diagram illustrating the experimental workflow and reaction mechanism for chromene synthesis.

Claisen-Schmidt Condensation for Chalcone Synthesis

The Claisen-Schmidt condensation is a crossed aldol condensation between an aromatic aldehyde and a ketone to form an α,β-unsaturated ketone, known as a chalcone. While stronger bases like NaOH or KOH are more commonly employed, piperazine can also catalyze this reaction, offering a milder alternative.

Quantitative Data Summary

The following table presents representative data for the synthesis of chalcones where piperidine, a structurally similar catalyst to piperazine, was used. It is expected that piperazine would afford similar results under these conditions.

EntryAldehydeKetoneCatalystTime (h)Yield (%)
1BenzaldehydeAcetophenonePiperidine1285
24-ChlorobenzaldehydeAcetophenonePiperidine1090
34-MethoxybenzaldehydeAcetophenonePiperidine1582
4Benzaldehyde4'-MethylacetophenonePiperidine1288
Experimental Protocol

General Procedure for Piperazine-Catalyzed Chalcone Synthesis:

  • In a round-bottom flask, dissolve the substituted acetophenone (10 mmol) and the substituted aromatic aldehyde (10 mmol) in ethanol (30 mL).

  • Add this compound (1 mmol, 10 mol%) to the solution.

  • Stir the reaction mixture at room temperature for the time indicated in the table.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water (100 mL).

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water until the filtrate is neutral.

  • Recrystallize the crude product from ethanol to obtain the pure chalcone.

Reaction Mechanism and Experimental Workflow

The mechanism involves the piperazine-catalyzed formation of an enolate from the ketone, which then nucleophilically attacks the aldehyde. The resulting aldol adduct readily dehydrates to form the stable conjugated chalcone.

G cluster_workflow Experimental Workflow cluster_mechanism Reaction Mechanism A Dissolve Aldehyde and Ketone in Ethanol B Add Piperazine Hexahydrate (10 mol%) A->B C Stir at Room Temperature B->C D Monitor by TLC C->D E Pour into Ice Water D->E F Filter Precipitate E->F G Wash with Water F->G H Recrystallize from Ethanol G->H I Pure Chalcone Product H->I Ketone Acetophenone Enolate Enolate Ketone->Enolate + Piperazine Pip2 Piperazine Pip2->Enolate Aldol Aldol Adduct Enolate->Aldol + Benzaldehyde Aldehyde Benzaldehyde Aldehyde->Aldol Chalcone Chalcone Aldol->Chalcone - H₂O

A diagram of the workflow and mechanism for chalcone synthesis.

Knoevenagel Condensation

The Knoevenagel condensation is the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst. Piperazine is an effective catalyst for this reaction, leading to the formation of a carbon-carbon double bond.

Quantitative Data Summary

The following data is for the Knoevenagel condensation of various aromatic aldehydes with malononitrile, catalyzed by piperidine. Similar results are expected with piperazine.

EntryAldehydeActive Methylene CompoundCatalystTime (h)Yield (%)
1BenzaldehydeMalononitrilePiperidine295
24-ChlorobenzaldehydeMalononitrilePiperidine1.598
34-NitrobenzaldehydeMalononitrilePiperidine199
4BenzaldehydeEthyl CyanoacetatePiperidine392
Experimental Protocol

General Procedure for Piperazine-Catalyzed Knoevenagel Condensation:

  • In a round-bottom flask, combine the aldehyde (10 mmol), the active methylene compound (10 mmol), and ethanol (20 mL).

  • Add this compound (1 mmol, 10 mol%) to the mixture.

  • Stir the reaction at room temperature for the specified time.

  • Monitor the reaction progress by TLC.

  • If a precipitate forms, collect it by filtration. If not, pour the reaction mixture into ice-cold water to induce precipitation.

  • Wash the solid with cold water and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure product.

Reaction Pathway

The reaction proceeds by the piperazine-mediated deprotonation of the active methylene compound to form a carbanion, which then attacks the carbonyl carbon of the aldehyde. Subsequent dehydration yields the final product.

G A Aldehyde + Active Methylene Compound B Add Piperazine Hexahydrate in Ethanol A->B C Stir at Room Temperature B->C D Formation of Carbanion from Active Methylene C->D Catalytic Cycle E Nucleophilic Attack on Aldehyde D->E F Dehydration E->F G α,β-Unsaturated Product F->G

A logical flow diagram for the Knoevenagel condensation.

Michael Addition (Aza-Michael Addition)

Piperazine can act as a nucleophile in aza-Michael additions to α,β-unsaturated carbonyl compounds. Furthermore, as a base, it can catalyze the Michael addition of other nucleophiles, such as active methylene compounds, to Michael acceptors.

Quantitative Data Summary

The following table shows the results for the piperazine-catalyzed Michael addition of various active methylene compounds to α,β-unsaturated ketones.

EntryMichael DonorMichael AcceptorTime (h)Yield (%)
1MalononitrileChalcone685
2Ethyl AcetoacetateChalcone882
3NitromethaneChalcone1275
4MalononitrileBenzylideneacetone590
Experimental Protocol

General Procedure for Piperazine-Catalyzed Michael Addition:

  • To a solution of the α,β-unsaturated ketone (10 mmol) and the active methylene compound (12 mmol) in ethanol (25 mL), add this compound (1 mmol, 10 mol%).

  • Stir the mixture at room temperature for the time indicated.

  • Monitor the reaction by TLC.

  • After completion, remove the solvent under reduced pressure.

  • Add water to the residue and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Reaction Pathway

Piperazine acts as a base to deprotonate the active methylene compound, generating a nucleophilic carbanion that adds to the β-carbon of the α,β-unsaturated system.

G A Active Methylene Compound C Carbanion A->C + Piperazine B Piperazine B->C E Enolate Intermediate C->E + Michael Acceptor D α,β-Unsaturated Ketone D->E G Michael Adduct E->G Protonation F Protonation

A diagram of the Michael addition reaction pathway.

References

Troubleshooting & Optimization

strategies for improving piperazine hexahydrate synthesis yield

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis of piperazine hexahydrate, with a focus on strategies to improve reaction yield and product purity.

Troubleshooting Guide

This guide addresses common problems encountered during this compound synthesis in a question-and-answer format.

Issue 1: Consistently Low Piperazine Yield

Question: My reaction yield is significantly lower than expected when synthesizing piperazine from ethanolamine derivatives. What are the primary factors I should investigate?

Answer: Low yields in piperazine synthesis from ethanolamines or similar precursors can often be attributed to suboptimal reaction conditions. Key parameters to review are:

  • Reaction Temperature: Temperature is a critical factor. For instance, when reacting ethanolamine with ammonia using a Ni-MgO catalyst, temperatures between 200°C and 275°C are shown to produce a higher yield compared to temperatures below 200°C[1]. However, excessively high temperatures (approaching 400°C) can sometimes lead to increased side reactions, depending on the specific process[2].

  • Ammonia Concentration: A molar excess of ammonia is crucial for maximizing yield. When using ethanolamines, an ammonia to ethanolamine molar ratio of at least 2:1, and preferably greater than 3:1, is recommended to favor piperazine formation over other condensation products[2].

  • Hydrogen Pressure: In reductive amination processes, the presence and partial pressure of hydrogen are critical for efficient reaction. Hydrogen pressure should constitute a significant portion of the total pressure, ideally between 20 to 200 atmospheres[2]. Some processes can, however, be carried out in the absence of added hydrogen[1].

  • Catalyst Activity: The choice and condition of the catalyst are paramount. Catalysts like Raney-nickel or Ni-MgO are commonly used[1]. Deactivation of the catalyst can lead to a sharp drop in conversion and yield. Ensure the catalyst is handled and prepared according to recommended procedures.

  • Presence of Water: The addition of water to the reaction mixture has been shown to cause an unexpected improvement in the yield of piperazine in certain processes[2].

Issue 2: Poor Selectivity and High Levels of Impurities

Question: My crude product contains significant amounts of by-products such as aminoethyl piperazine (AEP), ethylene diamine (EDA), and other substituted piperazines. How can I improve selectivity towards piperazine?

Answer: The formation of nitrogenous by-products is a common challenge. To enhance selectivity, consider the following strategies:

  • Optimize Reactant Ratios: A large excess of ammonia helps in forming condensation products like piperazine by managing the reaction between ethylene diamine and ethanolamine molecules[1].

  • Control Reaction Temperature: As with yield, temperature influences selectivity. High temperatures can favor the formation of various by-products[3]. It is essential to find the optimal temperature that maximizes piperazine formation while minimizing side reactions.

  • Catalyst Selection: Different catalysts exhibit different selectivities. For example, a process using a Ru-PNP pincer complex for the amination of diethanolamine showed high conversion but also produced aminoethyl ethanolamine (AEEA) and other amines as major products alongside piperazine[4]. Researching catalysts specific to your starting materials is recommended.

  • Starting Material Purity: The purity of the starting materials, such as mono-, di-, or triethanolamine, can affect the product distribution. Using a purer starting material can reduce the number of potential side reactions.

Issue 3: Difficulty in Purifying the Final Product

Question: I am struggling to achieve high purity for my this compound. What are effective purification methods?

Answer: Purifying piperazine from a complex reaction mixture requires specific techniques, as simple distillation is often insufficient.

  • Purification via Salt Formation: A highly effective method involves converting piperazine into a salt that precipitates selectively. For example, dissolving the crude mixture in acetone and adding acetic acid will precipitate piperazine diacetate, leaving many common by-products in the solution[5]. The purified piperazine can then be regenerated from this salt.

  • Crystallization with Water and a Water-Insoluble Alcohol: An efficient recovery method involves adding sufficient water to the crude mixture to form this compound. Following this, a water-insoluble alcohol (like isooctanol, n-hexanol, or n-butanol) is added, which causes the this compound to precipitate[6]. One example showed a 96.4% recovery of piperazine from a reaction mixture using this method with isooctanol[6].

  • Solvent Washing: After crystallization, washing the this compound crystals with a suitable solvent can remove adhering impurities, further increasing purity[6].

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for industrial piperazine synthesis? A1: Common starting materials include monoethanolamine (MEA), diethanolamine (DEA), triethanolamine (TEA), and aminoethylethanolamine (AEEA)[1][2]. The synthesis often involves reacting these compounds with ammonia under heat and pressure in the presence of a catalyst[1][2]. Another route involves the hydrogenation-cyclization of iminodiacetonitrile, which can achieve yields above 90%[7].

Q2: How is this compound formed from anhydrous piperazine? A2: this compound is formed by adding water to anhydrous piperazine. The process requires a sufficient quantity of water to satisfy the stoichiometric requirement for the hexahydrate (a water/piperazine molar ratio of at least 6.0)[6]. Anhydrous piperazine is highly hygroscopic and will readily absorb moisture from the air to form the hydrate[8].

Q3: What safety precautions should be taken when handling this compound? A3: this compound should be handled with care. It is advisable to wear personal protective equipment, including gloves and eye protection[9]. Ensure good ventilation in the workspace. The compound should be stored in a tightly sealed container in a cool, well-ventilated area, away from strong acids and oxidizing agents[9][10].

Q4: Can protecting groups be used to control reactivity and improve yield? A4: Yes, using a mono-protected piperazine, such as N-Boc-piperazine, is a common strategy, particularly in the synthesis of monosubstituted piperazine derivatives[3][11]. The protecting group directs the reaction to the unprotected nitrogen atom. The protecting group is then removed in a subsequent step to yield the desired product[12]. Another method involves the protonation of one nitrogen atom by creating a piperazine-1-ium cation in situ, which acts as a simple and effective protecting group to prevent di-substitution[12][13].

Q5: My analytical results are inconsistent. Could this be related to the material itself? A5: Yes, piperazine and its hexahydrate are known to be hygroscopic, meaning they attract and absorb moisture from the atmosphere[8]. This can lead to inaccurate weighing, which affects concentration calculations and leads to non-reproducible results. It is recommended to dry the compound in a vacuum oven before use and handle it in a low-humidity environment like a glove box or desiccator[8].

Data Presentation

Table 1: Effect of Reactants and Catalysts on Piperazine Yield
Starting Material(s)CatalystTemperature (°C)Pressure (atm)Yield (mol %)Reference
Diethanolamine, AmmoniaNi-MgO225~170~70% (net)[1]
Ethanolamine, AmmoniaDealuminated Mordenite340Atmospheric16%[14]
Diethanolamine, AmmoniaRu-PNP Pincer Complex15542<10% (piperazine)[4]
Iminodiacetonitrile, H₂Supported Ni/Co70-11010-100>90%[7]
Ethanolamine, Ammonia, H₂Hydrogenation Catalyst150-400HighNot specified[2]
Table 2: Influence of Purification Method on Piperazine Recovery
Crude Mixture SourcePurification MethodKey ReagentsRecovery RateReference
Eutectic Reaction MixturePrecipitation of HexahydrateWater, Isooctanol96.4%[6]
Eutectic Reaction MixturePrecipitation of HexahydrateWater, n-Butanol85.5%[6]
Crude PiperazinePrecipitation of Diacetate SaltAcetone, Acetic AcidSubstantially all[5]

Experimental Protocols

Protocol 1: Synthesis from Diethanolamine (DEA) and Ammonia

This protocol is based on the method described in US Patent 3,682,919 A.[1]

  • Apparatus Setup: A high-pressure autoclave equipped with a stirrer, heating mantle, and temperature/pressure controls.

  • Charging the Reactor:

    • Add 30.9 g (0.294 mol) of diethanolamine to the autoclave.

    • Add 3.24 g of a Ni-MgO catalyst.

    • Seal the autoclave and purge with an inert gas (e.g., nitrogen).

    • Introduce 50 g (2.94 mol) of anhydrous ammonia into the cooled autoclave.

  • Reaction Conditions:

    • Heat the autoclave to a reaction temperature of 225°C. The pressure will rise to approximately 170 atm.

    • Maintain the temperature and stir the mixture for the desired reaction time (e.g., several hours).

  • Cooldown and Product Recovery:

    • After the reaction period, cool the autoclave to room temperature.

    • Carefully vent the excess ammonia in a fume hood.

    • Open the autoclave and collect the liquid reaction mixture.

    • Separate the catalyst from the crude product by filtration. The crude product can then be purified.

Protocol 2: Purification via this compound Precipitation

This protocol is adapted from the process described in US Patent 3,481,933 A.[6]

  • Preparation of Aqueous Solution:

    • Take a crude reaction mixture containing piperazine. For example, a 100 g sample containing 36.5 g of piperazine and 36.8 g of water.

    • Add additional water to ensure the water-to-piperazine molar ratio is at least 6.0, preferably around 7.0, to facilitate the formation of this compound. In this example, adding ~17 g of water would be sufficient.

  • Precipitation:

    • To the aqueous solution, add a water-insoluble alcohol, such as n-hexanol. The amount added should be at least equal in weight to the piperazine in the mixture (e.g., add 65 g of n-hexanol).

    • Stir the mixture. A precipitate of this compound will form.

  • Isolation and Drying:

    • Cool the mixture to enhance crystallization if necessary.

    • Collect the precipitate by filtration.

    • Wash the collected crystals with a small amount of a solvent (e.g., the alcohol used for precipitation) to remove adhering mother liquor.

    • Dry the purified this compound crystals under vacuum.

Visualizations

Synthesis_Workflow cluster_start 1. Reactant Preparation cluster_reaction 2. Synthesis cluster_separation 3. Primary Separation cluster_purification 4. Purification cluster_end 5. Final Product Reactants Ethanolamine Derivative + Ammonia + Catalyst Reactor High-Pressure Reactor (e.g., 200-275°C) Reactants->Reactor Crude Crude Piperazine Mixture Reactor->Crude Filtration Catalyst Filtration Crude->Filtration Purify Precipitation / Crystallization (e.g., Hexahydrate Formation) Filtration->Purify Final Pure this compound Purify->Final

Caption: General experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Yield cluster_checks Initial Parameter Checks cluster_solutions Corrective Actions Start Low Yield Observed Temp Temperature Optimal? Start->Temp Pressure Pressure (NH₃, H₂) Correct? Temp->Pressure [Yes] Sol_Temp Adjust Temp to 200-275°C Range Temp->Sol_Temp [No] Ratio Reactant Ratio (e.g., NH₃ Excess) Sufficient? Pressure->Ratio [Yes] Sol_Pressure Increase NH₃/H₂ Partial Pressure Pressure->Sol_Pressure [No] Catalyst Catalyst Active? Ratio->Catalyst [Yes] Sol_Ratio Increase Molar Ratio of Ammonia Ratio->Sol_Ratio [No] Sol_Catalyst Replace or Regenerate Catalyst Catalyst->Sol_Catalyst [No]

Caption: A troubleshooting decision tree for diagnosing and resolving low yield issues.

Reaction_Pathways cluster_products Reaction Products DEA Diethanolamine (DEA) AEEA Aminoethyl- ethanolamine (AEEA) (Intermediate) DEA->AEEA amination/ cyclization NH3 Ammonia (NH₃) NH3->AEEA amination/ cyclization Piperazine Piperazine (Desired Product) Byproducts By-products: - Aminoethyl piperazine (AEP) - Ethylene diamine (EDA) - Other Polyamines Piperazine->Byproducts side reactions AEEA->Piperazine cyclization AEEA->Byproducts

References

Technical Support Center: Resolving Piperazine Hexahydrate Solubility in Non-Polar Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with piperazine hexahydrate in non-polar solvents.

Troubleshooting Guide

Low solubility of this compound in non-polar solvents is a common challenge due to its polar nature. This guide provides a systematic approach to addressing this issue.

Initial Assessment:

  • Confirm the Solvent Polarity: Ensure the chosen solvent is appropriate for the intended application and understand its polarity index. This compound is inherently more soluble in polar solvents.

  • Evaluate Required Concentration: Determine the minimum required concentration for your experiment. This will dictate the extent of solubility enhancement needed.

  • Check for Impurities: Ensure the this compound and the solvent are pure, as impurities can affect solubility.

Troubleshooting Workflow:

TroubleshootingWorkflow start Start: this compound insoluble in non-polar solvent check_temp Can the experimental temperature be increased? start->check_temp increase_temp Increase temperature and monitor solubility. Note the upper temperature limit of the experiment. check_temp->increase_temp Yes check_cosolvent Is the use of a polar co-solvent permissible? check_temp->check_cosolvent No end_success Success: Solubility issue resolved. increase_temp->end_success add_cosolvent Add a polar co-solvent (e.g., ethanol, isopropanol) dropwise. Start with a small percentage (1-10% v/v). check_cosolvent->add_cosolvent Yes check_salt Can the piperazine be converted to a more lipophilic salt? check_cosolvent->check_salt No add_cosolvent->end_success form_salt Form a salt with a lipophilic acid. This creates an ion pair with improved non-polar solubility. check_salt->form_salt Yes check_surfactant Are surfactants compatible with the experimental system? check_salt->check_surfactant No form_salt->end_success add_surfactant Introduce a non-ionic surfactant to form micelles. This encapsulates the this compound. check_surfactant->add_surfactant Yes end_fail No suitable method found. Consider alternative non-polar solvent or a different experimental approach. check_surfactant->end_fail No add_surfactant->end_success CoSolvencyMechanism cluster_0 Poor Solubility in Non-Polar Solvent cluster_1 Enhanced Solubility with Co-solvent PZ This compound (Polar) Solvent1 Non-Polar Solvent PZ->Solvent1 Weak Interactions PZ2 This compound (Polar) CoSolvent Polar Co-solvent PZ2->CoSolvent Strong Interactions (H-Bonding) Solvent2 Non-Polar Solvent CoSolvent->Solvent2 Favorable Interactions

Technical Support Center: Advanced Purification of Piperazine Hexahydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on advanced purification techniques for piperazine hexahydrate. It includes detailed troubleshooting guides, frequently asked questions (FAQs), and complete experimental protocols to assist researchers in achieving high-purity this compound for their studies.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities often originate from the synthesis process and can include starting materials, by-products, and degradation products. These may include N-methylpiperazine, ethylene diamine, and various alkylated or oxidized piperazine derivatives. The specific impurity profile can vary depending on the synthetic route used to produce the piperazine.

Q2: Which purification technique is most suitable for achieving high-purity this compound?

A2: The choice of purification method depends on the initial purity of your material, the scale of your experiment, and the desired final purity.

  • Recrystallization from aqueous alcohol is a straightforward and effective method for moderately impure samples.

  • Purification via diacetate salt formation is highly selective and can yield very pure piperazine, as the salt precipitation is often specific to piperazine, leaving many impurities behind in the solvent.[1]

  • Azeotropic distillation is particularly useful for removing water to obtain anhydrous piperazine, which can then be rehydrated to form the pure hexahydrate.

Q3: How can I assess the purity of my this compound sample?

A3: Several analytical techniques can be used to determine the purity of this compound:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for identifying and quantifying volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): Can be used to separate and quantify non-volatile impurities.

  • Titration: A simple and effective method for determining the overall base content, which can be correlated to piperazine purity. A common method involves titration with a standardized acid like perchloric acid.[2]

Q4: My purified this compound is discolored. What could be the cause and how can I fix it?

A4: Discoloration often indicates the presence of trace impurities, which may be oxidized by-products or residual starting materials. The use of activated carbon during the recrystallization process can often effectively remove colored impurities. If discoloration persists, a more rigorous purification method like diacetate salt formation may be necessary.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low Yield After Purification
Possible Cause Suggested Solution
Incomplete precipitation during recrystallization. Ensure the solution is sufficiently cooled for an adequate amount of time. Seeding the solution with a small crystal of pure this compound can help induce crystallization.
Product loss in the mother liquor. Minimize the amount of solvent used to dissolve the crude product. You can attempt to recover more product from the mother liquor by concentrating the solution and cooling it again for a second crop of crystals.
Incomplete regeneration of piperazine from its diacetate salt. Ensure the basification step is complete by checking the pH of the solution. Thoroughly extract the free base from the aqueous layer.
Issue 2: Persistent Impurities in the Final Product
Possible Cause Suggested Solution
Co-crystallization of impurities. If impurities have similar solubility profiles to this compound, a single recrystallization may not be sufficient. Consider a second recrystallization or switching to a more selective method like diacetate salt formation.
Inefficient removal of structurally similar impurities. For impurities like N-methylpiperazine, purification via the diacetate salt is often more effective than simple recrystallization due to the high selectivity of the salt precipitation.[1]
Contamination from solvents or equipment. Ensure all glassware is thoroughly cleaned and dried. Use high-purity solvents for all purification steps.
Issue 3: Oily Product Instead of Crystals
Possible Cause Suggested Solution
Presence of significant amounts of impurities. The presence of impurities can lower the melting point of the mixture, leading to the formation of an oil. A more rigorous purification of the starting material may be necessary before attempting crystallization.
Supersaturation is too high, leading to rapid precipitation. Try cooling the solution more slowly to allow for the formation of a stable crystal lattice.
Incorrect solvent composition. The ratio of alcohol to water in the recrystallization solvent is critical. Experiment with different ratios to find the optimal conditions for crystallization.

Data Presentation: Comparison of Purification Techniques

Purification Technique Typical Purity Achieved Reported Yield Key Advantages Limitations
Recrystallization from Aqueous Alcohol >98%85-95%Simple procedure, good for moderately impure starting material.May not effectively remove all structurally similar impurities.
Purification via Diacetate Salt Formation >99.5%[1]>90% (including regeneration step)[1]Highly selective for piperazine, effective at removing a wide range of impurities.[1]Multi-step process involving salt formation and subsequent regeneration.
Azeotropic Distillation (for anhydrous piperazine) >99% (anhydrous)>95%Efficiently removes water.[3]Requires specialized distillation setup. The anhydrous product needs to be rehydrated.

Experimental Protocols

Protocol 1: Recrystallization from Aqueous Alcohol

Objective: To purify this compound by recrystallization.

Materials:

  • Crude this compound

  • Isopropyl alcohol

  • Deionized water

  • Activated carbon (optional)

  • Standard laboratory glassware (beakers, flasks, etc.)

  • Heating mantle or hot plate

  • Ice bath

  • Vacuum filtration apparatus

Methodology:

  • In a flask, dissolve the crude this compound in a minimal amount of a hot mixture of isopropyl alcohol and water (e.g., 9:1 v/v).

  • If the solution is colored, add a small amount of activated carbon and heat the solution at reflux for 15-20 minutes.

  • Perform a hot filtration to remove the activated carbon or any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature to induce crystallization.

  • Once crystal formation has started, place the flask in an ice bath to maximize the yield of crystals.

  • Collect the crystals by vacuum filtration and wash them with a small amount of the cold alcohol-water solvent mixture.

  • Dry the purified crystals in a vacuum oven at a low temperature.

Protocol 2: Purification via Diacetate Salt Formation and Regeneration

Objective: To achieve high-purity piperazine by forming the diacetate salt, followed by regeneration of the free base.

Materials:

  • Crude piperazine

  • Acetone

  • Glacial acetic acid

  • Sodium hydroxide (NaOH) solution (e.g., 10 M)

  • Organic solvent for extraction (e.g., dichloromethane or chloroform)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

  • Stirring apparatus

  • Vacuum filtration apparatus

  • Rotary evaporator

Methodology:

Part A: Formation of Piperazine Diacetate

  • Dissolve the crude piperazine in acetone (approximately 10-20 volumes) at room temperature.[1]

  • Slowly add glacial acetic acid to the solution with stirring. An excess of acetic acid can be used to ensure complete precipitation.[1]

  • Continue stirring for 30-60 minutes as the piperazine diacetate precipitates.

  • Collect the precipitated salt by vacuum filtration and wash it with cold acetone.[1]

  • Dry the piperazine diacetate salt.

Part B: Regeneration of Free Base Piperazine

  • Dissolve the purified piperazine diacetate in deionized water.

  • Slowly add a concentrated solution of sodium hydroxide with stirring until the solution is strongly basic (pH > 12).

  • Extract the aqueous solution multiple times with an organic solvent like dichloromethane.

  • Combine the organic extracts and dry them over anhydrous sodium sulfate.

  • Remove the solvent using a rotary evaporator to obtain the purified anhydrous piperazine.

  • To obtain this compound, dissolve the anhydrous piperazine in the stoichiometric amount of warm water and allow it to cool and crystallize.

Visualizations

experimental_workflow_recrystallization start Crude this compound dissolve Dissolve in hot aqueous alcohol start->dissolve charcoal Add activated carbon (optional for color) dissolve->charcoal hot_filter Hot filtration dissolve->hot_filter if no color charcoal->hot_filter cool Slow cooling and ice bath hot_filter->cool vac_filter Vacuum filtration cool->vac_filter dry Dry crystals vac_filter->dry end Pure this compound dry->end

Recrystallization Workflow

experimental_workflow_salt_formation cluster_salt_formation Part A: Diacetate Salt Formation cluster_regeneration Part B: Regeneration of Free Base start_A Crude Piperazine dissolve_A Dissolve in Acetone start_A->dissolve_A add_acid Add Glacial Acetic Acid dissolve_A->add_acid precipitate Precipitate Piperazine Diacetate add_acid->precipitate filter_A Filter and Wash with Acetone precipitate->filter_A dried_salt Dried Piperazine Diacetate filter_A->dried_salt dissolve_B Dissolve Salt in Water dried_salt->dissolve_B basify Add NaOH solution (pH > 12) dissolve_B->basify extract Extract with Organic Solvent basify->extract dry_extract Dry Organic Layer extract->dry_extract evaporate Evaporate Solvent dry_extract->evaporate anhydrous_pip Anhydrous Piperazine evaporate->anhydrous_pip hydrate Hydrate to form Hexahydrate anhydrous_pip->hydrate end_B Pure this compound hydrate->end_B

Diacetate Salt Purification Workflow

troubleshooting_decision_tree start Purification Outcome Unsatisfactory low_yield Low Yield? start->low_yield persistent_impurities Persistent Impurities? low_yield->persistent_impurities No solution_yield Check for incomplete precipitation. Minimize solvent usage. Optimize regeneration step. low_yield->solution_yield Yes oily_product Oily Product? persistent_impurities->oily_product No solution_impurities Perform second recrystallization. Switch to diacetate salt method. Use high-purity solvents. persistent_impurities->solution_impurities Yes solution_oily Check starting material purity. Slow down cooling rate. Adjust solvent composition. oily_product->solution_oily Yes end Achieve Desired Purity and Yield oily_product->end No solution_yield->end solution_impurities->end solution_oily->end

Troubleshooting Decision Tree

References

identifying and minimizing piperazine hexahydrate degradation pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on identifying and minimizing the degradation pathways of piperazine hexahydrate. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in a pharmaceutical setting?

A1: this compound is susceptible to three main degradation pathways: oxidative, thermal, and photolytic degradation. The extent of degradation is influenced by factors such as temperature, pH, light exposure, and the presence of catalysts.

  • Oxidative Degradation: This is a significant pathway, often catalyzed by metal ions. It can lead to the formation of various byproducts, including ethylenediamine, N-formylpiperazine, and piperazinone.[1] In pharmaceutical formulations, the presence of atmospheric oxygen can lead to the formation of colored degradation products.[2]

  • Thermal Degradation: At elevated temperatures, piperazine can undergo degradation, particularly in the presence of CO2 or other reactants. The degradation is first-order with respect to the piperazine concentration.[3] Key thermal degradation products include N-formylpiperazine, ammonium, and N-(2-aminoethyl)piperazine.[4][5]

  • Photodegradation: Exposure to light, especially UV light, can induce photochemical reactions. This can lead to the formation of colored degradants and a loss of potency.[2] Storing piperazine-containing substances in light-resistant containers is crucial.[2]

Q2: I'm observing a color change in my solid this compound upon storage. What is the likely cause?

A2: A color change in solid this compound often indicates degradation. The two most common causes are:

  • Photodegradation: Exposure to light can initiate photochemical reactions, leading to the formation of colored impurities. It is recommended to store the solid drug substance in well-closed, light-resistant containers.[2]

  • Oxidation: The solid can react with atmospheric oxygen, resulting in oxidative degradation products that may be colored. Storing the substance in a tightly sealed container, and for highly sensitive applications, under an inert atmosphere like nitrogen, can mitigate this issue.[2]

Q3: My experimental results with a piperazine-containing solution are inconsistent. Could this be a stability issue?

A3: Yes, inconsistent results are a common indicator of compound degradation. If you observe a decrease in potency, unexpected biological effects, or changes in the physical appearance of your solutions, it is critical to investigate the stability of your compound under your specific experimental conditions. It is always best to use freshly prepared solutions. If solutions must be stored, keep them at low temperatures (e.g., -20°C or -80°C) in small, single-use aliquots to prevent multiple freeze-thaw cycles.[2]

Q4: How does pH affect the stability of this compound in aqueous solutions?

A4: Piperazine is a weak base, and the stability of its solutions can be highly dependent on pH.[2] The pH of a 10% aqueous solution of piperazine is typically between 10.8 and 11.8.[6] Both acidic and basic conditions can promote hydrolysis, although piperazine itself is relatively stable against hydrolysis compared to many other drug molecules. For piperazine derivatives, conducting a pH-stability profile to identify the optimal pH for maximum stability is crucial. Buffering the formulation to this pH can significantly improve stability.[2]

Troubleshooting Guide

Analytical Challenges

Issue: Difficulty in separating piperazine from its degradation products using HPLC.

Possible Causes & Solutions:

  • Poor Retention on Reversed-Phase Columns: Piperazine is a polar and basic compound, leading to poor retention on traditional C18 columns.[7]

    • Solution 1: Use a Specialized Column: Consider using a mixed-mode column (combining reversed-phase and ion-exchange characteristics) or a HILIC (Hydrophilic Interaction Liquid Chromatography) column.[8]

    • Solution 2: Ion-Pairing Agents: The addition of an ion-pairing reagent to the mobile phase can improve the retention of piperazine.

  • Peak Tailing: Basic compounds like piperazine can interact with residual silanols on the silica-based column packing, leading to peak tailing.[9]

    • Solution 1: Adjust Mobile Phase pH: Operate the mobile phase at a pH that is at least 2 units away from the pKa of piperazine to ensure it is in a single ionic form.[9]

    • Solution 2: Add a Mobile Phase Modifier: Incorporate a small amount of a basic modifier, such as triethylamine or diethylamine (e.g., 0.1%), into the mobile phase to mask the active silanol groups.[2][9]

    • Solution 3: Use an End-Capped Column: Employ a modern, well-end-capped HPLC column to minimize silanol interactions.

  • Low UV Absorbance: Piperazine lacks a strong chromophore, making detection at low concentrations challenging with a standard UV detector.[8][10]

    • Solution 1: Pre-column Derivatization: React piperazine with a UV-active derivatizing agent, such as 4-chloro-7-nitrobenzofuran (NBD-Cl), to form a product with strong UV absorbance.[8][11]

    • Solution 2: Alternative Detection Methods: Use alternative detection methods like Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detection (CAD), or Mass Spectrometry (MS) which do not require a chromophore.[8][12]

Formulation and Storage Stability

Issue: Degradation of piperazine in an aqueous formulation.

Possible Causes & Solutions:

  • Hydrolysis: Although relatively stable, hydrolysis can occur under strong acidic or basic conditions.

    • Solution: pH Optimization: Conduct a pH-stability profile to determine the pH of maximum stability and buffer the formulation accordingly.[2]

  • Oxidation: Dissolved oxygen in the formulation can lead to oxidative degradation.

    • Solution 1: Use of Antioxidants: Incorporate antioxidants such as butylated hydroxytoluene (BHT) or ascorbic acid into the formulation.[2]

    • Solution 2: Inert Atmosphere: During manufacturing and packaging, replace oxygen with an inert gas like nitrogen or argon.[2]

  • Photodegradation: Exposure to light can cause degradation.

    • Solution: Light Protection: Store the formulation in amber-colored or other light-resistant containers.[2]

Degradation Pathways and Experimental Workflows

The following diagrams illustrate the major degradation pathways of piperazine and a typical workflow for conducting forced degradation studies.

cluster_products Major Degradation Products PZ This compound Oxidation Oxidative Stress (e.g., H₂O₂, Metal Ions) PZ->Oxidation Heat Thermal Stress (High Temperature) PZ->Heat Light Photolytic Stress (UV/Vis Light) PZ->Light pH Acid/Base Stress (Hydrolysis) PZ->pH EDA Ethylenediamine (EDA) Oxidation->EDA FPZ N-formylpiperazine (FPZ) Oxidation->FPZ OPZ Piperazinone (OPZ) Oxidation->OPZ Heat->FPZ AEP N-(2-aminoethyl)piperazine (AEP) Heat->AEP Ammonium Ammonium Heat->Ammonium

Figure 1. Major Degradation Pathways of this compound.

cluster_prep 1. Sample Preparation cluster_stress 2. Application of Stress Conditions cluster_analysis 3. Analysis cluster_eval 4. Evaluation start This compound (Solid or Solution) Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) start->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) start->Base Oxidative Oxidation (e.g., 3% H₂O₂, RT) start->Oxidative Thermal Thermal Degradation (e.g., 80°C, Solid) start->Thermal Photolytic Photodegradation (ICH Q1B Guidelines) start->Photolytic Analysis Stability-Indicating HPLC Analysis (e.g., HPLC-UV, LC-MS) Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photolytic->Analysis end Identify Degradation Products & Quantify Degradation Analysis->end

Figure 2. Experimental Workflow for Forced Degradation Studies.

Quantitative Data Summary

The following tables summarize typical conditions for forced degradation studies and expected degradation levels for piperazine-containing compounds. The actual extent of degradation can vary depending on the specific derivative and formulation.

Table 1: Forced Degradation Conditions for this compound

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis0.1 M - 1 M HCl60 - 80°C24 - 48 hours
Base Hydrolysis0.1 M - 1 M NaOH60 - 80°C24 - 48 hours
Oxidation3% - 30% H₂O₂Room Temperature24 hours
Thermal (Solid)Dry Heat80 - 105°C48 - 72 hours
Thermal (Solution)Reflux80°C24 hours
PhotolyticICH Q1B GuidelinesAmbientAs per guidelines

Data compiled from multiple sources, including general pharmaceutical forced degradation protocols.[2]

Table 2: Illustrative Degradation Data for Piperazine Derivatives under Forced Degradation

Stress Condition% Degradation (Illustrative)Major Degradation Products
Acid Hydrolysis5 - 20%Ring-opening products
Base Hydrolysis5 - 20%Ring-opening products
Oxidative10 - 30%N-oxides, Ethylenediamine, Piperazinone
Thermal5 - 15%N-formylpiperazine, N-(2-aminoethyl)piperazine
Photolytic5 - 20%Colored impurities

Note: These values are illustrative and intended to provide a general range. The actual degradation will depend on the specific piperazine derivative, its concentration, and the exact experimental conditions.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To identify potential degradation products and pathways of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric Acid (1 M and 0.1 M)

  • Sodium Hydroxide (1 M and 0.1 M)

  • Hydrogen Peroxide (30%)

  • HPLC grade water, acetonitrile, and methanol

  • Calibrated oven and photostability chamber

  • pH meter

Procedure:

  • Acid Hydrolysis: Dissolve a known amount of this compound in 0.1 M HCl to a final concentration of approximately 1 mg/mL. Store the solution at 60°C for 24 hours. Withdraw a sample, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.[2]

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH (1 mg/mL). Store at 60°C for 24 hours. Withdraw a sample, neutralize with 0.1 M HCl, and dilute for HPLC analysis.[2]

  • Oxidative Degradation: Dissolve this compound in water (1 mg/mL) and add 3% hydrogen peroxide. Store at room temperature for 24 hours. Withdraw a sample and dilute for HPLC analysis.[2]

  • Thermal Degradation (Solid State): Place a known amount of solid this compound in a calibrated oven at 80°C for 48 hours. After exposure, dissolve the sample in a suitable solvent for HPLC analysis.[2]

  • Photodegradation: Expose both a solid sample and a 1 mg/mL aqueous solution of this compound to light according to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[13][14] Analyze the samples by HPLC against a control sample protected from light.

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To develop an HPLC method capable of separating piperazine from its major degradation products.

Chromatographic Conditions (starting point):

  • Column: A C18 column with good end-capping (e.g., 250 mm x 4.6 mm, 5 µm) is a common starting point. For better retention of polar degradants, a polar-embedded or mixed-mode column can be advantageous.

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in water.

    • B: Acetonitrile or Methanol.

  • Gradient: A typical starting gradient would be 5% B to 95% B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: As piperazine has poor UV absorbance, derivatization may be necessary for UV detection.[8][11] Alternatively, an ELSD, CAD, or MS detector can be used for direct detection.[8][12] If using a UV detector, monitoring at low wavelengths (e.g., < 210 nm) may be possible, but baseline noise can be an issue.

Procedure:

  • Inject an undegraded sample of this compound to determine its retention time.

  • Inject samples from the forced degradation studies.

  • Optimize the mobile phase composition, gradient, pH, and column type to achieve adequate resolution between the parent piperazine peak and all observed degradation product peaks.

  • For peak purity analysis and identification of unknown degradants, couple the HPLC system to a mass spectrometer (LC-MS).[2]

References

Technical Support Center: Characterization of Side Products in Piperazine Hexahydrate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with piperazine hexahydrate. The information focuses on identifying and characterizing common side products encountered during synthesis, degradation, and storage.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation, providing potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Action(s)
Appearance of Unexpected Peaks in Chromatogram (HPLC/GC-MS) 1. Oxidative Degradation: Exposure of the reaction mixture or sample to air (oxygen), especially at elevated temperatures or in the presence of metal ions (e.g., Fe²⁺, Cu²⁺), can lead to oxidation.[1][2] 2. Thermal Degradation: High reaction temperatures or prolonged heating can cause thermal decomposition of piperazine.[2][3] 3. Contaminated Reagents or Solvents: Impurities in starting materials can lead to unforeseen side reactions.1. Minimize Oxygen Exposure: Use deoxygenated solvents and maintain an inert atmosphere (e.g., nitrogen or argon) during the reaction and sample preparation. 2. Control Temperature: Maintain the recommended reaction temperature and avoid localized overheating. Consider kinetic studies to understand the temperature dependence of side product formation. 3. Verify Reagent Purity: Use high-purity reagents and solvents. Run blank experiments with only the solvent to check for contaminants.
Difficulty in Achieving Monosubstitution of Piperazine 1. High Reactivity of Both Nitrogen Atoms: Piperazine has two secondary amine groups with similar reactivity, often leading to disubstitution.[4] 2. Reaction Stoichiometry and Conditions: Using a 1:1 molar ratio of piperazine to the substituting agent may still result in a mixture of mono- and di-substituted products.1. Use a Large Excess of Piperazine: Employing a significant molar excess of piperazine can statistically favor monosubstitution. 2. Use Protecting Groups: Protect one of the nitrogen atoms with a suitable protecting group (e.g., Boc), perform the substitution, and then deprotect. 3. In Situ Formation of Monohydrochloride: Preparing piperazine monohydrochloride in situ can reduce the nucleophilicity of the second nitrogen, favoring monosubstitution.[5]
Poor Reproducibility of Results 1. Variable Water Content: this compound's water content can vary, affecting the molar concentration of piperazine. 2. Inconsistent Reaction Conditions: Minor variations in temperature, reaction time, or atmospheric exposure can alter the side product profile.[1] 3. Sample Degradation: Samples may degrade between the reaction and analysis.1. Accurately Determine Water Content: Use Karl Fischer titration or another suitable method to determine the precise water content of the this compound before use. 2. Strict Control of Parameters: Carefully control and document all reaction parameters. 3. Prompt Analysis: Analyze samples as quickly as possible after the reaction is complete. If storage is necessary, keep samples at low temperatures under an inert atmosphere.
Low Yield of Desired Product 1. Competing Side Reactions: Formation of degradation or other side products consumes the piperazine starting material.[6] 2. Sub-optimal Reaction Conditions: The chosen temperature, solvent, or catalyst may not be optimal for the desired transformation.1. Identify Major Side Products: Use analytical techniques like GC-MS or LC-MS to identify the main competing products. 2. Optimize Reaction Conditions: Based on the identified side products, adjust reaction conditions (e.g., lower temperature to reduce thermal degradation, exclude oxygen to prevent oxidation) to minimize their formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in reactions involving piperazine?

A1: Side products in piperazine reactions primarily arise from oxidative and thermal degradation.

  • Common Oxidative Degradation Products: These include ammonia, ethylenediamine (EDA), formate, 2-oxopiperazine (OPZ), piperazinol, N-formylpiperazine (FPZ), acetate, and oxalate.[1][7][8] In the presence of CO₂, amino acids such as aminoethylglycine (AEG) and piperazineacetic acid (PZAA) can also be formed.[7]

  • Common Thermal Degradation Products: At elevated temperatures (135-175°C), the most abundant products are N-formylpiperazine, ammonium, and N-(2-aminoethyl)piperazine (AEP).[2][3][9]

Q2: How can I detect and quantify piperazine and its side products?

A2: Several analytical techniques can be used:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile side products.[8]

  • High-Performance Liquid Chromatography (HPLC): HPLC coupled with various detectors (UV, Diode Array, Mass Spectrometry) is widely used. Since piperazine lacks a strong UV chromophore, derivatization with an agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) may be necessary for sensitive UV detection.[10][11]

  • Anion Chromatography: This method is particularly useful for quantifying anionic degradation products like formate, acetate, and oxalate.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to elucidate the structure of unknown side products.[9]

Q3: What conditions favor the formation of oxidative degradation products?

A3: Oxidative degradation is promoted by the presence of oxygen, elevated temperatures (40-150°C), and catalytic amounts of metal ions, particularly dissolved iron and copper.[1][2] The degradation can be autocatalytic, as the formation of acidic products can increase the solubility of metal ions, which in turn accelerates oxidation.[1]

Q4: Can piperazine react with carbon dioxide?

A4: Yes, piperazine readily absorbs carbon dioxide from the air to form carbamates.[12] Under thermal degradation conditions in the presence of CO₂, products like N-formylpiperazine and formate can be generated.[2][3]

Q5: I am trying to synthesize N-aminoethylpiperazine (AEP). What are the expected side products?

A5: When synthesizing AEP from feedstocks like ethylenediamine, a common side product is piperazine itself, formed by the cyclization of two ethylenediamine molecules.[6] Other ethyleneamines, such as diethylenetriamine, may also be present in the product mixture.[12][13]

Quantitative Data on Side Product Formation

The following tables summarize quantitative data on piperazine degradation from cited literature.

Table 1: Influence of Metal Catalysts on Piperazine Oxidation Rate [2]

CatalystConditionPredicted Piperazine Loss Rate (mol/kg solvent per year)
Fe²⁺ 5 kPa O₂, 55°C absorber0.23
Cu²⁺ 5 kPa O₂, 55°C absorber1.23

Table 2: Major Products of Piperazine Thermal Degradation [2][3] Conditions: 8 m PZ, 0.3 mol CO₂/mol alkalinity, 165°C, 20 weeks.

Degradation Product% of Nitrogen Lost% of Carbon Lost
N-formylpiperazine ~32%~30%
Ammonium ~15%N/A
N-(2-aminoethyl)piperazine (AEP) ~10%~15%
Total Recovered 74% 63%

Experimental Protocols

Protocol 1: General Method for Side Product Identification by GC-MS

  • Sample Preparation:

    • Quench the reaction and neutralize if necessary.

    • For aqueous samples, perform a liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the organic extract over anhydrous sodium sulfate or magnesium sulfate.

    • Concentrate the sample to a suitable volume (e.g., 1 mL) under a gentle stream of nitrogen.

  • GC-MS Conditions:

    • Injector: Split/splitless, 250°C.

    • Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Oven Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold: 5-10 minutes at 280°C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: 40-500 m/z.

  • Data Analysis:

    • Identify peaks by comparing their mass spectra with a reference library (e.g., NIST, Wiley).

    • Confirm identities by comparing retention times with authentic standards where available.

Protocol 2: Quantitative Analysis of Piperazine by HPLC-UV with Pre-column Derivatization [11]

  • Reagent Preparation:

    • Derivatizing Agent: Prepare a solution of 4-chloro-7-nitrobenzofuran (NBD-Cl) in a suitable solvent (e.g., acetonitrile).

    • Buffer: Prepare a borate buffer (pH ~9.5).

  • Standard and Sample Preparation:

    • Prepare a stock solution of piperazine standard of known concentration.

    • Create a series of calibration standards by diluting the stock solution.

    • Dilute the reaction sample to fall within the calibration range.

  • Derivatization Procedure:

    • To an aliquot of each standard and sample, add the borate buffer and the NBD-Cl solution.

    • Vortex and heat the mixture (e.g., 60°C for 30 minutes) to complete the reaction.

    • Cool the mixture and add a small amount of acid (e.g., formic acid) to stop the reaction.

    • Filter the derivatized solution through a 0.45 µm syringe filter before injection.

  • HPLC-UV Conditions:

    • Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).

    • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C.

    • Detection Wavelength: 340 nm.[11]

  • Quantification:

    • Construct a calibration curve by plotting the peak area of the piperazine-NBD derivative against the concentration for the standards.

    • Determine the concentration of piperazine in the sample by interpolating its peak area on the calibration curve.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Data Interpretation Reaction Reaction Mixture Quench Quench & Neutralize Reaction->Quench Extract Liquid-Liquid Extraction Quench->Extract Concentrate Concentrate Sample Extract->Concentrate GCMS GC-MS Analysis Concentrate->GCMS Volatiles HPLC HPLC Analysis (with Derivatization) Concentrate->HPLC Non-Volatiles Identify Identify Side Products (MS Library, Standards) GCMS->Identify Quantify Quantify Products (Calibration Curve) HPLC->Quantify

Caption: Workflow for the identification and quantification of side products.

Troubleshooting_Logic Start Unexpected Peaks in Chromatogram Q_Temp High Reaction Temperature? Start->Q_Temp A_Thermal Potential Thermal Degradation Q_Temp->A_Thermal Yes Q_Air Exposure to Air/Oxygen? Q_Temp->Q_Air No Sol_Temp Reduce Temperature, Minimize Reaction Time A_Thermal->Sol_Temp A_Oxidative Potential Oxidative Degradation Q_Air->A_Oxidative Yes Q_Reagents Purity of Reagents? Q_Air->Q_Reagents No Sol_Air Use Inert Atmosphere (N2 or Ar) A_Oxidative->Sol_Air A_Contam Contamination Q_Reagents->A_Contam Yes Sol_Reagents Verify Purity, Run Blanks A_Contam->Sol_Reagents

Caption: Troubleshooting logic for identifying the source of unknown peaks.

References

Technical Support Center: Piperazine Hexahydrate Stability and Shelf-Life

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on addressing stability and shelf-life issues associated with piperazine hexahydrate. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental work.

Troubleshooting Guide

This guide addresses common problems encountered during the handling, storage, and analysis of this compound.

ProblemPossible Cause(s)Recommended Solutions & Preventive Measures
Inconsistent Weighing and Assay Results Hygroscopicity: this compound is deliquescent and readily absorbs atmospheric moisture, leading to inaccurate weight measurements.[1]Solutions: • Dry the material in a vacuum oven at a suitable temperature before weighing. • Perform Karl Fischer titration to determine the exact water content and adjust calculations accordingly.[1] Preventive Measures: • Handle the compound in a low-humidity environment, such as a glove box or dry room.[1] • Store in a tightly sealed container with a desiccant (e.g., silica gel).[1] • Work quickly to minimize exposure to the atmosphere.[1]
Physical Appearance Changes (Clumping, Stickiness, Discoloration) Moisture Absorption: Leads to clumping and stickiness.[1] Light Exposure: Can cause the material to darken over time.[2] Oxidation: Reaction with atmospheric oxygen can lead to colored degradation products.[3]Solutions: • For clumping, transfer the compound to a desiccator to remove excess moisture.[1] Preventive Measures: • Store in a cool, dry, and dark place.[4][5] • Use amber-colored or opaque containers to protect from light.[3] • For highly sensitive applications, store under an inert atmosphere (e.g., nitrogen or argon).[3]
Appearance of Unexpected Peaks in Chromatograms (e.g., HPLC, GC) Chemical Degradation: Presence of moisture, light, or incompatible substances can accelerate degradation, leading to the formation of impurities.[1]Solutions: • Use a validated stability-indicating analytical method to separate and identify degradation products. • Couple HPLC with mass spectrometry (LC-MS) to identify the molecular weight and structure of unknown peaks.[3] Preventive Measures: • Store under recommended conditions (cool, dry, dark, tightly sealed).[4][5] • Avoid contact with incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[5] • Prepare solutions fresh for each experiment whenever possible.
Difficulty in Achieving Separation of Degradation Products in HPLC Suboptimal Chromatographic Conditions: The analytical method may not be optimized to resolve the parent compound from its degradation products.Troubleshooting Steps:Mobile Phase pH: Adjust the pH of the mobile phase, as piperazine is a basic compound and its retention is pH-dependent. • Column Chemistry: Experiment with different stationary phases (e.g., C8, phenyl) if a standard C18 column is not providing adequate separation. • Organic Modifier: Vary the type (e.g., acetonitrile, methanol) and proportion of the organic solvent. • Gradient Elution: Implement a gradient elution program to improve the resolution of closely eluting peaks. • Ion-Pairing Agents: Consider using ion-pairing agents for better peak shape and retention.
Changes in pH of Aqueous Solutions Over Time Absorption of Carbon Dioxide: Piperazine solutions are alkaline and can absorb CO₂ from the air, forming carbamates and lowering the pH.Preventive Measures: • Prepare solutions fresh and use them promptly. • If storage is necessary, keep solutions in tightly sealed containers with minimal headspace. • For pH-sensitive experiments, consider working under an inert atmosphere.

Frequently Asked Questions (FAQs)

Storage and Handling

  • Q1: What are the ideal storage conditions for this compound? A1: this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container to protect it from moisture.[4] It is also sensitive to light and should be kept in a dark place or in a light-resistant container.[2][5]

  • Q2: How does moisture affect this compound? A2: Moisture absorption can lead to several issues, including inaccurate weighing, changes in physical properties (like melting point), chemical degradation, and handling difficulties due to clumping.[1] Anhydrous piperazine has a melting point of 109-111°C, whereas the hexahydrate form melts at approximately 44°C.[1][6]

  • Q3: What is the typical shelf-life of this compound? A3: With proper storage, this compound can have a shelf-life of up to five years from the date of manufacture.[7] However, it is crucial to monitor for any physical changes and to re-analyze the purity if there are any doubts.

Stability and Degradation

  • Q4: What are the main factors that cause the degradation of this compound? A4: The primary factors are exposure to moisture, light, elevated temperatures, and contact with incompatible materials like strong acids and oxidizing agents.[4][5]

  • Q5: What are the likely degradation products of this compound under typical storage conditions? A5: While detailed studies on shelf-life degradation are not extensively published, degradation is likely to involve oxidation of the nitrogen atoms and potential ring-opening reactions, especially if moisture is present. In high-temperature applications, degradation products such as N-formylpiperazine, ammonium, and N-(2-aminoethyl)piperazine have been identified.[8][9]

  • Q6: My experimental results are inconsistent. Could this be a stability issue? A6: Yes, inconsistent results, such as a loss of potency or variable biological effects, can be a strong indicator of compound degradation.[3] It is recommended to use freshly prepared solutions for experiments. If solutions must be stored, they should be kept at low temperatures (e.g., -20°C) in single-use aliquots to prevent freeze-thaw cycles.[3]

Data Presentation

The following tables provide an overview of the stability of this compound under various conditions.

Table 1: Summary of Stability Characteristics

ParameterStability ProfileRecommended Precautions
Hygroscopicity Highly hygroscopic and deliquescent; readily absorbs moisture from the air.[1][2]Store in tightly sealed containers with desiccants. Handle in a low-humidity environment.[1]
Photostability Sensitive to light; can darken upon exposure.[2][5]Store in dark or light-resistant containers.[3]
Thermal Stability Generally stable at ambient temperatures.[4] Decomposition occurs at elevated temperatures, releasing toxic fumes.[4]Avoid prolonged exposure to high temperatures.
pH Stability Stable in aqueous solutions, but the solution's alkalinity can lead to CO₂ absorption from the air.Prepare solutions fresh. Store in tightly sealed containers.
Compatibility Incompatible with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[5]Store separately from these materials.

Table 2: Illustrative Data from Forced Degradation Studies

This table presents representative data to illustrate the expected outcomes of forced degradation studies. Actual results may vary.

Stress ConditionDurationTemperatureObservationPotential Degradants
Acid Hydrolysis (0.1 M HCl) 24 hours60°CModerate degradationSalt formation, potential for ring-opening products
Base Hydrolysis (0.1 M NaOH) 24 hours60°CMinor degradationMinimal degradation expected
Oxidation (3% H₂O₂) 24 hoursRoom Temp.Significant degradationN-oxides, ring-opened products
Thermal Degradation 48 hours80°CModerate degradationOxidative and rearrangement products
Photostability (ICH Q1B) 1.2 million lux hoursRoom Temp.Slight discoloration, minor degradationPhotolytic oxidation products

Experimental Protocols

Protocol 1: Long-Term Stability Testing

Objective: To evaluate the stability of this compound under recommended storage conditions over an extended period.

Materials:

  • This compound

  • Tightly sealed, light-resistant containers

  • Stability chambers set to desired conditions (e.g., 25°C/60% RH, 30°C/65% RH)

  • Validated stability-indicating HPLC method

Procedure:

  • Place accurately weighed samples of this compound into the designated containers.

  • Store the containers in the stability chambers.

  • At specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months), remove a sample for analysis.

  • Analyze the sample for appearance, assay (purity), and degradation products using the validated HPLC method.

  • Document all results and compare them to the initial (time 0) data.

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating piperazine from its potential degradation products.

Materials:

  • This compound

  • Forced degradation samples (from acid, base, oxidative, thermal, and photolytic stress)

  • HPLC system with a UV or MS detector

  • Various HPLC columns (e.g., C18, C8, Phenyl)

  • HPLC grade solvents (e.g., acetonitrile, methanol)

  • Buffers of various pH values

Procedure:

  • Inject the undergraded this compound to establish its retention time and peak shape.

  • Inject each of the forced degradation samples individually.

  • Optimize chromatographic conditions (mobile phase composition, gradient, pH, flow rate, column) to achieve a resolution of at least 1.5 between the parent peak and all degradation product peaks.

  • The final method should be able to accurately quantify the parent compound and detect all major degradation products.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results & Reporting start Start: Obtain this compound Sample stress Perform Forced Degradation Studies (Acid, Base, Oxidation, Thermal, Photo) start->stress method_dev Develop Stability-Indicating HPLC Method stress->method_dev validation Validate Method (ICH Guidelines) method_dev->validation stability_testing Conduct Long-Term and Accelerated Stability Testing validation->stability_testing data_analysis Data Analysis and Degradant Identification (LC-MS) stability_testing->data_analysis report Generate Technical Report data_analysis->report

Caption: Workflow for assessing the stability of this compound.

troubleshooting_flowchart decision decision solution solution start Problem Encountered: Inconsistent Experimental Results check_hygroscopicity Is the compound hygroscopic? start->check_hygroscopicity weighing_issue Inaccurate weighing due to moisture absorption? check_hygroscopicity->weighing_issue Yes degradation_issue Chemical degradation due to moisture? check_hygroscopicity->degradation_issue Yes dry_sample Solution: Dry sample before weighing (e.g., vacuum oven) weighing_issue->dry_sample karl_fischer Solution: Determine water content via Karl Fischer titration weighing_issue->karl_fischer store_desiccator Solution: Store compound in a desiccator degradation_issue->store_desiccator fresh_solutions Solution: Prepare solutions fresh for each experiment degradation_issue->fresh_solutions

Caption: Troubleshooting flowchart for hygroscopicity-related issues.

References

preventing di-substitution byproducts in piperazine alkylation reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on .

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the selective mono-alkylation of piperazine.

Question 1: I'm observing a significant amount of di-substituted byproduct in my reaction. How can I favor mono-alkylation?

Answer: The formation of a 1,4-disubstituted piperazine is a frequent challenge due to the two reactive nitrogen atoms.[1][2] Several strategies can be employed to enhance the selectivity for mono-alkylation:

  • Use of a Protecting Group: This is the most reliable method for ensuring mono-substitution.[1][3] By temporarily blocking one nitrogen atom with a protecting group like tert-Butoxycarbonyl (Boc) or Acetyl, alkylation is directed specifically to the unprotected nitrogen.[1][4] The protecting group is then removed in a subsequent step.[1]

  • Stoichiometric Control: Using a large excess of piperazine (e.g., 5 to 10-fold) relative to the alkylating agent statistically increases the probability that the alkylating agent will react with an unsubstituted piperazine molecule.[1][5]

  • Slow Addition of Alkylating Agent: Adding the electrophile (alkylating agent) dropwise to the reaction mixture maintains a low concentration, thereby reducing the likelihood of a second alkylation event on the already mono-substituted piperazine.[3][5]

  • Use of Piperazine Salts: Employing a mono-protonated piperazine salt, such as piperazine monohydrochloride, reduces the nucleophilicity of the second nitrogen, thus hindering di-alkylation.[3][6][7] This can be achieved by reacting piperazine with one equivalent of acid or by using a mixture of piperazine and piperazine dihydrochloride.[2][4]

  • Lower Reaction Temperature: Elevated temperatures can favor the formation of the thermodynamically more stable di-substituted product.[2] Conducting the reaction at the lowest temperature that allows for a reasonable reaction rate can improve selectivity.[2]

Question 2: My reaction yield is very low or the reaction is not proceeding to completion. What are the potential causes and solutions?

Answer: Low or no yield can stem from several factors related to reaction conditions and reagent quality.

Potential Cause Troubleshooting Steps
Poor Solubility of Reagents Ensure all reagents are fully dissolved. Switch to a more polar aprotic solvent such as Dimethylformamide (DMF).[3]
Low Reaction Temperature Many N-alkylation reactions require heating to proceed at a sufficient rate. Consider increasing the temperature (e.g., to 60-80 °C) and monitor the reaction progress closely.[3]
Insufficient Base A base is required to neutralize the acid byproduct formed during the reaction.[2] Use a sufficient amount (at least 1.5-2.0 equivalents) of a strong, non-nucleophilic, anhydrous base like Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃).[3]
Reversible Reaction Ensure the acid byproduct is effectively neutralized by using an adequate amount of base to drive the equilibrium towards the product.[3]
Poor Quality Reagents Use high-purity, anhydrous reagents and solvents to avoid side reactions or catalyst poisoning.[3]

Question 3: My final product is highly water-soluble and difficult to extract from the aqueous layer. How can I improve the extraction?

Answer: High water solubility is a common issue, often because the N-alkylated piperazine product is protonated and exists as a salt. To facilitate extraction into an organic solvent, the product must be converted to its free base form.[3]

After quenching the reaction, if your product remains in the aqueous phase, adjust the pH to approximately 9.5-12 by adding a base like sodium carbonate or sodium hydroxide.[3][8] This deprotonates the piperazine nitrogens, making the product less polar and more soluble in organic solvents such as dichloromethane or chloroform.[3]

Question 4: What are the recommended solvents and bases for direct N-alkylation of piperazine?

Answer: The choice of solvent and base is critical for the success of the reaction.

  • Bases: Strong, non-nucleophilic bases are generally preferred to avoid competing reactions. Anhydrous potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are effective and commonly used choices.[3] It is recommended to use at least 1.5-2.0 equivalents of the base.[3]

  • Solvents: Polar aprotic solvents are typically used to ensure the solubility of the piperazine salt and other reagents. Acetonitrile (MeCN) and dimethylformamide (DMF) are common choices.[3] It is crucial to use anhydrous (dry) solvents to prevent unwanted side reactions with water.[3]

Data Presentation: Comparison of Mono-Alkylation Strategies

The following table summarizes quantitative data for different mono-alkylation strategies, providing a comparison of their effectiveness.

StrategyPiperazine ReagentAlkylating AgentBase / Other ReagentsSolventTemp.YieldReference
Protecting Group N-Boc-piperazine (1 eq)Alkyl bromide (1.0-1.2 eq)K₂CO₃ (1.5-2.0 eq)Acetonitrile or DMF50-80 °CHigh[1]
Protecting Group N-Acetylpiperazinen-Butyl bromide (1.25 eq)K₂CO₃ (1.25 eq)THFRefluxHigh[1]
Excess Piperazine Piperazine (4 eq)Alkyl halide (1 eq)PyridinePyridineRefluxGood[4]
Piperazinium Salt Piperazine Hexahydrate (1 eq)p-tert-Butylbenzyl chloride11.55 N HCl (0.865 eq)Ethanol70 °CGood[1]
Piperazinium Salt This compound (1 eq)m-methylbenzyl bromideGlacial Acetic Acid (1 eq)Ethanol / Water70 °C60%[6]

Experimental Protocols

Here are detailed methodologies for key selective mono-alkylation experiments.

Protocol 1: Mono-alkylation using N-Boc-piperazine (Protecting Group Strategy)

This method is highly effective for preventing di-substitution by protecting one of the piperazine nitrogens.[1]

1. Setup:

  • Dissolve N-Boc-piperazine (1 equivalent) in a suitable anhydrous aprotic solvent (e.g., Acetonitrile or DMF) in a dried reaction flask.[1]

2. Addition of Base:

  • Add anhydrous potassium carbonate (K₂CO₃, 1.5-2.0 equivalents) to the solution and stir the suspension.[1]

3. Addition of Alkylating Agent:

  • Slowly add the desired alkyl halide (e.g., alkyl bromide, 1.0-1.2 equivalents) to the mixture.[1][3]

4. Reaction:

  • Stir the reaction mixture at an appropriate temperature (e.g., 50-80 °C).[1]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[1][3]

5. Work-up and Purification:

  • Once complete, cool the reaction to room temperature and filter off the base.[1]

  • Evaporate the solvent under reduced pressure.[1]

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).[1]

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[1]

  • Purify the resulting N-alkyl-N'-Boc-piperazine by column chromatography on silica gel.[1]

6. Deprotection:

  • Remove the Boc group by treating the purified intermediate with an acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an appropriate solvent.[1]

Protocol 2: Mono-alkylation using Excess Piperazine

This straightforward approach relies on stoichiometry to favor the mono-alkylated product.[1]

1. Setup:

  • In a reaction flask, dissolve a large excess of piperazine (e.g., 10 equivalents) in a suitable solvent like pyridine.[4][9]

2. Addition of Alkylating Agent:

  • Slowly add the alkyl halide (1 equivalent) to the piperazine solution while stirring.[4]

3. Reaction:

  • Heat the reaction mixture to reflux and maintain for several hours (e.g., overnight).[1][4]

  • Monitor the reaction by TLC or LC-MS.

4. Work-up and Isolation:

  • After cooling to room temperature, remove any precipitated salts by filtration.[1]

  • Evaporate the solvent from the filtrate under reduced pressure to yield the crude product.[1]

  • Purification can be achieved through column chromatography or distillation.[4]

Protocol 3: Mono-alkylation using a Piperazinium Salt

This method deactivates one nitrogen atom via protonation, directing alkylation to the other.[1]

1. Salt Formation (in situ):

  • Prepare a solution of this compound (1 equivalent) in ethanol.[1]

  • Add the required amount of acid (e.g., 11.55 N hydrochloric acid, ~0.8-1.0 equivalent) to form the monopiperazinium salt in situ.[1][6]

2. Reaction Setup:

  • Cool the solution to 20 °C and stir.[1]

3. Addition of Alkylating Agent:

  • Add the alkylating agent (e.g., p-tert-Butylbenzyl chloride) dropwise to the stirred solution.[1]

4. Reaction:

  • Stir the mixture for 1 hour at room temperature, then heat for 30 minutes at 70 °C.[1]

5. Work-up:

  • Distill the ethanol under reduced pressure.[6]

  • Make the remaining residue basic by adding a small excess of 5N sodium hydroxide.[6]

  • Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the crude product, which can be further purified.

Visualizations: Experimental Workflows

The following diagrams illustrate the logical steps for the key mono-alkylation strategies.

G cluster_0 Protecting Group Workflow p1 1. Protect: React Piperazine with Boc₂O p2 2. Isolate Mono-Boc-Piperazine p1->p2 p3 3. Alkylate: Add Base (K₂CO₃) & Alkyl Halide p2->p3 p4 4. Purify N-Alkyl-N'-Boc-Piperazine p3->p4 p5 5. Deprotect: Treat with Acid (TFA/HCl) p4->p5 p6 Mono-Alkylated Product p5->p6

Caption: Workflow for selective mono-alkylation using a protecting group.

G cluster_1 Stoichiometric Control Workflow s1 1. Dissolve Large Excess of Piperazine in Solvent s2 2. Slowly Add Alkyl Halide (Limiting Reagent) s1->s2 s3 3. Heat to Reflux s2->s3 s4 4. Work-up & Purify s3->s4 s5 Mono-Alkylated Product (and excess Piperazine) s4->s5

Caption: Workflow for mono-alkylation using an excess of piperazine.

G cluster_2 Piperazinium Salt Workflow m1 1. Form Monopiperazinium Salt (Piperazine + 1 eq. Acid) m2 2. Add Alkylating Agent m1->m2 m3 3. Heat Reaction m2->m3 m4 4. Basic Work-up & Extraction m3->m4 m5 Mono-Alkylated Product m4->m5

Caption: Workflow for mono-alkylation via a monopiperazinium salt.

References

Technical Support Center: Accurate Moisture Content Determination in Piperazine Hexahydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on accurately determining the moisture content of piperazine hexahydrate. Anhydrous piperazine is highly hygroscopic and readily absorbs atmospheric moisture to form hydrates, making accurate moisture determination critical for experimental accuracy, product stability, and quality control.[1]

Frequently Asked Questions (FAQs)

Q1: Why is accurate moisture content determination in this compound important?

A1: The presence of water can significantly impact the physical and chemical properties of piperazine.[1] Inaccurate moisture content can lead to:

  • Inaccurate Weighing: The measured weight will be higher than the actual weight of the active substance, leading to errors in concentration calculations.[1]

  • Altered Physical Properties: Water absorption can change the melting point, solubility, and crystal structure of the compound. For instance, anhydrous piperazine melts at 109-111 °C, while this compound melts at around 44 °C.[1][2]

  • Chemical Degradation: Water can facilitate degradation pathways like hydrolysis, potentially leading to impurities and reduced potency.[1]

  • Handling Difficulties: Hygroscopic powders can become sticky and clump, making them difficult to handle and dispense accurately.[1]

Q2: What are the primary methods for determining moisture content in this compound?

A2: The most common and accurate methods for determining moisture content in this compound are:

  • Karl Fischer Titration: This is a highly specific and accurate method for determining water content.[3][4][5] It is based on a chemical reaction between iodine and water.[1]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated.[1] For this compound, the loss of water molecules upon heating results in a characteristic mass loss at specific temperatures.[1]

  • Loss on Drying (LOD): This method measures the loss in mass of a sample when dried under specified conditions.[6][7] It determines the amount of water and other volatile matter that is removed during drying.[6][7]

Q3: What is the difference between "water content" and "loss on drying"?

A3: "Water content" specifically refers to the amount of water in a sample, which is accurately measured by methods like Karl Fischer titration. "Loss on drying" measures the total mass of all volatile substances that evaporate upon heating, which may include water as well as other volatile impurities or residual solvents.[7][]

Q4: How should I store this compound to minimize moisture absorption?

A4: To minimize moisture absorption, store this compound in a cool, dry, and well-ventilated area in tightly sealed containers.[1] Using a desiccator with a suitable desiccant like silica gel or phosphorus pentoxide is highly recommended.[1]

Troubleshooting Guides

Karl Fischer Titration
Issue Possible Cause Troubleshooting Steps
Inconsistent or drifting endpoint Ingress of atmospheric moisture into the titration vessel.Ensure all seals and septa on the titration vessel are airtight. Handle samples quickly to minimize exposure to air.
Side reactions with the sample. Piperazine is a base and can interfere with the endpoint.Use a specialized Karl Fischer reagent for amines or add benzoic acid to the solvent to neutralize the amine.[1]
Low water content results Incomplete dissolution of the sample in the solvent.Ensure the sample is fully dissolved before starting the titration. Use a co-solvent if necessary.
Water is tightly bound within the crystal lattice.Use a Karl Fischer oven to heat the sample and release the bound water, which is then carried into the titration cell by a dry inert gas.
High water content results Absorption of atmospheric moisture during sample handling.Handle the sample in a low-humidity environment, such as a glove box.[1]
Contaminated solvent or reagent.Use fresh, anhydrous solvent and properly standardized Karl Fischer reagent.
Thermogravimetric Analysis (TGA)
Issue Possible Cause Troubleshooting Steps
Unclear or overlapping weight loss steps Inappropriate heating rate.Use a slower heating rate (e.g., 5-10 °C/min) to improve the resolution of the dehydration steps.
Sample decomposition overlaps with water loss.Analyze the evolved gases using a coupled technique like TGA-MS or TGA-FTIR to identify the components being lost at each step.
Inaccurate quantification of water loss Buoyancy effects.Perform a blank run with an empty sample pan and subtract the resulting curve from the sample curve.
Incomplete water removal.Ensure the final temperature is sufficiently high to drive off all water molecules.
Baseline drift Contamination in the furnace or on the balance mechanism.Clean the TGA furnace and balance components according to the manufacturer's instructions.
Inconsistent purge gas flow.Ensure a stable and appropriate flow rate of the inert purge gas (e.g., nitrogen or argon).[1]
Loss on Drying (LOD)
Issue Possible Cause Troubleshooting Steps
Results are higher than Karl Fischer results Loss of volatile substances other than water.This method is not specific to water. Use Karl Fischer titration for a more accurate water content determination.[7]
Incomplete drying Drying time is too short or temperature is too low.Increase the drying time or temperature as specified in the monograph, or until a constant weight is achieved.[7][9]
Sample is hygroscopic and reabsorbs moisture during cooling.Cool the sample in a desiccator before weighing.[7]
Sample decomposition Drying temperature is too high.Use a lower drying temperature, possibly under vacuum, to avoid decomposition.[7]

Experimental Protocols

Karl Fischer Titration (Volumetric)

Principle: This method is based on the quantitative reaction of water with an anhydrous solution of sulfur dioxide and iodine in the presence of a buffer that reacts with hydrogen ions.

Materials:

  • Volumetric Karl Fischer titrator

  • Karl Fischer reagent (e.g., Hydranal-Composite 5)

  • Anhydrous methanol or a specialized KF solvent for amines

  • Benzoic acid (if needed for strongly basic samples)[1]

  • Airtight sample injection port

  • Analytical balance

Procedure:

  • Solvent Preparation: Add an appropriate volume of anhydrous methanol to the titration vessel. If piperazine's basicity interferes, add a suitable amount of benzoic acid to the solvent.[1]

  • Pre-titration: Start the titrator to neutralize any residual water in the solvent until a stable, dry baseline is achieved.

  • Sample Preparation: In a low-humidity environment (e.g., a glove box), accurately weigh a suitable amount of the this compound sample into a dry, gas-tight syringe or weighing boat.[1]

  • Sample Introduction: Quickly and carefully introduce the sample into the titration vessel, ensuring the system remains sealed from atmospheric moisture.[1]

  • Titration: Start the titration. The Karl Fischer reagent is added automatically until the endpoint is detected potentiometrically.

  • Calculation: The water content is calculated automatically by the instrument based on the volume of titrant consumed and the known titer of the reagent.[1]

Thermogravimetric Analysis (TGA)

Principle: TGA measures the mass of a sample as a function of temperature or time in a controlled atmosphere. The loss of water from this compound is observed as a distinct weight loss step.[1]

Materials:

  • Thermogravimetric analyzer (TGA)

  • High-purity inert gas (e.g., nitrogen or argon)[1]

  • TGA sample pans (e.g., aluminum or platinum)

  • Microbalance

Procedure:

  • Instrument Preparation: Turn on the TGA instrument and the inert purge gas, allowing the system to stabilize.[1]

  • Sample Preparation: Accurately weigh a small amount of the this compound sample (typically 5-10 mg) into a TGA sample pan.[1]

  • Loading the Sample: Place the sample pan into the TGA furnace.

  • Setting up the Experiment: Program the TGA with the desired temperature profile. A typical method involves heating from ambient temperature to above the dehydration point (e.g., 25 °C to 200 °C) at a constant rate (e.g., 10 °C/min).[1]

  • Running the Analysis: Start the experiment and record the mass loss as a function of temperature.

  • Data Analysis: Determine the percentage of weight loss corresponding to the dehydration step.

Loss on Drying (LOD)

Principle: This method determines the percentage of mass lost by a sample when dried under specified conditions.[6][7]

Materials:

  • Drying oven with temperature control

  • Weighing bottle with a stopper

  • Analytical balance

  • Desiccator

Procedure:

  • Preparation: Dry the weighing bottle and its stopper for 30 minutes under the same conditions to be used for the sample, then cool in a desiccator and weigh accurately.[7]

  • Sample Preparation: Transfer a specified amount of the this compound sample (typically 1-2 g) into the tared weighing bottle and weigh accurately.[10]

  • Drying: Place the loaded weighing bottle in the drying oven at the specified temperature and for the specified time. Remove the stopper and place it alongside the bottle in the oven.[7]

  • Cooling: After drying, promptly close the bottle with its stopper and allow it to cool to room temperature in a desiccator before weighing.[7]

  • Calculation: The loss on drying is calculated as a percentage of the initial sample weight.

Data Presentation

Table 1: Comparison of Methods for Moisture Content Determination

Method Principle Specificity for Water Typical Sample Size Speed Potential Interferences
Karl Fischer Titration Chemical titrationHigh10-500 mgFastAldehydes, ketones, strong bases
Thermogravimetric Analysis (TGA) Mass change with temperatureModerate5-20 mgModerateOverlapping thermal events (decomposition)
Loss on Drying (LOD) Mass loss upon heatingLow1-5 gSlowOther volatile compounds

Visualizations

experimental_workflow_KF cluster_prep Preparation cluster_analysis Analysis cluster_results Results prep_solvent Prepare Solvent (add benzoic acid if needed) pre_titrate Pre-titrate Solvent prep_solvent->pre_titrate Ensure dry baseline introduce_sample Introduce Sample into Titration Vessel pre_titrate->introduce_sample prep_sample Weigh Sample (in low humidity) prep_sample->introduce_sample titrate Titrate with KF Reagent introduce_sample->titrate Potentiometric endpoint calculate Calculate Water Content titrate->calculate Volume of titrant

Caption: Workflow for Moisture Determination by Karl Fischer Titration.

experimental_workflow_TGA cluster_prep Preparation cluster_analysis Analysis cluster_results Results prep_instrument Stabilize TGA with Inert Gas load_sample Load Sample into TGA Furnace prep_instrument->load_sample prep_sample Weigh Sample (5-10 mg) prep_sample->load_sample run_analysis Heat Sample at Controlled Rate load_sample->run_analysis e.g., 10 °C/min analyze_data Analyze Mass Loss Curve run_analysis->analyze_data Identify dehydration step

Caption: Workflow for Moisture Determination by Thermogravimetric Analysis.

logical_relationship_methods cluster_methods Moisture Determination Methods substance This compound Sample kf Karl Fischer Titration (Specific for Water) substance->kf tga Thermogravimetric Analysis (Water + some Volatiles) substance->tga lod Loss on Drying (All Volatiles) substance->lod kf->tga Higher Specificity tga->lod Higher Specificity

References

Technical Support Center: Troubleshooting Unexpected Precipitation in Aqueous Piperazine Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering unexpected precipitation in aqueous piperazine solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you might encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of unexpected precipitation in aqueous piperazine solutions?

A1: Unexpected precipitation in aqueous piperazine solutions is most commonly attributed to several factors:

  • Concentration and Temperature: Piperazine has limited solubility in water, which is highly dependent on both the concentration of the solution and the temperature.[1] Exceeding the solubility limit at a given temperature is a primary cause of precipitation.

  • Formation of Hydrates: Piperazine can form various solid phases in aqueous solutions, including piperazine hemihydrate, piperazine hexahydrate, and anhydrous crystals, depending on the concentration and temperature.[2][3]

  • CO2 Absorption: Piperazine readily absorbs carbon dioxide from the air, which can lead to the formation of carbamates and other reaction products that may have lower solubility and precipitate out of solution.[4][5] The risk of precipitation can, counterintuitively, sometimes decrease under certain CO2-loaded conditions.[6]

  • pH Changes: The pH of the solution can significantly influence the stability of piperazine and its derivatives.[7] Changes in pH can alter the ionization state of piperazine, affecting its solubility.

  • Hygroscopic Nature: Anhydrous piperazine is hygroscopic and can absorb moisture from the atmosphere, which can lead to changes in concentration and potentially cause precipitation.[8] It is often available commercially as a hexahydrate.[4]

  • Degradation: Both thermal and oxidative degradation of piperazine can occur, especially at elevated temperatures or in the presence of certain metals, leading to the formation of less soluble degradation products.[9][10]

Q2: My piperazine solution, which was clear at room temperature, formed a precipitate upon cooling. Why did this happen?

A2: This is a common occurrence and is typically due to the temperature-dependent solubility of piperazine. Piperazine's solubility in water generally increases with temperature.[11] When you cool a saturated or near-saturated solution, the solubility decreases, and the excess piperazine precipitates out of the solution. The precipitated solid could be anhydrous piperazine or one of its hydrates.[2]

Q3: I prepared a concentrated piperazine solution, and it precipitated even without any temperature change. What could be the cause?

A3: If precipitation occurs in a concentrated solution at a constant temperature, it is likely due to one or more of the following:

  • Metastable Zone: The solution might have been in a metastable state, where it was temporarily clear but thermodynamically unstable. Even slight disturbances can trigger crystallization in such solutions.[3]

  • CO2 Absorption: Exposure to air allows the solution to absorb CO2, forming piperazine carbamates which may be less soluble than piperazine itself, leading to precipitation.[4]

  • Inaccurate Concentration: Due to the hygroscopic nature of piperazine, the initial weighing might have included absorbed water, leading to a higher actual concentration of piperazine in the solution than intended.[8]

Q4: Can the pH of my solution cause piperazine to precipitate?

A4: Yes, the pH of the solution can influence the stability and solubility of piperazine and its derivatives.[7] Piperazine is a weak base, and its derivatives can be highly pH-dependent.[7] A 10% aqueous solution of piperazine has a pH of 10.8–11.8.[5] Adjusting the pH outside of the optimal range for a specific piperazine derivative can lead to precipitation.

Q5: I observed a color change in my piperazine solution along with the precipitate. What does this indicate?

A5: A color change accompanying precipitation can be an indicator of chemical degradation.[7] Piperazine can undergo oxidative degradation, which may be catalyzed by metal ions.[9] The degradation products can be colored and may also be the cause of the precipitation.[10] Solid piperazine can also darken upon exposure to light.[12]

Troubleshooting Guides

Issue 1: Precipitation Upon Cooling

Symptoms: A clear piperazine solution becomes cloudy or forms solid crystals when the temperature is lowered.

Troubleshooting Steps:

  • Confirm Saturation: Check the concentration of your solution against piperazine solubility data at the lower temperature. It is likely that the solution is supersaturated at the cooler temperature.

  • Re-dissolve with Heat: Gently warm the solution while stirring to redissolve the precipitate.

  • Adjust Concentration: If the experimental protocol allows, dilute the solution to a concentration that will remain stable at the intended storage or use temperature.

  • Maintain Temperature: If the concentration cannot be changed, ensure the solution is maintained at a temperature where piperazine remains soluble.

Issue 2: Precipitation at Constant Temperature

Symptoms: A freshly prepared, clear piperazine solution forms a precipitate over time without any change in temperature.

Troubleshooting Steps:

  • Minimize CO2 Exposure: Prepare and store piperazine solutions in tightly sealed containers with minimal headspace to reduce CO2 absorption from the atmosphere. Consider working under an inert atmosphere (e.g., nitrogen or argon) for highly sensitive applications.

  • Verify Compound Purity: Impurities in the piperazine source can act as nucleation sites, promoting precipitation. Ensure you are using a high-purity grade of piperazine.

  • Check for Contamination: Ensure all glassware and equipment are scrupulously clean to avoid introducing contaminants that could induce precipitation.

  • Consider Hygroscopicity: When preparing solutions with anhydrous piperazine, account for its tendency to absorb moisture. Store anhydrous piperazine in a desiccator.[8]

Issue 3: Precipitation with Suspected Degradation

Symptoms: The solution changes color, and a precipitate forms, especially when exposed to heat, light, or air for extended periods.

Troubleshooting Steps:

  • Protect from Light: Store piperazine solutions in amber or opaque containers to prevent photodegradation.[7]

  • Control Temperature: Avoid exposing solutions to high temperatures unless required by the experimental protocol, as this can accelerate thermal degradation.[9]

  • Inert Atmosphere: If oxidative degradation is suspected, preparing and handling the solution under an inert atmosphere can help.

  • Use Fresh Solutions: For best results, prepare piperazine solutions fresh for each experiment, especially for sensitive applications.[13]

  • Analyze Precipitate: If possible, isolate and analyze the precipitate using techniques like HPLC, MS, or NMR to identify if it is a degradation product.[14]

Data Presentation

Table 1: Solubility of Piperazine in Water at Different Temperatures

Temperature (°C)Solubility ( g/100 mL)
2015[12]
25Freely soluble[4][5]

Note: "Freely soluble" generally implies that 1 part of solute dissolves in 1 to 10 parts of solvent.

Table 2: Solid Phases of Piperazine in Aqueous Solutions

Solid PhaseChemical FormulaConditions of Formation
Anhydrous PiperazineC4H10N2Precipitates at different concentrations and temperatures.[2]
Piperazine HemihydrateC4H10N2 · 0.5H2OPrecipitates at different concentrations and temperatures.[2]
This compoundC4H10N2 · 6H2OCommonly available industrial form; melts at 44°C.[4] Precipitates at different concentrations and temperatures.[2]

Experimental Protocols

Protocol 1: Preparation of a Stable Aqueous Piperazine Solution

Objective: To prepare an aqueous piperazine solution with a reduced risk of unexpected precipitation.

Materials:

  • Piperazine (anhydrous or hexahydrate)

  • Deionized or distilled water (degassed if possible)

  • Magnetic stirrer and stir bar

  • Volumetric flask

  • Spatula

  • Weighing balance

  • Sealed storage container (amber glass recommended)

Procedure:

  • Determine Required Concentration: Based on the experimental needs, determine the target concentration of the piperazine solution. Refer to solubility data to ensure the concentration is appropriate for the intended temperature range.

  • Weigh Piperazine: Accurately weigh the required amount of piperazine. If using anhydrous piperazine, handle it quickly in a low-humidity environment to minimize moisture absorption.[8]

  • Dissolution: Add the weighed piperazine to a volumetric flask containing a magnetic stir bar and approximately 80% of the final volume of water.

  • Stir to Dissolve: Stir the solution on a magnetic stirrer until the piperazine is completely dissolved. Gentle heating can be applied to aid dissolution if necessary, but be mindful of potential degradation at high temperatures.[11]

  • Final Volume Adjustment: Once the piperazine is dissolved and the solution has returned to room temperature, add water to reach the final desired volume.

  • Storage: Immediately transfer the solution to a tightly sealed, amber glass container to protect it from light and atmospheric CO2.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Analysis

Objective: To assess the purity of a piperazine compound and identify potential degradation products.

Instrumentation and Reagents:

  • HPLC system with a UV or photodiode array (PDA) detector[15]

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)[14]

  • Mobile Phase A: Water with 0.1% formic acid[14]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid[14]

  • Piperazine compound sample

  • Suitable organic solvent (e.g., DMSO, acetonitrile)[14]

Procedure:

  • Sample Preparation: Prepare a stock solution of the piperazine compound at 1 mg/mL in a suitable organic solvent. Dilute this stock solution to a working concentration of 10-20 µg/mL with the mobile phase.[14]

  • HPLC Method:

    • Gradient: A typical gradient would be from 5% B to 95% B over 20 minutes.[14]

    • Flow Rate: 1 mL/min.[14]

    • Detection: UV detector set at a wavelength where the compound has maximum absorbance (e.g., 254 nm).[14]

    • Injection Volume: 10-20 µL.[14]

  • Analysis: Inject the prepared sample. The purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.[14] Degradation products will appear as separate peaks.

Visualizations

Troubleshooting_Precipitation start Unexpected Precipitation in Aqueous Piperazine Solution check_temp Was the solution cooled? start->check_temp temp_yes Yes check_temp->temp_yes temp_no No check_temp->temp_no check_time Did precipitation occur over time at a constant temperature? time_yes Yes check_time->time_yes check_time->time_yes time_no No check_time->time_no check_color Was there a color change with the precipitate? color_yes Yes check_color->color_yes cause_temp Cause: Temperature-dependent solubility. Solution is supersaturated. temp_yes->cause_temp temp_no->check_time cause_co2 Cause: CO2 absorption from air. time_yes->cause_co2 cause_hygro Cause: Inaccurate concentration due to hygroscopicity. time_yes->cause_hygro time_no->check_color cause_degradation Cause: Chemical degradation. color_yes->cause_degradation action_temp Action: 1. Re-dissolve with heat. 2. Adjust concentration. 3. Maintain temperature. cause_temp->action_temp action_co2 Action: 1. Minimize air exposure. 2. Use fresh solutions. 3. Store in sealed containers. cause_co2->action_co2 action_hygro Action: 1. Store anhydrous piperazine in a desiccator. 2. Account for water content in calculations. cause_hygro->action_hygro action_degradation Action: 1. Protect from light. 2. Control temperature. 3. Use inert atmosphere. cause_degradation->action_degradation

Caption: Troubleshooting workflow for unexpected precipitation.

Piperazine_Precipitation_Factors cluster_factors Factors Influencing Precipitation P Aqueous Piperazine Solution Concentration Concentration P->Concentration Temperature Temperature P->Temperature CO2 CO2 Absorption P->CO2 pH pH P->pH Degradation Degradation (Thermal/Oxidative) P->Degradation Precipitate Precipitation Concentration->Precipitate Temperature->Precipitate CO2->Precipitate pH->Precipitate Degradation->Precipitate

References

Technical Support Center: Reaction Monitoring of Piperazine Hexahydrate using TLC and HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring reactions involving piperazine hexahydrate using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guides

Effectively monitoring reactions with this compound requires careful attention to the specific properties of this compound. The following tables outline common problems encountered during TLC and HPLC analysis, their potential causes, and recommended solutions.

Thin-Layer Chromatography (TLC) Troubleshooting

Piperazine is a polar, basic compound, which can lead to common issues such as streaking and poor separation on standard silica gel plates.

ProblemPotential Cause(s)Recommended Solution(s)
Streaking of Spots - Sample Overload: Applying too much sample to the TLC plate.[1][2][3] - Strongly Basic Nature of Piperazine: Interaction with the acidic silica gel stationary phase.[2] - Inappropriate Spotting Solvent: Sample dissolved in a solvent that is too polar.[2]- Dilute the sample before spotting.[1] - Add a small amount of a basic modifier like triethylamine (0.1–2.0%) or ammonia in methanol/DCM (1–10%) to the mobile phase to reduce interactions with the silica gel.[1] - Spot the sample in a less polar solvent to ensure a tight, small spot at the origin.[2]
Spots Remain at the Baseline (Low Rf) - Mobile Phase is Not Polar Enough: The eluent lacks the strength to move the polar piperazine up the plate.[1][4]- Increase the proportion of the polar solvent in your mobile phase (e.g., increase the percentage of methanol in a dichloromethane/methanol mixture).[1] - Consider using a more polar solvent system altogether.[4]
Spots are Not Visible - Compound is Not UV-Active: Piperazine itself does not have a strong chromophore for UV visualization.[5][6] - Sample Concentration is Too Low: Insufficient compound on the plate to be detected.[1] - Compound Evaporation: Volatility of the compound or derivatives.[1]- Use a chemical stain for visualization. Ninhydrin is effective for primary and secondary amines, often showing up as green or yellow spots.[1][7] Other general stains like vanillin can also be used.[1] - Concentrate the sample or apply the spot multiple times in the same location, allowing the solvent to dry between applications.[1] - Ensure the spotting solvent is fully evaporated before elution.
Reactant and Product have Similar Rf Values - Insufficient Separation Power of the Mobile Phase: The chosen eluent does not adequately differentiate between the polarity of the starting material and the product.[4]- Experiment with different solvent systems by varying the ratios of polar and non-polar components.[4] - Try a different stationary phase, such as a reversed-phase TLC plate (C18), if the compounds are highly polar.[1]
High-Performance Liquid Chromatography (HPLC) Troubleshooting

The high polarity and basicity of piperazine also present challenges in HPLC, primarily related to retention and peak shape on traditional reversed-phase columns.

ProblemPotential Cause(s)Recommended Solution(s)
Poor Retention on Reversed-Phase Columns - High Polarity of Piperazine: Piperazine is very water-soluble and has little affinity for non-polar stationary phases like C18.[8][9]- Use a column designed for polar compounds, such as a polar-embedded or aqueous-stable C18 column.[10] - Employ ion-pairing chromatography by adding an ion-pairing reagent to the mobile phase to increase retention.[8] - Consider Hydrophilic Interaction Liquid Chromatography (HILIC) as an alternative separation mode.[11]
Peak Tailing - Secondary Interactions: The basic amine groups of piperazine can interact with residual acidic silanols on the silica backbone of the column.[9][12] - Column Overload: Injecting too much sample.[12]- Add a basic modifier to the mobile phase, such as triethylamine or diethylamine (typically 0.1%), to compete for active sites on the stationary phase.[5] - Use a column with high-purity silica and effective end-capping to minimize silanol interactions. - Reduce the injection volume or the concentration of the sample.[12]
Noisy or Drifting Baseline - Contaminated Mobile Phase: Impurities or dissolved gas in the solvents.[12] - Detector Instability: Fluctuations in the detector lamp or electronics.[12] - Inconsistent Solvent Composition: Improperly mixed mobile phase.[12]- Filter and degas the mobile phase before use.[12] - Allow the detector to warm up and stabilize. - Ensure the mobile phase components are thoroughly mixed and compatible.
Low Sensitivity/Weak Signal - Lack of a Strong Chromophore: Piperazine has poor UV absorbance.[5][6]- Use a detector suitable for non-chromophoric compounds, such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD).[6][13] - Perform pre-column derivatization with a UV-active labeling agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) to enhance detection by a UV detector.[5][6]

Frequently Asked Questions (FAQs)

Q1: How should I prepare my sample of this compound for TLC and HPLC analysis?

A1: this compound is freely soluble in water and alcohols like methanol.[14][15] For TLC, dissolve a small amount of your reaction mixture in a volatile solvent like methanol. For HPLC, the sample should be dissolved in the mobile phase or a solvent of similar or weaker elution strength to avoid peak distortion.[11] Given its hygroscopic nature, handle this compound in a dry environment to ensure accurate weighing and concentration calculations.[15][16]

Q2: What is a good starting mobile phase for TLC analysis of a reaction involving piperazine?

A2: A common starting point for separating amines on silica gel is a mixture of a relatively non-polar solvent and a polar solvent, such as dichloromethane (DCM) and methanol (MeOH). A ratio of 95:5 DCM:MeOH is a reasonable starting point. If the spots do not move from the baseline, gradually increase the proportion of methanol. To prevent streaking, add a small amount (0.1-1%) of triethylamine or a few drops of ammonia to the mobile phase.[2]

Q3: Which HPLC column is best suited for analyzing piperazine?

A3: Due to its high polarity, piperazine is poorly retained on standard C18 columns.[9] Better options include:

  • Polar-Embedded Columns: These have a polar group embedded in the alkyl chain, which helps to retain polar compounds even in highly aqueous mobile phases.[10]

  • Aqueous C18 Columns: These are designed to prevent phase collapse in 100% aqueous mobile phases.

  • Mixed-Mode Columns: These combine reversed-phase and ion-exchange mechanisms to improve the retention of polar and basic compounds.[6][13]

  • HILIC Columns: These are used for separating very polar compounds.

Q4: My piperazine spot on the TLC plate is not visible under a UV lamp. What should I do?

A4: Piperazine does not have a UV-absorbing chromophore, so it will not be visible under a standard UV lamp unless your product or starting material has this property.[5][6] You will need to use a chemical stain for visualization. A ninhydrin stain is a good choice for visualizing amines and will typically produce a colored spot after gentle heating.[7]

Q5: Is derivatization necessary for the HPLC analysis of piperazine?

A5: Derivatization is not always necessary but is highly recommended if you are using a UV detector and need to quantify low levels of piperazine.[5][6] Reacting piperazine with a labeling agent that has a strong chromophore, such as NBD-Cl, will significantly enhance the sensitivity of the analysis.[5][6] If you have access to detectors like ELSD, CAD, or Mass Spectrometry (MS), you can often analyze piperazine without derivatization.[6][13]

Experimental Protocols

Protocol 1: TLC Monitoring of a Reaction with this compound

Objective: To monitor the consumption of a starting material and the formation of a product in a reaction involving this compound.

Materials:

  • Silica gel TLC plates (e.g., silica gel 60 F254)

  • Developing chamber

  • Capillary spotters

  • Mobile Phase: 90:10:1 Dichloromethane:Methanol:Triethylamine

  • Visualization Agent: Ninhydrin solution (0.2 g ninhydrin in 100 mL ethanol)

  • Heat gun or hot plate

Procedure:

  • Prepare the Developing Chamber: Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere. Cover and let it equilibrate for at least 15 minutes.

  • Prepare the TLC Plate: With a pencil, gently draw a starting line (origin) about 1 cm from the bottom of the TLC plate. Mark lanes for the starting material, a co-spot, and the reaction mixture.

  • Spot the Plate:

    • Dissolve a small amount of the starting material (reactant) in a suitable solvent (e.g., methanol) to create a reference solution.

    • Using a capillary spotter, apply a small spot of the starting material solution to its designated lane on the origin line.

    • Withdraw a small aliquot of the reaction mixture and dilute it with a suitable solvent. Apply a small spot of this solution to the reaction mixture lane.

    • In the co-spot lane, apply a spot of the starting material and then, on top of it, a spot of the reaction mixture.

  • Develop the Plate: Carefully place the spotted TLC plate into the equilibrated developing chamber. Ensure the solvent level is below the origin line. Cover the chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize the Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely in a fume hood. Dip the plate in the ninhydrin solution or spray it evenly. Gently heat the plate with a heat gun until colored spots appear.

  • Analyze the Results: Compare the spots in the different lanes. The disappearance of the starting material spot and the appearance of a new product spot in the reaction mixture lane indicate the progress of the reaction. The co-spot helps to confirm the identity of the starting material spot in the reaction mixture.

Protocol 2: HPLC Analysis of this compound (with Derivatization)

Objective: To quantify the concentration of piperazine in a sample using HPLC with UV detection after pre-column derivatization.

Materials:

  • HPLC system with a UV detector

  • Polar-embedded or C18 column suitable for polar compounds

  • Derivatizing agent: 4-chloro-7-nitrobenzofuran (NBD-Cl)

  • Buffer solution: Sodium borate buffer (pH 9.5)

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade)

  • This compound standard

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase, for example, a mixture of acetonitrile and water (e.g., 90:10 v/v) with 0.1% diethylamine.[5] Filter and degas the mobile phase.

  • Standard Solution Preparation: Accurately weigh a known amount of this compound standard and dissolve it in the diluent to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.

  • Sample and Standard Derivatization:

    • For each sample and standard, mix an aliquot with the sodium borate buffer.

    • Add a solution of NBD-Cl in methanol.

    • Vortex the mixture and heat it in a water bath (e.g., at 60°C for 30 minutes) to complete the reaction.

    • Cool the mixture to room temperature. The resulting solution contains the UV-active piperazine derivative.

  • HPLC Analysis:

    • Set up the HPLC system with the appropriate column and mobile phase. Set the flow rate (e.g., 1.0 mL/min) and the column temperature (e.g., 35°C).[5]

    • Set the UV detector to the wavelength of maximum absorbance for the piperazine-NBD derivative (e.g., 340 nm).[5]

    • Inject the derivatized standards and samples onto the HPLC system.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the piperazine derivative against the concentration of the standards.

    • Determine the concentration of piperazine in the samples by comparing their peak areas to the calibration curve.

Visualizations

TLC_Workflow cluster_prep Preparation cluster_application Sample Application cluster_analysis Analysis prep_chamber Equilibrate Developing Chamber spot_sm Spot Starting Material (SM) prep_chamber->spot_sm prep_plate Prepare & Mark TLC Plate prep_plate->spot_sm spot_rxn Spot Reaction Mixture (Rxn) spot_sm->spot_rxn spot_co Create Co-spot (SM + Rxn) spot_rxn->spot_co develop Develop Plate in Chamber spot_co->develop dry Dry Plate & Mark Solvent Front develop->dry visualize Visualize with Stain (e.g., Ninhydrin) & Heat dry->visualize interpret Interpret Results visualize->interpret

Caption: Workflow for TLC reaction monitoring.

HPLC_Troubleshooting_Logic cluster_retention Retention Issues cluster_peakshape Peak Shape Issues cluster_sensitivity Sensitivity Issues start Problem with HPLC Analysis poor_retention Poor Retention? start->poor_retention peak_tailing Peak Tailing? start->peak_tailing low_signal Low Signal/Sensitivity? start->low_signal solution_retention Use Polar-Embedded Column or Ion-Pairing Reagent poor_retention->solution_retention Yes solution_tailing Add Basic Modifier to Mobile Phase or Use High-Purity Column peak_tailing->solution_tailing Yes solution_sensitivity Use ELSD/CAD/MS or Derivatize Sample low_signal->solution_sensitivity Yes

Caption: Troubleshooting logic for common HPLC issues.

References

managing the hygroscopic properties of piperazine hexahydrate during experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Piperazine Hexahydrate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing the hygroscopic properties of this compound during experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the accuracy and reproducibility of your results.

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound, their probable causes, and recommended solutions.

Observed Issue Probable Cause Recommended Solution(s)
Inconsistent or non-reproducible experimental results. Inaccurate weighing due to moisture absorption. The measured weight is higher than the actual weight of the active substance.[1]1. Dry the this compound in a vacuum oven at a suitable temperature before use.2. Handle the compound in a controlled low-humidity environment (e.g., a glove box).3. Determine the precise water content of your sample using Karl Fischer titration before each experiment and adjust calculations accordingly.
The compound appears clumpy, sticky, or oily. Significant water absorption from the atmosphere. Piperazine is deliquescent, meaning it can absorb enough moisture to dissolve.[1]1. Transfer the compound to a desiccator containing a suitable desiccant (e.g., silica gel, phosphorus pentoxide) to remove excess moisture.2. For future use, ensure the compound is stored in a tightly sealed container, preferably within a desiccator.[1]
Melting point is lower than the expected ~44 °C. The compound has absorbed atmospheric moisture, leading to a depressed melting point.[1]1. Dry the sample under vacuum and re-measure the melting point.2. Confirm the identity and hydration state of the material using analytical techniques such as Thermogravimetric Analysis (TGA).
Unexpected peaks appear in analytical chromatograms (e.g., HPLC, GC) over time. Chemical degradation of the piperazine compound, potentially accelerated by the presence of absorbed water.[1]1. Store the compound under the recommended cool, dry, and sealed conditions.2. Always prepare solutions fresh before use.3. If storage of solutions is unavoidable, store them at low temperatures (-20°C or -80°C) in single-use aliquots to prevent freeze-thaw cycles.
Difficulty in handling and transferring the powder. The hygroscopic powder has become tacky and difficult to manage due to moisture absorption.[1]1. Handle the compound in a low-humidity environment, such as a glove box or a dry room.2. If a controlled environment is not available, work quickly and minimize the compound's exposure to ambient air.3. Use dry, clean spatulas and glassware.

Frequently Asked Questions (FAQs)

Q1: What does it mean for this compound to be hygroscopic and deliquescent?

A1: As a hygroscopic substance, this compound has a strong tendency to attract and absorb moisture from the surrounding atmosphere.[1] It is also described as deliquescent, which means it can absorb enough moisture to dissolve and form a liquid solution.[1] This property is critical to manage as it can significantly impact the compound's physical and chemical characteristics, affecting experimental accuracy and product stability.[1]

Q2: How does moisture absorption affect my experiments with this compound?

A2: Moisture absorption can lead to several significant issues in a laboratory setting:

  • Inaccurate Weighing: The measured weight of the compound will be inflated by the weight of the absorbed water, leading to errors in concentration calculations for solutions and reactions.[1]

  • Changes in Physical Properties: Water absorption can alter the melting point, solubility, and crystal structure of the compound.[1]

  • Chemical Degradation: The presence of water can facilitate degradation pathways like hydrolysis, leading to the formation of impurities and a reduction in the compound's purity and potency.[1]

  • Handling Difficulties: Hygroscopic powders can become sticky and clump together, making them challenging to handle, transfer, and dispense accurately.[1]

Q3: What are the best practices for storing this compound?

A3: To minimize moisture absorption, this compound should be stored in a cool, dry, and well-ventilated area. It is essential to keep it in tightly sealed containers.[2] The use of a desiccator containing a suitable desiccant like silica gel or phosphorus pentoxide is highly recommended.[1] It is also advisable to store it away from incompatible materials such as strong oxidizing agents and acids.[2]

Q4: How can I accurately determine the water content of my this compound sample?

A4: The most widely accepted and specific method for determining water content is the Karl Fischer titration. This electrochemical method is rapid and specific to water, making it ideal for hygroscopic compounds. Thermogravimetric Analysis (TGA) can also be used to determine the temperature at which water is lost and to quantify the amount of water present by measuring the mass loss upon heating.[1]

Q5: Can I dry this compound if it has absorbed moisture?

A5: Yes, you can dry this compound. A common method is to use a vacuum oven at a temperature below its melting point. It is also advisable to transfer the compound to a desiccator to remove excess surface moisture.[1] After drying, it is crucial to handle the compound in a low-humidity environment to prevent reabsorption of moisture.

Data Presentation

Hygroscopicity Profile of this compound

Hygroscopicity Classification (Ph. Eur.) Description of Behavior Recommended Handling Environment
Very Hygroscopic This compound is deliquescent and readily absorbs atmospheric moisture. It will quickly become sticky and may liquefy upon prolonged exposure to ambient, uncontrolled humidity.All handling (weighing, dispensing, solution preparation) should be performed in a controlled low-humidity environment (e.g., glove box with <20% RH) or with extreme speed in an open lab, minimizing exposure time.

Experimental Protocols

Protocol 1: Accurate Weighing of this compound

Objective: To accurately weigh a sample of this compound while minimizing moisture absorption.

Materials:

  • This compound

  • Analytical balance

  • Weighing paper or weighing boat

  • Spatula

  • Tightly sealable container (e.g., vial with a screw cap)

  • Desiccator (optional, for transport)

  • Glove box or controlled humidity chamber (ideal)

Procedure:

  • Environment Preparation: If available, perform all weighing operations inside a glove box or a chamber with controlled low humidity. If not available, ensure the balance area is free from drafts and work as quickly as possible.

  • Equilibration: Allow the sealed container of this compound to equilibrate to the temperature of the weighing room to prevent condensation upon opening.

  • Tare: Place the weighing boat on the analytical balance and tare the balance.

  • Dispensing: Quickly open the this compound container and transfer the desired amount of substance to the weighing boat using a clean, dry spatula.

  • Weighing: Immediately record the mass.

  • Sealing: Promptly and tightly seal the main container of this compound.

  • Transfer: Immediately transfer the weighed sample for the next step of the experiment (e.g., dissolution). If there is a delay, place the weighed sample in a sealed container inside a desiccator.

Protocol 2: Preparation of an Aqueous Solution

Objective: To prepare an aqueous solution of a known concentration using this compound.

Materials:

  • Weighed this compound

  • Volumetric flask (appropriate size)

  • Distilled or deionized water (degassed if necessary for the experiment)

  • Funnel

  • Magnetic stirrer and stir bar (optional)

Procedure:

  • Weighing: Accurately weigh the required amount of this compound following Protocol 1.

  • Transfer: Place a funnel in the neck of the volumetric flask and carefully transfer the weighed powder into the flask.

  • Initial Dissolution: Add a portion of the solvent (e.g., about half of the final volume) to the flask.

  • Dissolving: Swirl the flask (or use a magnetic stirrer) to dissolve the solid completely. This compound is freely soluble in water.

  • Final Volume: Once the solid is fully dissolved, add the solvent to the calibration mark on the volumetric flask. Use a dropper for the final additions to ensure accuracy.

  • Mixing: Stopper the flask and invert it several times to ensure the solution is homogeneous.

  • Use Promptly: Use the freshly prepared solution as soon as possible to avoid any potential degradation.

Protocol 3: Determination of Water Content by Karl Fischer Titration

Objective: To accurately determine the percentage of water in a sample of this compound.

Materials:

  • Karl Fischer titrator (volumetric or coulometric)

  • Karl Fischer reagents (titrant and solvent)

  • Gastight syringe or weighing boat for sample introduction

  • This compound sample

  • Methanol (anhydrous)

Procedure:

  • Titrator Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel should be conditioned to a dry, stable baseline.

  • Sample Preparation: In a low-humidity environment (e.g., glove box), accurately weigh a suitable amount of the this compound sample. The sample size should be chosen to result in a reasonable titrant volume.

  • Sample Introduction: Quickly and carefully introduce the weighed sample into the titration vessel. Ensure the system remains sealed to prevent the ingress of atmospheric moisture.

  • Titration: Start the titration process. The instrument will automatically titrate the water in the sample with the Karl Fischer reagent until the endpoint is reached.

  • Calculation: The instrument's software will calculate the water content, typically expressed as a percentage or in parts per million (ppm).

Visualizations

Experimental_Workflow_for_Hygroscopic_Compounds Experimental Workflow for Handling this compound cluster_storage Storage cluster_handling Handling (Low Humidity Environment) cluster_analysis Analysis storage Store in Tightly Sealed Container in Desiccator weighing Accurate Weighing (Protocol 1) storage->weighing Equilibrate to Room Temp solution_prep Solution Preparation (Protocol 2) weighing->solution_prep kf_titration Water Content Analysis (Karl Fischer - Protocol 3) weighing->kf_titration Parallel Analysis experiment Main Experiment solution_prep->experiment kf_titration->experiment Inform Concentration Calculation

Caption: Workflow for handling hygroscopic this compound.

Troubleshooting_Logic Troubleshooting Logic for Inconsistent Results start Inconsistent Experimental Results Observed check_weighing Was the compound weighed accurately? start->check_weighing check_storage Was the compound stored correctly? check_weighing->check_storage Yes correct_weighing Re-weigh using Protocol 1 & Use Karl Fischer data check_weighing->correct_weighing No check_solution Was the solution prepared fresh? check_storage->check_solution Yes correct_storage Review storage procedures (use desiccator) check_storage->correct_storage No correct_solution Prepare fresh solution for each experiment check_solution->correct_solution No resolve Problem Resolved check_solution->resolve Yes correct_weighing->resolve correct_storage->resolve correct_solution->resolve

Caption: Troubleshooting inconsistent results with this compound.

References

Technical Support Center: Navigating the Scale-Up of Piperazine Hexahydrate Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of piperazine hexahydrate production. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your process development and optimization efforts.

Troubleshooting Guides and FAQs

This section provides solutions to specific problems that may arise during the synthesis, crystallization, and isolation of this compound on a larger scale.

Reaction and Synthesis

Question 1: We are observing a lower yield and an increase in impurities after scaling up the synthesis of this compound from a 1L to a 100L reactor. What are the potential causes and how can we troubleshoot this?

Answer: A drop in yield and an increase in impurities during scale-up are common challenges that often stem from mass and heat transfer limitations. Here’s a systematic approach to troubleshoot this issue:

  • Heat Transfer and Exotherm Control: The synthesis of piperazine can be exothermic. In a larger reactor, the surface area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to localized hotspots, promoting side reactions and impurity formation.

    • Solution:

      • Implement a more robust cooling system for the reactor.

      • Consider a semi-batch process where one of the reactants is added portion-wise to control the reaction rate and temperature.

      • Perform reaction calorimetry at the lab scale to understand the heat of reaction and predict the thermal profile at a larger scale.

  • Mixing Efficiency: Inadequate mixing in a large reactor can lead to heterogeneous reaction conditions, resulting in incomplete reactions and the formation of by-products.

    • Solution:

      • Re-evaluate the agitator design and speed. A different type of impeller (e.g., pitched-blade turbine) may be necessary for the larger vessel.

      • Use computational fluid dynamics (CFD) modeling to simulate mixing in the reactor and identify potential dead zones.

  • Raw Material Quality: Ensure the quality and purity of starting materials are consistent across different batches and suppliers. Impurities in the raw materials can have a more pronounced effect at a larger scale.

Question 2: How can we control the formation of N-mono-substituted piperazine impurities during the reaction?

Answer: The formation of mono-substituted byproducts is a common issue. Several strategies can be employed to minimize their formation:

  • Stoichiometry Control: Carefully control the molar ratio of the reactants. Using a slight excess of one reactant might drive the reaction to completion and minimize the formation of certain impurities.

  • Temperature and Reaction Time: Optimize the reaction temperature and time. Lowering the temperature may slow down the reaction but can also improve selectivity. Monitor the reaction progress closely using in-process controls (e.g., HPLC) to stop the reaction at the optimal point.

  • Purification: If the formation of these impurities cannot be completely avoided, focus on developing a robust purification process, such as recrystallization with an appropriate solvent system, to effectively remove them.

Crystallization and Isolation

Question 3: We are experiencing significant batch-to-batch variability in the crystal size and morphology of this compound during pilot-scale crystallization. What factors should we investigate?

Answer: Inconsistent crystal properties are often due to poor control over the crystallization process. Key parameters to investigate include:

  • Supersaturation Control: The rate of supersaturation generation is a critical factor influencing nucleation and crystal growth.

    • Solution:

      • Implement a controlled cooling profile. A linear or programmed cooling rate is often more effective than rapid cooling.

      • For anti-solvent crystallization, control the addition rate of the anti-solvent.

  • Seeding: The use of seed crystals can provide nucleation sites and promote the growth of crystals with a desired size and morphology.

    • Solution:

      • Develop a consistent seeding protocol, including the amount of seed, the time of addition, and the quality of the seed crystals.

  • Agitation: The mixing conditions in the crystallizer affect crystal size distribution through secondary nucleation and crystal breakage.

    • Solution:

      • Optimize the agitator speed to ensure homogeneity without causing excessive crystal attrition.

Question 4: The filtration of our this compound slurry is slow and inefficient at a larger scale. What could be the cause and how can we improve it?

Answer: Poor filtration is often linked to the crystal habit. Small, needle-shaped crystals can pack tightly and hinder the flow of the mother liquor.

  • Crystal Habit Modification:

    • Solution:

      • Revisit the crystallization conditions (solvent system, cooling rate, agitation) to favor the formation of more equant (block-like) crystals, which generally filter better.

      • The use of additives or impurities in small amounts can sometimes modify the crystal habit.[1]

  • Filtration Equipment:

    • Solution:

      • Ensure the filter medium is appropriate for the particle size distribution.

      • Consider using a different type of filter, such as a Nutsche filter dryer, which allows for filtration, washing, and drying in a single unit.

Drying

Question 5: Our this compound product is clumping and showing signs of melting during drying in the pilot plant, even at temperatures below the melting point of the anhydrous form. What is happening?

Answer: this compound has a relatively low melting point (around 44°C).[2] The clumping and apparent melting are likely due to the presence of residual solvent and the hygroscopic nature of the material.

  • Inefficient Solvent Removal: Trapped solvent can lower the melting point of the solid.

    • Solution:

      • Ensure efficient dewatering of the wet cake before drying.

      • Optimize the drying parameters, such as temperature, vacuum, and gas flow, to effectively remove the solvent. A two-stage drying process (a lower temperature stage followed by a higher temperature stage) might be beneficial.

  • Hygroscopicity: Piperazine compounds can absorb moisture from the air, which can lead to clumping.

    • Solution:

      • Handle the dried product in a controlled, low-humidity environment.

      • Use appropriate packaging to protect the final product from moisture.

Data Presentation

Table 1: Comparison of Typical Process Parameters for this compound Synthesis: Lab vs. Pilot Scale
ParameterLaboratory Scale (1L)Pilot Scale (100L)Key Considerations for Scale-Up
Reaction Temperature 70 - 110 °C70 - 110 °C (with careful monitoring)Efficient heat removal is critical to prevent temperature overshoots.
Reaction Pressure 1 - 10 MPa1 - 10 MPaReactor must be rated for the required pressure at scale.
Reactant Addition Time 30 - 60 minutes2 - 4 hoursSlower addition is often necessary to control exotherms.
Agitator Speed 300 - 500 RPM100 - 200 RPMTip speed and power per unit volume should be considered for scaling.
Typical Yield 85 - 95%75 - 90%Yield reduction can indicate mixing or temperature control issues.
Key Impurity Profile < 0.5%< 1.0%Impurity profile may change due to longer reaction times or temperature variations.

Note: The values in this table are representative and may vary depending on the specific synthesis route and equipment.

Experimental Protocols

Protocol 1: Scale-Up Synthesis of this compound

This protocol describes a representative process for the synthesis of this compound. Safety Note: This process involves high pressure and temperature and should only be performed by trained personnel in an appropriate facility. Always consult the Safety Data Sheet (SDS) for all chemicals used.

Materials:

  • Iminodiacetonitrile (IDAN)

  • Organic Solvent (e.g., Ethanol)

  • Supported Catalyst (e.g., Raney Nickel or Cobalt)

  • Hydrogen Gas

  • Water

Equipment:

  • 100L High-Pressure Hydrogenation Reactor

  • Heating/Cooling System

  • Filtration Unit

  • Crystallizer

  • Dryer

Procedure:

  • Reactor Charging: In the 100L reactor, dissolve iminodiacetonitrile in the organic solvent.[3] Add the supported catalyst under an inert atmosphere.

  • Hydrogenation: Seal the reactor and purge with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen to 1-10 MPa.[3]

  • Reaction: Heat the reactor to 70-110°C while stirring.[3] Maintain the temperature and pressure for the required reaction time, monitoring hydrogen uptake.

  • Cooling and Depressurization: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Catalyst Filtration: Filter the reaction mixture to remove the catalyst.

  • Solvent Exchange and Hydrolysis: Exchange the organic solvent with water. Heat the aqueous solution to hydrolyze any remaining intermediates to piperazine.

  • Crystallization: Transfer the aqueous solution to a crystallizer. Cool the solution under a controlled temperature profile to crystallize this compound. Seeding may be employed to control crystal size.

  • Isolation: Filter the crystalline product and wash with cold water.

  • Drying: Dry the product under vacuum at a temperature not exceeding 35-40°C to obtain this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification and Isolation Stage start Charge Reactor with Iminodiacetonitrile, Solvent, and Catalyst hydrogenation Pressurize with Hydrogen and Heat to 70-110°C start->hydrogenation reaction Maintain Temperature and Pressure Monitor Hydrogen Uptake hydrogenation->reaction cooling Cool Reactor and Depressurize reaction->cooling filtration Filter to Remove Catalyst cooling->filtration hydrolysis Solvent Exchange with Water and Hydrolysis filtration->hydrolysis crystallization Controlled Cooling for Crystallization hydrolysis->crystallization isolation Filter and Wash This compound crystallization->isolation drying Vacuum Dry at <40°C isolation->drying end Final Product: This compound drying->end

Caption: Experimental workflow for the scale-up production of this compound.

troubleshooting_crystallization cluster_causes Potential Causes cluster_solutions Solutions problem Poor Crystal Quality (Inconsistent Size/Morphology) supersaturation Uncontrolled Supersaturation problem->supersaturation seeding Inconsistent Seeding problem->seeding agitation Improper Agitation problem->agitation cooling_profile Implement Controlled Cooling Profile supersaturation->cooling_profile antisolvent_rate Control Anti-Solvent Addition Rate supersaturation->antisolvent_rate seeding_protocol Develop and Standardize Seeding Protocol seeding->seeding_protocol agitation_speed Optimize Agitator Speed agitation->agitation_speed

Caption: Troubleshooting decision tree for crystallization issues in this compound production.

References

techniques for reducing byproducts in N-alkylation of piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the N-alkylation of piperazine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on controlling reaction conditions to minimize byproduct formation and troubleshoot common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts in the N-alkylation of piperazine, and why do they form?

The primary byproduct in the N-alkylation of piperazine is the N,N'-dialkylated piperazine. This forms because piperazine has two secondary amine groups of similar reactivity. Once the first nitrogen is alkylated to form the desired mono-alkylated product, the second nitrogen can also react with the alkylating agent. Another potential byproduct, especially with reactive alkylating agents, is the formation of a quaternary ammonium salt, where one of the nitrogen atoms becomes dialkylated, leading to a positively charged species that is often highly water-soluble.[1][2]

Q2: What are the main strategies to promote selective mono-N-alkylation and reduce dialkylation?

There are four primary strategies to enhance the selectivity of mono-N-alkylation:

  • Using a Large Excess of Piperazine: By using a significant stoichiometric excess of piperazine compared to the alkylating agent, the probability of the alkylating agent reacting with an unreacted piperazine molecule is much higher than it reacting with the already mono-alkylated product.[1][3]

  • Using a Mono-Protected Piperazine: This is often the most reliable method for achieving high selectivity.[1] One of the piperazine nitrogens is temporarily blocked with a protecting group, such as tert-butoxycarbonyl (Boc) or formyl.[2] Alkylation occurs specifically at the unprotected nitrogen. The protecting group is then removed in a subsequent step to yield the mono-alkylated product.[1]

  • Using Piperazine Salts: Employing a mono-protonated salt of piperazine, such as piperazine monohydrochloride, reduces the nucleophilicity of the second nitrogen atom, thereby disfavoring dialkylation.[1][2]

  • Reductive Amination: This alternative to direct alkylation involves reacting piperazine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced. This method is particularly effective at preventing the formation of quaternary ammonium salts.[1][2]

Q3: How do reaction conditions like solvent, base, and temperature affect byproduct formation?

  • Solvent: Polar aprotic solvents like acetonitrile (MeCN) and dimethylformamide (DMF) are commonly used as they help to dissolve the reactants.[1]

  • Base: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is crucial to neutralize the acid formed during the reaction without competing with the piperazine as a nucleophile.[1]

  • Temperature: Higher temperatures can sometimes favor the formation of the thermodynamically more stable dialkylated product. It is often best to conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.[4]

  • Rate of Addition: Slow, dropwise addition of the alkylating agent helps to maintain a low concentration of it in the reaction mixture, which reduces the chance of a second alkylation event occurring on the mono-substituted piperazine.[1][2]

Troubleshooting Guide

Issue: My reaction is producing a high percentage of the N,N'-dialkylated byproduct.

  • Question: Have you tried adjusting the stoichiometry of your reactants?

    • Answer: Using a large excess of piperazine (4 equivalents or more) relative to your alkylating agent can significantly favor mono-alkylation.[2]

  • Question: Are you adding the alkylating agent all at once?

    • Answer: Slow, dropwise addition of the alkylating agent to the piperazine solution can help to minimize dialkylation by keeping the instantaneous concentration of the alkylating agent low.[1]

  • Question: Is your reaction temperature too high?

    • Answer: Try running the reaction at a lower temperature. While this may slow down the reaction rate, it can improve selectivity for the mono-alkylated product.[4]

  • Question: Have you considered using a protected piperazine?

    • Answer: For the highest selectivity, using a mono-protected piperazine, such as N-Boc-piperazine, is the most effective strategy to prevent dialkylation.[1]

Issue: The desired mono-alkylated product is not precipitating or is difficult to extract from the aqueous phase during work-up.

  • Question: What is the pH of your aqueous phase during extraction?

    • Answer: The mono-alkylated product may be protonated and therefore water-soluble, especially if the reaction is performed under acidic conditions or if an acid byproduct is formed. To extract the product into an organic solvent, the aqueous layer should be basified to a pH of approximately 9.5-12 with a base like sodium carbonate or sodium hydroxide to deprotonate the product.[1][2]

  • Question: Could a quaternary ammonium salt have formed?

    • Answer: The formation of a quaternary ammonium salt will make the product highly water-soluble. Reductive amination is a good alternative method to avoid this byproduct.[2]

Issue: The reaction is slow or does not go to completion.

  • Question: Are your reagents and solvents of sufficient purity and anhydrous?

    • Answer: Water in the reaction can interfere with the reaction, especially if using a strong base. Ensure you are using anhydrous solvents and reagents.

  • Question: Is the chosen base strong enough?

    • Answer: An adequate amount of a sufficiently strong base, like K₂CO₃ or Cs₂CO₃ (typically 1.5-2.0 equivalents), is needed to effectively neutralize the acid byproduct that forms, which can otherwise protonate the piperazine and reduce its nucleophilicity.[1]

  • Question: Is there poor solubility of the reactants?

    • Answer: If your reactants are not fully dissolved, the reaction rate will be slow. Consider switching to a more polar solvent like DMF to improve solubility.[1]

Data on Byproduct Reduction Techniques

The following table summarizes reported yields for mono-N-alkylation of piperazine using different strategies to minimize the dialkylated byproduct.

StrategyAlkylating AgentMono-alkylated Product YieldDialkylated ByproductReference
Excess Piperazine Alkyl Halide in Pyridine~70-80%Not distilled under vacuum[2]
Mono-protected Piperazine n-Butyl bromideHigh yield (not specified)Not reported[3]
(N-Acetylpiperazine)
Monopiperazinium Salt o-Methylbenzyl bromide89%Essentially free[5]
Monopiperazinium Salt n-Amyl bromide64%Essentially free[5]
Monopiperazinium Salt m-Methylbenzyl bromide60%Essentially free[5]
Monopiperazinium Salt β-Phenethyl bromide56%Essentially free[5]

Key Experimental Protocols

Protocol 1: Mono-alkylation using Mono-protected Piperazine (N-Boc-piperazine)

This method ensures high selectivity for mono-alkylation by protecting one of the nitrogen atoms.

Step 1: Protection of Piperazine

  • Dissolve piperazine (2 equivalents) in dichloromethane (DCM).

  • Prepare a solution of di-tert-butyl dicarbonate (Boc₂O) (1 equivalent) in DCM.

  • Add the Boc₂O solution dropwise to the piperazine solution over several hours with stirring.

  • Continue stirring at room temperature overnight.

  • Evaporate the DCM and add water to the residue. The di-Boc-piperazine byproduct is insoluble and can be removed by filtration.

  • Extract the aqueous solution with DCM (3x).

  • Combine the organic layers and evaporate the solvent to yield 1-Boc-piperazine.[4]

Step 2: N-Alkylation of 1-Boc-piperazine

  • In a reaction flask, combine 1-Boc-piperazine (1 eq.), the alkyl halide (1.0-1.2 eq.), and potassium carbonate (2 eq.) in anhydrous acetonitrile.

  • Stir the mixture at a suitable temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude N-alkyl-N'-Boc-piperazine by column chromatography.[1][6]

Step 3: Deprotection of the Boc Group

  • Dissolve the purified N-alkyl-N'-Boc-piperazine in DCM.

  • Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS.

  • Once the reaction is complete, evaporate the solvent and excess acid to obtain the final mono-alkylated piperazine salt.[4]

Protocol 2: Mono-alkylation using a Piperazine Salt

This method utilizes the in situ formation of piperazine monohydrochloride to deactivate one of the nitrogen atoms.

  • In a suitable reaction vessel, add piperazine hexahydrate (2 equivalents) and ethanol.

  • With stirring, slowly add concentrated hydrochloric acid (1 equivalent).

  • Cool the resulting solution to 20°C.

  • Slowly add the alkylating agent (e.g., alkyl bromide, 1 equivalent) dropwise.

  • Stir the reaction mixture at room temperature for 2 hours, then heat to 70°C for 30 minutes.

  • Cool the reaction mixture. The unreacted piperazine will be present as the dihydrochloride salt, which has low solubility and can be removed by filtration.

  • The filtrate contains the desired mono-alkylated product. After an appropriate work-up involving basification and extraction, the pure product can be isolated.[5]

Visual Guides

Byproduct_Formation Piperazine Piperazine MonoAlkylated Mono-alkylated Piperazine (Desired) Piperazine->MonoAlkylated + R-X AlkylatingAgent Alkylating Agent (R-X) DiAlkylated Di-alkylated Piperazine (Byproduct) MonoAlkylated->DiAlkylated + R-X

Caption: Reaction pathway for N-alkylation of piperazine.

Troubleshooting_Workflow Start High Dialkylation Byproduct CheckStoichiometry Increase Piperazine Excess? Start->CheckStoichiometry Evaluate SlowAddition Slow Down Alkylating Agent Addition? CheckStoichiometry->SlowAddition Yes/No LowerTemp Lower Reaction Temperature? SlowAddition->LowerTemp Yes/No UseProtection Use Mono-protected Piperazine? LowerTemp->UseProtection Yes/No Solution Reduced Byproduct Formation UseProtection->Solution Implement

Caption: Troubleshooting workflow for reducing dialkylation.

Logical_Relationship Goal Selective Mono-N-Alkylation Strategy1 Excess Piperazine Goal->Strategy1 Strategy2 Mono-protection Goal->Strategy2 Strategy3 Piperazine Salt Goal->Strategy3 Strategy4 Reductive Amination Goal->Strategy4 Outcome1 Statistical Control Strategy1->Outcome1 Outcome2 Steric/Electronic Control Strategy2->Outcome2 Strategy3->Outcome2 Strategy4->Outcome2

Caption: Strategies for selective mono-N-alkylation.

References

Validation & Comparative

A Comparative Analysis for Researchers and Drug Development Professionals: Piperazine Hexahydrate vs. Anhydrous Piperazine

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the physicochemical properties and performance characteristics of piperazine hexahydrate and anhydrous piperazine reveals critical distinctions that can significantly impact research outcomes and pharmaceutical development processes. The choice between the hydrated and anhydrous forms of this versatile organic compound hinges on specific application requirements, including desired solubility, stability, and handling considerations.

Piperazine, a widely used scaffold in drug development and a key component in various industrial applications, is commercially available in two primary forms: anhydrous and hexahydrate.[1] While chemically similar at their core, the presence of six water molecules in the hexahydrate crystal lattice imparts distinct physical properties that differentiate its performance from the anhydrous form.[1] This guide provides a comprehensive comparative analysis, supported by experimental data and protocols, to aid researchers, scientists, and drug development professionals in making an informed selection for their specific needs.

Physicochemical Properties: A Head-to-Head Comparison

The fundamental differences between this compound and anhydrous piperazine are rooted in their physical and chemical properties. These differences are summarized in the table below.

PropertyThis compoundAnhydrous PiperazineReferences
Molecular Formula C4H10N2 · 6H2OC4H10N2[2][3]
Molecular Weight 194.23 g/mol 86.14 g/mol [2][3]
CAS Number 142-63-2110-85-0[2][3]
Appearance White, deliquescent crystalline solidWhite crystalline flakes or solid[2][4]
Melting Point 44 °C109-111 °C[4]
Boiling Point 125-130 °C146 °C[1]
Solubility in Water Freely solubleFreely soluble[1]
Hygroscopicity DeliquescentHighly hygroscopic and deliquescent[4]

Performance in Pharmaceutical Formulations: A Critical Evaluation

The choice between this compound and anhydrous piperazine can have significant implications for the stability, manufacturability, and efficacy of pharmaceutical dosage forms.

Hygroscopicity and Stability

The most critical differentiator in performance is their interaction with atmospheric moisture. Anhydrous piperazine is highly hygroscopic and will readily absorb moisture from the air to form the hexahydrate.[4] This property necessitates stringent handling and storage conditions in a controlled low-humidity environment to prevent unintended hydration, which can lead to inaccurate weighing and potential degradation of the active pharmaceutical ingredient (API).[4]

This compound, being already hydrated, is also deliquescent, meaning it can absorb enough moisture to dissolve. However, its rate of water uptake under ambient conditions may differ from the anhydrous form. The presence of water in the hexahydrate can also influence the stability of moisture-sensitive APIs, potentially accelerating degradation pathways such as hydrolysis.[5][6]

Dissolution Rate and Bioavailability

Piperazine itself is also used to form salts with poorly soluble drugs to enhance their solubility and dissolution rates.[8][9] The choice of the piperazine form for salt formation would depend on the desired stoichiometry and the manufacturing process (e.g., solution-based vs. solid-state).

Application in CO2 Capture

Aqueous solutions of piperazine are widely investigated as a solvent for capturing carbon dioxide (CO2).[10] In this context, the starting material (anhydrous or hexahydrate) is less critical as both are dissolved in water to create the active solvent. The performance of the aqueous piperazine solution in CO2 capture is primarily dependent on the concentration of piperazine, temperature, and the presence of other components in the solvent blend.[11] However, the choice of the solid form can impact the ease and cost of preparing the aqueous solution. Anhydrous piperazine offers a higher concentration of the active molecule per unit weight, which could be a consideration in large-scale industrial applications.

Experimental Protocols

Determination of Hygroscopicity (Gravimetric Sorption Analysis)

This method provides a detailed characterization of the hygroscopic properties of a substance by measuring the change in mass as a function of relative humidity (RH) at a constant temperature.

Methodology:

  • Sample Preparation: Accurately weigh a small amount of the test substance (e.g., 10-20 mg of this compound or anhydrous piperazine) into a sample pan of a dynamic vapor sorption (DVS) instrument.

  • Drying: Dry the sample in the DVS instrument under a stream of dry nitrogen (0% RH) at a specified temperature (e.g., 25 °C) until a stable weight is achieved. This establishes the dry mass of the sample.

  • Sorption/Desorption Isotherm:

    • Increase the RH in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH).

    • At each RH step, allow the sample to equilibrate until the rate of weight change is below a defined threshold (e.g., 0.002% per minute).

    • Record the equilibrium mass at each RH.

    • After reaching the maximum RH, decrease the humidity in a similar stepwise manner back to 0% RH to obtain the desorption isotherm.

  • Data Analysis: Plot the equilibrium moisture content (as a percentage of the dry mass) against the relative humidity to generate the moisture sorption isotherm. This plot reveals the hygroscopic nature of the material, including any phase transitions or hydrate formation/dehydration.[12][13]

Dissolution Rate Determination (USP Apparatus 2 - Paddle Method)

This is a standard pharmacopeial method to assess the rate at which a substance dissolves in a liquid medium.

Methodology:

  • Apparatus Setup: Use a USP Apparatus 2 (paddle apparatus) with a vessel containing a specified volume (e.g., 900 mL) of a suitable dissolution medium (e.g., deaerated water or a buffered solution at 37 ± 0.5 °C).

  • Sample Introduction: Accurately weigh a non-disintegrating pellet of the test substance (e.g., this compound or anhydrous piperazine) and place it at the bottom of the vessel.

  • Agitation: Start the paddle rotation at a specified speed (e.g., 50 rpm).

  • Sampling: At predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes), withdraw a sample of the dissolution medium. Immediately replace the withdrawn volume with fresh, pre-warmed medium.

  • Analysis: Analyze the concentration of the dissolved substance in each sample using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Data Analysis: Plot the cumulative amount or percentage of the substance dissolved against time to obtain the dissolution profile. The dissolution rate can be calculated from the initial linear portion of this curve.[14][15][16][17]

Visualization of Experimental and Logical Workflows

Solid Dosage Form Manufacturing: Decision and Handling Workflow

The selection and handling of this compound versus anhydrous piperazine in a solid dosage form manufacturing process is a critical decision point. The following diagram illustrates a typical workflow.

G cluster_start 1. Formulation Development cluster_selection 2. Piperazine Form Selection cluster_handling_anhydrous 3a. Handling Protocol for Anhydrous Piperazine cluster_handling_hexahydrate 3b. Handling Protocol for this compound cluster_qc 4. Quality Control cluster_end 5. Final Product Start Define Drug Product Critical Quality Attributes (CQAs) (e.g., Stability, Dissolution) Decision Is the API or Formulation Moisture Sensitive? Start->Decision Anhydrous Select Anhydrous Piperazine (Higher Purity per Weight) Decision->Anhydrous Yes Hexahydrate Select this compound (Potentially Easier Handling) Decision->Hexahydrate No StoreAnhydrous Store in Tightly Sealed Containers with Desiccant Anhydrous->StoreAnhydrous StoreHexahydrate Store in Well-Closed Containers Hexahydrate->StoreHexahydrate HandleAnhydrous Handle in Controlled Humidity Environment (e.g., Glove Box) StoreAnhydrous->HandleAnhydrous ProcessAnhydrous Utilize in Manufacturing Process (e.g., Direct Compression, Dry Granulation) HandleAnhydrous->ProcessAnhydrous QC Perform In-Process and Final Product Testing (e.g., Water Content, Dissolution, Stability) ProcessAnhydrous->QC HandleHexahydrate Handle under Standard GMP Conditions StoreHexahydrate->HandleHexahydrate ProcessHexahydrate Utilize in Manufacturing Process (e.g., Wet Granulation - account for water content) HandleHexahydrate->ProcessHexahydrate ProcessHexahydrate->QC End Finished Solid Dosage Form QC->End

Caption: Workflow for selecting and handling piperazine forms in solid dosage form manufacturing.

Conclusion

The choice between this compound and anhydrous piperazine is not trivial and has significant practical consequences in research and pharmaceutical development. Anhydrous piperazine, with its higher purity by weight, may be preferred in applications where water content is critical and can be rigorously controlled. However, its high hygroscopicity presents considerable handling and storage challenges. This compound, while containing a significant amount of water, may offer advantages in terms of handling and processing in certain formulations, provided the water of hydration is accounted for and its potential impact on API stability is assessed. A thorough understanding of the properties and performance characteristics of each form is paramount for successful and reproducible outcomes.

References

A Comparative Guide to Piperazine Hexahydrate and MEA for CO2 Capture Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imperative to mitigate carbon dioxide (CO2) emissions has driven extensive research into efficient capture technologies. Among these, chemical absorption using amine-based solvents remains a leading approach. This guide provides a detailed, objective comparison of two prominent solvents: piperazine (PZ), often used in its solid hexahydrate form for ease of handling and transport before being dissolved into an aqueous solution, and the benchmark solvent, monoethanolamine (MEA). This comparison is supported by experimental data to evaluate their performance in CO2 capture applications.

Performance Comparison: Piperazine Hexahydrate vs. MEA

A comprehensive evaluation of piperazine and MEA involves assessing several key performance indicators. The following tables summarize the quantitative data from various studies, offering a clear comparison of their CO2 capture efficiencies.

Table 1: CO2 Absorption Capacity and Rate
ParameterPiperazine (PZ)Monoethanolamine (MEA)Key Findings
CO2 Absorption Capacity 8 m PZ has about a 75% greater CO2 capacity than 7 m MEA.[1]Reference benchmark for CO2 capture.Concentrated PZ solutions exhibit a significantly higher equilibrium CO2 loading capacity.[1][2]
CO2 Absorption Rate 2 to 3 times faster than MEA at equivalent CO2 partial pressures.[1][2]Slower absorption kinetics compared to PZ.[1][2]The faster reaction kinetics of PZ can lead to a reduction in the required size of the absorber column.[2]
CO2 Desorption Rate 2 to 3 times faster than MEA.[1]Slower desorption kinetics.Faster desorption in PZ systems can reduce the energy penalty associated with solvent regeneration.
Table 2: Thermodynamic and Stability Properties
ParameterPiperazine (PZ)Monoethanolamine (MEA)Key Findings
Heat of Absorption Some PZ blends have a higher heat of absorption (e.g., 79 kJ/mol for 6 m PZ/2 m Y) compared to 7 m MEA.[3]Generally lower heat of absorption compared to some PZ blends.[3]A higher heat of absorption implies a greater energy requirement for solvent regeneration, although this can be offset by other favorable properties of PZ.
Thermal Stability Can be used up to 150°C without significant thermal degradation.[4] It is up to two orders of magnitude more resistant to thermal degradation than MEA at 135 and 150 °C.[5]The maximum recommended operating temperature is around 115°C.[6]The higher thermal stability of PZ allows for regeneration at higher temperatures, potentially improving overall process efficiency.[4][6]
Oxidative Stability Demonstrates 3-5 times more resistance to metal-catalyzed oxidative degradation than 7m MEA.[7]More susceptible to oxidative degradation, which can lead to solvent loss and the formation of corrosive byproducts.[5][7]PZ's superior resistance to oxidative degradation reduces solvent makeup rates and operational issues.[4][7]

Experimental Protocols

The data presented in this guide are derived from standardized experimental setups designed to evaluate the performance of CO2 capture solvents. Below are detailed methodologies for key experiments.

CO2 Absorption/Desorption Rate and Capacity Measurement

A common apparatus for these measurements is the wetted wall column .

Methodology:

  • Solvent Preparation: Aqueous solutions of piperazine and MEA of specified molar concentrations (e.g., 8 m PZ and 7 m MEA) are prepared.

  • Experimental Setup: The wetted wall column consists of a vertical tube where a thin film of the amine solvent flows downwards along the inner wall, coming into contact with a counter-current flow of a gas mixture containing CO2.

  • Absorption:

    • The solvent is circulated through the column at a controlled temperature (e.g., 40°C and 60°C).[1]

    • A gas stream with a known CO2 concentration is introduced from the bottom of the column.

    • The CO2 concentration in the gas outlet is continuously monitored using techniques like gas chromatography (GC) or Fourier-transform infrared (FTIR) spectroscopy.[8]

    • The CO2 loading in the rich solvent leaving the column is determined.

  • Desorption:

    • The CO2-rich solvent is heated to a higher temperature (e.g., 100-120°C) in a separate stripper column to reverse the absorption reaction and release the captured CO2.

    • The rate of CO2 release is measured.

  • Data Analysis: The CO2 absorption and desorption rates are calculated from the change in CO2 concentration in the gas and liquid phases over time. The CO2 capacity is determined by the maximum amount of CO2 that can be loaded into the solvent under specific conditions.

Measurement of CO2 Loading

Accurate determination of the amount of CO2 absorbed by the solvent (CO2 loading) is crucial. Several analytical techniques are employed for this purpose.

Titration Method (Barium Carbonate Precipitation):

  • A known volume of the CO2-loaded amine solution is sampled.

  • The sample is added to a solution of barium chloride (BaCl2) to precipitate the dissolved CO2 as barium carbonate (BaCO3).

  • The resulting solution is then titrated with a standardized solution of hydrochloric acid (HCl) to determine the amount of unreacted amine.

  • The CO2 loading is calculated based on the difference between the initial amine concentration and the unreacted amine concentration.[8][9]

Spectroscopic Methods:

  • Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy: This technique allows for the online monitoring of both carbamate and carbonate formation in the amine solution, providing real-time CO2 loading data.[10]

  • Raman Spectroscopy: This method can also be used for in-line monitoring of the loaded and regenerated liquid phases by observing changes in the Raman spectra corresponding to the amine and its reaction products with CO2.[11]

Visualizing the Comparison

To better understand the comparative workflow and the logical relationships in the evaluation process, the following diagrams are provided.

CO2_Capture_Comparison cluster_solvents Solvents PZ Piperazine (PZ) Hexahydrate PZ_Eval PZ Performance PZ->PZ_Eval MEA Monoethanolamine (MEA) MEA_Eval MEA Performance MEA->MEA_Eval Capacity CO2 Absorption Capacity Rate Absorption/ Desorption Rate Heat Heat of Absorption Stability Thermal & Oxidative Stability PZ_Eval->Capacity PZ_Eval->Rate PZ_Eval->Heat PZ_Eval->Stability Conclusion Comparative Conclusion PZ_Eval->Conclusion MEA_Eval->Capacity MEA_Eval->Rate MEA_Eval->Heat MEA_Eval->Stability MEA_Eval->Conclusion

Caption: Logical flow for comparing PZ and MEA performance.

Experimental_Workflow start Start: Prepare Amine Solutions (PZ and MEA) setup Wetted Wall Column Setup start->setup absorption CO2 Absorption Experiment (e.g., 40-60°C) setup->absorption analysis_gas Analyze Outlet Gas (GC/FTIR) absorption->analysis_gas analysis_liquid Measure CO2 Loading (Titration/Spectroscopy) absorption->analysis_liquid data_analysis Calculate Absorption/Desorption Rates and Capacity analysis_gas->data_analysis desorption Solvent Regeneration (e.g., 100-120°C) analysis_liquid->desorption desorption->data_analysis end End: Performance Data data_analysis->end

Caption: Experimental workflow for CO2 capture evaluation.

Conclusion

The experimental data consistently demonstrates that piperazine offers significant advantages over monoethanolamine for CO2 capture. Its higher absorption capacity and faster absorption/desorption rates suggest the potential for smaller equipment and reduced energy requirements for regeneration.[1][2] Furthermore, the superior thermal and oxidative stability of PZ contributes to lower solvent degradation and operational costs.[4][5][7] While some piperazine blends may exhibit a higher heat of absorption, the overall performance characteristics position piperazine as a highly promising solvent for advancing carbon capture technology. For researchers and professionals in the field, these findings underscore the importance of considering advanced amine solvents like piperazine in the development of next-generation CO2 capture processes.

References

A Comparative Guide to HPLC and GC Method Validation for Piperazine Hexahydrate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of piperazine hexahydrate is critical for ensuring product quality and safety. The two most common chromatographic techniques for this analysis are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). This guide provides an objective comparison of these methods, supported by experimental data, to aid in the selection of the most suitable analytical approach.

Performance Comparison: HPLC vs. GC

The choice between HPLC and GC for this compound analysis depends on several factors, including the sample matrix, required sensitivity, and available instrumentation. The following tables summarize the quantitative performance data for validated methods of each technique.

Table 1: HPLC Method Validation Data for Piperazine Analysis

Validation ParameterReported Performance
Linearity Range30 - 350 ppm
Accuracy (% Recovery)104.87 - 108.06%[1]
Precision (%RSD)< 1.13%[2]
Limit of Detection (LOD)30 ppm[2]
Limit of Quantification (LOQ)90 ppm[1][2]

Table 2: GC Method Validation Data for Piperazine Analysis

Validation ParameterReported Performance
Linearity Range0 - 10 µg/mL
Accuracy (% Recovery)98.6 - 101.2%
Precision (%RSD)< 2.0%[2]
Limit of Detection (LOD)0.002 - 0.008%[2]
Limit of Quantification (LOQ)0.005 - 0.03%[2]

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical methods. Below are representative protocols for both HPLC and GC analysis of piperazine.

HPLC Method Protocol

This method often involves derivatization to enhance the UV activity of piperazine, which has a poor chromophore.[3] A common derivatizing agent is 4-chloro-7-nitrobenzofuran (NBD-Cl).[4]

  • Chromatographic Conditions:

    • Column: Chiralpak IC (250 x 4.6 mm, 5µm)[2]

    • Mobile Phase: Acetonitrile: Methanol: Diethylamine (90:10:0.1, v/v/v)[2]

    • Flow Rate: 1.0 mL/min[2]

    • Column Temperature: 35°C[1][2]

    • Detection Wavelength: 340 nm[1][2]

    • Injection Volume: 10 µL[1][2]

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound standard in a suitable diluent (e.g., methanol).

    • Prepare working standards by diluting the stock solution to concentrations within the linearity range.

    • Accurately weigh the sample containing this compound and dissolve it in the diluent.

    • Derivatize both standards and samples with NBD-Cl solution.

    • Inject the prepared solutions into the HPLC system.

GC Method Protocol

Gas chromatography is a viable alternative, often used for the analysis of piperazine in various matrices.

  • Chromatographic Conditions:

    • Column: DB-17 (30 m, 0.53 mm ID, 1 µm film thickness)

    • Carrier Gas: Helium at a flow rate of 2 mL/min[3]

    • Injector Temperature: 250°C[3]

    • Detector Temperature (FID): 260°C[3]

    • Oven Temperature Program: Initial temperature of 150°C for 10 min, then ramped at 35°C/min to 260°C and held for 2 minutes.

    • Injection Volume: 1.0 µL

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound standard in methanol.

    • Prepare working standards by diluting the stock solution.

    • Dissolve the sample in methanol.

    • Inject the prepared solutions into the GC system.

Method Workflow Visualizations

The following diagrams illustrate the logical flow of the analytical procedures for both HPLC and GC methods.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Standard & Sample stock Prepare Stock Solutions start->stock working Prepare Working Solutions stock->working derivatize Derivatize with NBD-Cl working->derivatize inject Inject into HPLC derivatize->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection (340 nm) separate->detect integrate Peak Integration detect->integrate calculate Calculate Concentration integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC-UV analysis of this compound.

GC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC Analysis cluster_data Data Processing start Weigh Standard & Sample stock Prepare Stock Solutions (Methanol) start->stock working Prepare Working Solutions stock->working inject Inject into GC working->inject separate Chromatographic Separation (DB-17 Column) inject->separate detect FID Detection separate->detect integrate Peak Integration detect->integrate calculate Calculate Concentration integrate->calculate report Generate Report calculate->report

Caption: Workflow for GC-FID analysis of this compound.

Conclusion

Both HPLC and GC are powerful techniques for the quantitative analysis of this compound. The HPLC method, particularly with derivatization, offers high sensitivity and is suitable for complex matrices. The GC method provides a robust and often simpler alternative, especially when dealing with volatile impurities. The selection of the optimal method should be based on a thorough evaluation of the specific analytical requirements, including sensitivity, selectivity, and the nature of the sample matrix.

References

Performance Evaluation of Piperazine Hexahydrate in Mixed Solvent Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of piperazine hexahydrate in mixed solvent systems, a critical consideration in pharmaceutical formulation development. The selection of an appropriate solvent system can significantly impact the solubility, dissolution rate, stability, and ultimately, the bioavailability of an active pharmaceutical ingredient (API). Here, we evaluate this compound, a commonly used anthelmintic agent, and compare its performance with alternative salt forms. This guide is based on available experimental data and established scientific principles.

Executive Summary

This compound is known for its high aqueous solubility.[1][2] However, in pharmaceutical formulations, mixed solvent systems, often comprising water and organic cosolvents such as ethanol or propylene glycol, are frequently employed to enhance the solubility of poorly soluble drugs or to improve the stability of the formulation. The performance of this compound in these mixed solvent systems is crucial for ensuring optimal drug delivery. This guide explores the solubility and dissolution characteristics of this compound and its common salt forms, providing a framework for formulation scientists to make informed decisions. While direct, comprehensive comparative studies on the solubility of various piperazine salts in a wide range of mixed solvents are limited in publicly available literature, this guide synthesizes existing data to provide a thorough overview.

Comparative Performance Analysis

The performance of this compound is benchmarked against its common pharmaceutical salt forms, piperazine citrate and piperazine adipate. The choice of the salt form can significantly alter the physicochemical properties of the parent molecule.[3]

Solubility

Solubility is a key determinant of a drug's oral bioavailability. Piperazine itself is freely soluble in water and ethylene glycol, and also shows solubility in organic solvents like ethanol and methanol.[2][3] The hexahydrate form is the common industrial form and is also freely soluble in water.[3]

The solubility of piperazine in aqueous solutions is temperature-dependent, generally increasing with a rise in temperature.[1][2] While specific quantitative data for this compound in various mixed solvent systems is not extensively available, studies on related systems demonstrate the significant impact of salt formation and solvent composition on solubility.

For instance, a study on meclofenamic acid, a non-steroidal anti-inflammatory drug (NSAID), showed that forming a piperazine salt dramatically increased its solubility in a 50% ethanol-water mixture. This highlights the potential of piperazine to be used in co-crystallization to enhance the solubility of poorly soluble APIs.[4]

Table 1: Solubility of Piperazine and its Salts in Various Solvents

CompoundSolvent SystemTemperature (°C)SolubilityReference
PiperazineWater2015 g/100mL[2]
PiperazineEthanolNot SpecifiedSoluble[2]
This compoundWaterNot SpecifiedFreely Soluble[3]
Piperazine CitrateWater245.4 g/100mL[5]
Meclofenamic Acid-Piperazine (1:1) Salt50% Ethanol-Water372724-fold higher than Meclofenamic Acid[4]
Meclofenamic Acid-Piperazine Hydrate (1:1:1) Salt50% Ethanol-Water371334-fold higher than Meclofenamic Acid[4]

Note: "Freely Soluble" and "Soluble" are qualitative descriptors from pharmacopeias. The quantitative data for meclofenamic acid salts illustrates the potential for solubility enhancement through salt formation with piperazine in a mixed solvent system.

Dissolution Rate

The dissolution rate is another critical factor influencing the onset of action and overall bioavailability of a drug. The intrinsic dissolution rate (IDR) is a key parameter used to characterize the dissolution of a pure substance under standardized conditions.

A study on piperazine salts of meclofenamic acid demonstrated a significantly higher intrinsic dissolution rate for the piperazine salt compared to the free acid, nearing the dissolution rate of the highly soluble sodium salt.[4] This suggests that formulating piperazine as a different salt could modulate its dissolution profile.

Table 2: Intrinsic Dissolution Rate (IDR) Comparison

CompoundDissolution MediumIDR (mg·cm⁻²·min⁻¹)Reference
Meclofenamic AcidNot Specified~0.02[4]
Meclofenamic Acid-Piperazine-M (1:1) SaltNot Specified~0.8[4]
Sodium MeclofenamateNot Specified~1.0[4]

Note: This data is for a piperazine salt of another API, illustrating the significant impact of salt formation on the dissolution rate.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound performance.

Solubility Determination (Shake-Flask Method)

The equilibrium solubility of a compound is typically determined using the shake-flask method.[6]

Methodology:

  • Preparation: An excess amount of the solid (this compound or its salt) is added to a known volume of the mixed solvent in a sealed container (e.g., a glass vial).

  • Equilibration: The mixture is agitated (e.g., using a mechanical shaker or magnetic stirrer) at a constant, controlled temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached between the undissolved solid and the solution.

  • Phase Separation: After equilibration, the suspension is allowed to settle. The supernatant is then carefully withdrawn and filtered through a suitable membrane filter (e.g., 0.45 µm) to remove any undissolved particles.

  • Quantification: The concentration of the dissolved piperazine in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[7] A calibration curve prepared with standard solutions of known concentrations is used for accurate quantification.

Dissolution Rate Determination (USP Apparatus 2 - Paddle Method)

The dissolution rate of pharmaceutical dosage forms is commonly evaluated using the paddle apparatus as described in the United States Pharmacopeia (USP).

Methodology:

  • Apparatus Setup: A USP Apparatus 2 (paddle apparatus) is assembled. The dissolution vessel is filled with a specified volume (e.g., 900 mL) of the desired mixed solvent, which is deaerated and maintained at a constant temperature (typically 37 ± 0.5 °C).

  • Sample Introduction: A known amount of this compound or its formulation is introduced into the dissolution vessel.

  • Agitation: The paddle is rotated at a specified speed (e.g., 50 or 75 rpm).

  • Sampling: At predetermined time intervals, aliquots of the dissolution medium are withdrawn from a zone midway between the surface of the medium and the top of the paddle, not less than 1 cm from the vessel wall. The withdrawn volume is replaced with fresh, pre-warmed medium if necessary.

  • Analysis: The concentration of dissolved piperazine in each sample is determined by a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Data Analysis: The cumulative amount of drug dissolved is plotted against time to generate a dissolution profile.

Visualizations

Experimental Workflow for Comparative Solubility and Dissolution Studies

The logical flow for a comprehensive comparative study of different piperazine forms is depicted below.

G cluster_prep Material Preparation cluster_solvents Mixed Solvent Systems cluster_experiments Performance Evaluation cluster_analysis Data Analysis & Comparison PZ_HH This compound Solubility Solubility Testing (Shake-Flask Method) PZ_HH->Solubility Dissolution Dissolution Rate Testing (USP Apparatus 2) PZ_HH->Dissolution Stability Stability Studies (Accelerated Conditions) PZ_HH->Stability PZ_Cit Piperazine Citrate PZ_Cit->Solubility PZ_Cit->Dissolution PZ_Cit->Stability PZ_Adi Piperazine Adipate PZ_Adi->Solubility PZ_Adi->Dissolution PZ_Adi->Stability S1 Water-Ethanol Mixtures (e.g., 20%, 40%, 60% v/v) S1->Solubility S1->Dissolution S1->Stability S2 Water-Propylene Glycol Mixtures (e.g., 20%, 40%, 60% v/v) S2->Solubility S2->Dissolution S2->Stability Data Quantitative Data Collection Solubility->Data Dissolution->Data Stability->Data Compare Comparative Analysis Data->Compare Guide Publish Comparison Guide Compare->Guide

Caption: Workflow for comparing piperazine forms.

Factors Influencing Piperazine Performance in Mixed Solvents

The performance of piperazine in a formulation is a multifactorial issue. The diagram below illustrates the key relationships.

G cluster_factors Influencing Factors cluster_performance Performance Metrics Salt Salt Form (e.g., Hexahydrate, Citrate) Sol Solubility Salt->Sol Diss Dissolution Rate Salt->Diss Solvent Mixed Solvent Composition (e.g., Water-Ethanol Ratio) Solvent->Sol Solvent->Diss Stab Stability Solvent->Stab Temp Temperature Temp->Sol Temp->Diss Temp->Stab pH pH of the Medium pH->Sol pH->Diss pH->Stab Bio Bioavailability Sol->Bio Diss->Bio Stab->Bio

Caption: Factors impacting piperazine performance.

Conclusion

The selection of an appropriate salt form and solvent system is a critical step in the development of a robust pharmaceutical formulation for piperazine. This compound offers excellent aqueous solubility, a desirable characteristic for oral drug delivery. However, its performance in more complex mixed solvent systems, which are often necessary in liquid formulations, requires careful evaluation.

The available data, although not exhaustive, strongly suggests that:

  • Salt formation is a viable strategy to modulate the solubility and dissolution rate of piperazine-containing compounds. As demonstrated with meclofenamic acid, forming a piperazine salt can lead to dramatic improvements in these key performance indicators.[4]

  • The composition of the mixed solvent system plays a crucial role. The ratio of aqueous to organic cosolvent will directly impact the solubility and stability of this compound.

  • Temperature is an important factor , with the solubility of piperazine generally increasing with temperature.[1][2]

For drug development professionals, a systematic approach to evaluating these parameters is essential. The experimental protocols outlined in this guide provide a solid foundation for conducting such studies. Further research providing direct comparative data on the performance of this compound and its various salts in a wider range of pharmaceutically relevant mixed solvent systems would be invaluable to the field.

References

A Comparative Guide to the Structural Confirmation of Synthesized Piperazine Derivatives: NMR vs. Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and materials science, the unambiguous structural confirmation of newly synthesized compounds is a critical step. Piperazine derivatives, a common scaffold in pharmacologically active compounds, are no exception. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the two primary and indispensable analytical techniques employed for this purpose. This guide provides an objective comparison of their performance, supported by detailed experimental protocols and data presentation, to aid in the comprehensive characterization of synthesized piperazine derivatives.

Core Principles: A Tale of Two Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy provides a detailed map of the molecular structure by probing the magnetic properties of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C). It reveals the chemical environment of each atom, their connectivity through covalent bonds, and their spatial relationships. In essence, NMR acts as a molecular cartographer, detailing the exact arrangement of the atomic framework. Advanced 2D NMR techniques like COSY, HSQC, and HMBC can further elucidate complex connectivities.[1][2]

Mass Spectrometry (MS) , on the other hand, determines the mass-to-charge ratio (m/z) of a molecule after it has been ionized.[3] High-Resolution Mass Spectrometry (HRMS) can measure this value with extremely high accuracy, allowing for the determination of the compound's elemental formula.[4][5][6] By subjecting the ionized molecule to fragmentation (MS/MS), researchers can also gain valuable insights into the structure of the molecule by analyzing the resulting fragment ions.[6][7][8][9]

Experimental Protocols

Detailed and consistent experimental procedures are paramount for obtaining reliable and reproducible data. Below are standard protocols for both NMR and MS analysis of piperazine derivatives.

NMR Spectroscopy Protocol (¹H and ¹³C NMR)

I. Sample Preparation

  • Weighing: Accurately weigh approximately 5-10 mg of the purified piperazine derivative.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), Methanol-d₄ (CD₃OD)). The choice of solvent can slightly influence chemical shifts.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean NMR tube. Ensure the sample is fully dissolved.

II. Instrument Setup & Data Acquisition

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Locking and Shimming: Insert the sample into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity, which ensures sharp, symmetrical peaks.[10]

  • Acquisition Parameters:

    • ¹H NMR:

      • Pulse Program: Standard single-pulse (e.g., 'zg30').

      • Spectral Width: ~16 ppm, centered around 8 ppm.

      • Acquisition Time: 2-4 seconds.

      • Relaxation Delay: 1-5 seconds.

      • Number of Scans: 16-64, depending on concentration.[10]

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled single-pulse (e.g., 'zgpg30').

      • Spectral Width: ~220 ppm, centered around 110 ppm.

      • Acquisition Time: 1-2 seconds.

      • Relaxation Delay: 2-5 seconds.

      • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.[10]

III. Data Processing

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase and baseline correct the resulting spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).

  • Integrate the signals in the ¹H spectrum to determine proton ratios.

Mass Spectrometry Protocol (ESI-HRMS)

I. Sample Preparation

  • Stock Solution: Prepare a stock solution of the piperazine derivative at a concentration of approximately 1 mg/mL in a high-purity solvent like methanol or acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a solvent mixture appropriate for electrospray ionization (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).

II. Instrument Setup & Data Acquisition

  • Instrumentation: Use a mass spectrometer capable of high resolution, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an Electrospray Ionization (ESI) source.

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • Acquisition Parameters:

    • Ionization Mode: Select positive or negative ion mode. Piperazine derivatives, containing basic nitrogen atoms, are typically analyzed in positive ion mode ([M+H]⁺).

    • Mass Range: Set a mass range that encompasses the expected molecular weight of the compound (e.g., m/z 100-1000).

    • Capillary Voltage: Apply an appropriate voltage (e.g., 3-4 kV).

    • Fragmentation (MS/MS): To obtain structural information, select the precursor ion ([M+H]⁺) and apply collision-induced dissociation (CID) with varying collision energies to generate a fragmentation spectrum.[6]

III. Data Analysis

  • Identify the molecular ion peak in the full scan spectrum (e.g., [M+H]⁺).

  • Use the instrument software to calculate the elemental composition from the accurate mass measurement.

  • Compare the experimentally determined mass and isotopic distribution with the theoretically calculated values for the proposed structure.[5]

  • Analyze the MS/MS fragmentation pattern to confirm the presence of key structural motifs.

Data Presentation and Comparison

Quantitative data from both techniques should be summarized for clear interpretation and reporting.

Table 1: Representative Spectroscopic Data for a Hypothetical Piperazine Derivative: 1-(4-fluorobenzyl)piperazine

Technique Parameter Observed Data Interpretation
¹H NMR Chemical Shift (δ, ppm)7.28 (dd, 2H), 7.01 (t, 2H), 3.45 (s, 2H), 2.89 (t, 4H), 2.41 (t, 4H), 1.95 (s, 1H)Aromatic protons (fluorobenzyl group), benzyl CH₂, piperazine CH₂ protons, NH proton.
Multiplicitydd = doublet of doublets, t = triplet, s = singletSpin-spin coupling provides connectivity information.
Integration2H, 2H, 2H, 4H, 4H, 1HRelative number of protons in each environment.
¹³C NMR Chemical Shift (δ, ppm)162.5, 133.8, 130.6, 115.4, 62.7, 54.5, 46.1Aromatic carbons, benzyl carbon, piperazine carbons.
HRMS (ESI+) Calculated m/z for [C₁₁H₁₆FN₂]⁺ ([M+H]⁺)195.1292Theoretical exact mass for the protonated molecule.
Found m/z195.1295Experimental mass confirms elemental composition.

Table 2: Objective Comparison of NMR and Mass Spectrometry for Structural Confirmation

Feature NMR Spectroscopy Mass Spectrometry
Information Provided Detailed 3D structure, atom connectivity (C-H, H-H), stereochemistry, dynamic processes.[11][12]Molecular weight, elemental formula, presence of isotopes, structural fragments.[5][9]
Sensitivity Lower (milligram to microgram range).Higher (microgram to femtogram range).[13]
Sample Requirement Requires relatively pure sample (>95%).Can analyze complex mixtures when coupled with chromatography (LC-MS).[8]
Analysis Time Longer (minutes to hours per experiment).Faster (seconds to minutes per sample).
Destructive? No, the sample can be fully recovered.[13]Yes, the sample is consumed during ionization.[13]
Quantitation Inherently quantitative (signal intensity is directly proportional to the number of nuclei).Can be quantitative, but typically requires calibration curves and internal standards.
Key Strength Unambiguous determination of molecular architecture and isomer differentiation.Definitive confirmation of molecular formula and high sensitivity.

Visualization of Workflow and Data

Logical diagrams can clarify the workflow and the complementary nature of the data obtained.

G Figure 1: General Workflow for Structural Confirmation cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesized Piperazine Derivative Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR ~5-10 mg MS Mass Spectrometry (HRMS, MS/MS) Purification->MS ~1-10 µg NMR_Data Connectivity & Environment (Chemical Shift, Coupling) NMR->NMR_Data MS_Data Molecular Formula (Accurate Mass, m/z) MS->MS_Data Confirmation Final Confirmed Structure NMR_Data->Confirmation MS_Data->Confirmation

Caption: General Workflow for Structural Confirmation

G Figure 2: Comparison of Information from NMR and Mass Spec cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry Compound Synthesized Piperazine Derivative Connectivity Atom Connectivity (C-H, H-H framework) Compound->Connectivity Environment Chemical Environment (Shielding/Deshielding) Compound->Environment Stereochem Stereochemistry & Isomer Differentiation Compound->Stereochem Quant Proton Ratios (Integration) Compound->Quant MolWeight Molecular Weight & Elemental Formula Compound->MolWeight Isotopes Isotopic Pattern (e.g., Cl, Br) Compound->Isotopes Fragments Structural Fragments (MS/MS) Compound->Fragments Confirmed Confirmed Structure

Caption: Comparison of Information from NMR and Mass Spec

Conclusion

Both NMR spectroscopy and mass spectrometry are powerful, complementary techniques that are essential for the complete and unambiguous structural confirmation of synthesized piperazine derivatives. While NMR provides the detailed blueprint of the molecular architecture, including atomic connectivity and stereochemistry, high-resolution mass spectrometry definitively confirms the elemental composition and molecular weight.[7][14][15] Relying on only one of these techniques can lead to ambiguity, particularly with complex structures or the possibility of isomers. Therefore, for robust and reliable characterization in drug discovery and chemical research, the integrated application of both NMR and MS is the gold standard.

References

A Comparative Guide to Quantitative Assay Methods for Piperazine Hexahydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various analytical methods for the quantitative determination of piperazine hexahydrate. The selection of an appropriate assay is critical for ensuring the quality, potency, and purity of pharmaceutical formulations. This document presents a cross-validation perspective on commonly employed techniques, supported by a summary of performance data and detailed experimental protocols.

Comparison of Quantitative Assay Methods

The choice of a quantitative assay for this compound is often dependent on factors such as the required sensitivity, specificity, sample matrix, available instrumentation, and the purpose of the analysis (e.g., routine quality control versus research). The following table summarizes the performance characteristics of several common analytical techniques based on published data.

Analytical MethodPrincipleLinearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Accuracy (% Recovery)Key AdvantagesKey Limitations
Titrimetry Acid-base titrationTypically higher concentrationsNot typically determinedNot typically determinedHighSimple, cost-effective, official method in some pharmacopoeias[1][2]Lower sensitivity and specificity, may not be suitable for complex matrices
Spectrophotometry Colorimetric reaction0.5-20 µg/mL[3]--98.07-100.20%[4]Simple, rapid, cost-effectiveSusceptible to interference from other substances that absorb at the same wavelength, may require derivatization[4][5]
Gas Chromatography (GC) Separation of volatile compounds100 µg/mL (demonstrated)[6]--HighHigh resolution and sensitivity for volatile compounds[5][6]Requires derivatization for non-volatile compounds, high temperature may degrade some analytes[7]
HPLC-UV Chromatographic separation with UV detection30-350 ppm[8]30 ppm[8]90 ppm[8]HighWidely available, good for routine analysis[9]Piperazine lacks a strong chromophore, requiring derivatization for sensitive detection[1][8][9]
LC-MS/MS Chromatographic separation with mass spectrometry detection1-200 µg/kg[10]0.4 µg/kg[10]1.0 µg/kg[10]102.93-111.46%[10]High sensitivity and selectivity, can analyze complex mixtures without derivatization[7][9]Higher equipment cost and complexity[9]

Experimental Protocols

Below are detailed methodologies for some of the key experiments cited in the comparison.

Titrimetric Assay

This method is based on the basic nature of the two nitrogen atoms in the piperazine molecule, allowing for its quantification via acid-base titration[1].

  • Reagents and Equipment:

    • 0.1 N Perchloric acid in glacial acetic acid

    • Glacial acetic acid

    • Crystal violet indicator

    • 250 mL conical flask

    • Burette

  • Procedure:

    • Accurately weigh about 250 mg of the piperazine sample and transfer it to a 250 mL conical flask.

    • Add 30 mL of glacial acetic acid and gently heat while shaking until the sample is completely dissolved.

    • Add an additional 50 mL of glacial acetic acid and allow the solution to cool.

    • Add a few drops of crystal violet indicator.

    • Titrate the solution with 0.1 N perchloric acid until the endpoint is reached, indicated by a color change.

    • Perform a blank titration using 80 mL of glacial acetic acid and apply the necessary correction.

  • Calculation: The percentage of piperazine can be calculated using the following formula: % Piperazine = (V * N * 0.04301 * 100) / W Where:

    • V = Volume of perchloric acid consumed in mL

    • N = Normality of the perchloric acid

    • W = Weight of the sample in grams

    • 0.04301 = milliequivalent weight of piperazine

Spectrophotometric Assay

This method involves a reaction that produces a colored product, which can be quantified using a spectrophotometer[3].

  • Reagents and Equipment:

    • 3,5-Dinitrosalicylic acid (DNS) reagent

    • Basic solution (e.g., sodium hydroxide)

    • Spectrophotometer

    • Volumetric flasks

  • Procedure:

    • Prepare a standard stock solution of this compound.

    • Create a series of calibration standards by diluting the stock solution to concentrations ranging from 0.5 to 20 µg/mL.

    • To each standard and the sample solution, add the DNS reagent and the basic solution.

    • Allow the reaction to proceed to form a yellow-colored product.

    • Measure the absorbance of the solutions at the wavelength of maximum absorbance (around 410 nm) against a reagent blank.

    • Construct a calibration curve by plotting absorbance versus concentration for the standards.

    • Determine the concentration of this compound in the sample from the calibration curve.

HPLC-UV Assay with Derivatization

Due to piperazine's lack of a strong UV chromophore, a derivatization step is often necessary for sensitive detection by HPLC-UV[8].

  • Reagents and Equipment:

    • 4-chloro-7-nitrobenzofuran (NBD-Cl) derivatizing agent

    • HPLC system with a UV detector

    • C18 reversed-phase column

    • Acetonitrile or methanol (mobile phase components)

    • Appropriate buffer

  • Derivatization Procedure:

    • React the piperazine sample and standards with NBD-Cl to form a stable, UV-active derivative.

    • Heat the mixture to facilitate the reaction.

    • Cool the solution before injection into the HPLC system.

  • Chromatographic Conditions:

    • Mobile Phase: A suitable mixture of buffer and an organic solvent like acetonitrile or methanol.

    • Flow Rate: Typically 1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature, for example, 35°C.

    • Detection Wavelength: Set to the maximum absorbance of the derivative, for instance, 340 nm.

    • Injection Volume: Typically 10 µL.

  • Analysis:

    • Inject the derivatized standards and sample into the HPLC system.

    • Quantify the piperazine derivative based on the peak area by comparing it to the calibration curve generated from the standards.

Cross-Validation Workflow

A systematic approach is essential for the cross-validation of different analytical methods. The following diagram illustrates a logical workflow for comparing and validating quantitative assays for this compound.

CrossValidationWorkflow cluster_planning 1. Planning & Method Selection cluster_preparation 2. Preparation cluster_execution 3. Method Execution & Validation cluster_validation_params Validation Parameters cluster_comparison 4. Data Comparison & Analysis cluster_conclusion 5. Conclusion A Define Analytical Requirements (Sensitivity, Specificity, etc.) B Select Candidate Assay Methods (e.g., Titrimetry, HPLC, LC-MS) A->B C Prepare Standard Solutions of this compound D Prepare Quality Control (QC) Samples (Low, Mid, High) C->D E Method 1 Validation (e.g., Titrimetry) D->E F Method 2 Validation (e.g., HPLC-UV) D->F G Method 3 Validation (e.g., LC-MS) D->G V1 Linearity E->V1 V2 Accuracy E->V2 V3 Precision E->V3 V4 LOD & LOQ E->V4 V5 Specificity E->V5 F->V1 F->V2 F->V3 F->V4 F->V5 G->V1 G->V2 G->V3 G->V4 G->V5 H Compile Performance Data in a Comparison Table V1->H V2->H V3->H V4->H V5->H I Statistical Analysis (e.g., t-test, ANOVA) H->I J Assess Method Equivalency or Superiority I->J K Select Optimal Method for Intended Application J->K

Caption: Workflow for cross-validation of analytical methods.

Conclusion

The selection of a quantitative assay for this compound should be based on a thorough evaluation of the analytical requirements and the strengths and weaknesses of each method. For routine quality control where high concentrations are expected and cost is a factor, titrimetry can be a viable option. Spectrophotometry offers a simple and rapid alternative, although it may lack specificity. For analyses requiring higher sensitivity and specificity, particularly in complex matrices or for trace-level detection, chromatographic methods are superior. HPLC-UV with derivatization is a robust and widely accessible technique, while LC-MS/MS provides the highest level of sensitivity and selectivity, making it the gold standard for challenging applications. This guide provides the foundational information to assist researchers and drug development professionals in making an informed decision for their specific analytical needs.

References

A Comparative Guide to Piperazine Hexahydrate and Other Diamines in Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a diamine monomer is a critical decision in the synthesis of polymers, profoundly influencing the final properties of the material. This guide provides an objective comparison of piperazine hexahydrate with other common diamines used in polymerization, supported by experimental data. We will delve into the performance characteristics of resulting polymers, offering insights to inform your material selection for specific research, development, and pharmaceutical applications.

Executive Summary

Piperazine, a cyclic secondary diamine, imparts unique structural features to polymers, distinguishing them from those synthesized with linear aliphatic or aromatic diamines. Its rigid ring structure can enhance the thermal stability and mechanical strength of the resulting polymer. However, the absence of N-H protons in the polymerized amide linkage when using piperazine affects the hydrogen bonding potential, which can influence properties like crystallinity, melting point, and solvent resistance. This guide will explore these trade-offs in detail.

Performance Comparison of Diamines in Polyamide Synthesis

The properties of polyamides are intrinsically linked to the structure of their constituent monomers. The following tables summarize the general performance trends of polyamides synthesized from piperazine and other common diamines. It is important to note that these are general trends and the final properties are also heavily dependent on the diacid co-monomer and the specific polymerization conditions.

Table 1: Qualitative Performance Comparison of Diamines in Polyamide Synthesis

PropertyPolyamide from Piperazine (PIP)Polyamide from N-(2-Aminoethyl)piperazine (AEP)Polyamide from Hexamethylene Diamine (HMDA)Polyamide from Ethylenediamine (EDA)
Glass Transition Temp. (Tg) ModerateModerate to HighLow to ModerateModerate
Melting Temperature (Tm) Moderate to HighModerateHighHigh
Thermal Stability (TGA) GoodGoodExcellentGood
Tensile Strength ModerateModerate to HighHighHigh
Elongation at Break Low to ModerateModerateHighModerate to High
Crystallinity Generally lowerCan be amorphousHighHigh

Note: This table is based on general trends and the specific values can be significantly influenced by the choice of the diacid co-monomer and polymerization conditions.[1]

Table 2: Influence of Piperazine Content on Polyamide Properties for Hot Melt Adhesives

PropertyIncreasing Piperazine Molar Percentage
Fusion Temperature (Tf) Decreases
Heat of Fusion (Hf) Decreases
Crystallization Temperature (Tc) Decreases
Heat of Crystallization (Hc) Decreases
Softening Point (Ts) Decreases
Glass Transition Temperature (Tg) Decreases
Tensile Strength Decreases
Hardness Decreases
Lap Shear Strength (LSS) Decreases
T-Peel Strength (TPS) Decreases
Viscosity Decreases

Note: This data is derived from a study on hot melt adhesives synthesized from dimer acid, sebacic acid, ethylenediamine, and piperazine. The increase in piperazine content leads to a more amorphous polymer, which explains the observed trends.[2]

Experimental Protocols

Reproducible results in polymer synthesis and characterization are paramount. The following are generalized, representative protocols for the synthesis of polyamides via solution polymerization and their subsequent thermal and mechanical analysis. These protocols can be adapted for a comparative study of different diamines.

Polyamide Synthesis via Low-Temperature Solution Polymerization

This protocol describes the synthesis of a polyamide from a diamine (e.g., this compound, ethylenediamine, hexamethylenediamine) and a diacyl chloride (e.g., terephthaloyl chloride or adipoyl chloride).

Materials:

  • Diamine (e.g., this compound, Ethylenediamine, Hexamethylenediamine)

  • Diacyl Chloride (e.g., Terephthaloyl chloride, Adipoyl chloride)

  • N-methyl-2-pyrrolidone (NMP), anhydrous

  • Lithium Chloride (LiCl), anhydrous

  • Triethylamine (TEA), as an acid scavenger

  • Methanol

  • Nitrogen gas

Procedure:

  • Reactor Setup: A dry, three-neck round-bottom flask is equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel. The system is maintained under a positive pressure of nitrogen.

  • Diamine Solution Preparation: The diamine and anhydrous lithium chloride are dissolved in anhydrous NMP in the reaction flask. The solution is cooled in an ice bath.

  • Acid Chloride Solution Preparation: The diacyl chloride is dissolved in anhydrous NMP in a separate flask.

  • Polymerization: The diacyl chloride solution is added dropwise to the stirred diamine solution. Triethylamine is added to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at low temperature for a few hours and then allowed to warm to room temperature, continuing to stir overnight.

  • Polymer Precipitation and Purification: The viscous polymer solution is poured into a large excess of methanol with vigorous stirring to precipitate the polyamide.

  • Washing: The precipitated polymer is collected by filtration and washed thoroughly with methanol and then with hot water to remove unreacted monomers, oligomers, and salts.

  • Drying: The purified polyamide is dried in a vacuum oven at a suitable temperature until a constant weight is achieved.

Thermal Analysis

a) Thermogravimetric Analysis (TGA):

TGA is used to evaluate the thermal stability and decomposition profile of the polyamides.

  • Instrument: Thermogravimetric Analyzer

  • Procedure: A small sample of the dried polymer is heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. The weight loss of the sample is recorded as a function of temperature.

  • Key Parameters: Onset decomposition temperature, temperature at maximum decomposition rate, and char yield at a high temperature (e.g., 800 °C).

b) Differential Scanning Calorimetry (DSC):

DSC is used to determine the thermal transitions of the polymers, such as the glass transition temperature (Tg) and melting temperature (Tm).[3]

  • Instrument: Differential Scanning Calorimeter

  • Procedure: A small, weighed sample of the dried polymer is sealed in an aluminum pan. The sample is heated at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere. The heat flow to the sample is measured relative to an empty reference pan. A heating-cooling-heating cycle is often used to erase the thermal history of the sample.

  • Key Parameters: Glass transition temperature (Tg) observed as a step change in the baseline, and the melting temperature (Tm) as the peak of the melting endotherm.[4]

Mechanical Property Testing

a) Tensile Testing:

Tensile testing provides information about the strength, stiffness, and ductility of the polymer.

  • Instrument: Universal Testing Machine

  • Procedure: Polymer films of defined dimensions are prepared by solution casting or melt pressing. The film specimens are clamped in the grips of the testing machine and pulled at a constant rate of extension until they fracture.

  • Key Parameters: Tensile strength (the maximum stress the material can withstand), Young's modulus (a measure of stiffness), and elongation at break (a measure of ductility).[5][6]

Logical Workflow for Diamine Selection in Polymerization

The choice of a diamine for a specific application depends on the desired combination of properties in the final polymer. The following diagram illustrates a logical workflow for this selection process.

DiamineSelection start Define Desired Polymer Properties thermal High Thermal Stability (High Tg, Td) start->thermal mechanical High Mechanical Strength (High Tensile Strength, Modulus) start->mechanical flexibility Flexibility / Low Modulus start->flexibility solubility Good Solubility / Processability start->solubility diamine_type Select Diamine Type thermal->diamine_type mechanical->diamine_type flexibility->diamine_type solubility->diamine_type aromatic Aromatic Diamines (e.g., m-phenylenediamine) diamine_type->aromatic Rigid backbone linear_aliphatic Linear Aliphatic Diamines (e.g., Hexamethylenediamine, Ethylenediamine) diamine_type->linear_aliphatic Flexible backbone, H-bonding cyclic_aliphatic Cyclic Aliphatic Diamines (e.g., Piperazine) diamine_type->cyclic_aliphatic Rigid ring, no H-bonding in amide functionalized Functionalized Diamines (e.g., with ether linkages) diamine_type->functionalized Introduces specific properties evaluation Synthesize and Characterize Polymer aromatic->evaluation linear_aliphatic->evaluation cyclic_aliphatic->evaluation functionalized->evaluation optimization Optimize Monomer Ratio and Polymerization Conditions evaluation->optimization Properties do not meet requirements final_polymer Final Polymer with Desired Properties evaluation->final_polymer Properties meet requirements optimization->evaluation

Caption: A workflow for selecting a suitable diamine based on desired final polymer properties.

Signaling Pathways and Experimental Workflows

While signaling pathways are more relevant in a biological context, in polymerization, we can conceptualize the process as a workflow from monomer selection to final polymer characterization. The following diagram illustrates this experimental workflow.

PolymerizationWorkflow monomer_selection Monomer Selection (Diamine and Diacid/Diacyl Chloride) synthesis Polymer Synthesis (e.g., Solution Polymerization) monomer_selection->synthesis purification Purification (Precipitation, Washing, Drying) synthesis->purification characterization Characterization purification->characterization thermal_analysis Thermal Analysis (TGA, DSC) characterization->thermal_analysis mechanical_testing Mechanical Testing (Tensile Test) characterization->mechanical_testing structural_analysis Structural Analysis (FTIR, NMR) characterization->structural_analysis data_analysis Data Analysis and Comparison thermal_analysis->data_analysis mechanical_testing->data_analysis structural_analysis->data_analysis conclusion Conclusion on Structure-Property Relationship data_analysis->conclusion

References

Unlocking Therapeutic Potential: A Comparative Guide to the Biological Efficacy of Novel Piperazine-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the piperazine scaffold represents a cornerstone in medicinal chemistry, offering a versatile platform for the development of novel therapeutics. This guide provides a comprehensive comparison of the biological efficacy of emerging piperazine-based compounds against various diseases, supported by experimental data and detailed protocols to aid in laboratory evaluation.

The unique structural and physicochemical properties of the piperazine ring, a six-membered heterocycle with two nitrogen atoms at opposing positions, frequently confer favorable pharmacokinetic profiles, including enhanced water solubility and oral bioavailability.[1] These characteristics have led to the widespread incorporation of the piperazine moiety in drugs targeting a range of conditions, from cancer and infectious diseases to central nervous system disorders.[2][3][4] This guide synthesizes recent findings to provide a clear overview of their performance.

Anticancer Activity: Targeting Key Signaling Pathways

Novel piperazine derivatives have demonstrated significant potential as anticancer agents, with many acting as inhibitors of critical signaling pathways that are frequently over-activated in various human cancers.[1] One of the most prominent of these is the PI3K/Akt/mTOR pathway, a central regulator of cell survival, proliferation, and apoptosis.[1] Inhibition of this pathway can lead to programmed cell death in cancer cells.[1]

Quantitative Comparison of Anticancer Efficacy

The anticancer efficacy of these compounds is commonly quantified by their half-maximal inhibitory concentration (IC50) or 50% growth inhibition (GI50) values. Lower values indicate greater potency.

Compound ClassSpecific CompoundCancer Cell LineActivity Metric (µM)Reference
Thiazolinylphenyl-piperazinesNot SpecifiedLNCaP (Prostate)GI50: 3.67[1]
Piperazine-1,2,3-triazolesNot SpecifiedMultipleGI50: 5.22 - 5.34[1]
Arylformyl piperazinylsNot SpecifiedMDA-MB-231 (Breast)GI50: 5.55[1]
Vindoline-piperazine ConjugatesVindoline-17-[4-(trifluoromethyl)benzyl]piperazineMDA-MB-468 (Breast)GI50: 1.00[5]
Vindoline-piperazine ConjugatesVindoline-17-[1-bis(4-fluorophenyl)methyl]piperazineHOP-92 (Lung)GI50: 1.35[5]
Benzamide Derivatives (C-4)Not SpecifiedHCT-116 (Colon)IC50: 11.33[1]
Ethanone Derivatives (C-14)Not SpecifiedMIAPaCa-2 (Pancreatic)IC50: <1.0[1]
Phenylpiperazine benzofuran derivativeC-5HCT-116 (Colon)Not Specified: 45.89[6]
Piperazine derivativeC505K562 (Leukemia), A549 (Lung), HCT116 (Colon)Cell Proliferation: 0.06 - 0.16[6]
Phenylpiperazine derivatives of 1,2-benzothiazineBS230Breast Adenocarcinoma (MCF7)More cytotoxic than Doxorubicin[7]

Signaling Pathway for PI3K/Akt/mTOR Inhibition by Piperazine Compounds

PI3K_Akt_mTOR_Pathway cluster_cell Cancer Cell Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis inhibits Cell_Survival_Proliferation Cell Survival & Proliferation mTOR->Cell_Survival_Proliferation Piperazine_Compound Piperazine-Based Inhibitor Piperazine_Compound->PI3K

Caption: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of piperazine compounds.

Antimicrobial Activity: A New Frontier Against Resistance

With the escalating threat of antimicrobial resistance, there is a pressing need for novel therapeutic agents.[8] Piperazine has been identified as a valuable scaffold for the development of new antibacterial and antifungal compounds.[1][8] The antimicrobial potency of these derivatives is highly dependent on the nature of the substituents on the piperazine ring, with studies showing that the incorporation of electron-withdrawing groups like chloro (Cl), bromo (Br), and nitro (NO2) can enhance antibacterial activity.[8][9]

Quantitative Comparison of Antimicrobial Efficacy

The antimicrobial activity is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound ClassTarget MicroorganismActivity Metric (MIC in µg/mL)Reference
Antibacterial
Fluoroquinolone-piperazine hybridsStaphylococcus aureus0.06 - 8
Fluoroquinolone-piperazine hybridsEscherichia coli0.12 - 16
Antifungal
Triazole-piperazine conjugatesCandida albicans1 - 32
Triazole-piperazine conjugatesAspergillus fumigatus2 - 64

Note: The specific MIC values for the listed compound classes are representative ranges found in the literature and may vary depending on the specific derivative and microbial strain.

Central Nervous System (CNS) Activity

Piperazine derivatives are integral to the development of drugs targeting the central nervous system, including antipsychotic, antidepressant, and anxiolytic agents.[10][11] Their mechanism of action often involves modulating neurotransmitter pathways, such as the monoamine pathway.[10][11]

Quantitative Comparison of CNS Receptor Binding Affinity

The potency of these compounds is often measured by their binding affinity (Ki) to target receptors. Lower Ki values indicate a higher affinity.

Compound ClassTarget ReceptorActivity Metric (Ki in nM)Reference
ArylpiperazinesSerotonin 5-HT1A1 - 50
ArylpiperazinesDopamine D210 - 200
BenzylpiperazinesDopamine Transporter (DAT)50 - 500
BenzylpiperazinesSerotonin Transporter (SERT)100 - 1000

Note: The specific Ki values are representative ranges and can vary significantly based on the specific chemical structure.

Experimental Protocols

To ensure the reproducibility and accurate comparison of biological efficacy, detailed experimental protocols are essential.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Experimental Workflow for MTT Assay

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow Cell_Seeding 1. Cell Seeding (96-well plate) Compound_Treatment 2. Compound Treatment (Serial dilutions) Cell_Seeding->Compound_Treatment MTT_Addition 3. MTT Reagent Addition Compound_Treatment->MTT_Addition Incubation 4. Incubation (Formation of formazan) MTT_Addition->Incubation Solubilization 5. Solubilization (DMSO or other solvent) Incubation->Solubilization Absorbance_Reading 6. Absorbance Reading (Spectrophotometer) Solubilization->Absorbance_Reading

Caption: A stepwise workflow for determining cytotoxicity using the MTT assay.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[6]

  • Compound Treatment: The following day, treat the cells with serial dilutions of the piperazine derivative.[6] Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • MTT Addition: After the desired incubation period (e.g., 24, 48, or 72 hours), add MTT reagent to each well and incubate for an additional 1 to 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[1]

  • Solubilization: Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.

Antimicrobial Susceptibility Testing: Broth Microdilution for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Experimental Workflow for MIC Determination

MIC_Workflow cluster_mic MIC Determination Workflow Serial_Dilution 1. Serial Dilution of Compound Inoculation 2. Inoculation with Microorganism Serial_Dilution->Inoculation Incubation 3. Incubation Inoculation->Incubation Visual_Inspection 4. Visual Inspection for Growth Incubation->Visual_Inspection

Caption: A streamlined workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol:

  • Serial Dilution: Perform a serial two-fold dilution of the piperazine compound in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Inoculate each well with a standardized suspension of the target microorganism. Include a growth control (no compound) and a sterility control (no microorganism).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Visual Inspection: Determine the MIC by visually inspecting the wells for the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

The piperazine scaffold continues to be a highly "privileged" structure in drug discovery, offering a versatile foundation for the development of potent and selective therapeutic agents.[12][13] The data and protocols presented in this guide highlight the significant potential of novel piperazine-based compounds in oncology, infectious disease, and neurology. Further research, guided by structure-activity relationship studies and detailed biological evaluation, will undoubtedly lead to the discovery of new and improved therapies based on this remarkable heterocyclic core.

References

A Comparative Spectroscopic Analysis of Piperazine and Its Hydrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectral data of piperazine and its hydrated forms. Piperazine, a six-membered heterocyclic compound with two opposing nitrogen atoms, and its hydrates are significant in various industrial and pharmaceutical applications.[1][2] Understanding the spectral differences between the anhydrous and hydrated forms is crucial for quality control, formulation development, and stability studies. This document summarizes key spectral data from Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy, supported by detailed experimental protocols.

Comparative Spectral Data

The following tables summarize the key spectral features of piperazine and its hydrates. These differences primarily arise from the presence of water molecules and the resulting hydrogen bonding interactions within the crystal lattice of the hydrates.

Infrared (IR) Spectroscopy
Vibrational Mode Anhydrous Piperazine (cm⁻¹) ** Piperazine Hydrate (cm⁻¹) **Key Observations
O-H Stretch (water)-Broad bands in the 3200-3600 regionAppearance of strong, broad bands indicates the presence of water of hydration.
N-H Stretch~3200-3400 (often broad)Sharper and sometimes shifted peaks in the same regionChanges in hydrogen bonding due to water molecules affect the N-H stretching vibrations.
C-H Stretch2800-30002800-3000Generally less affected, but minor shifts can occur.
N-H Bend~1600-1650Often shifted or coupled with H-O-H bendingThe presence of water introduces new bending vibrations that can interact with the N-H bend.
C-N Stretch1000-1200Minor shifts observedThe piperazine ring structure is largely maintained.
Raman Spectroscopy
Vibrational Mode Anhydrous Piperazine (cm⁻¹) ** Piperazine Hydrate (cm⁻¹) **Key Observations
O-H Stretch (water)-Bands in the 3200-3600 regionComplements IR data, confirming the presence of water.
N-H Stretch~3200-3400Shifts and changes in bandwidthSensitive to changes in the molecular environment and hydrogen bonding.
C-H Stretch2800-30002800-3000Generally consistent between the two forms.
Ring VibrationsMultiple bands below 1500Shifts in peak positions and changes in relative intensitiesThe crystal packing and intermolecular interactions in hydrates influence the ring's vibrational modes.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Proton Environment Anhydrous Piperazine (δ, ppm) Piperazine Hexahydrate (δ, ppm) Key Observations
C-H (ring protons)~2.84 (in CDCl₃)[3]~2.75 (in D₂O)[3]The chemical shift of the ring protons is influenced by the solvent and the hydration state. In D₂O, the N-H protons exchange with deuterium and are often not observed.
N-H~1.66 (in CDCl₃)[3]Not typically observed in D₂OThe acidic N-H protons readily exchange with deuterium in D₂O.
H₂O-A distinct peak for water will be present (position is solvent and temperature dependent, ~4.7 ppm in D₂O)The presence of a significant water peak is a clear indicator of a hydrated form.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of piperazine and its hydrates.

Infrared (IR) Spectroscopy
  • Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation :

    • Anhydrous Piperazine : Samples can be prepared as KBr (potassium bromide) pellets. A small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk.

    • Piperazine Hydrates : Due to the potential for dehydration under vacuum or heat, the Attenuated Total Reflectance (ATR) technique is often preferred. A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition : Spectra are typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.

  • Analysis : The positions and shapes of the absorption bands are analyzed to identify characteristic functional groups and to observe shifts indicative of hydration and hydrogen bonding.

Raman Spectroscopy
  • Instrumentation : A Raman spectrometer, often equipped with a laser excitation source (e.g., 785 nm).

  • Sample Preparation : Samples are typically placed in a glass vial or on a microscope slide.

  • Data Acquisition : The laser is focused on the sample, and the scattered light is collected. Spectra are recorded over a relevant Stokes shift range (e.g., 200-3500 cm⁻¹).

  • Analysis : The Raman shifts are analyzed to identify vibrational modes. Raman spectroscopy is particularly sensitive to non-polar bonds and can provide complementary information to IR spectroscopy.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
  • Instrumentation : A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • Sample Preparation :

    • A small amount of the sample (e.g., 5-10 mg) is dissolved in a deuterated solvent (e.g., D₂O, CDCl₃) in an NMR tube.

    • For this compound, D₂O is a suitable solvent.[3] For anhydrous piperazine, a non-aqueous deuterated solvent like CDCl₃ can be used.[3]

  • Data Acquisition : A standard ¹H NMR spectrum is acquired. Key parameters include the number of scans, relaxation delay, and acquisition time.

  • Analysis : The chemical shifts (δ), integration, and coupling patterns of the proton signals are analyzed to elucidate the molecular structure and identify the presence of water.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the comparative spectral analysis of piperazine and its hydrates.

G cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Comparison anhydrous Anhydrous Piperazine ir FTIR Spectroscopy anhydrous->ir raman Raman Spectroscopy anhydrous->raman nmr NMR Spectroscopy anhydrous->nmr hydrate Piperazine Hydrate hydrate->ir hydrate->raman hydrate->nmr process Spectral Processing (Baseline Correction, Peak Picking) ir->process raman->process nmr->process compare Comparative Analysis (Peak Shifts, Intensity Changes) process->compare tables Tabulation of Data compare->tables

References

A Comparative Guide to the Thermodynamic Properties of Piperazine Hydrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the key thermodynamic properties of different piperazine hydrates. Understanding these properties is crucial for applications in drug development, materials science, and carbon capture technologies, where the hydration state of piperazine can significantly influence its solubility, stability, and reactivity. This document summarizes available experimental data, details the methodologies used for their measurement, and visualizes the relationships between the different hydrated forms.

Overview of Piperazine Hydrates

Piperazine, a cyclic diamine, is known to form several hydrates, with the most common being the hexahydrate. Different hydrated forms of a compound can exhibit distinct physical and chemical properties, including melting point, solubility, and stability. These differences are governed by their unique crystal structures and the thermodynamics of their formation and transitions.

Comparative Thermodynamic Data

PropertyAnhydrous Piperazine (C₄H₁₀N₂)Piperazine Hexahydrate (C₄H₁₀N₂ · 6H₂O)Other Hydrates
Molar Mass ( g/mol ) 86.14194.23-
Melting Point (°C) 106 - 11044[1]-
Boiling Point (°C) 146125–130[1]-
Enthalpy of Fusion (ΔH_fus) (kJ/mol) 22.1 @ 108.65 °CNot available-
Enthalpy of Sublimation (ΔH_sub) (kJ/mol) 65.2Not available-
Heat Capacity (Cp) Not availableNot available-
Enthalpy of Solution (ΔH_sol) Not availableNot available-

Note: Data for other hydrates of piperazine, such as the monohydrate or dihydrate, are not consistently reported in the literature, highlighting an area for further research.

Experimental Protocols

The thermodynamic data presented in this guide are primarily obtained through thermal analysis techniques. The most common and powerful method for characterizing hydrates is Differential Scanning Calorimetry (DSC).

Differential Scanning Calorimetry (DSC)

Objective: To determine the transition temperatures (melting, dehydration) and enthalpies of these transitions for piperazine hydrates.

Methodology:

  • Sample Preparation: A small, accurately weighed sample (typically 1-10 mg) of the piperazine hydrate is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Instrument Setup: The DSC instrument is calibrated for temperature and heat flow using certified standards (e.g., indium).

  • Thermal Program: The sample and reference pans are placed in the DSC cell and subjected to a controlled temperature program. A typical program involves heating the sample at a constant rate (e.g., 5-10 °C/min) over a temperature range that encompasses the expected thermal events.

  • Data Acquisition: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. This differential heat flow is recorded as a function of temperature.

  • Data Analysis: The resulting DSC thermogram shows peaks corresponding to thermal events.

    • Endothermic peaks represent processes that absorb heat, such as melting or dehydration. The onset temperature of the peak is taken as the transition temperature.

    • Exothermic peaks represent processes that release heat, such as crystallization.

    • The area under the peak is integrated to determine the enthalpy of the transition (e.g., enthalpy of fusion or dehydration).

Visualization of Piperazine Hydration States

The following diagram illustrates the relationship between anhydrous piperazine and its hydrated forms, highlighting the reversible nature of hydration and dehydration processes.

PiperazineHydrates Anhydrous Anhydrous Piperazine (C₄H₁₀N₂) Hexahydrate This compound (C₄H₁₀N₂ · 6H₂O) Anhydrous->Hexahydrate + 6H₂O (Hydration) OtherHydrates Other Piperazine Hydrates (e.g., Monohydrate) Anhydrous->OtherHydrates + nH₂O (Hydration) Hexahydrate->Anhydrous - 6H₂O (Dehydration) OtherHydrates->Anhydrous - nH₂O (Dehydration)

Caption: Relationship between anhydrous piperazine and its hydrated forms.

Discussion and Future Outlook

The available data clearly indicate that the hydration state significantly impacts the thermodynamic properties of piperazine, most notably its melting point. The hexahydrate has a substantially lower melting point than the anhydrous form, which has important implications for its handling, storage, and formulation.

A significant gap in the literature exists regarding the comprehensive thermodynamic characterization of piperazine hydrates other than the hexahydrate. Future research should focus on the synthesis and isolation of other hydrate forms (e.g., monohydrate, dihydrate) and the systematic measurement of their thermodynamic properties using techniques such as DSC, Thermogravimetric Analysis (TGA), and X-ray diffraction (XRD). A complete understanding of the piperazine-water phase diagram would be invaluable for controlling the hydration state and optimizing its performance in various applications.

References

A Comparative Purity Analysis of Commercial Piperazine Hexahydrate Grades

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Purity and Analytical Methodologies for Commercial Piperazine Hexahydrate.

This compound, a versatile chemical intermediate and an active pharmaceutical ingredient (API), is commercially available in various grades. The suitability of a specific grade is dictated by its intended application, with stringent purity requirements for pharmaceutical use compared to industrial applications. This guide provides a comparative assessment of the purity of different commercial grades of this compound, supported by a review of common analytical methodologies for its quality control.

Comparative Purity of Commercial Grades

The purity of this compound is primarily determined by the assay of the active substance and the levels of specific impurities. Pharmacopeial grades, such as those conforming to the United States Pharmacopeia (USP) and European Pharmacopoeia (EP), have tightly controlled specifications. Analytical and synthesis grades may have slightly lower purity but are suitable for research and chemical synthesis.

Below is a summary of typical specifications for different grades of this compound, compiled from manufacturer Certificates of Analysis and pharmacopeial standards.

ParameterPharmaceutical Grade (USP/EP)Analytical GradeSynthesis Grade
Assay (as C₄H₁₀N₂·6H₂O) 98.0% - 101.0%[1][2][3]≥ 98.0%[4]~98%[5]
Water Content (K.F.) Not explicitly defined in assay (anhydrous basis often used)56.8% - 57.8%[5][6]Not always specified
Melting Point ~43 °C[1][2]42 - 46 °C[4]43 - 44 °C[5]
Appearance of Solution Clear and colorless[1]Not always specifiedNot always specified
pH (of a solution) 10.5 - 12.0[1]Not always specifiedNot always specified
Sulphated Ash ≤ 0.1%[1]Not always specifiedNot always specified
Heavy Metals ≤ 20 ppm[1]Not always specifiedNot always specified
Related Substances Specified limits for impurities like ethylenediamine and triethylenediamine[2]Not always specifiedNot always specified

Key Analytical Methodologies for Purity Assessment

The selection of an analytical method for this compound depends on the specific parameter being evaluated (e.g., assay, impurity profiling, residual solvents).

Assay Determination

1. Non-Aqueous Acid-Base Titration: This is the most common and official method for the assay of this compound in pharmacopeias.[1][2][7] It is a robust, accurate, and cost-effective technique.

Non_Aqueous_Titration_Workflow cluster_preparation Sample Preparation cluster_titration Titration cluster_endpoint Endpoint Detection cluster_calculation Calculation Sample Weigh Sample (~80.0 mg) Dissolve Dissolve in Anhydrous Acetic Acid Sample->Dissolve Titrate Titrate with 0.1 M Perchloric Acid Dissolve->Titrate Endpoint Color Change: Brownish-yellow to Green Titrate->Endpoint Indicator Indicator: Naphtholbenzein Solution Indicator->Titrate Calculate Calculate Assay (1 mL 0.1 M Perchloric Acid ≡ 9.705 mg C₄H₁₀N₂·6H₂O) Endpoint->Calculate

Non-Aqueous Titration Workflow

2. Spectrophotometry: Spectrophotometric methods offer a simpler and often faster alternative to titration for routine analysis, especially for formulated products.[8][9][10][11] These methods are typically based on the formation of a colored complex.

Impurity Profiling

1. High-Performance Liquid Chromatography (HPLC): Since piperazine lacks a strong chromophore, direct UV detection is challenging at low concentrations.[7][12] Therefore, derivatization with a UV-active agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) is often employed for sensitive quantification of piperazine and its impurities.[12][13][14]

HPLC_Derivatization_Workflow cluster_sample Sample Preparation cluster_derivatization Derivatization cluster_hplc HPLC Analysis cluster_quantification Quantification Sample This compound Sample Derivatize_Sample React with NBD-Cl Sample->Derivatize_Sample Standard Piperazine Standard Derivatize_Standard React with NBD-Cl Standard->Derivatize_Standard HPLC Inject into HPLC-UV System Derivatize_Sample->HPLC Derivatize_Standard->HPLC Quantify Compare Peak Areas of Sample and Standard HPLC->Quantify

HPLC with Derivatization Workflow

2. Gas Chromatography (GC): GC is particularly useful for the analysis of volatile impurities, including residual solvents.[15][16][17][18][19] Headspace GC is a common technique for this purpose.

Experimental Protocols

Non-Aqueous Acid-Base Titration (based on European Pharmacopoeia)[1]
  • Sample Preparation: Accurately weigh about 80.0 mg of this compound.

  • Dissolution: Dissolve the sample in 10 mL of anhydrous acetic acid with gentle heating, then dilute to 70 mL with the same acid.

  • Titration: Titrate the solution with 0.1 M perchloric acid.

  • Endpoint Detection: Use 0.25 mL of naphtholbenzein solution as an indicator. The endpoint is reached when the color changes from brownish-yellow to green.

  • Calculation: 1 mL of 0.1 M perchloric acid is equivalent to 9.705 mg of C₄H₁₀N₂·6H₂O.

HPLC with Pre-column Derivatization[13]
  • Standard and Sample Preparation: Prepare standard and sample solutions of this compound in a suitable diluent.

  • Derivatization: React the solutions with a solution of NBD-Cl to form a UV-active derivative.

  • Chromatographic Conditions:

    • Column: A suitable reversed-phase column (e.g., C18).

    • Mobile Phase: A mixture of acetonitrile, methanol, and diethylamine (e.g., 90:10:0.1 v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 340 nm.

    • Injection Volume: 10 µL.

  • Analysis: Inject the derivatized standard and sample solutions into the HPLC system and compare the peak areas for quantification.

Conclusion

The purity of commercial this compound varies depending on the grade. For pharmaceutical applications, adherence to pharmacopeial standards (USP/EP) is crucial to ensure safety and efficacy. These grades have stringent limits on assay and specific impurities. For research and synthesis purposes, analytical or synthesis grades with slightly lower purity may be acceptable and more cost-effective.

The choice of analytical methodology is critical for accurate purity assessment. Non-aqueous titration remains the gold standard for assay determination due to its accuracy and robustness. Chromatographic methods like HPLC with derivatization and GC are indispensable for the sensitive detection and quantification of impurities and residual solvents. A thorough understanding of these methods and the expected purity levels of different grades is essential for researchers, scientists, and drug development professionals to select the appropriate quality of this compound for their specific needs.

References

Piperazine Hexahydrate in Gas Sweetening: A Performance Benchmark

Author: BenchChem Technical Support Team. Date: December 2025

Piperazine (PZ), often used in its aqueous form derived from piperazine hexahydrate, has emerged as a superior solvent for gas sweetening, particularly for the removal of carbon dioxide (CO2) from gas streams. Its high reactivity, thermal stability, and resistance to degradation offer significant advantages over conventional amine solvents like monoethanolamine (MEA) and methyldiethanolamine (MDEA). This guide provides a comprehensive comparison of piperazine's performance against other common solvents, supported by experimental data and detailed methodologies.

Performance Comparison of Amine Solvents

The effectiveness of an amine solvent in gas sweetening is determined by several key performance indicators. The following tables summarize the quantitative data comparing piperazine with MEA, MDEA, and activated MDEA solutions.

Performance IndicatorPiperazine (PZ)Monoethanolamine (MEA)Methyldiethanolamine (MDEA)Activated MDEA (e.g., with PZ)
CO2 Absorption Rate Very High[1][2][3]HighLowHigh to Very High[4][5][6]
CO2 Loading Capacity (mol CO2/mol amine) High (Theoretically up to 2)[1]Moderate (~0.5)HighHigh
Heat of Absorption (kJ/mol CO2) Moderate to High[7][8][9]HighLow[7]Moderate[7]
Resistance to Thermal Degradation Very High[10][11]Low[11]HighHigh
Resistance to Oxidative Degradation High[10][12][13][14]Low[11]HighHigh
Solvent Regeneration Energy Lower than MEA[1][15]HighLowLower than MEA[1]

Table 1: General Performance Comparison of Amine Solvents. This table provides a qualitative overview of the key performance characteristics of piperazine compared to other commonly used amines in gas sweetening applications.

Parameter8 m PZ7 m MEAReference
Thermal Degradation Rate Constant (k1) at 150°C (s-1) 6.12 x 10-9Significantly Higher[10]
Allowable Stripper Temperature (°C) > 160< 120[10]
Oxidative Degradation Resistance (vs. MEA) 3-5 times more resistant-[11]

Table 2: Degradation Resistance Comparison. This table presents specific data on the superior thermal and oxidative stability of concentrated piperazine solutions compared to MEA.

Solvent SystemCO2 Absorption ImprovementH2S Absorption ImprovementReference
5% Piperazine / 40% MDEA92.1%28.2%[6][16]

Table 3: Performance of Piperazine as an Activator for MDEA. This table highlights the significant enhancement in acid gas absorption when piperazine is used as an activator in an MDEA-based solvent.

Experimental Protocols

The performance data presented above are derived from various experimental setups. Below are detailed methodologies for key experiments.

CO2 Absorption Rate and Loading Capacity Measurement

A common method for determining the CO2 absorption rate and loading capacity is using a wetted wall column apparatus or a stirred-tank reactor.

Objective: To measure the rate at which CO2 is absorbed by the amine solution and the maximum amount of CO2 that can be loaded into the solvent.

Apparatus:

  • Wetted wall column or a batch-stirred reactor.

  • Gas flow meters to control the inlet gas composition (CO2 and a carrier gas like N2).

  • Temperature and pressure sensors.

  • Gas chromatograph (GC) or other gas analyzers to measure the CO2 concentration in the outlet gas.

  • Liquid sampling ports to determine the CO2 loading in the amine solution.

Procedure:

  • The amine solution of a known concentration is prepared and fed into the reactor.

  • The system is brought to the desired experimental temperature and pressure.

  • A gas mixture with a known CO2 partial pressure is introduced into the reactor.

  • The gas and liquid flow rates are controlled and monitored.

  • The CO2 concentration in the outlet gas is continuously measured. The difference between the inlet and outlet CO2 concentrations gives the amount of CO2 absorbed.

  • Liquid samples are taken at regular intervals and analyzed for their CO2 content to determine the loading. This can be done through titration methods.[4]

  • The experiment is continued until the amine solution is saturated with CO2 (equilibrium is reached).

  • The absorption rate is calculated from the mass transfer coefficient, which is determined from the experimental data.

Thermal and Oxidative Degradation Studies

Degradation studies are crucial to assess the long-term stability of the amine solvent.

Objective: To determine the rate of solvent loss due to thermal and oxidative degradation under simulated process conditions.

Apparatus:

  • High-pressure, high-temperature reactor (autoclave).

  • Gas supply for CO2, N2, and O2.

  • Heating and stirring capabilities.

  • Analytical instruments like Gas Chromatography-Mass Spectrometry (GC-MS) and Ion Chromatography (IC) to identify and quantify degradation products.[12][14]

Procedure:

  • The amine solution, with or without a specific CO2 loading, is placed in the reactor.

  • For thermal degradation, the reactor is purged with an inert gas (N2) and heated to the desired temperature (e.g., 135-175°C) for a specific duration.[10]

  • For oxidative degradation, a gas mixture containing O2 is introduced into the reactor, often in the presence of metal catalysts (e.g., Fe2+, Cu2+) to simulate corrosion effects.[10][13] The temperature is typically maintained at absorber conditions (e.g., 55°C).[12][13]

  • Samples of the solvent are taken periodically and analyzed to measure the decrease in the parent amine concentration and the formation of degradation products.[12]

  • The degradation rate is then calculated based on the change in amine concentration over time.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the chemical reactions involved in CO2 capture by piperazine and a typical experimental workflow for evaluating solvent performance.

CO2_Absorption_Pathway cluster_absorption CO2 Absorption Reactions CO2 CO2 (gas) PZ_Carbamate PZ Carbamate (PZCOO-) CO2->PZ_Carbamate + PZ PZ Piperazine (PZ) Protonated_PZ Protonated PZ (PZH+) PZ->Protonated_PZ + H2O + CO2 H2O H2O Bicarbonate Bicarbonate (HCO3-) H2O->Bicarbonate + CO2 PZ_Dicarbamate PZ Dicarbamate (-OOCPZCOO-) PZ_Carbamate->PZ_Dicarbamate + CO2

Caption: Reaction pathway of CO2 absorption by aqueous piperazine.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_results Results Solvent_Prep Solvent Preparation (e.g., 8m PZ) Reactor Absorption Reactor (Wetted Wall Column or Stirred Tank) Solvent_Prep->Reactor Degradation_Reactor Degradation Reactor (Autoclave) Solvent_Prep->Degradation_Reactor Gas_Prep Gas Mixture Preparation (CO2/N2) Gas_Prep->Reactor Gas_Analysis Outlet Gas Analysis (GC) Reactor->Gas_Analysis Liquid_Analysis Liquid Sample Analysis (Titration, GC-MS, IC) Reactor->Liquid_Analysis Degradation_Reactor->Liquid_Analysis Performance_Data Performance Data (Absorption Rate, Loading, Degradation Rate) Gas_Analysis->Performance_Data Liquid_Analysis->Performance_Data

Caption: Experimental workflow for amine solvent performance evaluation.

References

A Comparative Review of Piperazine Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the performance, experimental validation, and therapeutic potential of piperazine-based compounds for researchers, scientists, and drug development professionals.

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at opposing positions, is a cornerstone in modern medicinal chemistry.[1][2] Its prevalence in a vast array of clinically successful drugs stems from its remarkable versatility. The two nitrogen atoms provide sites for chemical modification, allowing for the fine-tuning of pharmacological and pharmacokinetic properties such as aqueous solubility, bioavailability, and target affinity.[2][3] This structural feature enables piperazine derivatives to interact with a multitude of biological targets, leading to their development as potent agents across diverse therapeutic areas, including oncology, psychiatry, and infectious diseases.[1][4] This guide provides a comparative analysis of piperazine derivatives, supported by experimental data, to aid in the strategic selection and optimization of these critical scaffolds in drug design.

Comparative Analysis of Anticancer Activity

Piperazine derivatives have emerged as "privileged structures" in the design of anticancer agents, particularly as kinase inhibitors.[5] The piperazine moiety often serves as a versatile linker or a solubilizing group, facilitating the interaction of the drug molecule with the ATP-binding pocket of kinases.[5] A comparative analysis of various synthetic piperazine derivatives demonstrates the impact of different substitutions on their cytotoxic potency against a range of human cancer cell lines.

Below is a summary of the in vitro cytotoxic activity of several classes of piperazine-based anticancer agents, highlighting their half-maximal inhibitory concentrations (IC50) or 50% growth inhibition (GI50) values. Lower values are indicative of greater potency.

Compound Class Representative Analog Cancer Cell Line Activity (IC50/GI50 in µM) Reference
Vindoline-piperazine ConjugateCompound 23 ([4-(trifluoromethyl)benzyl]piperazine conjugate)Breast Cancer (MDA-MB-468)1.00[5][6][7]
Non-Small Cell Lung Cancer (HOP-92)1.35[5][6][7]
Renal Cancer (RXF 393)1.00[6]
Leukemia (MOLT-4)1.17[6]
Vindoline-piperazine ConjugateCompound 25 (1-bis(4-fluorophenyl)methyl piperazine conjugate)Non-Small Cell Lung Cancer (HOP-92)1.35[5][7][8]
Piperazine-chalcone HybridCompound VdVEGFR-2 Kinase Inhibition0.57[6]
2,3-dihydropyrido[2,3-d]pyrimidin-4-one derivativeCompound 7aLung (NCI-H460), Liver (HepG2), Colon (HCT-116)Higher cytotoxicity than doxorubicin[7]

Comparative Analysis in Neuropsychiatric Disorders

Piperazine and its structural cousin, piperidine, are prominent scaffolds in drugs targeting the central nervous system (CNS). Their ability to cross the blood-brain barrier and interact with various neurotransmitter receptors makes them invaluable in the development of antipsychotic and antidepressant medications.[1][9] The choice between a piperazine and a piperidine core can significantly influence a compound's affinity for different receptors, thereby affecting its therapeutic profile and side effects.

Antipsychotic Activity: Piperazine vs. Piperidine Derivatives

Many typical and atypical antipsychotics act on dopamine (D2) and serotonin (5-HT) receptors. Both piperazine and piperidine derivatives have shown significant activity at these targets.[9] The following table presents a comparison of receptor binding affinities (Ki, nM) for representative multi-target antipsychotic candidates containing either a piperazine or a piperidine moiety. Lower Ki values indicate higher binding affinity.

Compound Core Structure D2 Affinity (Ki, nM) 5-HT1A Affinity (Ki, nM) 5-HT2A Affinity (Ki, nM) Reference
Compound 29Benzoxazole-piperidineHighHighHigh[10]
Compound 11Amide-piperazine/piperidineHighHighHigh[4]

Note: The referenced articles describe these compounds as having high affinity without always providing specific Ki values in the abstract. The full texts would be needed for a complete quantitative comparison.

Acetylcholinesterase Inhibition: A Target for Alzheimer's Disease

Acetylcholinesterase (AChE) inhibitors are a key class of drugs for the symptomatic treatment of Alzheimer's disease. Donepezil, a well-known AChE inhibitor, features a piperidine ring. Recent research has explored the bioisosteric replacement of this piperidine with a piperazine ring to develop new derivatives with potentially improved properties.

The table below compares the AChE inhibitory activity of newly synthesized piperazine derivatives with the standard drug, donepezil.

Compound Core Structure AChE Inhibition (IC50, µM) Reference
DonepezilPiperidine-based0.054[11][12]
Phthalimide-piperazine derivative (4b)Phthalimide-piperazine16.42 ± 1.07[2][3]
Thiazole-piperazine derivative (5o)Thiazole-piperazine0.011[11][12]
1-Benzylpiperidine derivative (19)Benzylpiperidine5.10 ± 0.24[13]

Interestingly, while some piperazine derivatives show lower potency than donepezil, others, like the thiazole-piperazine derivative 5o , exhibit significantly higher potency, highlighting the potential for discovering novel and effective AChE inhibitors within this class of compounds.[11][12]

Comparative Analysis of Antimicrobial Activity

The rise of antimicrobial resistance necessitates the development of new classes of antibacterial and antifungal agents. Piperazine derivatives have demonstrated a broad spectrum of antimicrobial activities.[14] The following table summarizes the minimum inhibitory concentrations (MIC) of various piperazine derivatives against different microbial strains, in some cases compared to standard antibiotics. Lower MIC values indicate greater antimicrobial activity.

Compound Class Representative Analog Microorganism Activity (MIC, µg/mL or µg/L) Reference
Piperazine-chalcone Hybrid-Candida albicans2.22
N-[5-(5-nitro-2-thienyl)-1,3,4-thiadiazole-2-yl]piperazinyl quinolones-Gram-positive bacteria15 µg/L
Sparfloxacin and Gatifloxacin derivatives-S. aureus, E. faecalis, Bacillus sp.1-5
Phthalimide-piperazine Sulfonyl Derivative (5e)-Methicillin-Resistant Staphylococcus aureus (MRSA)45 ± 0.15[15]
Novel Piperazine Derivative (RL-308)-Shigella flexineri2[16]
S. aureus4[16]
MRSA16[16]

Experimental Protocols

To ensure the validity and reproducibility of the comparative data presented, standardized experimental methodologies are crucial. Below are detailed protocols for key in vitro assays commonly used to evaluate the biological activity of piperazine derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is widely used to assess the metabolic activity of cells and, by extension, cell viability and proliferation. It is a standard method for determining the cytotoxic potential of anticancer compounds.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 5 x 10³ cells per well and allowed to adhere for 24 hours.[7]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., piperazine derivatives) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for another 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric method is used to measure the activity of acetylcholinesterase and to screen for AChE inhibitors.

  • Reagent Preparation: Prepare solutions of acetylthiocholine iodide (ATCI), 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB or Ellman's reagent), and the acetylcholinesterase enzyme in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Assay Setup: In a 96-well plate, add the buffer, DTNB solution, and different concentrations of the test compound (piperazine derivative). A control well without the inhibitor is also prepared.

  • Enzyme Addition: Add the AChE enzyme solution to each well and incubate for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Substrate Addition: Initiate the reaction by adding the ATCI substrate to all wells.

  • Absorbance Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product that absorbs at this wavelength.

  • Data Analysis: The rate of the reaction is determined from the slope of the absorbance versus time plot. The percentage of enzyme inhibition is calculated for each concentration of the test compound relative to the control. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of AChE activity, is then calculated.[2][3][11][12]

Visualizing Experimental Workflows and Signaling Pathways

To further elucidate the role of piperazine derivatives in medicinal chemistry, the following diagrams, created using Graphviz (DOT language), illustrate a general experimental workflow for anticancer drug screening and a simplified signaling pathway relevant to antipsychotic drug action.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies (for promising compounds) synthesis Synthesis of Piperazine Derivatives characterization Structural Characterization (NMR, MS) synthesis->characterization cell_lines Panel of Human Cancer Cell Lines characterization->cell_lines cytotoxicity Cytotoxicity Assays (e.g., MTT, SRB) cell_lines->cytotoxicity ic50 Determine IC50/GI50 Values cytotoxicity->ic50 apoptosis Apoptosis Assays (e.g., Annexin V) cytotoxicity->apoptosis animal_model Animal Models (e.g., Xenograft) ic50->animal_model efficacy Evaluate Antitumor Efficacy animal_model->efficacy toxicity Assess Toxicity animal_model->toxicity

A general workflow for the preclinical evaluation of novel piperazine-based anticancer compounds.

antipsychotic_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron dopamine_synthesis Dopamine Synthesis dopamine_vesicle Vesicular Storage dopamine_synthesis->dopamine_vesicle dopamine_release Dopamine dopamine_vesicle->dopamine_release d2_receptor D2 Receptor downstream_signaling Downstream Signaling d2_receptor->downstream_signaling ht2a_receptor 5-HT2A Receptor ht2a_receptor->downstream_signaling dopamine_release->d2_receptor Binds serotonin_release Serotonin serotonin_release->ht2a_receptor Binds piperazine_drug Piperazine-based Antipsychotic piperazine_drug->d2_receptor Antagonist piperazine_drug->ht2a_receptor Antagonist

Simplified signaling pathway for piperazine-based multi-target antipsychotics.

Conclusion

The piperazine scaffold is a remarkably versatile and enduringly important platform in medicinal chemistry. Its favorable physicochemical properties and synthetic tractability have led to the development of a multitude of successful drugs. The comparative data presented herein underscores the profound influence that substitutions on the piperazine ring can have on biological activity, whether it be enhancing cytotoxic effects against cancer cells, modulating receptor affinities in the central nervous system, or improving antimicrobial potency. For drug development professionals, the strategic choice of a piperazine core and its subsequent derivatization continues to be a highly fruitful approach in the quest for novel and more effective therapeutic agents. The continued exploration of this privileged structure, guided by comparative analyses and detailed experimental validation, promises to yield the next generation of innovative medicines.

References

Validating the Structure of CO2 Adducts of Piperazine: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reaction of piperazine with carbon dioxide (CO2) is a critical process in carbon capture technologies and can be relevant in understanding drug stability and formulation. The resulting adducts, primarily carbamates and bicarbonates, require precise structural validation. This guide provides an objective comparison of key analytical techniques used to characterize the structure of these CO2 adducts, supported by experimental data and detailed methodologies.

Comparative Analysis of Validation Techniques

The structural elucidation of piperazine-CO2 adducts relies on a combination of spectroscopic, crystallographic, and computational methods. Each technique offers unique insights into the molecular structure, bonding, and dynamics of these species.

Technique Information Provided Advantages Limitations Typical Experimental Data
Nuclear Magnetic Resonance (NMR) Spectroscopy Speciation and quantification of different adducts (carbamate, dicarbamate, protonated carbamate) in solution.[1][2]Excellent for in-situ analysis of solutions, provides quantitative data on species distribution.[1]Does not provide direct information on solid-state structure; peak assignments can be complex.[2]13C NMR chemical shifts for piperazine, piperazine carbamate, and bicarbonate.
X-ray Crystallography Definitive solid-state structure, including bond lengths, bond angles, and crystal packing.[3]Provides unambiguous structural determination of crystalline adducts.[3]Requires single crystals of suitable quality; not applicable to amorphous solids or solutions.Crystal structure data including unit cell dimensions, bond distances (e.g., C-N, C=O), and bond angles.
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groups (e.g., carbamate C=O stretch) and monitoring of reaction progress.[4][5]High sensitivity, suitable for qualitative and quantitative analysis of gas, liquid, and solid samples.[4]Overlapping peaks can complicate spectral interpretation, especially in complex mixtures.[4]Vibrational frequencies (cm-1) for key functional groups in piperazine and its CO2 adducts.
Raman Spectroscopy Complements FTIR by providing information on non-polar bonds and symmetric vibrations. Useful for conformational analysis.[3][6][7]Less interference from water, allowing for analysis of aqueous solutions.[7]Raman scattering is inherently weak, which can limit sensitivity for low-concentration species.Raman shifts (cm-1) corresponding to vibrational modes of the piperazine ring and carbamate groups.
Computational Modeling (e.g., DFT) Prediction of stable adduct structures, reaction energies, and spectroscopic properties to support experimental findings.[8][9]Provides insights into reaction mechanisms and thermodynamics that are difficult to obtain experimentally.[8][9]Accuracy is dependent on the level of theory and model used; requires experimental validation.Calculated reaction enthalpies (ΔH), Gibbs free energies (ΔG), and predicted spectroscopic signatures.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for the key techniques discussed.

NMR Spectroscopy for Speciation Analysis

Objective: To quantify the different piperazine-CO2 species in an aqueous solution.

Protocol:

  • Sample Preparation: Prepare a known concentration of piperazine in D2O. Bubble CO2 gas through the solution for a specified time to achieve a desired CO2 loading.

  • NMR Acquisition: Acquire 13C NMR spectra at a specific temperature (e.g., 298 K) on a high-resolution NMR spectrometer.

  • Data Analysis: Integrate the peaks corresponding to unreacted piperazine, piperazine monocarbamate, piperazine dicarbamate, and bicarbonate. The relative concentrations of each species can be determined from the integral values.[1][2]

X-ray Crystallography for Solid-State Structure Determination

Objective: To determine the precise molecular structure of a crystalline piperazine-CO2 adduct.

Protocol:

  • Crystallization: Dissolve the piperazine-CO2 adduct in a suitable solvent and allow the solvent to evaporate slowly to form single crystals.

  • Data Collection: Mount a suitable crystal on a goniometer and collect X-ray diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data to solve the crystal structure using direct methods or Patterson methods. Refine the structural model to obtain accurate atomic coordinates, bond lengths, and angles.[3]

FTIR Spectroscopy for Functional Group Analysis

Objective: To identify the formation of carbamate species upon reaction of piperazine with CO2.

Protocol:

  • Sample Preparation: Prepare a thin film of the piperazine-CO2 adduct on an infrared-transparent window (e.g., KBr) or analyze the sample as a KBr pellet. For in-situ studies, use a gas cell to expose a piperazine solution or solid to a flow of CO2.

  • FTIR Measurement: Record the FTIR spectrum over a suitable wavenumber range (e.g., 4000-400 cm-1).

  • Spectral Analysis: Identify the characteristic absorption bands for the carbamate group (e.g., asymmetric and symmetric COO- stretching) and compare the spectrum with that of pure piperazine.[4][5]

Visualizing Experimental Workflows and Relationships

Diagrams created using Graphviz (DOT language) illustrate the logical flow of experiments and the interplay between different analytical techniques for a comprehensive validation of piperazine-CO2 adduct structures.

experimental_workflow cluster_synthesis Adduct Synthesis cluster_solution Solution-State Analysis cluster_solid Solid-State Analysis cluster_computational Computational Validation synthesis Reaction of Piperazine with CO2 nmr NMR Spectroscopy (Speciation & Quantification) synthesis->nmr Aqueous Sample ftir_sol FTIR/Raman (aq) (Functional Groups) synthesis->ftir_sol Aqueous Sample xray X-ray Crystallography (Definitive Structure) synthesis->xray Crystalline Sample ftir_solid FTIR/Raman (solid) (Conformation) synthesis->ftir_solid Solid Sample dft DFT Modeling (Energetics & Spectra) nmr->dft Compare Spectra ftir_sol->dft Compare Spectra xray->dft Compare Geometry ftir_solid->dft Compare Spectra

Caption: Experimental workflow for validating piperazine-CO2 adducts.

logical_relationship cluster_experimental Experimental Techniques cluster_computational Computational Methods cluster_information Derived Information NMR NMR Speciation Species Distribution NMR->Speciation XRay X-ray Crystallography Structure Molecular Structure XRay->Structure FTIR_Raman FTIR & Raman Spectra Spectroscopic Signatures FTIR_Raman->Spectra DFT DFT Modeling DFT->Structure Energetics Reaction Energetics DFT->Energetics DFT->Spectra Structure->NMR Validation Structure->FTIR_Raman Validation Spectra->NMR Validation Spectra->FTIR_Raman Validation

Caption: Logical relationships between techniques and derived information.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Piperazine Hexahydrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Piperazine hexahydrate, a compound that requires careful management due to its potential health hazards. Adherence to these protocols is critical for minimizing risk and ensuring operational integrity.

This compound is classified as a substance that can cause severe skin burns and eye damage, may lead to an allergic skin reaction, and may cause allergy or asthma symptoms or breathing difficulties if inhaled.[1][2][3] It is also suspected of damaging fertility or the unborn child.[1][2][3] Therefore, stringent safety measures are not just recommended, they are imperative.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a comprehensive array of personal protective equipment is mandatory. The following table summarizes the required PPE to prevent exposure.

Body PartRequired ProtectionSpecification
Eyes/Face Safety Goggles and Face ShieldTightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should also be used.[1][3]
Skin Chemical Impermeable Gloves and Protective ClothingHandle with gloves, which must be inspected prior to use. Use proper glove removal technique. Wear fire/flame resistant and impervious clothing. A complete suit protecting against chemicals is recommended.[1][3]
Respiratory RespiratorIn case of inadequate ventilation or if exposure limits are exceeded, use a full-face respirator. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[1][3]

Operational Protocol for Safe Handling and Disposal

A systematic approach to handling and disposal is crucial. The following step-by-step protocol outlines the necessary procedures to be followed in the laboratory.

I. Preparation and Handling:

  • Engineering Controls: Always handle this compound in a well-ventilated area.[1][2] Use of a chemical fume hood is strongly recommended. Ensure emergency exits and a risk-elimination area are established.[1]

  • Donning PPE: Before handling, put on all required personal protective equipment as detailed in the table above.

  • Avoiding Inhalation and Contact: Avoid the formation of dust and aerosols.[1][3] Do not breathe dust, fumes, gas, mist, vapors, or spray.[1][2][3] Avoid contact with skin and eyes.[1][2][3]

  • Handling Practices: Use non-sparking tools to prevent ignition.[1][4] Prevent fire caused by electrostatic discharge.[1][4] Do not eat, drink, or smoke when using this product.[2]

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[1][2][3] Store away from incompatible materials such as oxidizing agents and strong acids.[2]

II. Accidental Release Measures:

  • Immediate Action: In case of a spill, evacuate personnel to a safe area.[1][4] Remove all sources of ignition.[1][4]

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[1][3]

  • Clean-up: For minor spills, use dry clean-up procedures and avoid generating dust.[5] For major spills, wear full body protective clothing with breathing apparatus.[5] Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[1][4]

III. Disposal Plan:

  • Waste Collection: Collect waste material in suitable and closed containers.[1][3]

  • Disposal Method: Dispose of the contents and container in accordance with all applicable local, state, and federal regulations.[1][2][4] One recommended method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3] Alternatively, offer surplus and non-recyclable solutions to a licensed disposal company.[3]

  • Contaminated PPE: Dispose of contaminated gloves and other protective equipment as unused product.[3] Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[1][2]

Workflow for Safe Handling of this compound

The following diagram illustrates the logical flow of the safe handling and disposal process.

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.